molecular formula C32H46N7O20P3S B153744 Sinapoyl-CoA CAS No. 54429-80-0

Sinapoyl-CoA

Número de catálogo: B153744
Número CAS: 54429-80-0
Peso molecular: 973.7 g/mol
Clave InChI: RBFUWESMWRUGFY-GSNIOFLCSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

Sinapoyl-CoA (Sinapoyl-coenzyme A) is a vital activated intermediate in plant phenylpropanoid metabolism, serving as a key precursor for the biosynthesis of lignin and other sinapate-derived compounds . In the monolignol pathway, this coenzyme A ester is channeled towards the production of sinapyl alcohol, one of the primary monomers for syringyl (S) lignin polymerization . The regulation of CoA ligation fluxes, including the path involving sinapic acid, is a critical control point for lignification in plant cell walls, a process with major implications for biofuel production and forage digestibility . Furthermore, this compound acts as a central acyl donor for a broad class of BAHD acyltransferases, which catalyze the acylation of a diverse range of plant specialized metabolites, including anthocyanins, volatile esters, and alkaloids . These acylation reactions significantly enhance the stability, lipid solubility, and bioavailability of the resulting compounds, making this compound an essential reagent for studying plant secondary metabolism and for metabolic engineering efforts aimed to improve the quality of economic plants or enhance the efficacy of medicinal compounds .

Propiedades

IUPAC Name

S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (E)-3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enethioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H46N7O20P3S/c1-32(2,27(44)30(45)35-8-7-21(40)34-9-10-63-22(41)6-5-17-11-18(53-3)24(42)19(12-17)54-4)14-56-62(51,52)59-61(49,50)55-13-20-26(58-60(46,47)48)25(43)31(57-20)39-16-38-23-28(33)36-15-37-29(23)39/h5-6,11-12,15-16,20,25-27,31,42-44H,7-10,13-14H2,1-4H3,(H,34,40)(H,35,45)(H,49,50)(H,51,52)(H2,33,36,37)(H2,46,47,48)/b6-5+/t20-,25-,26-,27+,31-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBFUWESMWRUGFY-GSNIOFLCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)C=CC4=CC(=C(C(=C4)OC)O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)[C@H](C(=O)NCCC(=O)NCCSC(=O)/C=C/C4=CC(=C(C(=C4)OC)O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H46N7O20P3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50474893
Record name CHEBI:15540
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50474893
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

973.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54429-80-0
Record name CHEBI:15540
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50474893
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

The Sinapoyl-CoA Biosynthesis Pathway in Arabidopsis thaliana: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the sinapoyl-CoA biosynthesis pathway in the model organism Arabidopsis thaliana. This compound is a key intermediate in the phenylpropanoid pathway, leading to the production of a variety of secondary metabolites, including sinapate esters, which play crucial roles in plant development, stress response, and defense. A comprehensive understanding of this pathway is essential for researchers in plant biology, as well as for professionals in drug development exploring natural product synthesis and metabolic engineering.

Core Biosynthetic Pathway

The biosynthesis of this compound in Arabidopsis thaliana begins with the amino acid phenylalanine and proceeds through a series of enzymatic reactions. The central pathway involves the general phenylpropanoid pathway followed by specific hydroxylation and methylation steps.

The key enzymes and intermediates in the this compound biosynthesis pathway are:

  • Phenylalanine Ammonia-Lyase (PAL): Catalyzes the deamination of phenylalanine to cinnamic acid.

  • Cinnamate 4-Hydroxylase (C4H): A cytochrome P450 monooxygenase (CYP73A5) that hydroxylates cinnamic acid to produce p-coumaric acid.

  • 4-Coumarate:CoA Ligase (4CL): Activates p-coumaric acid by ligating it to Coenzyme A, forming p-coumaroyl-CoA. Arabidopsis has four 4CL isoforms with overlapping but distinct roles.[1]

  • Hydroxycinnamoyl-CoA:Shikimate Hydroxycinnamoyl Transferase (HCT): Transfers the p-coumaroyl group from p-coumaroyl-CoA to shikimate, producing p-coumaroyl shikimate.

  • p-Coumaroyl Shikimate 3'-Hydroxylase (C3'H): A cytochrome P450 monooxygenase (CYP98A3) that hydroxylates p-coumaroyl shikimate to yield caffeoyl shikimate.[2]

  • HCT (second function): Catalyzes the conversion of caffeoyl shikimate to caffeoyl-CoA.

  • Caffeoyl-CoA O-Methyltransferase (CCoAOMT): Methylates the 3-hydroxyl group of caffeoyl-CoA to produce feruloyl-CoA.[3]

  • Cinnamoyl-CoA Reductase (CCR): While primarily involved in lignin (B12514952) biosynthesis, it can reduce hydroxycinnamoyl-CoAs.

  • Ferulate 5-Hydroxylase (F5H): A cytochrome P450 monooxygenase (CYP84A1) that hydroxylates feruloyl-CoA at the 5-position to generate 5-hydroxyferuloyl-CoA.[4][5] This is a key step towards syringyl lignin and sinapate derivatives.

  • Caffeic Acid O-Methyltransferase (COMT): Methylates the 5-hydroxyl group of 5-hydroxyferuloyl-CoA to produce this compound. While its name suggests a preference for caffeic acid, it is crucial for the 5-O-methylation step in this compound synthesis.[3][6]

From this compound, the pathway branches to the synthesis of various sinapate esters. The initial step is the formation of sinapoylglucose, catalyzed by UDP-glucose:sinapate glucosyltransferase (SGT) , a member of the UGT84A family (e.g., UGT84A2).[7][8] Sinapoylglucose then serves as a donor for the synthesis of other sinapate esters:

  • Sinapoylmalate: Synthesized by sinapoylglucose:malate sinapoyltransferase (SMT) . Sinapoylmalate is a major soluble phenolic in the leaves and acts as a UV protectant.[9][10][11]

  • Sinapoylcholine: Synthesized by sinapoylglucose:choline (B1196258) sinapoyltransferase (SCT) . This ester accumulates primarily in the seeds.[8]

  • Sinapoylated Anthocyanins: Formed by sinapoylglucose:anthocyanin sinapoyltransferase (SAT) .[12]

  • 1,2-Disinapoylglucose: Synthesized from two molecules of sinapoylglucose by sinapoylglucose:sinapoylglucose sinapoyltransferase (SST) .[12]

Quantitative Data

Quantitative analysis of the intermediates and end-products of the this compound pathway, as well as the kinetic properties of its enzymes, are crucial for understanding the metabolic flux and regulation of this pathway.

Metabolite Concentrations

The concentrations of sinapate esters vary depending on the developmental stage and environmental conditions.

MetaboliteTissueConditionConcentrationReference
SinapoylmalateLeaves (3-week-old)Wild-Type~1.8 µmol/g fresh weight[13]
SinapoylmalateLeaves (3-week-old)ref1 mutant<10% of Wild-Type[13]
SinapoylcholineMature SeedsWild-Type~12 nmol/mg seed[13]
SinapoylcholineMature Seedsref1 mutant~25% of Wild-Type[13]
SinapoylmalateSeedlings (10-14 days old)Wild-TypeMaximal accumulation[3]
Enzyme Kinetics

The kinetic parameters of the enzymes in the this compound pathway provide insights into their substrate specificity and catalytic efficiency. While a complete kinetic dataset for all Arabidopsis enzymes is not available, data from Arabidopsis and other plant species offer valuable information.

EnzymeSubstrateKm (µM)kcat (s⁻¹)kcat/Km (s⁻¹µM⁻¹)OrganismReference
HCTp-Coumaroyl-CoA131.10.085Physcomitrella patens[14]
HCTShikimate2205.10.023Physcomitrella patens[14]
C3'Hp-Coumaroyl shikimate--High turnover rateGeneral[2]
COMTCaffeic Acid991.330.013Ligusticum chuanxiong[15]
COMTN-acetylserotonin2330.030.00013Arabidopsis thaliana[15]
SCTSinapoylglucose150-375 (depending on choline conc.)--Arabidopsis thaliana[16]
SCTCholine10,000-100,000 (depending on sinapoylglucose conc.)--Arabidopsis thaliana[16]

Note: Kinetic data can vary significantly depending on the experimental conditions (pH, temperature) and the specific isoform of the enzyme. The data for HCT and COMT from other species are provided as an indication of their potential kinetic properties.

Experimental Protocols

Enzyme Assay for 4-Coumarate:CoA Ligase (4CL)

This spectrophotometric assay measures the formation of the CoA thioester of p-coumaric acid.

Materials:

  • Plant tissue (e.g., Arabidopsis seedlings or stems)

  • Extraction buffer: 100 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 5 mM DTT, 10% (v/v) glycerol, 1% (w/v) polyvinylpyrrolidone (B124986) (PVP)

  • Assay buffer: 100 mM Tris-HCl (pH 7.5), 5 mM MgCl₂

  • Substrate solutions: 10 mM p-coumaric acid, 10 mM ATP, 5 mM Coenzyme A

  • Spectrophotometer capable of measuring absorbance at 333 nm

Procedure:

  • Protein Extraction:

    • Homogenize plant tissue in liquid nitrogen.

    • Resuspend the powder in ice-cold extraction buffer.

    • Centrifuge at 15,000 x g for 20 minutes at 4°C.

    • Collect the supernatant containing the crude protein extract.

    • Determine the protein concentration using a standard method (e.g., Bradford assay).

  • Enzyme Assay:

    • Prepare a reaction mixture containing assay buffer, 2 mM ATP, and 0.2 mM p-coumaric acid.

    • Add a known amount of protein extract to the reaction mixture.

    • Initiate the reaction by adding 0.1 mM Coenzyme A.

    • Immediately monitor the increase in absorbance at 333 nm for 5-10 minutes.

    • The rate of reaction is proportional to the 4CL activity.

Quantification of Sinapate Esters by HPLC

This method allows for the separation and quantification of major sinapate esters.

Materials:

  • Plant tissue (e.g., Arabidopsis leaves)

  • Extraction solvent: 80% (v/v) methanol (B129727)

  • HPLC system with a UV detector and a C18 reverse-phase column

  • Mobile phase A: 0.1% (v/v) formic acid in water

  • Mobile phase B: 0.1% (v/v) formic acid in acetonitrile

  • Standards: Sinapoylglucose, sinapoylmalate, sinapoylcholine

Procedure:

  • Extraction:

    • Grind plant tissue in liquid nitrogen.

    • Extract with 80% methanol at 4°C with shaking.

    • Centrifuge to pellet debris and collect the supernatant.

    • Filter the supernatant through a 0.22 µm filter.

  • HPLC Analysis:

    • Inject the filtered extract onto the C18 column.

    • Elute with a gradient of mobile phase B in A (e.g., 5% to 95% B over 30 minutes).

    • Monitor the absorbance at 330 nm.

    • Identify and quantify the sinapate esters by comparing their retention times and peak areas to those of the standards.

Signaling Pathways and Regulatory Networks

The biosynthesis of this compound and its derivatives is tightly regulated at the transcriptional level in response to developmental cues and environmental stimuli.

Transcriptional Regulation by MYB Transcription Factors

A number of MYB transcription factors are known to regulate the expression of genes in the phenylpropanoid pathway. These can act as either activators or repressors.

  • Positive Regulators: MYB11, MYB12, and MYB111 are key activators of early flavonoid biosynthesis genes.[17] MYB20, MYB42, MYB43, and MYB85 directly activate lignin and phenylalanine biosynthesis genes.[18] MYB99, in a triad (B1167595) with MYB21 and MYB24, controls the production of flavonols and other phenylpropanoids in the pollen coat.[4]

  • Negative Regulators: MYB3, MYB4, and MYB7 can act as repressors of phenylpropanoid biosynthesis, providing a mechanism for fine-tuning metabolic flux.[17]

UV-B Signaling Pathway

Exposure to UV-B radiation induces the accumulation of sinapoylmalate, which acts as a sunscreen. This response is mediated by the UVR8 photoreceptor.

  • UVR8 Activation: UV-B light triggers the monomerization and activation of the UVR8 protein.

  • Interaction with COP1: Activated UVR8 interacts with the E3 ubiquitin ligase COP1, preventing the degradation of its target proteins.

  • HY5/HYH Accumulation: The transcription factors ELONGATED HYPOCOTYL 5 (HY5) and its homolog HYH are stabilized.

  • Gene Induction: HY5 and HYH bind to the promoters of target genes, including FAH1, leading to their increased expression and subsequent accumulation of sinapoylmalate.[5]

Visualizations

This compound Biosynthesis Pathway

Sinapoyl_CoA_Biosynthesis Phe Phenylalanine PAL PAL Phe->PAL Cin Cinnamic acid C4H C4H Cin->C4H pCou p-Coumaric acid FourCL 4CL pCou->FourCL pCouCoA p-Coumaroyl-CoA HCT1 HCT pCouCoA->HCT1 pCouShik p-Coumaroyl shikimate C3H C3'H pCouShik->C3H CafShik Caffeoyl shikimate HCT2 HCT CafShik->HCT2 CafCoA Caffeoyl-CoA CCoAOMT CCoAOMT CafCoA->CCoAOMT FerCoA Feruloyl-CoA F5H F5H FerCoA->F5H FiveOHFerCoA 5-Hydroxyferuloyl-CoA COMT COMT FiveOHFerCoA->COMT SinCoA This compound SGT SGT SinCoA->SGT SinGlc Sinapoylglucose SMT SMT SinGlc->SMT SCT SCT SinGlc->SCT SAT SAT SinGlc->SAT SST SST SinGlc->SST SinMal Sinapoylmalate SinCho Sinapoylcholine SinAnth Sinapoylated Anthocyanins DiSinGlc 1,2-Disinapoylglucose PAL->Cin C4H->pCou FourCL->pCouCoA HCT1->pCouShik C3H->CafShik HCT2->CafCoA CCoAOMT->FerCoA F5H->FiveOHFerCoA COMT->SinCoA SGT->SinGlc SMT->SinMal SCT->SinCho SAT->SinAnth SST->DiSinGlc

Caption: Core biosynthesis pathway of this compound and its derivatives in Arabidopsis thaliana.

UV-B Signaling Pathway Regulating Sinapoylmalate Accumulation

UVB_Signaling UVB UV-B Light UVR8_inactive UVR8 (dimer) UVB->UVR8_inactive activates UVR8_active UVR8 (monomer) UVR8_inactive->UVR8_active COP1 COP1 UVR8_active->COP1 inhibits HY5 HY5/HYH COP1->HY5 degrades FAH1_gene FAH1 Gene HY5->FAH1_gene activates transcription HY5_degraded Degraded HY5/HYH FAH1_protein F5H Protein FAH1_gene->FAH1_protein translation SinMal Sinapoylmalate Accumulation FAH1_protein->SinMal catalyzes synthesis

Caption: UV-B light signaling pathway leading to sinapoylmalate accumulation.

Experimental Workflow for Metabolite Quantification

Metabolite_Quantification_Workflow start Plant Tissue (e.g., Arabidopsis leaves) extraction Metabolite Extraction (e.g., 80% Methanol) start->extraction centrifugation Centrifugation extraction->centrifugation filtration Filtration (0.22 µm filter) centrifugation->filtration hplc HPLC or LC-MS/MS Analysis filtration->hplc data_analysis Data Analysis (Peak Integration, Quantification) hplc->data_analysis end Metabolite Concentrations data_analysis->end

Caption: A typical workflow for the quantification of sinapate esters from plant tissue.

References

An In-depth Technical Guide to Sinapoyl-CoA: Chemical Structure, Properties, and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sinapoyl-coenzyme A (sinapoyl-CoA) is a pivotal intermediate in the phenylpropanoid pathway, a metabolic route in plants responsible for the biosynthesis of a vast array of secondary metabolites. These compounds, including lignin (B12514952), flavonoids, and sinapoyl esters, are crucial for plant development, defense, and interaction with the environment. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological roles of this compound. Detailed experimental protocols for its synthesis and analysis are provided, alongside visualizations of its key metabolic pathways, to serve as a valuable resource for researchers in the fields of plant biochemistry, metabolic engineering, and drug discovery.

Chemical Structure and Physicochemical Properties

This compound is an activated thioester derivative of sinapic acid, linked to coenzyme A. This activation renders the sinapoyl group readily transferable in various enzymatic reactions.

Chemical Structure

The chemical structure of this compound consists of a sinapoyl group attached to the sulfhydryl group of coenzyme A. The systematic name for this compound is S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (E)-3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enethioate.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. While experimental data for some properties are limited, computed values provide useful estimates.

PropertyValueSource
Molecular Formula C₃₂H₄₆N₇O₂₀P₃S--INVALID-LINK--[1]
Molecular Weight 973.73 g/mol --INVALID-LINK--[2], --INVALID-LINK--[1]
CAS Number 54429-80-0--INVALID-LINK--[3], --INVALID-LINK--[1]
Appearance Solid (predicted)General knowledge of similar compounds
Solubility Soluble in water and methanol.[4]General knowledge of acyl-CoAs
pKa Data not available
UV-Vis Absorbance (λmax) ~320-350 nm (for sinapoyl group)--INVALID-LINK--[5]
Molar Extinction Coefficient (ε) ~21,000 L·mol⁻¹·cm⁻¹ (for sinapoyl group)--INVALID-LINK--[5]
SMILES CC(C)(COP(=O)(O)OP(=O)(O)OC[C@@H]1--INVALID-LINK--N2C=NC3=C(N=CN=C32)N)O">C@HOP(=O)(O)O)--INVALID-LINK--O--INVALID-LINK--[1]
InChIKey RBFUWESMWRUGFY-GSNIOFLCSA-N--INVALID-LINK--[1]

Biological Significance and Metabolic Pathways

This compound is a central branching point in the phenylpropanoid pathway, leading to the synthesis of various important plant metabolites.

Phenylpropanoid Biosynthesis

The general phenylpropanoid pathway starts with the amino acid phenylalanine and proceeds through a series of enzymatic reactions to produce p-coumaroyl-CoA. This molecule can then be further modified to generate other hydroxycinnamoyl-CoAs, including this compound.

Phenylpropanoid_Pathway Phe Phenylalanine Cinnamate Cinnamic acid Phe->Cinnamate PAL pCoumarate p-Coumaric acid Cinnamate->pCoumarate C4H pCoumaroyl_CoA p-Coumaroyl-CoA pCoumarate->pCoumaroyl_CoA 4CL Caffeoyl_CoA Caffeoyl-CoA pCoumaroyl_CoA->Caffeoyl_CoA HCT/C3'H Feruloyl_CoA Feruloyl-CoA Caffeoyl_CoA->Feruloyl_CoA CCoAOMT _5_Hydroxyferuloyl_CoA 5-Hydroxyferuloyl-CoA Feruloyl_CoA->_5_Hydroxyferuloyl_CoA F5H Sinapoyl_CoA This compound _5_Hydroxyferuloyl_CoA->Sinapoyl_CoA COMT

General Phenylpropanoid Pathway to this compound
Lignin Biosynthesis

This compound is a direct precursor for the synthesis of syringyl (S) lignin, one of the three major types of lignin monomers. The reduction of this compound to sinapaldehyde (B192390) is a key committed step in this pathway.

Lignin_Biosynthesis Sinapoyl_CoA This compound Sinapaldehyde Sinapaldehyde Sinapoyl_CoA->Sinapaldehyde CCR Sinapyl_Alcohol Sinapyl Alcohol Sinapaldehyde->Sinapyl_Alcohol CAD S_Lignin S-Lignin Sinapyl_Alcohol->S_Lignin Peroxidases/Laccases

Syringyl Lignin Biosynthesis from this compound
Flavonoid Biosynthesis

While p-coumaroyl-CoA is the primary entry point into the flavonoid biosynthesis pathway, the pool of hydroxycinnamoyl-CoAs, including this compound, can influence the overall flux and types of flavonoids produced. The core pathway leads to the synthesis of various flavonoid classes.

Flavonoid_Biosynthesis pCoumaroyl_CoA p-Coumaroyl-CoA Chalcone Naringenin Chalcone pCoumaroyl_CoA->Chalcone CHS Flavanone Naringenin (a Flavanone) Chalcone->Flavanone CHI Flavones Flavones Flavanone->Flavones FNS Dihydroflavonols Dihydroflavonols Flavanone->Dihydroflavonols F3H Flavonols Flavonols Dihydroflavonols->Flavonols FLS Anthocyanidins Anthocyanidins Dihydroflavonols->Anthocyanidins DFR, ANS

Core Flavonoid Biosynthetic Pathway

Experimental Protocols

Enzymatic Synthesis of this compound

This protocol describes the synthesis of this compound from sinapic acid using a 4-coumarate:CoA ligase (4CL) enzyme, which often exhibits activity towards a range of hydroxycinnamic acids.[6]

Materials:

  • Sinapic acid

  • Coenzyme A (CoA)

  • ATP (Adenosine 5'-triphosphate)

  • MgCl₂

  • Potassium phosphate (B84403) buffer (pH 7.4)

  • Purified 4-coumarate:CoA ligase (4CL) enzyme (e.g., recombinant Os4CL from rice)

  • HPLC system for purification

Procedure:

  • Prepare a reaction mixture containing:

    • 50 mM Potassium phosphate buffer (pH 7.4)

    • 2.5 mM ATP

    • 5 mM MgCl₂

    • 400 µM Sinapic acid

    • 800 µM Coenzyme A

    • 40 µg/mL purified 4CL enzyme

  • Incubate the reaction mixture at 30°C in the dark with gentle mixing for an extended period (e.g., overnight).

  • Monitor the reaction progress by taking small aliquots and analyzing them via HPLC. The formation of this compound can be detected by its characteristic UV absorbance.

  • Once the reaction is complete, purify the this compound from the reaction mixture using preparative reverse-phase HPLC.

  • Lyophilize the purified fractions containing this compound to obtain a stable powder.

Synthesis_Workflow Start Reaction Mixture (Sinapic Acid, CoA, ATP, 4CL) Incubation Incubate at 30°C Start->Incubation Monitoring Monitor by HPLC Incubation->Monitoring Purification Purify by Preparative HPLC Monitoring->Purification Lyophilization Lyophilize Purification->Lyophilization Product Pure this compound Lyophilization->Product

References

The Genetic Blueprint of Sinapoyl-CoA: A Technical Guide to its Biosynthesis and Regulation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

December 20, 2025

Abstract

Sinapoyl-CoA is a pivotal intermediate in the phenylpropanoid pathway, serving as a precursor for a multitude of secondary metabolites crucial for plant development, defense, and human health, including lignin (B12514952), sinapate esters, and flavonoids. The precise control of its synthesis is paramount for metabolic flux and is governed by a sophisticated, multi-layered genetic regulatory network. This technical guide provides an in-depth exploration of the genetic regulation of this compound synthesis, detailing the core biosynthetic pathway, the hierarchical transcriptional control network, and the experimental methodologies used to elucidate these mechanisms. Quantitative data on enzyme kinetics and gene expression are summarized to provide a clear comparative overview for researchers.

The Core Biosynthetic Pathway to this compound

The synthesis of this compound begins with the amino acid L-phenylalanine and proceeds through the general phenylpropanoid pathway before branching into monolignol biosynthesis. The consensus pathway, primarily elucidated in model organisms like Arabidopsis thaliana and Populus species, involves a series of enzymatic conversions. The formation of feruloyl-CoA and this compound occurs predominantly through the sequential hydroxylation and methylation of CoA thioesters, rather than the free acids.[1]

The key enzymes and their corresponding genes are:

  • Phenylalanine Ammonia-Lyase (PAL): Catalyzes the deamination of L-phenylalanine to cinnamic acid. In Arabidopsis, this is encoded by a small family of genes (PAL1, PAL2, PAL3, PAL4).[2][3]

  • Cinnamate 4-Hydroxylase (C4H): A cytochrome P450 monooxygenase that hydroxylates cinnamic acid to produce p-coumaric acid.[3]

  • 4-Coumarate:CoA Ligase (4CL): Activates p-coumaric acid to its corresponding thioester, p-coumaroyl-CoA. This is a critical branch point. Plants possess multiple 4CL isoforms with varying substrate specificities.[4][5][6][7][8]

  • p-Hydroxycinnamoyl-CoA:Shikimate Hydroxycinnamoyl Transferase (HCT): Transfers the p-coumaroyl moiety to shikimate, forming p-coumaroyl shikimate.[9]

  • p-Coumaroyl Shikimate 3'-Hydroxylase (C3'H): A cytochrome P450 that hydroxylates p-coumaroyl shikimate to yield caffeoyl shikimate.

  • HCT (reverse reaction): HCT can also catalyze the conversion of caffeoyl shikimate back to caffeoyl-CoA, though this reverse reaction can be kinetically unfavorable in some species.[10]

  • Caffeoyl-CoA O-Methyltransferase (CCoAOMT): Methylates the 3-hydroxyl group of caffeoyl-CoA to produce feruloyl-CoA. This enzyme is critical for providing flux towards both guaiacyl and syringyl lignin.[11][12]

  • Ferulate 5-Hydroxylase (F5H) / Coniferaldehyde 5-Hydroxylase (CAld5H): A key P450 enzyme that hydroxylates feruloyl-CoA, coniferaldehyde, and coniferyl alcohol at the 5-position. Its action on feruloyl-CoA is a step towards 5-hydroxyferuloyl-CoA.[13]

  • Caffeic Acid O-Methyltransferase (COMT) / 5-hydroxyconiferaldehyde (B1237348) O-methyltransferase: While traditionally named for its action on caffeic acid, this enzyme is highly efficient at methylating 5-hydroxyferuloyl-CoA to produce This compound . It also methylates 5-hydroxyconiferaldehyde to sinapaldehyde.[9][12][14]

Sinapoyl_CoA_Pathway cluster_gpp General Phenylpropanoid Pathway cluster_shikimate_shunt Shikimate Shunt cluster_syringyl_branch Syringyl Branch (CoA-dependent) Phe L-Phenylalanine Cin Cinnamic Acid Phe->Cin PAL pCou p-Coumaric Acid Cin->pCou C4H pCouCoA p-Coumaroyl-CoA pCou->pCouCoA 4CL pCouShik p-Coumaroyl Shikimate pCouCoA->pCouShik HCT CafShik Caffeoyl Shikimate pCouShik->CafShik C3'H CafCoA Caffeoyl-CoA CafShik->CafCoA HCT (reverse) FerCoA Feruloyl-CoA CafCoA->FerCoA CCoAOMT HyFerCoA 5-Hydroxyferuloyl-CoA FerCoA->HyFerCoA F5H SinCoA This compound HyFerCoA->SinCoA COMT

Fig. 1: The core biosynthetic pathway leading to this compound.

The Transcriptional Regulatory Network

The expression of the structural genes involved in this compound synthesis is tightly controlled by a hierarchical network of transcription factors (TFs), primarily from the NAC and R2R3-MYB families. This network ensures that the production of phenylpropanoids is coordinated with plant growth, development (particularly secondary cell wall formation), and responses to environmental stimuli.

Master Switches: NAC Transcription Factors

At the top of the regulatory hierarchy are the plant-specific NAC domain TFs. In Arabidopsis, members such as SECONDARY WALL-ASSOCIATED NAC DOMAIN PROTEIN1 (SND1/NST3) and VASCULAR-RELATED NAC-DOMAIN7 (VND7) act as master switches.[15][16] They initiate the entire secondary cell wall formation program, including lignin biosynthesis, by directly binding to the promoters of second-tier regulators.[5][9]

Secondary Regulators: MYB Transcription Factors

Directly downstream of the master NAC TFs are several R2R3-MYB TFs. Key activators in Arabidopsis include MYB46 and its functional homolog MYB83 .[17][18][19] These TFs are directly activated by SND1 and VND7 and, in turn, bind to specific cis-regulatory elements (e.g., SMRE - Secondary wall MYB-Responsive Element) in the promoters of numerous structural genes.[20] This includes genes from the general phenylpropanoid pathway (PAL1, C4H, 4CL1), as well as enzymes further down the monolignol branch (HCT, CCoAOMT, F5H1).[20]

Other MYB TFs act as repressors. For example, AtMYB4 functions as a transcriptional repressor, down-regulating the expression of early biosynthetic genes like C4H, thereby controlling the flux into the pathway and the accumulation of UV-protective sinapate esters.[21]

Regulatory_Network cluster_nac Tier 1: Master Regulators cluster_myb Tier 2: Secondary Regulators cluster_genes Tier 3: Structural Genes SND1 SND1/NST3 MYB46_83 MYB46 / MYB83 (Activators) SND1->MYB46_83 VND7 VND7 VND7->MYB46_83 PAL PAL1 MYB46_83->PAL C4H C4H MYB46_83->C4H FourCL 4CL1 MYB46_83->FourCL HCT HCT MYB46_83->HCT CCoAOMT CCoAOMT MYB46_83->CCoAOMT F5H F5H1 MYB46_83->F5H MYB4 MYB4 (Repressor) MYB4->C4H

Fig. 2: Hierarchical control of this compound pathway genes.

Quantitative Data Presentation

Quantitative analysis of enzyme kinetics and gene expression is fundamental to understanding metabolic flux and regulatory control.

Enzyme Kinetic Parameters

The substrate specificity and catalytic efficiency of key enzymes determine the metabolic flow through the pathway. The Michaelis-Menten constant (Km) indicates substrate affinity (lower is higher), while catalytic efficiency (kcat/Km or Vmax/Km) reflects the overall performance of the enzyme.

Table 1: Kinetic Parameters of 4-Coumarate:CoA Ligase (4CL) Isoforms

Enzyme Source Isoform Substrate Km (µM) Relative Vmax/Km (%) Reference(s)
Arabidopsis thaliana At4CL1 p-Coumaric Acid 18 100 [5]
Caffeic Acid 11 205 [5]
Ferulic Acid 199 18 [5]
Arabidopsis thaliana At4CL4 p-Coumaric Acid 38 65 [5]
Ferulic Acid 28 89 [5]
Sinapic Acid 26 100 [5]
Populus trichocarpa Pt4CL1 p-Coumaric Acid 82.6 100 [7]
Ferulic Acid 102 48 [7]
Morus atropurpurea Ma4CL3 p-Coumaric Acid 10.49 100 [6]

| | | Caffeic Acid | 28.53 | 29 |[6] |

Table 2: Kinetic Parameters of Other Key Biosynthetic Enzymes

Enzyme Source Substrate Km (µM) kcat (s-1) Reference(s)
HCT Physcomitrella patens p-Coumaroyl-CoA 15 5.1 [18]
Shikimate 220 - [18]
CCoAOMT Petroselinum crispum Caffeoyl-CoA 1.6 - [11]
F5H Arabidopsis thaliana Ferulate 2900 - [13]
Coniferaldehyde 3.2 - [13]

| | | Coniferyl Alcohol | 5.5 | - |[13] |

Gene Expression and Metabolite Accumulation Data

Genetic modifications provide direct evidence for gene function. Overexpression or knockout of regulatory and structural genes leads to predictable changes in downstream gene expression and metabolite profiles.

Table 3: Impact of Genetic Regulation on Gene Expression and Metabolite Levels

Genetic Background Gene(s) Modified Target Gene/Metabolite Fold Change / Effect Reference(s)
Arabidopsis thaliana AtMYB4 overexpression C4H transcript ~75% decrease [21]
CCoAOMT transcript ~2.5-fold increase [21]
Sinapate Esters Reduced levels [21]
Arabidopsis thaliana atmyb4 mutant C4H transcript ~2-fold increase [21]
CCoAOMT transcript ~50% decrease [21]
Arabidopsis thaliana MYB99 overexpression PAL, C4H, 4CL transcripts Up-regulated [22]
Populus tremula x alba CCoAOMT antisense CCoAOMT Activity ~70% reduction [12]
Total Lignin Content 25-45% reduction [12]
Arabidopsis thaliana tt4 (CHS) mutant Sinapate-derived metabolites Elevated levels [15]
Arabidopsis thaliana sng1 (SMT) mutant Sinapoylglucose Accumulates [23]

| | | Sinapoylmalate | Not detectable |[23] |

Key Experimental Protocols

The elucidation of the this compound regulatory network relies on a suite of molecular biology and biochemical techniques. Detailed below are methodologies for cornerstone experiments.

Protocol: Transient Gene Expression in Nicotiana benthamiana

This method, also known as agroinfiltration, is used to rapidly assess the function of a transcription factor by observing its effect on a target promoter fused to a reporter gene (e.g., GUS or Luciferase).

  • Vector Construction: Clone the transcription factor of interest into a plant expression vector under a strong constitutive promoter (e.g., CaMV 35S). Clone the promoter of a target structural gene (e.g., C4H promoter) upstream of a reporter gene in a separate vector.

  • Agrobacterium Transformation: Transform these constructs, along with a p19 silencing suppressor construct, into Agrobacterium tumefaciens strains (e.g., GV3101, EHA105) via electroporation.[23][24]

  • Culture Preparation: Grow individual Agrobacterium strains overnight at 28°C in LB medium with appropriate antibiotics. Pellet the cells by centrifugation (e.g., 4,000 x g, 10 min) and resuspend in infiltration buffer (10 mM MES pH 5.6, 10 mM MgCl₂, 150-200 µM acetosyringone).[21][24]

  • Infiltration: Adjust the optical density (OD₆₀₀) of each bacterial suspension to a final concentration of 0.2-0.8. For co-infiltration, mix the suspensions (TF, reporter, p19). Use a 1 mL needleless syringe to gently infiltrate the bacterial suspension into the abaxial side of leaves on 4-5 week old N. benthamiana plants.[21]

  • Analysis: After 2-4 days of incubation, analyze reporter gene expression. For GUS, perform histochemical staining with X-Gluc. For Luciferase, image luminescence after applying a luciferin (B1168401) substrate. Quantify the activation by measuring fluorescence or luminescence intensity.

Agroinfiltration_Workflow start Day 1: Transform Agrobacterium (TF, Reporter, p19 constructs) culture Day 2: Grow overnight cultures start->culture infiltrate Day 3: Resuspend bacteria in infiltration buffer & infiltrate N. benthamiana leaves culture->infiltrate incubate Day 3-5: Incubate plants (2-3 days) infiltrate->incubate analyze Day 5: Analyze reporter expression (GUS staining / Luciferase imaging) incubate->analyze end Quantify Promoter Activation analyze->end

Fig. 3: Experimental workflow for transient expression analysis.
Protocol: Electrophoretic Mobility Shift Assay (EMSA)

EMSA is an in vitro technique used to confirm the direct physical binding of a transcription factor to a specific DNA sequence (cis-element) within a gene promoter.

  • Protein Expression: Express and purify the transcription factor of interest, typically as a recombinant protein from E. coli (e.g., with a His-tag or GST-tag).

  • Probe Preparation: Synthesize complementary single-stranded DNA oligonucleotides (30-50 bp) corresponding to the putative binding site in the target promoter. Label one oligo with a non-radioactive tag (e.g., biotin (B1667282) or an infrared dye like IRDye). Anneal the complementary strands to create a double-stranded, labeled probe.[2][3]

  • Binding Reaction: Incubate the purified protein and the labeled probe in a binding buffer (e.g., 10 mM Tris-HCl, 50 mM KCl, 1 mM DTT, 2.5% glycerol) for 20-30 minutes at room temperature.[25] For competition assays, add a 50-100 fold molar excess of an unlabeled ("cold") probe to a parallel reaction to demonstrate binding specificity.

  • Electrophoresis: Load the binding reactions onto a native (non-denaturing) 4-6% polyacrylamide gel in a cold buffer (e.g., 0.5x TBE). Run the gel at a constant voltage (e.g., 100-150 V) at 4°C.[2]

  • Detection: Transfer the DNA from the gel to a nylon membrane and detect the labeled probe using chemiluminescence (for biotin) or direct scanning (for infrared dyes). A "shifted" band, which migrates slower than the free probe, indicates a protein-DNA complex. This shift should disappear in the presence of the cold competitor probe.

Protocol: Gene Silencing via RNA Interference (RNAi)

RNAi is used to down-regulate the expression of a specific gene to study the resulting phenotype (a reverse genetics approach).

  • Construct Design: Select a unique 300-400 bp fragment of the target gene's coding sequence. Amplify two copies of this fragment.

  • Vector Assembly: Clone the two fragments as an inverted repeat (head-to-head, tail-to-tail) separated by an intron into a plant transformation vector. This "hairpin" structure is highly effective at triggering the RNAi machinery. The entire cassette is driven by a constitutive (e.g., 35S) or tissue-specific promoter.[17]

  • Plant Transformation: Introduce the RNAi vector into Agrobacterium tumefaciens and transform Arabidopsis using the floral dip method.

  • Selection and Analysis: Select transgenic plants (T1 generation) on an appropriate antibiotic or herbicide. Allow self-pollination to generate T2 and T3 generations.

  • Validation: Confirm the down-regulation of the target gene's transcript using quantitative real-time PCR (qRT-PCR). Analyze the plants for expected phenotypes, such as altered lignin content or changes in sinapate ester profiles, using techniques like phloroglucinol (B13840) staining or HPLC.[10]

Conclusion

The genetic regulation of this compound synthesis is a paradigm of metabolic control, integrating developmental programs with environmental responses through a hierarchical transcriptional network. The master NAC regulators and their downstream MYB targets provide multiple points of control, allowing for precise modulation of metabolic flux into the various branches of the phenylpropanoid pathway. For researchers, understanding this intricate system is key to engineering plants with modified cell walls for biofuel production, enhanced disease resistance, or improved nutritional qualities. For drug development professionals, the enzymes and transcription factors in this pathway represent potential targets for modulating the production of valuable bioactive compounds. The continued application of the detailed molecular and biochemical protocols herein will undoubtedly uncover further layers of this complex and vital regulatory system.

References

Sinapoyl-CoA: A Central Precursor in the Biosynthesis of Plant Secondary Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Sinapoyl-CoA is a pivotal activated thioester derived from the phenylpropanoid pathway in plants. It serves as a crucial branch-point intermediate, directing carbon flux towards the biosynthesis of a diverse array of secondary metabolites. These compounds, including lignins, sinapate esters, and certain flavonoids, are not only integral to plant growth, development, and defense but also possess significant pharmacological properties, making them attractive targets for drug discovery and development. This technical guide provides a comprehensive overview of the biosynthesis of this compound and its metabolic fate, with a focus on quantitative data, detailed experimental protocols, and visual representations of the underlying biochemical pathways.

Biosynthesis of this compound

The formation of this compound is a multi-step process that begins with the amino acid phenylalanine and proceeds through the general phenylpropanoid pathway. The core pathway leading to this compound involves a series of enzymatic reactions, including deamination, hydroxylation, methylation, and CoA ligation.

Two primary routes for the formation of feruloyl-CoA and subsequently this compound have been identified. A key pathway proceeds via the methylation of p-coumaroyl-CoA at the CoA-ester stage. In this route, S-adenosyl-L-methionine:caffeoyl-CoA 3-O-methyltransferase (CCoAOMT) plays a critical role in catalyzing the methylation steps.[1] This enzyme facilitates the conversion of caffeoyl-CoA to feruloyl-CoA and 5-hydroxyferuloyl-CoA to this compound.[1][2]

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Sinapoyl_CoA_Biosynthesis Phenylalanine Phenylalanine Cinnamic_acid Cinnamic acid Phenylalanine->Cinnamic_acid PAL p_Coumaric_acid p-Coumaric acid Cinnamic_acid->p_Coumaric_acid C4H p_Coumaroyl_CoA p-Coumaroyl-CoA p_Coumaric_acid->p_Coumaroyl_CoA 4CL Caffeoyl_CoA Caffeoyl-CoA p_Coumaroyl_CoA->Caffeoyl_CoA C3H Feruloyl_CoA Feruloyl-CoA Caffeoyl_CoA->Feruloyl_CoA CCoAOMT _5_Hydroxyferuloyl_CoA 5-Hydroxyferuloyl-CoA Feruloyl_CoA->_5_Hydroxyferuloyl_CoA F5H Sinapoyl_CoA This compound _5_Hydroxyferuloyl_CoA->Sinapoyl_CoA CCoAOMT PAL PAL C4H C4H _4CL 4CL C3H C3H CCoAOMT1 CCoAOMT F5H F5H CCoAOMT2 CCoAOMT

Caption: Biosynthesis pathway of this compound.

This compound as a Precursor for Secondary Metabolites

Once synthesized, this compound is channeled into several key metabolic pathways, leading to the formation of structurally and functionally diverse secondary metabolites.

Lignin (B12514952) Biosynthesis

This compound is a primary precursor for the synthesis of syringyl (S) lignin, a major component of the cell walls of angiosperms. The reduction of this compound to sinapaldehyde (B192390) is a critical step in this pathway, catalyzed by cinnamoyl-CoA reductase (CCR). Subsequently, sinapaldehyde is reduced to sinapyl alcohol by cinnamyl alcohol dehydrogenase (CAD). Sinapyl alcohol is then transported to the cell wall, where it is oxidized and polymerized into the S-lignin polymer.

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Lignin_Biosynthesis Sinapoyl_CoA This compound Sinapaldehyde Sinapaldehyde Sinapoyl_CoA->Sinapaldehyde CCR Sinapyl_alcohol Sinapyl alcohol Sinapaldehyde->Sinapyl_alcohol CAD S_Lignin S-Lignin Sinapyl_alcohol->S_Lignin Peroxidases, Laccases

Caption: Role of this compound in S-lignin biosynthesis.

Sinapate Ester Biosynthesis

This compound is a precursor to a variety of sinapate esters, which are involved in UV protection, defense against pathogens, and as intermediates in other metabolic pathways. A key intermediate in this pathway is 1-O-sinapoyl-β-glucose, which is formed from sinapic acid. While this compound is not the direct donor for the synthesis of many sinapate esters, its hydrolysis to sinapic acid is a prerequisite. The enzyme sinapoylglucose:malate sinapoyltransferase (SMT) catalyzes the transfer of the sinapoyl group from 1-O-sinapoyl-β-glucose to malate, forming sinapoyl malate, a major soluble phenolic in many Brassicaceae species.[3][4][5][6]

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Sinapate_Ester_Biosynthesis Sinapoyl_CoA This compound Sinapic_acid Sinapic acid Sinapoyl_CoA->Sinapic_acid Thioesterase _1_O_Sinapoyl_glucose 1-O-Sinapoyl-β-glucose Sinapic_acid->_1_O_Sinapoyl_glucose SGT UDP_Glucose UDP-Glucose UDP_Glucose->_1_O_Sinapoyl_glucose Sinapoyl_malate Sinapoyl malate _1_O_Sinapoyl_glucose->Sinapoyl_malate SMT Sinapine Sinapine (Sinapoylcholine) _1_O_Sinapoyl_glucose->Sinapine SCT Malate L-Malate Malate->Sinapoyl_malate Choline Choline Choline->Sinapine

Caption: Biosynthesis of major sinapate esters.

Flavonoid Biosynthesis

While p-coumaroyl-CoA is the direct precursor that enters the flavonoid biosynthesis pathway, sinapoyl moieties can be incorporated into flavonoid structures at later stages.[7][8][9][10] This acylation is catalyzed by various acyltransferases that often utilize 1-O-sinapoyl-β-glucose as the acyl donor, rather than this compound directly. These sinapoylated flavonoids have altered stability, solubility, and biological activity. For instance, in cauliflower, glycosylated kaempferol (B1673270) can be acylated with sinapoyl moieties.[11]

Quantitative Data on Key Enzymes

The efficiency and substrate preference of the enzymes involved in this compound metabolism are critical for determining the flux of intermediates through the different biosynthetic branches. The following tables summarize key kinetic parameters for 4-coumarate:CoA ligase (4CL) and cinnamoyl-CoA reductase (CCR) from various plant species.

Table 1: Kinetic Parameters of 4-Coumarate:CoA Ligase (4CL) Isoforms for Phenylpropanoid Precursors

Enzyme SourceIsoformSubstrateKm (µM)Vmax (nkat/mg)Reference
Arabidopsis thalianaAt4CL4Sinapic acid--[12][13]
Arabidopsis thalianaAt3g21230Sinapic acid23 ± 883 ± 13[14]
Leucaena leucocephalaLl4CL1Sinapic acid--[15]
Populus trichocarpa x P. deltoidesNative isoformsSinapic acidInactiveInactive[16]

Note: A dash (-) indicates that the specific value was not reported in the cited literature.

Table 2: Kinetic Parameters of Cinnamoyl-CoA Reductase (CCR) Isoforms for this compound and Related Substrates

Enzyme SourceIsoformSubstrateKm (µM)kcat/Km (µM-1min-1)Reference
Arabidopsis thalianaCCR1This compound6.32-[17]
Medicago truncatulaCCR2This compoundSubstrate inhibition-[18]
Triticum aestivumTa-CCR1This compoundLower than feruloyl-CoALower than feruloyl-CoA[19]
Oryza sativaOsCCR19This compound62.540.55[20]
Oryza sativaOsCCR20This compound23.340.24[20]
Populus tomentosaPtoCCR7This compound--[21]
Petunia hybridaPh-CCR1This compound-65.4% of feruloyl-CoA activity[22]

Note: A dash (-) indicates that the specific value was not reported in the cited literature.

Experimental Protocols

Extraction of this compound from Plant Tissues

The accurate quantification of this compound requires a robust extraction protocol that minimizes degradation and ensures high recovery. The following protocol is a composite of established methods for acyl-CoA extraction from plant tissues.[23][24][25][26][27]

Materials:

  • Plant tissue (e.g., leaves, stems)

  • Liquid nitrogen

  • Pre-chilled mortar and pestle

  • 5% (w/v) 5-sulfosalicylic acid (SSA) solution, ice-cold

  • Microcentrifuge tubes, pre-chilled

  • Refrigerated microcentrifuge

  • Solid-Phase Extraction (SPE) cartridges (e.g., C18)

Procedure:

  • Sample Quenching and Grinding: Immediately freeze freshly harvested plant tissue in liquid nitrogen to halt metabolic activity. Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.

  • Homogenization and Protein Precipitation: Transfer approximately 100 mg of the powdered tissue to a pre-chilled microcentrifuge tube. Add 1 mL of ice-cold 5% SSA solution. Vortex vigorously for 1 minute.

  • Centrifugation: Incubate the homogenate on ice for 15 minutes to ensure complete protein precipitation. Centrifuge at 16,000 x g for 10 minutes at 4°C.

  • Supernatant Collection: Carefully collect the supernatant, which contains the acyl-CoAs, and transfer it to a new pre-chilled tube.

  • Solid-Phase Extraction (Optional but Recommended):

    • Condition a C18 SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of deionized water.

    • Load the supernatant onto the conditioned SPE cartridge.

    • Wash the cartridge with 1 mL of water to remove polar impurities.

    • Elute the acyl-CoAs with 1 mL of methanol.

  • Sample Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen gas.

  • Reconstitution: Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of an appropriate solvent for LC-MS/MS analysis (e.g., 50% methanol).

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Extraction_Workflow Start Fresh Plant Tissue Quench Quench in Liquid Nitrogen Start->Quench Grind Grind to Fine Powder Quench->Grind Homogenize Homogenize in 5% SSA Grind->Homogenize Centrifuge Centrifuge (16,000 x g, 4°C) Homogenize->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant SPE Solid-Phase Extraction (C18) Supernatant->SPE Elute Elute with Methanol SPE->Elute Elution Dry Dry under Nitrogen Elute->Dry Reconstitute Reconstitute for Analysis Dry->Reconstitute End LC-MS/MS Analysis Reconstitute->End

Caption: Experimental workflow for this compound extraction.

Quantification of this compound by HPLC-MS/MS

High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS) is the method of choice for the sensitive and specific quantification of this compound.[28][29][30][31][32]

Instrumentation:

  • HPLC system coupled to a triple quadrupole or high-resolution mass spectrometer.

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 150 mm x 2.1 mm, 3.5 µm particle size).

  • Mobile Phase A: Water with 0.1% formic acid or an ion-pairing agent like tributylamine.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A linear gradient from a low to high percentage of Mobile Phase B is used to elute the acyl-CoAs.

  • Flow Rate: 0.2-0.4 mL/min.

  • Injection Volume: 5-10 µL.

Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Analysis Mode: Multiple Reaction Monitoring (MRM) for targeted quantification.

  • MRM Transition for this compound: The specific precursor-to-product ion transition for this compound should be determined by direct infusion of a standard. A common fragmentation involves the loss of the phosphopantetheine moiety.

  • Internal Standard: A stable isotope-labeled internal standard (e.g., 13C-labeled this compound) should be used for accurate quantification.

Regulation of this compound Metabolism and Response to Stress

The metabolic flux through the this compound pathway is tightly regulated at multiple levels, including gene expression of key biosynthetic enzymes. Abiotic stresses such as drought, salinity, and high light intensity have been shown to induce the expression of genes involved in the phenylpropanoid pathway, including those leading to the synthesis of lignin and other phenolic compounds.[33][34] This upregulation is a key component of the plant's defense and acclimation response, leading to the reinforcement of cell walls through lignification and the accumulation of protective compounds like sinapate esters. The concentration of this compound and its derivatives can, therefore, serve as biomarkers for plant stress responses. For example, studies have shown that abiotic stress can lead to an increase in lignin deposition, which is correlated with an increase in the abundance of Cinnamoyl-CoA Reductase (CCR) protein.[33][34]

Conclusion

This compound stands at a critical metabolic crossroads in plant secondary metabolism. Its biosynthesis and subsequent conversion into lignin, sinapate esters, and acylated flavonoids are fundamental processes for plant survival and adaptation. For researchers in the fields of plant science, natural product chemistry, and drug development, a thorough understanding of the pathways involving this compound is essential. The quantitative data and detailed methodologies presented in this guide provide a solid foundation for further investigation into the regulation of this pathway and the exploitation of its products for agricultural and pharmaceutical applications. The continued development of advanced analytical techniques will undoubtedly shed further light on the intricate network of reactions centered around this key metabolite.

References

Unraveling the Cellular Compartmentation of Sinapoyl-CoA Biosynthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The biosynthesis of sinapoyl-CoA, a key intermediate in the phenylpropanoid pathway, is crucial for the production of a diverse array of secondary metabolites in plants, including lignin, flavonoids, and sinapate esters which play vital roles in plant development, defense, and response to environmental stimuli. The spatial organization of the biosynthetic enzymes involved in this pathway within the cell is a critical factor in regulating metabolic flux and channeling. This technical guide provides a comprehensive overview of the current understanding of the subcellular localization of the core enzymes in the this compound biosynthetic pathway. We present a consolidated summary of experimental findings, detailed protocols for key localization techniques, and visual representations of the pathway and experimental workflows to serve as a valuable resource for researchers in the field.

The this compound Biosynthetic Pathway

The conversion of phenylalanine to this compound involves a series of enzymatic reactions catalyzed by a dedicated set of enzymes. The core pathway is generally understood to proceed as follows:

  • Phenylalanine Ammonia-Lyase (PAL): Catalyzes the deamination of L-phenylalanine to cinnamic acid.

  • Cinnamate 4-Hydroxylase (C4H): A cytochrome P450 monooxygenase that hydroxylates cinnamic acid to produce p-coumaric acid.

  • 4-Coumarate:CoA Ligase (4CL): Activates p-coumaric acid by ligating it to Coenzyme A, forming p-coumaroyl-CoA.

  • Hydroxycinnamoyl-CoA:shikimate/quinate hydroxycinnamoyl transferase (HCT): Transfers the p-coumaroyl group from p-coumaroyl-CoA to shikimate or quinate.

  • p-Coumaroyl Shikimate 3'-Hydroxylase (C3'H): Another cytochrome P450 monooxygenase that hydroxylates the p-coumaroyl moiety of p-coumaroyl shikimate to yield caffeoyl shikimate.

  • HCT (acting in reverse): It has been proposed that HCT can also catalyze the reverse reaction, converting caffeoyl shikimate back to caffeoyl-CoA.[1]

  • Caffeoyl-CoA O-methyltransferase (CCoAOMT): Catalyzes the methylation of the 3-hydroxyl group of caffeoyl-CoA to produce feruloyl-CoA. A subsequent hydroxylation and methylation step (not shown in detail in all models) leads to this compound.[2]

The following diagram illustrates the core enzymatic steps in the this compound biosynthetic pathway.

Sinapoyl_CoA_Pathway Phe L-Phenylalanine PAL PAL Phe->PAL Cin Cinnamic Acid C4H C4H Cin->C4H pCou p-Coumaric Acid FourCL 4CL pCou->FourCL pCouCoA p-Coumaroyl-CoA HCT1 HCT pCouCoA->HCT1 pCouShik p-Coumaroyl Shikimate C3H C3'H pCouShik->C3H CafShik Caffeoyl Shikimate HCT2 HCT CafShik->HCT2 CafCoA Caffeoyl-CoA CCoAOMT CCoAOMT CafCoA->CCoAOMT FerCoA Feruloyl-CoA FurtherSteps Further Steps... FerCoA->FurtherSteps SinCoA This compound PAL->Cin C4H->pCou FourCL->pCouCoA HCT1->pCouShik C3H->CafShik HCT2->CafCoA CCoAOMT->FerCoA FurtherSteps->SinCoA

Figure 1: Core this compound Biosynthetic Pathway.

Subcellular Localization of Biosynthetic Enzymes

The subcellular localization of the enzymes in the this compound pathway has been investigated using a variety of experimental techniques, primarily subcellular fractionation followed by Western blotting, in situ immunolocalization, and the expression of fluorescently tagged fusion proteins. The findings from numerous studies are summarized in the table below. It is important to note that the localization of some enzymes, particularly PAL and CCoAOMT, appears to be complex and may be influenced by factors such as plant species, tissue type, developmental stage, and environmental conditions.

EnzymeReported Subcellular Localization(s)Plant Species StudiedExperimental Method(s)Reference(s)
Phenylalanine Ammonia-Lyase (PAL) Cytosol, Microsomes (ER-associated), NucleusNicotiana tabacum, Vanilla planifolia, Anoectochilus roxburghii, A. formosanusSubcellular fractionation, GFP fusion and confocal microscopy[3][4][5]
Cinnamate 4-Hydroxylase (C4H) Endoplasmic Reticulum (ER)Populus trichocarpa x P. deltoides, Arabidopsis thaliana, Nicotiana tabacumSubcellular fractionation, GFP fusion and confocal microscopy[3][4][6][7]
4-Coumarate:CoA Ligase (4CL) Cytosol, PeroxisomeVanilla planifolia, Camellia sinensis, Populus speciesPrediction, GFP fusion and confocal microscopy[3][8][9][10][11]
Hydroxycinnamoyl-CoA:shikimate/quinate hydroxycinnamoyl transferase (HCT) Cytosol (inferred from immunolocalization in vascular tissues)Nicotiana tabacum, Zoysia japonicaImmunolocalization, YFP fusion[1][12]
p-Coumaroyl Shikimate 3'-Hydroxylase (C3'H) Endoplasmic Reticulum (ER)Arabidopsis thaliana, Medicago truncatula, Populus speciesImmunolocalization, GFP fusion[13][14][15]
Caffeoyl-CoA O-methyltransferase (CCoAOMT) Cytosol, Nucleus, Plasma MembraneZinnia elegans, Various dicots, Gossypium hirsutum, Sugarcane, MaizeImmunolocalization, GFP fusion and confocal microscopy[16][17][18][19][20]

Experimental Protocols

Accurate determination of subcellular localization is fundamental to understanding the organization of metabolic pathways. Below are detailed protocols for three widely used techniques in plant cell biology.

Subcellular Fractionation of Plant Tissues

This protocol describes a differential centrifugation method to separate major subcellular compartments from plant leaf tissue.

Materials:

  • Fresh plant leaf tissue

  • Grinding buffer (e.g., 50 mM HEPES-KOH, pH 7.5, 0.33 M sorbitol, 2 mM EDTA, 1 mM MgCl₂, 5 mM DTT, 1 mM PMSF, 1% (w/v) PVP)

  • Wash buffer (e.g., 50 mM HEPES-KOH, pH 7.5, 0.33 M sorbitol, 2 mM EDTA, 1 mM MgCl₂)

  • Resuspension buffer for microsomes (e.g., 50 mM HEPES-KOH, pH 7.5, 1 mM EDTA, 1 mM DTT)

  • Mortar and pestle, chilled

  • Miracloth or several layers of cheesecloth

  • Centrifuge tubes (for low and high speeds)

  • Refrigerated centrifuge and ultracentrifuge

Procedure:

  • Homogenization: Harvest fresh leaf tissue and immediately place it in a chilled mortar on ice. Add ice-cold grinding buffer (approximately 3 mL per gram of tissue) and grind gently but thoroughly to a fine homogenate.

  • Filtration: Filter the homogenate through four layers of Miracloth or cheesecloth into a chilled centrifuge tube.

  • Low-Speed Centrifugation (Chloroplast and Nuclei Pellet): Centrifuge the filtrate at 1,000 x g for 10 minutes at 4°C. The pellet will contain intact chloroplasts, nuclei, and cell debris. The supernatant is the crude cytosolic and microsomal fraction.

  • Collection of Supernatant: Carefully decant the supernatant into a new, chilled ultracentrifuge tube.

  • High-Speed Centrifugation (Microsomal Pellet): Centrifuge the supernatant from the previous step at 100,000 x g for 1 hour at 4°C. The resulting pellet is the microsomal fraction (containing ER, Golgi, and plasma membrane vesicles), and the supernatant is the soluble cytosolic fraction.

  • Washing the Microsomal Pellet: Discard the supernatant. Resuspend the microsomal pellet in wash buffer and centrifuge again at 100,000 x g for 45 minutes at 4°C to remove cytosolic contaminants.

  • Final Fractions: The final supernatant is the purified cytosolic fraction. The pellet is the washed microsomal fraction, which can be resuspended in a minimal volume of resuspension buffer for further analysis (e.g., Western blotting).

The following diagram outlines the workflow for subcellular fractionation.

Subcellular_Fractionation Start Plant Tissue Homogenate Centrifuge1 Centrifuge 1,000 x g, 10 min Start->Centrifuge1 Pellet1 Pellet (Chloroplasts, Nuclei, Debris) Centrifuge1->Pellet1   Supernatant1 Supernatant Centrifuge1->Supernatant1 Centrifuge2 Centrifuge 100,000 x g, 1 hr Supernatant1->Centrifuge2 Supernatant2 Supernatant (Cytosolic Fraction) Centrifuge2->Supernatant2 Pellet2 Pellet (Microsomal Fraction) Centrifuge2->Pellet2

Figure 2: Workflow for Subcellular Fractionation.
Agroinfiltration for Transient Protein Expression in Nicotiana benthamiana

This protocol describes the transient expression of a protein of interest fused to a fluorescent reporter (e.g., GFP) in N. benthamiana leaves for in vivo localization studies using confocal microscopy.[21][22]

Materials:

  • Agrobacterium tumefaciens (e.g., strain GV3101) carrying a binary vector with the gene of interest fused to a fluorescent protein reporter under the control of a strong constitutive promoter (e.g., CaMV 35S).

  • Nicotiana benthamiana plants (4-6 weeks old).

  • LB medium with appropriate antibiotics.

  • Infiltration medium (10 mM MES pH 5.6, 10 mM MgCl₂, 200 µM acetosyringone).

  • 1 mL needleless syringe.

  • Confocal laser scanning microscope.

Procedure:

  • Agrobacterium Culture: Inoculate a single colony of Agrobacterium containing the expression construct into 5 mL of LB medium with appropriate antibiotics. Grow overnight at 28°C with shaking.

  • Sub-culturing: The next day, inoculate 1 mL of the overnight culture into 20 mL of fresh LB with antibiotics and grow for another 4-6 hours until the OD₆₀₀ reaches 0.6-0.8.

  • Preparation of Infiltration Suspension: Pellet the bacteria by centrifugation at 4,000 x g for 10 minutes. Resuspend the pellet in infiltration medium to a final OD₆₀₀ of 0.5-1.0. Incubate at room temperature for 2-3 hours without shaking.

  • Infiltration: Using a 1 mL needleless syringe, gently press the tip against the abaxial (lower) side of a young, fully expanded N. benthamiana leaf. Apply gentle counter-pressure with a finger on the adaxial (upper) side and slowly infiltrate the bacterial suspension into the leaf tissue. A successfully infiltrated area will appear water-soaked.

  • Incubation: Keep the infiltrated plants under normal growth conditions for 2-3 days to allow for T-DNA transfer and protein expression.

  • Confocal Microscopy: Excise a small section of the infiltrated leaf area and mount it in a drop of water on a microscope slide. Observe the fluorescence of the reporter protein using a confocal laser scanning microscope with the appropriate excitation and emission settings. Co-localization with known organelle markers can be achieved by co-infiltrating with constructs expressing fluorescently tagged organelle-specific proteins.

The following diagram illustrates the agroinfiltration workflow.

Agroinfiltration_Workflow Culture Agrobacterium Culture (with expression vector) Prepare Prepare Infiltration Suspension Culture->Prepare Infiltrate Infiltrate N. benthamiana Leaf Prepare->Infiltrate Incubate Incubate Plant (2-3 days) Infiltrate->Incubate Microscopy Confocal Microscopy Incubate->Microscopy

Figure 3: Agroinfiltration Workflow.
Whole-Mount Immunolocalization in Plant Tissues

This protocol provides a general framework for the in situ detection of a target protein in fixed and permeabilized plant tissues using specific primary and fluorescently labeled secondary antibodies.[23][24][25]

Materials:

  • Plant tissue (e.g., root tips, young leaves).

  • Fixation buffer (e.g., 4% (w/v) paraformaldehyde in 1x PBS, pH 7.4).

  • Permeabilization solution (e.g., 1% (v/v) Triton X-100 in 1x PBS).

  • Blocking solution (e.g., 5% (w/v) BSA in 1x PBS).

  • Primary antibody (specific to the target protein).

  • Fluorescently labeled secondary antibody (recognizes the primary antibody).

  • Wash buffer (e.g., 1x PBS with 0.1% (v/v) Tween-20).

  • Mounting medium with an anti-fade reagent.

  • Microscope slides and coverslips.

Procedure:

  • Fixation: Immediately immerse the plant tissue in fixation buffer and apply a vacuum for 15-30 minutes to facilitate infiltration. Incubate for 1-2 hours at room temperature.

  • Washing: Wash the tissue several times with 1x PBS to remove the fixative.

  • Permeabilization: Incubate the tissue in permeabilization solution for 30-60 minutes at room temperature to allow antibody penetration.

  • Blocking: Wash the tissue with wash buffer and then incubate in blocking solution for at least 1 hour at room temperature to reduce non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the tissue with the primary antibody diluted in blocking solution overnight at 4°C with gentle agitation.

  • Washing: Wash the tissue extensively with wash buffer over several hours to remove unbound primary antibody.

  • Secondary Antibody Incubation: Incubate the tissue with the fluorescently labeled secondary antibody diluted in blocking solution for 2-4 hours at room temperature in the dark.

  • Final Washes: Wash the tissue extensively with wash buffer in the dark to remove unbound secondary antibody.

  • Mounting and Visualization: Mount the tissue in a drop of mounting medium on a microscope slide. Observe the fluorescence signal using a confocal or epifluorescence microscope.

Discussion and Future Perspectives

The subcellular localization of this compound biosynthetic enzymes reveals a complex spatial organization. The initial and final soluble enzymes of the pathway, such as PAL, 4CL, HCT, and CCoAOMT, are predominantly found in the cytoplasm, with some evidence for their association with other compartments like the nucleus and peroxisomes. In contrast, the cytochrome P450 monooxygenases, C4H and C3'H, are firmly anchored to the endoplasmic reticulum. This distribution suggests the existence of metabolic channeling, where intermediates are passed between enzymes in close proximity, potentially forming metabolons associated with the ER surface. The dual localization of some enzymes might also indicate their involvement in multiple metabolic pathways or regulatory processes within different cellular contexts.

Future research should focus on elucidating the dynamics of these localizations in response to developmental cues and environmental stresses. Advanced imaging techniques, such as Förster resonance energy transfer (FRET) and bimolecular fluorescence complementation (BiFC), can provide more definitive evidence for protein-protein interactions and the formation of enzyme complexes in vivo. Furthermore, the application of proximity-labeling techniques, like TurboID, will be invaluable in identifying the protein interaction networks of the this compound biosynthetic enzymes within their native cellular environment. A deeper understanding of the spatial organization of this pathway will undoubtedly provide new avenues for metabolic engineering to enhance the production of valuable plant-derived natural products.

References

Evolutionary Conservation of the Sinapoyl-CoA Pathway: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The sinapoyl-CoA pathway, a critical branch of the general phenylpropanoid pathway, is integral to the biosynthesis of a diverse array of secondary metabolites in higher plants. These compounds, including lignin (B12514952) monomers and sinapate esters, play fundamental roles in structural support, UV protection, and defense against pathogens. This technical guide provides an in-depth analysis of the evolutionary conservation of the this compound pathway across various plant species. It summarizes key quantitative data on enzyme kinetics and metabolite concentrations, offers detailed experimental protocols for the characterization of this pathway, and presents visual representations of the core biochemical routes and experimental workflows. This document is intended to serve as a comprehensive resource for researchers in plant biochemistry, metabolic engineering, and drug discovery, facilitating a deeper understanding of this vital metabolic network and its potential for biotechnological applications.

Introduction: The Central Role of the this compound Pathway

The this compound pathway is a specialized metabolic route that funnels intermediates from the general phenylpropanoid pathway towards the synthesis of sinapoyl-containing compounds. This pathway is particularly prominent in the Brassicaceae family, including the model organism Arabidopsis thaliana and economically important crops like Brassica napus (canola).[1][2][3] The products of this pathway are crucial for plant survival and adaptation. Sinapoyl malate (B86768), for instance, is a primary UV-B screening compound in the leaves of many plants, protecting them from DNA damage.[1][2] Sinapine (B1681761) (sinapoylcholine), abundant in the seeds of Brassicaceae, is thought to serve as a nitrogen and sulfur reserve and may also act as an anti-nutritional compound for herbivores.[1][3] Furthermore, the pathway provides precursors for the biosynthesis of syringyl (S) lignin, a key component of the secondary cell wall in angiosperms that provides structural integrity.

The core enzymatic steps of the this compound pathway are believed to be evolutionarily conserved across higher plants, highlighting their fundamental importance. However, the diversification of downstream branches and the regulation of metabolic flux exhibit species-specific variations. Understanding this conservation and divergence is critical for efforts in metabolic engineering aimed at enhancing stress tolerance, improving nutritional value, or modifying biomass composition for biofuel production.

The Core this compound Biosynthetic Pathway

The biosynthesis of this compound begins with the amino acid phenylalanine and proceeds through the general phenylpropanoid pathway to produce p-coumaroyl-CoA. A series of hydroxylation and methylation reactions then convert p-coumaroyl-CoA to this compound. This central intermediate can then be channeled into various downstream pathways.

Key Enzymes and Their Evolutionary Conservation

The this compound pathway is orchestrated by a series of key enzymes whose genes and functions show a significant degree of conservation across the plant kingdom.

  • 4-Coumarate:CoA Ligase (4CL): This enzyme catalyzes the activation of p-coumaric acid to its corresponding CoA thioester, p-coumaroyl-CoA. 4CL is a key enzyme that stands at the divergence point of several major branches of phenylpropanoid metabolism.[4] Plants typically possess a small family of 4CL genes, with isoforms exhibiting distinct substrate specificities and expression patterns, suggesting functional diversification during evolution.[4] Phylogenetic analyses indicate that 4CLs in angiosperms can be broadly classified into two major clusters, with one class primarily involved in lignin biosynthesis and the other in flavonoid production.

  • Caffeoyl-CoA O-Methyltransferase (CCoAOMT): CCoAOMT is a crucial enzyme responsible for the methylation of caffeoyl-CoA to feruloyl-CoA, a key step in the biosynthesis of G-lignin and a precursor for the S-lignin pathway.[5][6] The CCoAOMT gene family has been identified in numerous plant species and shows a high degree of sequence and functional conservation, suggesting its vital role in phenylpropanoid metabolism has been maintained throughout plant evolution.[5][7]

  • Ferulate 5-hydroxylase (F5H)/Coniferaldehyde 5-hydroxylase (CAld5H): This cytochrome P450-dependent monooxygenase catalyzes the 5-hydroxylation of feruloyl-CoA or coniferaldehyde, a critical step leading to the biosynthesis of S-lignin. The evolution of F5H is considered a key innovation in angiosperms, enabling the production of S-lignin and contributing to the structural diversity of their cell walls.

  • Cinnamoyl-CoA Reductase (CCR): CCR catalyzes the first committed step in the lignin-specific branch of the phenylpropanoid pathway, reducing cinnamoyl-CoA esters to their corresponding aldehydes. Plant genomes typically contain a family of CCR genes with varying substrate specificities. This enzymatic step is a critical control point for the flux of metabolites into lignin biosynthesis.

  • Serine Carboxypeptidase-Like (SCPL) Acyltransferases: This class of enzymes utilizes 1-O-sinapoyl-β-glucose as an acyl donor for the synthesis of various sinapate esters, such as sinapoyl malate and sinapoylcholine.[1][2] The evolution of SCPL acyltransferases from ancestral serine carboxypeptidases represents a fascinating example of neofunctionalization in plant secondary metabolism.

Signaling Pathway Diagram

Sinapoyl_CoA_Pathway cluster_gpp General Phenylpropanoid Pathway cluster_sinapoyl_coa This compound Biosynthesis cluster_downstream Downstream Pathways Phenylalanine Phenylalanine pCoumaroyl_CoA pCoumaroyl_CoA Phenylalanine->pCoumaroyl_CoA PAL, C4H, 4CL Caffeoyl_CoA Caffeoyl_CoA pCoumaroyl_CoA->Caffeoyl_CoA HCT/C3H Feruloyl_CoA Feruloyl_CoA Caffeoyl_CoA->Feruloyl_CoA CCoAOMT Five_Hydroxyferuloyl_CoA Five_Hydroxyferuloyl_CoA Feruloyl_CoA->Five_Hydroxyferuloyl_CoA F5H Sinapoyl_CoA Sinapoyl_CoA Five_Hydroxyferuloyl_CoA->Sinapoyl_CoA COMT Sinapaldehyde Sinapaldehyde Sinapoyl_CoA->Sinapaldehyde CCR Sinapic_Acid Sinapic_Acid Sinapoyl_CoA->Sinapic_Acid Sinapyl_Alcohol Sinapyl_Alcohol Sinapaldehyde->Sinapyl_Alcohol SAD S_Lignin S_Lignin Sinapyl_Alcohol->S_Lignin Sinapoyl_Glucose Sinapoyl_Glucose Sinapic_Acid->Sinapoyl_Glucose SGT Sinapoyl_Malate Sinapoyl_Malate Sinapoyl_Glucose->Sinapoyl_Malate SMT Sinapoyl_Choline Sinapoyl_Choline Sinapoyl_Glucose->Sinapoyl_Choline SCT

Caption: The core this compound biosynthetic pathway.

Quantitative Data on Pathway Components

A comparative analysis of the kinetic properties of key enzymes and the concentrations of major metabolites across different plant species reveals both conserved features and species-specific adaptations of the this compound pathway.

Enzyme Kinetics

The following table summarizes the kinetic parameters of key enzymes in the this compound pathway from various plant species. It is important to note that direct comparisons can be challenging due to variations in experimental conditions between studies.

EnzymeSpeciesSubstrateK_m (µM)V_max (pkat/mg or nmol/s/mg)k_cat (s⁻¹)k_cat/K_m (s⁻¹µM⁻¹)Reference
4CL Arabidopsis thalianap-Coumaric acid401.67--[4]
Arabidopsis thalianaCaffeic acid1300.83--[4]
Arabidopsis thalianaFerulic acid2300.5--[4]
Populus trichocarpap-Coumaric acid1.91 ± 0.051.26 ± 0.075--[8]
CCoAOMT Petunia hybridaCaffeoyl-CoA1.8---
CCR Arabidopsis thaliana (CCR1)Feruloyl-CoA5.5-1.80.33[4]
Arabidopsis thaliana (CCR1)This compound12.5-0.40.03[4]
Arabidopsis thaliana (CCR2)Feruloyl-CoA2.5-0.040.016[4]
Arabidopsis thaliana (CCR2)This compound1.5-0.020.013[4]

Note: '-' indicates data not available in the cited literature.

Metabolite Concentrations

The accumulation of sinapate esters varies significantly between species, developmental stages, and in response to environmental stimuli such as UV radiation.

MetaboliteSpeciesTissueConcentration (mg/g dry weight)ConditionReference
Sinapine Brassica napusSeed8 - 10.4-[9]
Brassica junceaSeed8.7-[9]
Sinapic Acid Brassica napusSeed0.49 - 2.49-[9]
Sinapoyl Malate Arabidopsis thalianaLeaf~1.5Control[6]
Arabidopsis thalianaLeaf~2.5UV-B treated[6]
Sinapoyl Glucose Arabidopsis thalianaLeaf~0.15Control[6]
Arabidopsis thalianaLeaf~0.1UV-B treated[6]
Gene Expression Analysis

The expression of genes encoding enzymes of the this compound pathway is tightly regulated by developmental cues and environmental stresses. UV-B radiation, for example, is a well-known inducer of genes involved in the biosynthesis of UV-protective sinapate esters.

GeneSpeciesTreatmentFold Change (vs. Control)Reference
CHS Arabidopsis thalianaUV-BIncreased[10]
HY5 Arabidopsis thalianaUV-B+2.1 to +3.88[10]
COP1 Arabidopsis thalianaUV-BDecreased[10]
CCoAOMT Angelica sinensis (C1)UV-BDownregulated[11]
CCoAOMT Angelica sinensis (C2)UV-BUpregulated[11]

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to study the this compound pathway.

Enzyme Activity Assays

This continuous spectrophotometric assay measures the formation of p-coumaroyl-CoA by monitoring the increase in absorbance at 333 nm.

Materials:

  • Enzyme Extraction Buffer: 100 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 5 mM DTT, 10% (v/v) glycerol, 1 mM PMSF.

  • Assay Buffer: 100 mM Tris-HCl (pH 7.5), 10 mM MgCl₂.

  • Substrate/Cofactor Stocks: 10 mM p-coumaric acid, 10 mM ATP, 10 mM Coenzyme A (CoA).

Procedure:

  • Enzyme Extraction: Homogenize plant tissue in ice-cold Enzyme Extraction Buffer. Centrifuge at 15,000 x g for 20 minutes at 4°C. The supernatant contains the crude enzyme extract.

  • Reaction Mixture: In a quartz cuvette, prepare a 1 mL reaction mixture containing:

    • 850 µL Assay Buffer

    • 50 µL 10 mM p-coumaric acid

    • 50 µL 10 mM ATP

    • X µL enzyme extract (e.g., 20-50 µg total protein)

  • Initiate Reaction: Start the reaction by adding 50 µL of 10 mM CoA.

  • Measurement: Immediately monitor the increase in absorbance at 333 nm for 5-10 minutes at 25°C using a spectrophotometer.

  • Calculation: Calculate the enzyme activity using the molar extinction coefficient of p-coumaroyl-CoA (ε₃₃₃ = 21,000 M⁻¹cm⁻¹).

FourCL_Assay_Workflow Start Start Homogenize Homogenize Tissue in Extraction Buffer Start->Homogenize Centrifuge Centrifuge and Collect Supernatant Homogenize->Centrifuge Prepare_Mixture Prepare Reaction Mixture (Buffer, p-Coumaric Acid, ATP, Enzyme) Centrifuge->Prepare_Mixture Add_CoA Initiate Reaction with CoA Prepare_Mixture->Add_CoA Measure_Absorbance Monitor Absorbance at 333 nm Add_CoA->Measure_Absorbance Calculate_Activity Calculate Enzyme Activity Measure_Absorbance->Calculate_Activity End End Calculate_Activity->End

Caption: Workflow for the 4CL spectrophotometric assay.

This assay measures the transfer of a radiolabeled methyl group from S-adenosyl-L-methionine (SAM) to caffeoyl-CoA.

Materials:

  • Enzyme Extraction Buffer (as for 4CL).

  • Assay Buffer: 100 mM Tris-HCl (pH 7.5), 5 mM DTT.

  • Substrate/Cofactor Stocks: 1 mM Caffeoyl-CoA, [¹⁴C-methyl]-S-adenosyl-L-methionine (¹⁴C-SAM) (specific activity ~50 mCi/mmol).

  • Stop Solution: 1 M HCl.

  • Ethyl Acetate (B1210297).

  • Scintillation Cocktail.

Procedure:

  • Enzyme Extraction: As described for the 4CL assay.

  • Reaction Mixture: In a microfuge tube, prepare a 100 µL reaction mixture containing:

    • 70 µL Assay Buffer

    • 10 µL 1 mM Caffeoyl-CoA

    • 10 µL enzyme extract

    • 10 µL ¹⁴C-SAM (e.g., 0.1 µCi)

  • Incubation: Incubate the reaction at 30°C for 30-60 minutes.

  • Stop Reaction: Stop the reaction by adding 20 µL of 1 M HCl.

  • Extraction: Extract the product (¹⁴C-feruloyl-CoA) by adding 500 µL of ethyl acetate, vortexing, and centrifuging.

  • Measurement: Transfer a portion of the ethyl acetate phase to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Calculation: Calculate the enzyme activity based on the specific activity of the ¹⁴C-SAM.

This assay monitors the oxidation of NADPH to NADP⁺ by measuring the decrease in absorbance at 340 nm.

Materials:

  • Enzyme Extraction Buffer (as for 4CL).

  • Assay Buffer: 100 mM Potassium Phosphate (pH 6.5).

  • Substrate/Cofactor Stocks: 10 mM this compound, 10 mM NADPH.

Procedure:

  • Enzyme Extraction: As described for the 4CL assay.

  • Reaction Mixture: In a quartz cuvette, prepare a 1 mL reaction mixture containing:

    • 900 µL Assay Buffer

    • 50 µL 10 mM NADPH

    • X µL enzyme extract

  • Initiate Reaction: Start the reaction by adding 50 µL of 10 mM this compound.

  • Measurement: Immediately monitor the decrease in absorbance at 340 nm for 5-10 minutes at 30°C.

  • Calculation: Calculate the enzyme activity using the molar extinction coefficient of NADPH (ε₃₄₀ = 6,220 M⁻¹cm⁻¹).

Metabolite Quantification

This method provides high sensitivity and specificity for the quantification of sinapoyl malate and sinapoylcholine.

Materials:

  • Extraction Solvent: 80:20 (v/v) Methanol:Water with 0.1% formic acid.

  • LC-MS/MS system with a C18 reverse-phase column.

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Standards: Sinapoyl malate and sinapoylcholine of known concentrations.

Procedure:

  • Extraction: Grind frozen plant tissue to a fine powder. Extract with the Extraction Solvent, vortex, and sonicate. Centrifuge and filter the supernatant.

  • LC Separation: Inject the extract onto the C18 column. Use a gradient elution with Mobile Phases A and B to separate the compounds.

  • MS/MS Detection: Use electrospray ionization (ESI) in positive or negative ion mode. Set up Multiple Reaction Monitoring (MRM) transitions for the specific precursor-product ion pairs of sinapoyl malate and sinapoylcholine.

  • Quantification: Generate a standard curve using the authentic standards. Quantify the sinapoyl esters in the samples by comparing their peak areas to the standard curve.

HPLC_MS_Workflow Start Start Extraction Extract Metabolites from Plant Tissue Start->Extraction Filtration Filter Extract Extraction->Filtration LC_Separation LC Separation (C18 Column) Filtration->LC_Separation MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection Quantification Quantify against Standard Curve MS_Detection->Quantification End End Quantification->End

Caption: Workflow for HPLC-MS/MS quantification of sinapoyl esters.

Gene Expression Analysis

This protocol is for the production of recombinant enzymes for kinetic studies.

Materials:

  • Expression vector (e.g., pET vector series).

  • E. coli expression strain (e.g., BL21(DE3)).

  • LB medium and appropriate antibiotics.

  • IPTG for induction.

  • Affinity chromatography resin (e.g., Ni-NTA for His-tagged proteins).

  • Lysis Buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole).

  • Wash Buffer (e.g., Lysis Buffer with 20 mM imidazole).

  • Elution Buffer (e.g., Lysis Buffer with 250 mM imidazole).

Procedure:

  • Cloning: Clone the cDNA of the target enzyme into the expression vector.

  • Transformation: Transform the expression plasmid into the E. coli expression strain.

  • Expression: Grow the bacterial culture to mid-log phase (OD₆₀₀ ≈ 0.6) and induce protein expression with IPTG.

  • Harvest and Lysis: Harvest the cells by centrifugation and lyse them by sonication in Lysis Buffer.

  • Purification: Clarify the lysate by centrifugation and apply the supernatant to the affinity chromatography column. Wash the column with Wash Buffer and elute the recombinant protein with Elution Buffer.

  • Verification: Verify the purity and size of the protein by SDS-PAGE.

This assay allows for rapid functional characterization of genes in plant cells.

Materials:

  • Arabidopsis thaliana mesophyll protoplasts.

  • Plasmid DNA containing the gene of interest under a suitable promoter.

  • PEG-calcium transfection solution.

  • W5 solution for washing.

Procedure:

  • Protoplast Isolation: Isolate mesophyll protoplasts from Arabidopsis leaves by enzymatic digestion.

  • Transfection: Mix the protoplasts with the plasmid DNA and the PEG-calcium solution to facilitate DNA uptake.

  • Incubation: Incubate the transfected protoplasts to allow for gene expression.

  • Analysis: Harvest the protoplasts and analyze the expression of the gene of interest by methods such as qRT-PCR, western blotting, or by measuring the activity of a co-expressed reporter gene.

Conclusion and Future Directions

The this compound pathway is a well-conserved and fundamentally important metabolic network in higher plants. The core enzymatic machinery for the synthesis of this compound from p-coumaroyl-CoA appears to be evolutionarily ancient, while the downstream branches leading to a variety of sinapate esters have likely undergone significant diversification in different plant lineages. This guide has provided a comprehensive overview of the current understanding of this pathway, including quantitative data, detailed experimental protocols, and visual representations of key processes.

Future research in this area should focus on:

  • Expanding Comparative Analyses: Generating comprehensive, directly comparable datasets of enzyme kinetics, metabolite profiles, and gene expression across a wider range of plant species, including non-model organisms and early diverging plant lineages.

  • Investigating Regulatory Networks: Elucidating the transcriptional and post-transcriptional regulatory networks that control the flux through the this compound pathway in response to developmental and environmental cues.

  • Structural Biology: Determining the crystal structures of key enzymes in the pathway to understand the molecular basis of their substrate specificity and catalytic mechanisms.

  • Metabolic Engineering: Utilizing the knowledge of this pathway for the targeted engineering of crops with improved stress tolerance, enhanced nutritional value, and optimized biomass composition for industrial applications.

By continuing to unravel the complexities of the this compound pathway, researchers can unlock its vast potential for both fundamental plant science and applied biotechnology.

References

An In-depth Technical Guide on Sinapoyl-CoA Accumulation Patterns in Different Plant Tissues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sinapoyl-CoA is a key intermediate in the phenylpropanoid pathway, a major route of secondary metabolism in plants. This pathway is responsible for the biosynthesis of a wide array of phenolic compounds that are crucial for plant growth, development, and defense. This compound serves as a branch point for the synthesis of various sinapate esters, including sinapine (B1681761) and sinapoyl malate, which have diverse biological activities and are of interest for their potential applications in medicine and industry. Understanding the accumulation patterns of this compound and its derivatives in different plant tissues is essential for manipulating this pathway for crop improvement and for the targeted production of valuable bioactive compounds. This technical guide provides a comprehensive overview of this compound biosynthesis, its accumulation in various plant tissues, detailed experimental protocols for its quantification, and an exploration of the signaling pathways that regulate its metabolism.

This compound Biosynthesis and Metabolism

This compound is synthesized from the amino acid phenylalanine through the general phenylpropanoid pathway. The core pathway involves a series of enzymatic reactions that convert phenylalanine to p-coumaroyl-CoA, which is then hydroxylated and methylated to yield feruloyl-CoA and subsequently this compound. The key enzymes involved in the final steps leading to this compound are 4-coumarate:CoA ligase (4CL), caffeoyl-CoA O-methyltransferase (CCoAOMT), and cinnamoyl-CoA reductase (CCR).

Once formed, this compound is a transient but critical intermediate that is rapidly converted into various sinapoyl esters. In members of the Brassicaceae family, such as Arabidopsis thaliana and Brassica napus, this compound is a precursor for the synthesis of sinapine (sinapoylcholine) in seeds and sinapoylmalate in leaves.[1] Sinapine is considered an anti-nutritional compound in rapeseed meal, while sinapoylmalate is involved in UV-B protection.[1][2]

Accumulation Patterns of this compound Precursors and Derivatives in Plant Tissues

Direct quantitative data for this compound levels in different plant tissues is scarce in the scientific literature, likely due to its transient nature and low abundance. However, the accumulation patterns of its immediate precursors (hydroxycinnamic acids) and direct downstream products (sinapoyl esters) provide a strong indication of the metabolic flux through the this compound pool in various plant organs.

Table 1: Accumulation of Sinapic Acid Derivatives in Different Tissues of Brassica napus

TissueCompoundConcentration (mg/g dry weight)Reference
SeedsSinapine6.39 - 12.28[3]
SeedsSinapoyl glucose1.36 - 7.50[3]
SeedsSinapic acid0.11 - 0.59[3]
LeavesSinapoylmalateMajor sinapate ester[4]

Table 2: Accumulation of Sinapate Esters in Arabidopsis thaliana

TissueCompoundConcentrationReference
LeavesSinapoylmalateMajor phenylpropanoid metabolite[5]
SeedsSinapinePredominant sinapate ester[6]

Experimental Protocols

Protocol 1: Extraction and Quantification of this compound and its Derivatives by LC-MS/MS

This protocol provides a detailed method for the extraction and quantitative analysis of this compound and related phenolic compounds from plant tissues using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

1. Materials and Reagents:

  • Plant tissue (e.g., leaves, roots, seeds)

  • Liquid nitrogen

  • 80% Methanol (B129727) (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Acetonitrile (B52724) (LC-MS grade)

  • Ultrapure water

  • Internal standards (e.g., stable isotope-labeled this compound, if available)

  • Microcentrifuge tubes (1.5 mL)

  • Syringe filters (0.22 µm, PTFE)

  • LC-MS vials

2. Sample Preparation and Extraction:

  • Harvest fresh plant tissue and immediately freeze in liquid nitrogen to quench metabolic activity.

  • Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a cryogenic grinder.

  • Weigh approximately 100 mg of the frozen powder into a pre-chilled 1.5 mL microcentrifuge tube.

  • Add 1 mL of pre-chilled extraction solvent (80% methanol with 0.1% formic acid).

  • Add internal standards to the extraction solvent for accurate quantification.

  • Vortex the mixture vigorously for 1 minute.

  • Sonicate the sample in an ice bath for 10 minutes to ensure complete cell lysis.

  • Centrifuge the sample at 14,000 x g for 15 minutes at 4°C.

  • Carefully transfer the supernatant to a new microcentrifuge tube.

  • Filter the supernatant through a 0.22 µm PTFE syringe filter into an LC-MS vial.

  • Store the samples at -80°C until analysis.

3. LC-MS/MS Analysis:

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient Elution: A suitable gradient to separate the compounds of interest. A typical gradient might start with a low percentage of mobile phase B, increasing to a high percentage over 20-30 minutes.

  • Flow Rate: 0.2-0.4 mL/min.

  • Injection Volume: 5-10 µL.

  • MS System: A tandem mass spectrometer (e.g., triple quadrupole or Q-TOF) equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive or negative ion mode, optimized for this compound and its derivatives.

  • Multiple Reaction Monitoring (MRM): For quantitative analysis on a triple quadrupole mass spectrometer, specific precursor-to-product ion transitions for this compound and other target compounds should be established using authentic standards.

4. Data Analysis:

  • Quantify the concentration of this compound and other metabolites by comparing the peak areas of the analytes to the peak areas of the internal standards and using a calibration curve generated with authentic standards.

Protocol 2: Workflow for HPLC-UV Analysis of Sinapoyl Derivatives

For laboratories without access to mass spectrometry, HPLC with UV detection can be a reliable method for the quantification of sinapoyl derivatives, which can serve as a proxy for this compound pathway activity.

1. Sample Preparation:

  • Follow the same extraction procedure as described in Protocol 1.

2. HPLC-UV Analysis:

  • HPLC System: A standard HPLC system with a UV-Vis detector.

  • Column: A reversed-phase C18 column.

  • Mobile Phase: A gradient of acidified water (e.g., with 0.1% phosphoric acid) and methanol or acetonitrile is commonly used.[3]

  • Detection Wavelength: Sinapoyl derivatives typically have a maximum absorbance around 330 nm.[3]

  • Quantification: Create a calibration curve using authentic standards of the sinapoyl derivatives of interest (e.g., sinapine, sinapoyl malate).

Signaling Pathways and Regulation

The biosynthesis of this compound is tightly regulated at the transcriptional level by a complex network of signaling pathways that respond to developmental cues and environmental stimuli.

Transcriptional Regulation by MYB Transcription Factors

MYB transcription factors are a large family of proteins in plants that play crucial roles in regulating the expression of genes in the phenylpropanoid pathway. Specific R2R3-type MYB transcription factors have been shown to bind to conserved cis-regulatory elements, such as AC elements, in the promoters of genes encoding key enzymes like 4CL and CCoAOMT, thereby activating their transcription.

Sinapoyl_CoA_Biosynthesis_Regulation Phenylalanine Phenylalanine pCoumaroyl_CoA p-Coumaroyl-CoA Phenylalanine->pCoumaroyl_CoA PAL, C4H, 4CL Caffeoyl_CoA Caffeoyl-CoA pCoumaroyl_CoA->Caffeoyl_CoA HCT, C3'H Feruloyl_CoA Feruloyl-CoA Caffeoyl_CoA->Feruloyl_CoA CCoAOMT Sinapoyl_CoA This compound Feruloyl_CoA->Sinapoyl_CoA F5H, COMT Sinapoyl_Esters Sinapoyl Esters (Sinapine, Sinapoylmalate) Sinapoyl_CoA->Sinapoyl_Esters PAL PAL C4H C4H 4CL 4CL HCT HCT C3H C3'H CCoAOMT CCoAOMT F5H F5H COMT COMT CCR CCR MYB_TFs MYB Transcription Factors MYB_TFs->4CL MYB_TFs->CCoAOMT MYB_TFs->CCR Light Light Light->MYB_TFs Hormones Hormones (e.g., Auxin, JA, ABA) Hormones->MYB_TFs

Caption: Transcriptional regulation of this compound biosynthesis by MYB transcription factors.

Hormonal and Light Signaling

Plant hormones such as auxins, jasmonates (JA), and abscisic acid (ABA) play a significant role in modulating the expression of phenylpropanoid biosynthesis genes.[7] For example, the promoters of many CCoAOMT genes contain abscisic acid-responsive elements (ABREs) and ethylene-responsive elements (EREs).

Light is another critical environmental factor that influences the phenylpropanoid pathway. Light signals, perceived by photoreceptors, can trigger signaling cascades that lead to the activation of transcription factors, including MYBs, which in turn upregulate the expression of genes involved in this compound biosynthesis. The promoters of genes like CCR often contain light-responsive elements (LREs).

Signaling_Pathway Light Light (UV, Blue, Red) Photoreceptors Photoreceptors (e.g., Phytochromes, Cryptochromes) Light->Photoreceptors Hormones Hormones (Auxin, JA, ABA, etc.) Hormone_Receptors Hormone Receptors Hormones->Hormone_Receptors Signaling_Cascade_L Signaling Cascade Photoreceptors->Signaling_Cascade_L Signaling_Cascade_H Signaling Cascade Hormone_Receptors->Signaling_Cascade_H MYB_TFs MYB Transcription Factors Signaling_Cascade_L->MYB_TFs Other_TFs Other TFs (e.g., bZIP, WRKY) Signaling_Cascade_L->Other_TFs Signaling_Cascade_H->MYB_TFs Signaling_Cascade_H->Other_TFs Target_Genes Target Genes (4CL, CCoAOMT, CCR, etc.) MYB_TFs->Target_Genes Other_TFs->Target_Genes Sinapoyl_CoA_Accumulation This compound Accumulation Target_Genes->Sinapoyl_CoA_Accumulation

Caption: Integration of light and hormonal signaling pathways regulating this compound accumulation.

Conclusion

This compound is a pivotal metabolite in the biosynthesis of a diverse range of sinapate esters with important biological functions. While direct quantification of this compound is challenging due to its transient nature, analysis of its precursors and downstream products provides valuable insights into its metabolic flux in different plant tissues. The accumulation of this compound is intricately regulated by a network of transcription factors and signaling pathways that respond to both internal developmental programs and external environmental cues. A deeper understanding of these regulatory mechanisms, coupled with robust analytical protocols, will be instrumental in the targeted manipulation of the phenylpropanoid pathway for the development of improved crops and novel bioproducts.

References

A Technical Guide to the Natural Derivatives of Sinapoyl-CoA: Biosynthesis, Biological Activities, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sinapoyl-CoA is a central intermediate in the phenylpropanoid pathway in plants, serving as a precursor to a variety of natural derivatives with significant biological activities. These compounds, particularly prevalent in the Brassicaceae family, play crucial roles in plant defense mechanisms and have garnered increasing interest for their potential applications in the pharmaceutical, cosmetic, and food industries. This technical guide provides an in-depth overview of the major natural derivatives of this compound, their biosynthesis, diverse biological activities, and the experimental protocols used for their characterization.

Biosynthesis of this compound Derivatives

The biosynthesis of this compound derivatives originates from the shikimate pathway, leading to the formation of phenylalanine. A series of enzymatic reactions then converts phenylalanine to sinapic acid, which is subsequently activated to this compound. From this key intermediate, several classes of derivatives are formed, with sinapoyl esters being the most prominent.

The primary enzymatic steps leading to the major sinapoyl esters are outlined below:

This compound Derivatives Biosynthesis cluster_phenylpropanoid General Phenylpropanoid Pathway cluster_sinapoyl_esters Sinapoyl Ester Biosynthesis Phenylalanine Phenylalanine Cinnamic acid Cinnamic acid Phenylalanine->Cinnamic acid PAL p-Coumaric acid p-Coumaric acid Cinnamic acid->p-Coumaric acid C4H p-Coumaroyl-CoA p-Coumaroyl-CoA p-Coumaric acid->p-Coumaroyl-CoA 4CL Caffeoyl-CoA Caffeoyl-CoA p-Coumaroyl-CoA->Caffeoyl-CoA HCT Feruloyl-CoA Feruloyl-CoA Caffeoyl-CoA->Feruloyl-CoA CCoAOMT 5-hydroxyferuloyl-CoA 5-hydroxyferuloyl-CoA Feruloyl-CoA->5-hydroxyferuloyl-CoA F5H This compound This compound 5-hydroxyferuloyl-CoA->this compound COMT Sinapic acid Sinapic acid This compound->Sinapic acid various enzymes 1-O-Sinapoyl-β-glucose 1-O-Sinapoyl-β-glucose Sinapic acid->1-O-Sinapoyl-β-glucose SGT Sinapoylcholine (Sinapine) Sinapoylcholine (Sinapine) 1-O-Sinapoyl-β-glucose->Sinapoylcholine (Sinapine) SCT + Choline (B1196258) Sinapoyl malate (B86768) Sinapoyl malate 1-O-Sinapoyl-β-glucose->Sinapoyl malate SMT + Malate Sinapoylcholine (Sinapine)->Sinapic acid SCE + H2O

Fig. 1: Biosynthesis of major sinapoyl esters from phenylalanine.

Major Natural Derivatives and Their Biological Activities

The primary natural derivatives of this compound include sinapoyl esters such as sinapoylcholine (sinapine), sinapoyl malate, and sinapoyl glucose, as well as more complex molecules like kaempferol (B1673270) glycosides acylated with sinapic acid. These compounds exhibit a wide range of biological activities.

CompoundBiological ActivityQuantitative Data (IC50)Cell Line/AssayReference(s)
Sinapic Acid Anticancer 1000 µMPC-3, LNCaP (prostate cancer)[1]
317.5 µM (24h)HT-29 (colon cancer)[2][3][4]
180, 168, 145 µg/mL (24, 48, 72h)MCF-7 (breast cancer)[5]
Antioxidant 17.98 mM (O₂⁻ scavenging)Enzymatic/non-enzymatic assay[6]
33.2% inhibition (molar ratio 0.2)DPPH assay[7]
88.4% inhibition (molar ratio 0.5)DPPH assay[7]
Anti-inflammatory Inhibition of COX-2 and 5-LOXIn vitro enzymatic assays[8]
Sinapine (Sinapoylcholine) Acetylcholinesterase Inhibition 3.66 µMRat cerebral homogenate[9][10]
22.1 µMRat blood serum[9][10]
Antioxidant Higher than sinapic acidDPPH assay[7]
Sinapoyl Malate UV-B Filtering Strong absorption in the UV-B regionUV spectroscopy[11][12][13][14][15]
Antioxidant Comparable to BHA, BHT, Trolox-[7]
Kaempferol-3-O-(2-O-sinapoyl-sophoroside) Anti-inflammatory Suppresses TNF-α and NF-κB activationHUVECs[16]
Antioxidant Contributes to the antioxidant activity of rapeseed-[10]

Table 1: Summary of Biological Activities of this compound Derivatives

Antioxidant Activity

Derivatives of sinapic acid are potent antioxidants, acting as radical scavengers.[2] Sinapine has been reported to exhibit even higher antioxidant activity than sinapic acid itself.[7] The antioxidant activities of sinapoyl malate and sinapoyl glucose are comparable to conventional antioxidants like butylated hydroxyanisole (BHA) and butylated hydroxytoluene (BHT).[7]

Anticancer Activity

Sinapic acid has demonstrated significant antiproliferative and apoptotic effects on various cancer cell lines, including prostate, colon, and breast cancer.[1][2][3][4][5] It can induce apoptosis by upregulating caspase-3 and Bax, and downregulating Bcl-2.[2]

Anti-inflammatory Activity

Sinapic acid and its derivatives possess anti-inflammatory properties by inhibiting key inflammatory mediators. They have been shown to inhibit the activity of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), and to suppress the activation of the NF-κB signaling pathway, which leads to a reduction in the production of pro-inflammatory cytokines like TNF-α, IL-6, and IL-8.[8][17][18][19] Kaempferol-3-O-(2-O-sinapoyl-sophoroside) has also been shown to suppress TNF-α and NF-κB activation.[16]

Acetylcholinesterase Inhibition

Sinapine is a known inhibitor of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[9][10] This activity suggests its potential therapeutic application in neurological disorders such as Alzheimer's disease.

UV-Filtering Properties

Sinapoyl malate is a primary UV-B screening compound in the leaves of many plants, protecting them from the damaging effects of solar radiation.[11][12][13][14][15] Its molecular structure allows for strong absorption in the UV-B spectrum, effectively acting as a natural sunscreen.[11][12][13][14][15]

Experimental Protocols

Antioxidant Activity Assessment: DPPH Radical Scavenging Assay

This assay measures the ability of a compound to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.

DPPH_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement cluster_analysis Data Analysis Prepare DPPH solution in methanol (B129727) Prepare DPPH solution in methanol Mix DPPH solution with test compound solution Mix DPPH solution with test compound solution Prepare DPPH solution in methanol->Mix DPPH solution with test compound solution Prepare test compound solutions at various concentrations Prepare test compound solutions at various concentrations Prepare test compound solutions at various concentrations->Mix DPPH solution with test compound solution Incubate in the dark at room temperature Incubate in the dark at room temperature Mix DPPH solution with test compound solution->Incubate in the dark at room temperature Measure absorbance at 517 nm Measure absorbance at 517 nm Incubate in the dark at room temperature->Measure absorbance at 517 nm Calculate percentage of radical scavenging activity Calculate percentage of radical scavenging activity Measure absorbance at 517 nm->Calculate percentage of radical scavenging activity Determine IC50 value Determine IC50 value Calculate percentage of radical scavenging activity->Determine IC50 value

Fig. 2: Workflow for the DPPH radical scavenging assay.

Protocol:

  • Reagent Preparation: Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM). Prepare serial dilutions of the test compound in a suitable solvent.

  • Assay Procedure: In a 96-well plate, add a specific volume of each concentration of the test compound to the wells. Add the DPPH solution to each well. A control containing only the solvent and DPPH solution should be included.

  • Incubation: Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Measurement: Measure the absorbance of the solutions at 517 nm using a microplate reader.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the control and A_sample is the absorbance of the test compound. The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined from a plot of scavenging activity against the concentration of the test compound.

Anticancer Activity Assessment: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

MTT_Assay_Workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_mtt_reaction MTT Reaction cluster_solubilization_measurement Solubilization & Measurement Seed cells in a 96-well plate Seed cells in a 96-well plate Incubate to allow cell attachment Incubate to allow cell attachment Seed cells in a 96-well plate->Incubate to allow cell attachment Treat cells with various concentrations of the test compound Treat cells with various concentrations of the test compound Incubate to allow cell attachment->Treat cells with various concentrations of the test compound Incubate for a specified period (e.g., 24, 48, 72 hours) Incubate for a specified period (e.g., 24, 48, 72 hours) Treat cells with various concentrations of the test compound->Incubate for a specified period (e.g., 24, 48, 72 hours) Add MTT solution to each well Add MTT solution to each well Incubate for a specified period (e.g., 24, 48, 72 hours)->Add MTT solution to each well Incubate to allow formazan (B1609692) crystal formation Incubate to allow formazan crystal formation Add MTT solution to each well->Incubate to allow formazan crystal formation Add solubilization solution (e.g., DMSO) Add solubilization solution (e.g., DMSO) Incubate to allow formazan crystal formation->Add solubilization solution (e.g., DMSO) Measure absorbance at ~570 nm Measure absorbance at ~570 nm Add solubilization solution (e.g., DMSO)->Measure absorbance at ~570 nm

Fig. 3: Workflow for the MTT cytotoxicity assay.

Protocol:

  • Cell Seeding: Seed the desired cancer cell line into a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of the sinapoyl derivative. Include a vehicle control.

  • Incubation: Incubate the plate for the desired time periods (e.g., 24, 48, 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

  • Solubilization: Remove the MTT solution and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at approximately 570 nm using a microplate reader.

  • Analysis: Cell viability is expressed as a percentage of the control. The IC50 value, the concentration that inhibits 50% of cell growth, is then calculated.[5][20]

Acetylcholinesterase Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of the acetylcholinesterase enzyme.

Protocol:

  • Reagent Preparation: Prepare a solution of acetylcholinesterase (AChE), the substrate acetylthiocholine (B1193921) iodide (ATCI), and Ellman's reagent (5,5'-dithio-bis-(2-nitrobenzoic acid) or DTNB) in a suitable buffer (e.g., phosphate (B84403) buffer, pH 8.0).

  • Assay Procedure: In a 96-well plate, add the buffer, the test compound at various concentrations, and the AChE solution. Incubate for a short period.

  • Reaction Initiation: Add the substrate ATCI and DTNB to initiate the reaction. The hydrolysis of ATCI by AChE produces thiocholine, which reacts with DTNB to form a yellow-colored product.

  • Measurement: Measure the increase in absorbance at 412 nm over time using a microplate reader.

  • Calculation: The rate of reaction is determined from the slope of the absorbance versus time plot. The percentage of inhibition is calculated, and the IC50 value is determined.[9][10]

Enzymatic Assay for Sinapoyltransferases (SMT and SCT)

This protocol can be adapted for both sinapoylglucose:malate sinapoyltransferase (SMT) and sinapoylglucose:choline sinapoyltransferase (SCT).[12]

Protocol:

  • Enzyme Preparation: Express and purify the recombinant SMT or SCT enzyme.

  • Reaction Mixture: Prepare a reaction mixture containing a suitable buffer (e.g., potassium phosphate buffer, pH 7.0), the acyl donor (1-O-sinapoyl-β-glucose), and the acyl acceptor (L-malate for SMT or choline for SCT).

  • Enzyme Assay: Initiate the reaction by adding the purified enzyme to the reaction mixture. Incubate at the optimal temperature (e.g., 30°C) for a specific time.

  • Reaction Termination: Stop the reaction by adding a quenching solution (e.g., acetic acid in methanol).

  • Product Analysis: Analyze the reaction products by High-Performance Liquid Chromatography (HPLC) to separate and quantify the formation of sinapoyl malate or sinapoylcholine.[12]

Conclusion

The natural derivatives of this compound represent a diverse group of phytochemicals with a broad spectrum of promising biological activities. Their antioxidant, anticancer, anti-inflammatory, and neuroprotective properties make them attractive candidates for further research and development in the pharmaceutical and nutraceutical industries. The detailed experimental protocols provided in this guide offer a foundation for the continued investigation and characterization of these valuable natural compounds. Further exploration into less common derivatives and their synergistic effects may unveil new therapeutic opportunities.

References

The Crossroads of Phenylpropanoid Metabolism: A Technical Guide to the Interactions of Sinapoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Sinapoyl-CoA is a central intermediate in the phenylpropanoid pathway in higher plants. This activated thioester of sinapic acid stands at a critical metabolic juncture, directing carbon flux towards the biosynthesis of a diverse array of secondary metabolites, including lignins, sinapoyl esters, and potentially influencing other pathways. Understanding the intricate network of reactions involving this compound is paramount for manipulating plant metabolic pathways for improved crop traits, biofuel production, and the discovery of novel bioactive compounds. This technical guide provides an in-depth exploration of the synthesis, subsequent metabolic fate, and interactions of this compound, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Biosynthesis of this compound

This compound is synthesized from p-coumaroyl-CoA through a series of hydroxylation and methylation reactions within the general phenylpropanoid pathway. The key enzymatic steps leading to this compound are outlined below.

Sinapoyl_CoA_Biosynthesis cluster_enzymes Enzymes pCoumaroylCoA p-Coumaroyl-CoA CaffeoylCoA Caffeoyl-CoA pCoumaroylCoA->CaffeoylCoA C3H FeruloylCoA Feruloyl-CoA CaffeoylCoA->FeruloylCoA CCoAOMT FiveHydroxyferuloylCoA 5-Hydroxyferuloyl-CoA FeruloylCoA->FiveHydroxyferuloylCoA F5H SinapoylCoA This compound FiveHydroxyferuloylCoA->SinapoylCoA CCoAOMT C3H C3H: p-Coumarate 3-Hydroxylase CCoAOMT CCoAOMT: Caffeoyl-CoA O-Methyltransferase F5H F5H: Ferulate 5-Hydroxylase

Biosynthesis of this compound from p-Coumaroyl-CoA.

The biosynthesis of this compound from p-coumaroyl-CoA involves a sequence of enzymatic reactions. Caffeoyl-CoA O-methyltransferase (CCoAOMT) plays a crucial role, catalyzing two methylation steps in this pathway.[1] It methylates caffeoyl-CoA to feruloyl-CoA and subsequently 5-hydroxyferuloyl-CoA to this compound.[2][3]

Metabolic Fate of this compound

This compound serves as a key branch-point metabolite, primarily feeding into two major downstream pathways: lignin (B12514952) biosynthesis and the formation of sinapoyl esters.

Lignin Biosynthesis

This compound is a direct precursor for the synthesis of syringyl (S) lignin, a major component of the secondary cell walls in angiosperms. The pathway involves the reduction of this compound to sinapaldehyde, followed by further reduction to sinapyl alcohol, the monolignol that polymerizes to form S-lignin.

Lignin_Biosynthesis cluster_enzymes Enzymes SinapoylCoA This compound Sinapaldehyde Sinapaldehyde SinapoylCoA->Sinapaldehyde CCR SinapylAlcohol Sinapyl Alcohol Sinapaldehyde->SinapylAlcohol CAD SLignin S-Lignin SinapylAlcohol->SLignin Peroxidases CCR CCR: Cinnamoyl-CoA Reductase CAD CAD: Cinnamyl Alcohol Dehydrogenase

Pathway from this compound to Syringyl Lignin.

The conversion of sinapic acid to sinapyl alcohol via this compound has been confirmed through tracer experiments in species like Robinia pseudoacacia and Nerium indicum.[4]

Sinapoyl Ester Biosynthesis

In many plant species, particularly in the Brassicaceae family, this compound is a precursor to a variety of sinapoyl esters. However, it is important to note that the immediate acyl donor for many of these reactions is not this compound itself, but rather 1-O-sinapoyl-β-glucose. Sinapic acid, which can be released from this compound, is first glucosylated to form 1-O-sinapoyl-β-glucose. This activated form is then used by various sinapoyltransferases to produce esters such as sinapoylmalate and sinapoylcholine (sinapine).

Sinapoyl_Ester_Biosynthesis cluster_enzymes Enzymes SinapoylCoA This compound SinapicAcid Sinapic Acid SinapoylCoA->SinapicAcid Thioesterase (postulated) SinapoylGlucose 1-O-Sinapoyl-β-glucose SinapicAcid->SinapoylGlucose SGT Sinapoylmalate Sinapoylmalate SinapoylGlucose->Sinapoylmalate SMT Sinapoylcholine Sinapoylcholine (Sinapine) SinapoylGlucose->Sinapoylcholine SCT Malate L-Malate Malate->Sinapoylmalate Choline Choline Choline->Sinapoylcholine SGT SGT: UDP-glucose:sinapic acid glucosyltransferase SMT SMT: Sinapoylglucose:malate sinapoyltransferase SCT SCT: Sinapoylglucose:choline sinapoyltransferase

Biosynthesis of Sinapoyl Esters.
Interaction with Glucosinolate Metabolism

Recent studies have suggested a link between the phenylpropanoid pathway and glucosinolate metabolism, where sinapoylated glucosinolates can be formed in Arabidopsis seeds. This indicates a potential role for sinapoyl donors in the modification of other secondary metabolite classes.

Quantitative Data

The following tables summarize the available quantitative data for key enzymes that utilize this compound or its precursors.

Table 1: Kinetic Parameters of Cinnamoyl-CoA Reductase (CCR) with this compound

Plant SpeciesEnzymeKm (µM)kcat (s-1)kcat/Km (s-1µM-1)Reference
Petunia hybridaPh-CCR1270.3 ± 17.81.80.0067[1]
Medicago truncatulaMt-CCR119.3 ± 1.311.2 ± 0.20.58[5]
Medicago truncatulaMt-CCR2--Inhibited[5][6]

Note: For Mt-CCR2, this compound acts as a substrate inhibitor at concentrations above 50 µM.[5][6]

Table 2: Substrate Specificity of Caffeoyl-CoA O-Methyltransferase (CCoAOMT)

Plant SpeciesEnzyme ClassPreferred SubstrateCommentsReference
Nicotiana tabacumCCoAOMT-2tr (Class 1)5-Hydroxyferuloyl-CoAHigher efficiency with 5-hydroxyferuloyl-CoA over caffeoyl-CoA.[7]
Nicotiana tabacumCCoAOMT-5 (Class 2)5-Hydroxyferuloyl-CoAHigher efficiency with 5-hydroxyferuloyl-CoA over caffeoyl-CoA.[7]
Nicotiana tabacumOther CCoAOMT isoformsCaffeoyl-CoAGenerally show a preference for caffeoyl-CoA.[7]
Zinnia elegansCCoAOMTCaffeoyl-CoA and 5-Hydroxyferuloyl-CoAActivity with both substrates increases during lignification.[3]

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of this compound metabolism.

Extraction of Acyl-CoAs from Plant Tissues

This protocol is adapted from several sources and is suitable for the extraction of a broad range of acyl-CoAs, including this compound, for subsequent LC-MS/MS analysis.

Workflow Diagram:

Acyl_CoA_Extraction Start 1. Harvest and Freeze Plant Tissue Grind 2. Grind to Fine Powder in Liquid N2 Start->Grind Extract 3. Homogenize in Extraction Buffer Grind->Extract Centrifuge1 4. Centrifuge to Pellet Debris Extract->Centrifuge1 SPE 5. Solid-Phase Extraction (SPE) Centrifuge1->SPE Elute 6. Elute Acyl-CoAs SPE->Elute Dry 7. Dry Eluate Elute->Dry Reconstitute 8. Reconstitute for LC-MS/MS Dry->Reconstitute End Analysis Reconstitute->End

Workflow for Acyl-CoA Extraction from Plant Tissues.

Materials:

  • Liquid nitrogen

  • Mortar and pestle, pre-chilled with liquid nitrogen

  • Extraction Buffer: 2-propanol/50 mM KH2PO4 (pH 7.2)/formic acid (50:49:1, v/v/v)

  • Solid-Phase Extraction (SPE) columns (e.g., Oasis HLB)

  • SPE Wash Solution 1: 100 mM ammonium (B1175870) acetate

  • SPE Wash Solution 2: Methanol (B129727)

  • SPE Elution Solution: 2% (v/v) ammonia (B1221849) in 60% (v/v) methanol

  • Centrifuge

  • SpeedVac or nitrogen evaporator

Procedure:

  • Harvest plant tissue and immediately freeze in liquid nitrogen to quench metabolic activity.

  • Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.

  • Transfer the frozen powder to a tube containing ice-cold Extraction Buffer. Homogenize thoroughly.

  • Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet cell debris.

  • Condition an SPE column by washing with methanol followed by water.

  • Load the supernatant from step 4 onto the conditioned SPE column.

  • Wash the column sequentially with SPE Wash Solution 1 and then SPE Wash Solution 2 to remove interfering compounds.

  • Elute the acyl-CoAs from the column using the SPE Elution Solution.

  • Dry the eluate completely using a SpeedVac or a stream of nitrogen.

  • Reconstitute the dried extract in a suitable solvent (e.g., 50% methanol) for LC-MS/MS analysis.

Quantification of this compound by LC-MS/MS

This method utilizes liquid chromatography coupled with tandem mass spectrometry for the sensitive and specific quantification of this compound.

Workflow Diagram:

LCMSMS_Workflow Sample Reconstituted Acyl-CoA Extract LC Liquid Chromatography (LC) Separation Sample->LC MS1 Mass Spectrometry (MS1 - Precursor Ion Scan) LC->MS1 CID Collision-Induced Dissociation (CID) MS1->CID MS2 Tandem Mass Spectrometry (MS2 - Product Ion Scan) CID->MS2 Detection Detection and Quantification MS2->Detection

General Workflow for LC-MS/MS Analysis of Acyl-CoAs.

Instrumentation and Parameters:

  • Liquid Chromatography: A reverse-phase C18 column is typically used.

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • A gradient elution from low to high organic phase is used to separate the acyl-CoAs.

  • Mass Spectrometry: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is ideal for targeted quantification.

    • Ionization Mode: Positive electrospray ionization (ESI+).

    • MRM Transitions: Specific precursor-to-product ion transitions for this compound would need to be determined empirically or from the literature. A common transition for CoA esters involves the loss of the phosphopantetheine group.

Procedure:

  • Inject the reconstituted acyl-CoA extract onto the LC system.

  • Separate the acyl-CoAs using the defined gradient.

  • Detect and quantify this compound using the pre-determined MRM transitions.

  • Generate a standard curve using authentic this compound standards to quantify the amount in the samples.

Cinnamoyl-CoA Reductase (CCR) Enzyme Assay

This spectrophotometric assay measures the activity of CCR by monitoring the decrease in absorbance of the cinnamoyl-CoA substrate.

Materials:

  • Enzyme extract containing CCR.

  • Assay Buffer: 100 mM potassium phosphate (B84403) buffer (pH 6.25).

  • NADPH solution.

  • This compound solution (or other cinnamoyl-CoA substrates).

  • Spectrophotometer capable of reading in the UV range.

Procedure:

  • Prepare a reaction mixture containing Assay Buffer and NADPH in a cuvette.

  • Add the enzyme extract to the reaction mixture and incubate for a few minutes to establish a baseline.

  • Initiate the reaction by adding the this compound solution.

  • Immediately monitor the decrease in absorbance at a wavelength corresponding to the absorbance maximum of this compound (typically around 352 nm).

  • Calculate the enzyme activity based on the rate of absorbance change and the molar extinction coefficient of this compound.

Conclusion

This compound is a pivotal metabolite in the phenylpropanoid pathway, directing carbon flow into the biosynthesis of lignin and a variety of sinapoyl esters. The enzymes that metabolize this compound, particularly Cinnamoyl-CoA Reductase and Caffeoyl-CoA O-Methyltransferase, are key regulatory points in these pathways. While significant progress has been made in elucidating the roles of these enzymes, a comprehensive quantitative understanding of the metabolic flux through the this compound node and the precise concentrations of this intermediate in different tissues and under various conditions remains an important area for future research. The methodologies outlined in this guide provide a robust framework for researchers to further investigate the complex and vital role of this compound in plant metabolism. Such knowledge is essential for the targeted engineering of plant feedstocks for biofuels, improved biomaterials, and the production of high-value phytochemicals.

References

The Role of Sinapoyl-CoA in Fruit Ripening and Development: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: Sinapoyl-CoA sits (B43327) at a critical metabolic nexus within the phenylpropanoid pathway, serving as a key precursor to a diverse array of secondary metabolites that significantly impact the quality and developmental trajectory of fruits. This technical guide provides an in-depth examination of the biosynthesis, metabolic fate, and regulatory control of this compound during fruit development and ripening. It synthesizes current research to detail its role in the formation of sinapoyl esters, which contribute to UV protection, antioxidant capacity, and cellular stability, and its position as a branch point toward lignin (B12514952) biosynthesis, a determinant of fruit texture and firmness. This document is intended for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, quantitative data summaries, and visual representations of the underlying biochemical and signaling pathways.

Introduction

Fruit ripening is a complex and highly regulated process involving significant changes in color, texture, aroma, and nutritional composition. Central to these transformations are the products of the phenylpropanoid pathway, which generates a vast range of secondary metabolites. This compound is a pivotal intermediate in this pathway, derived from phenylalanine. Its thioester bond makes it a high-energy acyl donor for the synthesis of various sinapoyl esters and a substrate for reductive pathways leading to monolignols. The accumulation and flux of this compound and its derivatives are tightly controlled throughout fruit development, influencing critical quality traits such as color, through the acylation of anthocyanins, and firmness, via the lignification of cell walls. Understanding the regulation of this compound metabolism offers valuable insights for improving fruit quality, enhancing nutritional value, and controlling post-harvest longevity.

Biosynthesis of this compound

This compound is synthesized through the core phenylpropanoid pathway. The process begins with the deamination of L-phenylalanine and proceeds through a series of hydroxylation and methylation reactions. Two primary routes have been described for the formation of this compound, with the pathway proceeding through CoA-ester intermediates being prominent in many plants.[1]

The key enzymatic steps are:

  • Phenylalanine Ammonia-Lyase (PAL): Converts L-phenylalanine to cinnamic acid.

  • Cinnamate 4-Hydroxylase (C4H): Hydroxylates cinnamic acid to form p-coumaric acid.

  • 4-Coumarate:CoA Ligase (4CL): Activates p-coumaric acid by ligating it to Coenzyme A, forming p-coumaroyl-CoA. This is a central entry point for various downstream branches.

  • HCT/C3'H Module: p-Coumaroyl-CoA is converted to caffeoyl-CoA. This involves p-Hydroxycinnamoyl-CoA:shikimate hydroxycinnamoyl transferase (HCT) and p-coumaroyl shikimate 3'-hydroxylase (C3'H).[2]

  • Caffeoyl-CoA O-Methyltransferase (CCoAOMT): Methylates caffeoyl-CoA to produce feruloyl-CoA.

  • Ferulate 5-Hydroxylase (F5H): Hydroxylates feruloyl-CoA to 5-hydroxyferuloyl-CoA.

  • Caffeic Acid O-Methyltransferase (COMT/CCoAOMT): A second methylation step converts 5-hydroxyferuloyl-CoA to this compound.

This pathway is not only a source of this compound for ester formation but is also a direct feeder into the biosynthesis of G (guaiacyl) and S (syringyl) lignin units, which are critical for cell wall structure.

Phenylpropanoid_Pathway Biosynthesis Pathway of this compound Phe L-Phenylalanine PAL PAL Phe->PAL Cin Cinnamic Acid C4H C4H Cin->C4H pCou p-Coumaric Acid CL4 4CL pCou->CL4 pCouCoA p-Coumaroyl-CoA HCT HCT/C3'H pCouCoA->HCT CafCoA Caffeoyl-CoA CCoAOMT1 CCoAOMT CafCoA->CCoAOMT1 FerCoA Feruloyl-CoA F5H F5H FerCoA->F5H HyFerCoA 5-OH-Feruloyl-CoA COMT COMT HyFerCoA->COMT SinCoA This compound PAL->Cin C4H->pCou CL4->pCouCoA HCT->CafCoA CCoAOMT1->FerCoA F5H->HyFerCoA COMT->SinCoA Sinapoyl_CoA_Metabolism Metabolic Fates of this compound cluster_esters Sinapoyl Ester Biosynthesis SinCoA This compound SGT SGT (Glucosyltransferase) SinCoA->SGT + UDP-Glucose Reductases CCR / CAD SinCoA->Reductases SinGlc 1-O-Sinapoyl-β-glucose SMT SMT (SCPL Acyltransferase) SinGlc->SMT + Malate SCT SCT (SCPL Acyltransferase) SinGlc->SCT + Choline SAT SAT (SCPL Acyltransferase) SinGlc->SAT + Anthocyanin SinMal Sinapoyl Malate SinCho Sinapoyl Choline (Sinapine) SinAnth Sinapoylated Anthocyanins Lignin Lignin Precursors (Sinapyl Alcohol) SGT->SinGlc SMT->SinMal SCT->SinCho SAT->SinAnth Reductases->Lignin Signaling_Pathway Hormonal and Transcriptional Regulation of Phenylpropanoid Pathway in Fruit Ripening cluster_tf Master Transcription Factors cluster_genes Phenylpropanoid Pathway Genes Ethylene Ethylene RIN RIN (MADS-box) Ethylene->RIN (Tomato) NOR NOR (NAC) Ethylene->NOR (Tomato) label_clim Climacteric (e.g., Tomato) ABA Abscisic Acid (ABA) ABA->RIN MYB MYB TFs ABA->MYB (Strawberry) label_nonclim Non-Climacteric (e.g., Strawberry) PAL PAL RIN->PAL C4H C4H RIN->C4H CCoAOMT CCoAOMT NOR->CCoAOMT MYB->PAL SMT_SCT SMT / SCT MYB->SMT_SCT SinapoylEsters Sinapoyl Esters (UV protection, Antioxidants) PAL->SinapoylEsters Lignin Lignin (Firmness) PAL->Lignin Anthocyanins Anthocyanins (Color) PAL->Anthocyanins C4H->SinapoylEsters C4H->Lignin C4H->Anthocyanins CCoAOMT->SinapoylEsters CCoAOMT->Lignin SMT_SCT->Anthocyanins Experimental_Workflow General Experimental Workflow for Metabolite and Enzyme Analysis cluster_metabolite Metabolite Analysis cluster_enzyme Enzyme Assay Start Fruit Tissue (Different Ripening Stages) Freeze Flash Freeze in Liquid N2 & Store at -80°C Start->Freeze Grind Grind to Fine Powder Freeze->Grind Split Grind->Split ExtractM Solvent Extraction (e.g., 80% Methanol) Split->ExtractM ExtractE Buffer Extraction (Crude Protein) Split->ExtractE CentrifugeM Centrifuge & Filter ExtractM->CentrifugeM LCMS LC-MS/MS Analysis (Quantification) CentrifugeM->LCMS DataM Metabolite Concentration Data LCMS->DataM Assay Enzyme Reaction (Substrates + Extract) ExtractE->Assay HPLC HPLC-DAD Analysis (Product Detection) Assay->HPLC DataE Enzyme Activity Data HPLC->DataE

References

The Central Role of Sinapoyl-CoA in Fortifying the Plant Cell Wall: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – December 20, 2025 – A comprehensive technical guide released today details the critical contributions of sinapoyl-CoA to the composition and integrity of the plant cell wall. This whitepaper, intended for researchers, scientists, and professionals in drug development, provides an in-depth analysis of the biosynthetic pathways, regulatory networks, and analytical methodologies related to this key metabolite. The guide consolidates quantitative data, experimental protocols, and visual diagrams to serve as a vital resource for the scientific community.

This compound, a hydroxycinnamate-CoA thioester, is a pivotal intermediate in the phenylpropanoid pathway. It serves as the immediate precursor for the biosynthesis of syringyl (S) lignin (B12514952), a key structural polymer that imparts rigidity and hydrophobicity to the secondary cell walls of angiosperms. The ratio of S-lignin to guaiacyl (G) lignin significantly influences the physical properties and digestibility of plant biomass, making the regulation of this compound metabolism a critical area of study for biofuel production and agriculture. Furthermore, derivatives of this compound are integral components of suberin, a protective barrier against biotic and abiotic stresses, and are also precursors to sinapate esters, which play a role in UV protection.

This technical guide offers a detailed examination of the enzymatic steps leading to and from this compound, and the profound impact that genetic modifications of these pathways have on the structural integrity of the plant cell wall.

Quantitative Impact of this compound Pathway Modifications on Cell Wall Composition

Genetic manipulation of enzymes involved in the this compound branch of the phenylpropanoid pathway has provided significant insights into its role in cell wall composition. The following tables summarize quantitative data from studies on Arabidopsis thaliana mutants, highlighting the effects on lignin content and monomeric composition.

Table 1: Lignin Composition in Arabidopsis thaliana Mutants of the Phenylpropanoid Pathway

Gene LocusEnzymeMutant AlleleTotal Lignin (% of Wild Type)S-Lignin (% of total lignin)G-Lignin (% of total lignin)S/G RatioReference
At1g51680Ferulate 5-hydroxylase (F5H)fah1No significant changeDrastically reduced/absentIncreasedNear zero[1][2][3]
At1g159504-Coumarate-CoA ligase 1 (4CL1)4cl1~70%ReducedReduced-[4]
At3g136504-Coumarate-CoA ligase 2 (4CL2)4cl2No significant change---[4]
At1g62940Caffeoyl-CoA O-methyltransferase 1 (CCoAOMT1)ccoaomt1ReducedReducedReduced-[5]

Data compiled and synthesized from multiple sources. "-" indicates data not specified in the cited literature.

Table 2: Changes in Lignin Monomer Ratios in Tobacco with CCoAOMT Knockout

GenotypeS-Lignin (% change from Wild Type)G-Lignin (% change from Wild Type)S/G Ratio (% change from Wild Type)Reference
ccoaomt6/6l double mutant+27.5%-24.3%+68.4%[6]

Core Biosynthetic and Regulatory Pathways

The biosynthesis of this compound and its subsequent conversion to monolignols are tightly regulated processes. The following diagrams illustrate the key metabolic and signaling pathways.

Sinapoyl_CoA_Biosynthesis Phenylalanine Phenylalanine Cinnamic_acid Cinnamic acid Phenylalanine->Cinnamic_acid PAL p_Coumaric_acid p-Coumaric acid Cinnamic_acid->p_Coumaric_acid C4H p_Coumaroyl_CoA p-Coumaroyl-CoA p_Coumaric_acid->p_Coumaroyl_CoA 4CL Caffeoyl_CoA Caffeoyl-CoA p_Coumaroyl_CoA->Caffeoyl_CoA HCT/C3'H Feruloyl_CoA Feruloyl-CoA Caffeoyl_CoA->Feruloyl_CoA CCoAOMT _5_Hydroxyferuloyl_CoA 5-Hydroxyferuloyl-CoA Feruloyl_CoA->_5_Hydroxyferuloyl_CoA F5H Coniferaldehyde Coniferaldehyde Feruloyl_CoA->Coniferaldehyde CCR Sinapoyl_CoA This compound _5_Hydroxyferuloyl_CoA->Sinapoyl_CoA COMT Sinapaldehyde Sinapaldehyde Sinapoyl_CoA->Sinapaldehyde CCR Suberin Suberin Sinapoyl_CoA->Suberin Coniferyl_alcohol Coniferyl alcohol Coniferaldehyde->Coniferyl_alcohol CAD Sinapyl_alcohol Sinapyl alcohol Sinapaldehyde->Sinapyl_alcohol CAD G_Lignin G-Lignin Coniferyl_alcohol->G_Lignin S_Lignin S-Lignin Sinapyl_alcohol->S_Lignin PAL PAL C4H C4H _4CL 4CL HCT HCT C3H C3'H CCoAOMT CCoAOMT F5H F5H COMT COMT CCR CCR CAD CAD

Caption: Biosynthetic pathway of monolignols leading to S- and G-lignin.

Transcriptional_Regulation SND1_NST SND1/NSTs (NAC TFs) MYB46_83 MYB46/MYB83 SND1_NST->MYB46_83 MYB58_63 MYB58/MYB63 (Lignin Activators) MYB46_83->MYB58_63 F5H F5H MYB46_83->F5H PAL PAL MYB58_63->PAL C4H C4H MYB58_63->C4H _4CL 4CL MYB58_63->_4CL CCoAOMT CCoAOMT MYB58_63->CCoAOMT MYB4 MYB4 (Repressor) MYB4->PAL MYB4->C4H MYB4->_4CL

Caption: Transcriptional regulation of the monolignol biosynthetic pathway.

Experimental Protocols and Workflows

A thorough understanding of this compound's role necessitates robust analytical methods. This section details key experimental protocols for the analysis of cell wall components.

Lignin Monomer Composition Analysis by Thioacidolysis

Thioacidolysis is a chemical degradation method used to cleave β-O-4 ether linkages in lignin, releasing monomeric units for quantification by Gas Chromatography-Mass Spectrometry (GC-MS). A rapid, high-throughput version of this protocol has been developed for screening large numbers of samples.[7][8]

Thioacidolysis_Workflow start Start | 2-5 mg dried biomass reaction Thioacidolysis Reaction Add thioacidolysis reagent (2.5% BF3 etherate, 10% ethanethiol (B150549) in dioxane). Heat at 100°C for 4 hours. start->reaction neutralization Neutralization Cool and add ammonium (B1175870) bicarbonate. reaction->neutralization extraction Extraction Add internal standard. Extract with ethyl acetate. neutralization->extraction derivatization Derivatization Evaporate solvent. Add BSTFA + TMCS. Heat at 70°C for 30 min. extraction->derivatization gcms GC-MS Analysis Inject derivatized sample for quantification of H, G, and S monomers. derivatization->gcms end End | Data Analysis gcms->end

Caption: Workflow for lignin monomer analysis by thioacidolysis.

Suberin Composition Analysis by GC-MS

The analysis of suberin composition involves the depolymerization of the suberin polyester (B1180765) into its constituent monomers, followed by derivatization and quantification by GC-MS.

Suberin_Analysis_Workflow start Start | Delipidated Plant Tissue depolymerization Depolymerization Transesterification with NaOMe in Methanol. start->depolymerization extraction Extraction Acidify and extract monomers with chloroform. depolymerization->extraction derivatization Derivatization Evaporate solvent. Silylation with BSTFA. extraction->derivatization gcms GC-MS Analysis Separate and quantify suberin monomers (fatty acids, ω-hydroxy acids, α,ω-diacids, ferulates). derivatization->gcms end End | Data Interpretation gcms->end

Caption: Workflow for suberin monomer composition analysis.[9]

Lignin Structural Analysis by 2D HSQC NMR

Two-dimensional Heteronuclear Single Quantum Coherence (2D HSQC) Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique for characterizing the intricate structure of lignin, including the relative abundance of different inter-unit linkages.[10]

NMR_Workflow start Start | Isolated Lignin Sample dissolution Sample Preparation Dissolve 80-90 mg of dried lignin in DMSO-d6. start->dissolution acquisition NMR Data Acquisition Acquire 2D HSQC spectrum on a suitable NMR spectrometer. dissolution->acquisition processing Data Processing Fourier transformation, phasing, and baseline correction. acquisition->processing analysis Spectral Analysis Identify and quantify signals corresponding to different lignin substructures (β-O-4, β-β, β-5, etc.). processing->analysis end End | Structural Elucidation analysis->end

Caption: Workflow for 2D HSQC NMR analysis of lignin structure.

Cell Wall Integrity and Signaling

The plant cell wall is a dynamic structure that is constantly monitored. Cell wall integrity (CWI) signaling pathways perceive perturbations in the cell wall and can initiate compensatory responses, including alterations in the phenylpropanoid pathway. This feedback mechanism is crucial for maintaining cellular homeostasis under stress conditions.

CWI_Signaling Stress Biotic/Abiotic Stress CellWall Cell Wall Perturbation Stress->CellWall Receptors Plasma Membrane Receptors (e.g., RLKs) CellWall->Receptors MAPK_Cascade MAPK Cascade Receptors->MAPK_Cascade ROS ROS Signaling Receptors->ROS Transcription_Factors Transcription Factors (e.g., MYBs, WRKYs) MAPK_Cascade->Transcription_Factors ROS->Transcription_Factors Phenylpropanoid_Pathway Phenylpropanoid Pathway Genes (PAL, 4CL, F5H, etc.) Transcription_Factors->Phenylpropanoid_Pathway CellWall_Reinforcement Cell Wall Reinforcement (Lignin/Suberin Deposition) Phenylpropanoid_Pathway->CellWall_Reinforcement

Caption: Simplified cell wall integrity signaling pathway.[9][11]

This technical guide underscores the multifaceted role of this compound in plant biology. A deeper understanding of its metabolism and regulation holds immense potential for the development of improved crops for biofuels, biomaterials, and enhanced stress resilience. The provided data, protocols, and pathway diagrams serve as a foundational resource to accelerate research in this critical area.

References

Methodological & Application

Application Notes and Protocols for the Enzymatic Synthesis of Sinapoyl-CoA in vitro

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sinapoyl-CoA is a key activated intermediate in the phenylpropanoid pathway in plants. It serves as a precursor for the biosynthesis of a variety of secondary metabolites, including sinapate esters and syringyl lignin (B12514952). The availability of pure this compound is crucial for in vitro studies aimed at elucidating enzymatic mechanisms, screening potential enzyme inhibitors, and engineering novel biosynthetic pathways. This document provides a detailed protocol for the enzymatic synthesis of this compound using 4-coumarate:CoA ligase (4CL), an enzyme that catalyzes the ATP-dependent ligation of a hydroxycinnamic acid to Coenzyme A. While many 4CL isoforms do not efficiently use sinapic acid as a substrate, specific isoforms, such as those found in Robinia pseudoacacia (black locust) or the At4CL5 isoform from Arabidopsis thaliana, have been shown to effectively catalyze this reaction.[1][2]

Core Reaction Pathway & Experimental Workflow

The enzymatic synthesis of this compound proceeds via the conversion of sinapic acid and Coenzyme A (CoA) into this compound, a reaction catalyzed by a suitable 4-coumarate:CoA ligase (4CL) isoform in the presence of adenosine (B11128) triphosphate (ATP) and magnesium ions (Mg²⁺).[3][4] The resulting this compound can then be purified, typically by High-Performance Liquid Chromatography (HPLC), and used in downstream applications.

G cluster_0 Reaction Preparation cluster_1 Enzymatic Reaction cluster_2 Purification & Analysis Sinapic_Acid Sinapic Acid Reaction_Mixture Incubation (e.g., 30°C) Sinapic_Acid->Reaction_Mixture CoA Coenzyme A CoA->Reaction_Mixture ATP ATP ATP->Reaction_Mixture 4CL_Enzyme 4CL Enzyme (sinapate-activating) 4CL_Enzyme->Reaction_Mixture Buffer Reaction Buffer (with Mg²⁺) Buffer->Reaction_Mixture HPLC_Purification HPLC Purification Reaction_Mixture->HPLC_Purification Product_Analysis Product Analysis (HPLC, LC-MS) HPLC_Purification->Product_Analysis Purified_Product Purified This compound Product_Analysis->Purified_Product

Caption: Workflow for the enzymatic synthesis, purification, and analysis of this compound.

Data Presentation: Reaction Components and Conditions

The following tables summarize the recommended concentrations and conditions for the enzymatic synthesis of this compound. These are based on established protocols for hydroxycinnamoyl-CoA synthesis and should be optimized for the specific 4CL enzyme used.[5]

Table 1: Stock Solution Preparation

ComponentStock ConcentrationSolvent
Sinapic Acid100 mMDMSO
Coenzyme A50 mMNuclease-free water
ATP100 mMNuclease-free water (pH adjusted to 7.0-7.5)
MgCl₂1 MNuclease-free water
Potassium Phosphate (B84403) Buffer1 M, pH 7.4Nuclease-free water

Table 2: Reaction Mixture Composition (for a 1 mL reaction)

ComponentFinal ConcentrationVolume from Stock
Potassium Phosphate Buffer (pH 7.4)50 mM50 µL
Sinapic Acid400 µM4 µL
Coenzyme A800 µM16 µL
ATP2.5 mM25 µL
MgCl₂5 mM5 µL
Purified 4CL Enzyme~40 µg/mLVariable
Nuclease-free water-To 1 mL

Table 3: Incubation and Purification Parameters

ParameterCondition
Incubation Temperature30°C
Incubation TimeOvernight (or monitor for completion)
Mixing200 rpm
Purification MethodReverse-Phase HPLC
HPLC ColumnC18
Detection Wavelength~352 nm (for this compound) and 260 nm (for adenine (B156593) moiety of CoA)

Experimental Protocols

Protocol 1: Enzymatic Synthesis of this compound

This protocol details the steps for the in vitro synthesis of this compound using a sinapate-activating 4CL enzyme.

Materials:

  • Sinapic acid

  • Coenzyme A (CoA), lithium salt

  • Adenosine 5'-triphosphate (ATP), disodium (B8443419) salt

  • Magnesium chloride (MgCl₂)

  • Potassium phosphate monobasic and dibasic

  • Purified, active 4CL enzyme (isoform capable of utilizing sinapic acid)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Nuclease-free water

  • Microcentrifuge tubes

  • Incubator/shaker set to 30°C

Procedure:

  • Prepare Stock Solutions: Prepare the stock solutions as detailed in Table 1. Store stock solutions at -20°C.

  • Set up the Reaction: In a microcentrifuge tube, combine the components in the order listed in Table 2 for the desired final reaction volume. Add the enzyme last.

  • Incubation: Incubate the reaction mixture at 30°C with gentle shaking (e.g., 200 rpm) overnight. For optimization, reaction progress can be monitored at various time points (e.g., 2, 4, 8, 16 hours) by analyzing small aliquots via HPLC.

  • Terminate the Reaction: To stop the reaction, add an equal volume of ice-cold methanol (B129727) or heat inactivate the enzyme at 95°C for 5 minutes. Centrifuge the mixture at high speed (e.g., >14,000 x g) for 10 minutes to pellet the precipitated protein. The supernatant contains the synthesized this compound.

Protocol 2: Purification of this compound by HPLC

This protocol describes the purification of the synthesized this compound from the reaction mixture using reverse-phase HPLC.[6][7]

Materials:

  • Terminated this compound reaction mixture (supernatant)

  • Acetonitrile (B52724) (HPLC grade)

  • Potassium phosphate monobasic (for buffer preparation)

  • Phosphoric acid (for pH adjustment)

  • HPLC system with a C18 reverse-phase column and a photodiode array (PDA) detector

  • Lyophilizer

Procedure:

  • Prepare Mobile Phases:

    • Mobile Phase A: 20 mM KH₂PO₄, with the pH adjusted to 2.9 using phosphoric acid.

    • Mobile Phase B: Acetonitrile.

  • Sample Preparation: Filter the supernatant from the terminated reaction mixture through a 0.22 µm syringe filter before injection.

  • HPLC Separation:

    • Equilibrate the C18 column with a low percentage of Mobile Phase B (e.g., 5%).

    • Inject the prepared sample.

    • Elute the compounds using a linear gradient of acetonitrile (Mobile Phase B) in the aqueous buffer (Mobile Phase A). A typical gradient might be from 5% to 40% acetonitrile over 30 minutes. The optimal gradient should be determined empirically.

    • Monitor the elution profile at both 260 nm (for CoA) and approximately 352 nm (the absorbance maximum for this compound).

  • Fraction Collection: Collect the fractions corresponding to the this compound peak.

  • Lyophilization: Pool the collected fractions and lyophilize (freeze-dry) to obtain the purified this compound as a solid.

  • Storage: Store the lyophilized this compound at -80°C to prevent degradation.

Protocol 3: Characterization and Quantification

Characterization: The identity of the purified this compound should be confirmed using Liquid Chromatography-Mass Spectrometry (LC-MS). The expected mass of this compound can be calculated and compared to the observed mass in the MS spectrum.

Quantification: The concentration of the purified this compound solution can be determined spectrophotometrically. The molar extinction coefficient for this compound is required for accurate quantification. If this is not available, an approximation can be made using the extinction coefficient of the adenine moiety of CoA at 260 nm (ε₂₆₀ = 15,400 M⁻¹cm⁻¹), although this will not be specific to this compound.[6]

Troubleshooting

IssuePossible CauseSuggested Solution
Low Yield of this compound Inactive 4CL enzyme.Confirm enzyme activity with a known preferred substrate (e.g., p-coumaric acid for many 4CLs). Ensure proper storage conditions (-80°C).
Sub-optimal reaction conditions.Perform optimization experiments for pH, temperature, and incubation time.
Substrate inhibition.Titrate the concentrations of sinapic acid and CoA to identify potential inhibitory effects at high concentrations.
Reaction equilibrium limiting product formation.Consider adding inorganic pyrophosphatase to the reaction mixture to hydrolyze the pyrophosphate by-product and drive the reaction forward.
Poor HPLC Separation Inappropriate gradient.Optimize the HPLC gradient to achieve better resolution between substrates, product, and by-products.
Column degradation.Use a guard column and ensure mobile phases are properly filtered and degassed.
Product Instability Degradation during purification or storage.Keep samples on ice or at 4°C whenever possible. Store the final product at -80°C. Adjust the pH of the final product solution to be slightly acidic (pH ~6.0) for better stability.[7]

References

Application Note: HPLC-Based Quantification of Sinapoyl-CoA in Plant Extracts

Author: BenchChem Technical Support Team. Date: December 2025

AN-001 | For Research Use Only

Introduction

Sinapoyl-CoA is a key intermediate in the phenylpropanoid pathway in plants. This pathway is responsible for the biosynthesis of a wide array of secondary metabolites, including lignin, flavonoids, and sinapoyl esters, which are crucial for plant development, defense against pathogens, and protection from UV radiation.[1][2] The accurate quantification of this compound in plant extracts is essential for studying these metabolic pathways and for biotechnological applications aimed at manipulating the production of these valuable compounds. This application note provides a detailed protocol for the extraction and quantification of this compound from plant tissues using High-Performance Liquid Chromatography (HPLC) with UV detection.

Target Audience

This document is intended for researchers, scientists, and drug development professionals working in the fields of plant biology, biochemistry, natural product chemistry, and pharmacology.

Principle of the Method

This method utilizes reversed-phase HPLC to separate this compound from other components in a plant extract. The quantification is achieved by monitoring the UV absorbance of the eluting compounds and comparing the peak area of this compound to a standard curve generated from a known concentration of a this compound standard. Due to the potential commercial unavailability of a pure this compound standard, a protocol for its enzymatic synthesis is also described.

Signaling Pathway

This compound is synthesized from p-coumaroyl-CoA through a series of enzymatic reactions within the phenylpropanoid pathway. The pathway involves hydroxylation and methylation steps to produce sinapic acid, which is then activated to its CoA thioester.

sinapoyl_coa_biosynthesis pCoumaroylCoA p-Coumaroyl-CoA CaffeoylCoA Caffeoyl-CoA pCoumaroylCoA->CaffeoylCoA C3H FeruloylCoA Feruloyl-CoA CaffeoylCoA->FeruloylCoA CCoAOMT HydroxyferuloylCoA 5-Hydroxyferuloyl-CoA FeruloylCoA->HydroxyferuloylCoA F5H SinapoylCoA This compound HydroxyferuloylCoA->SinapoylCoA COMT

Caption: Biosynthetic pathway of this compound.

Experimental Workflow

The overall workflow for the quantification of this compound from plant extracts involves sample preparation, extraction, optional enzymatic synthesis of a standard, and HPLC analysis.

hplc_workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_standard_prep Standard Preparation (Optional) cluster_analysis Analysis PlantTissue Plant Tissue Collection Grinding Grinding in Liquid Nitrogen PlantTissue->Grinding AcidExtraction Perchloric Acid Extraction Grinding->AcidExtraction Centrifugation1 Centrifugation AcidExtraction->Centrifugation1 Neutralization Neutralization Centrifugation1->Neutralization Centrifugation2 Centrifugation Neutralization->Centrifugation2 SPE Solid-Phase Extraction (SPE) Centrifugation2->SPE HPLC HPLC-UV Analysis SPE->HPLC EnzymaticSynthesis Enzymatic Synthesis of This compound Purification HPLC Purification of Standard EnzymaticSynthesis->Purification Purification->HPLC Quantification Quantification HPLC->Quantification

Caption: Experimental workflow for this compound quantification.

Experimental Protocols

1. Plant Material and Reagents

  • Plant tissue (e.g., leaves, stems)

  • Liquid nitrogen

  • Perchloric acid (PCA)

  • Potassium carbonate

  • Triethanolamine (B1662121)

  • Methanol (B129727) (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Phosphoric acid

  • Water (HPLC grade)

  • Coenzyme A (CoA)

  • Sinapic acid

  • ATP

  • MgCl₂

  • 4-Coumarate:CoA ligase (4CL) enzyme preparation (can be obtained from various sources or prepared from plant tissues like wheat seedlings).[3]

  • Solid-phase extraction (SPE) C18 cartridges

2. Extraction of this compound from Plant Tissue

This protocol is adapted from methods for the extraction of short-chain acyl-CoAs.[4]

  • Harvest fresh plant tissue and immediately freeze in liquid nitrogen to quench metabolic activity.

  • Grind the frozen tissue to a fine powder using a mortar and pestle pre-chilled with liquid nitrogen.

  • Weigh approximately 100-200 mg of the frozen powder into a pre-chilled microcentrifuge tube.

  • Add 1 mL of ice-cold 6% (w/v) perchloric acid to the tube.

  • Homogenize the sample using a tissue homogenizer or by vigorous vortexing for 2 minutes.

  • Centrifuge the homogenate at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a new tube.

  • Neutralize the supernatant by adding a solution of 3 M potassium carbonate in 0.5 M triethanolamine dropwise until the pH is between 6.0 and 7.0.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the potassium perchlorate (B79767) precipitate.

  • The resulting supernatant contains the acyl-CoA extract.

3. Solid-Phase Extraction (SPE) Cleanup

  • Condition a C18 SPE cartridge by washing with 5 mL of methanol followed by 5 mL of water.

  • Apply the supernatant from the extraction step to the SPE cartridge.

  • Wash the cartridge with 5 mL of water to remove polar impurities.

  • Elute the acyl-CoAs with 2 mL of 50% methanol.

  • Dry the eluate under a stream of nitrogen gas.

  • Reconstitute the dried extract in 100 µL of the initial HPLC mobile phase.

4. Enzymatic Synthesis of this compound Standard

This protocol is based on the enzymatic synthesis of hydroxycinnamoyl-CoAs.[3][5]

  • Prepare a reaction mixture containing:

    • 100 mM Tris-HCl buffer (pH 7.5)

    • 5 mM MgCl₂

    • 6.25 mM ATP

    • 1 mM sinapic acid

    • 1.5 mM Coenzyme A

    • 10 µg of 4-Coumarate:CoA ligase (4CL) enzyme preparation

  • Incubate the reaction mixture at 30°C for 2-4 hours.

  • Monitor the reaction progress by taking small aliquots and analyzing by HPLC.

  • Purify the synthesized this compound using preparative or semi-preparative HPLC with the same conditions as the analytical method, collecting the corresponding peak.

  • Determine the concentration of the purified this compound standard spectrophotometrically using the molar extinction coefficient of sinapic acid.

5. HPLC Quantification

The following HPLC method is a proposed starting point, adapted from methods for sinapic acid derivatives and other acyl-CoAs.[4][6] Optimization may be required for specific plant matrices.

  • HPLC System: A standard HPLC system with a UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: Water with 0.1% phosphoric acid.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-5 min: 10% B

    • 5-20 min: 10-50% B (linear gradient)

    • 20-25 min: 50% B

    • 25-26 min: 50-10% B (linear gradient)

    • 26-30 min: 10% B (equilibration)

  • Flow Rate: 0.8 mL/min.[6][7]

  • Column Temperature: 30°C.

  • Detection Wavelength: 330 nm (based on the absorbance maximum of sinapic acid derivatives).[6][8]

  • Injection Volume: 20 µL.

6. Calibration and Quantification

  • Prepare a series of standard solutions of the purified this compound in the initial mobile phase.

  • Inject each standard solution into the HPLC system and record the peak area.

  • Construct a calibration curve by plotting the peak area versus the concentration of the standard.

  • Inject the prepared plant extracts and determine the peak area corresponding to this compound.

  • Calculate the concentration of this compound in the extracts using the calibration curve.

Data Presentation

The following tables present representative quantitative data for the analysis of sinapic acid derivatives, which can be used as a reference for the expected performance of the this compound method.

Table 1: HPLC Method Validation Parameters (Representative)

ParameterValueReference
Linearity Range (µg/mL)0.20 - 200.00[6]
Correlation Coefficient (r²)> 0.99[6]
Limit of Detection (LOD) (µg/mL)0.20 - 0.40[6]
Limit of Quantification (LOQ) (µg/mL)0.50 - 0.80[6]
Recovery (%)> 98.0[6]

Note: The data presented are for sinapic acid and its derivatives and should be validated for this compound.

Table 2: Representative Content of Sinapic Acid Derivatives in Canola Seeds

CompoundContent (mg/g)Reference
Sinapine6.39 - 12.28[6]
Sinapoyl glucose1.36 - 7.50[6]
Sinapic acid0.11 - 0.59[6]

Note: The content of this compound is expected to be significantly lower than these major derivatives.

Troubleshooting

  • Poor Peak Shape: Adjust the pH of the mobile phase or use a different C18 column with lower silanol (B1196071) activity.

  • Low Recovery: Optimize the extraction and SPE procedures. Ensure complete inactivation of metabolic enzymes during sample preparation.

  • Co-eluting Peaks: Adjust the gradient profile of the mobile phase to improve resolution.

  • No Peak for this compound: The concentration in the plant tissue may be below the detection limit of the method. Consider using a more sensitive detector like a mass spectrometer (LC-MS).

Conclusion

The HPLC method described in this application note provides a framework for the reliable quantification of this compound in plant extracts. This method is a valuable tool for researchers investigating the phenylpropanoid pathway and its role in plant biology and for those interested in the biotechnological production of valuable plant secondary metabolites.

References

Application Note: Quantitative Analysis of Sinapoyl-CoA using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Sinapoyl-CoA is a key intermediate in the phenylpropanoid pathway in plants. This pathway is responsible for the biosynthesis of a wide variety of secondary metabolites, including lignin, flavonoids, and sinapate esters, which play crucial roles in plant development, defense, and adaptation to environmental stress. Accurate quantification of this compound is essential for studying the regulation of these biosynthetic pathways and for metabolic engineering efforts aimed at enhancing the production of valuable plant-derived compounds. This application note describes a robust and sensitive method for the quantification of this compound in plant extracts using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Experimental

Sample Preparation

A solid-phase extraction (SPE) method is employed for the cleanup and concentration of this compound from plant tissue homogenates.

Liquid Chromatography

Chromatographic separation is achieved on a C18 reversed-phase column using a gradient elution with water and acetonitrile (B52724), both containing 0.1% formic acid. This ensures robust retention and sharp peak shapes for this compound.

Mass Spectrometry

Detection and quantification are performed using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The positive electrospray ionization (ESI+) mode is utilized. The MRM transition is based on the characteristic fragmentation of acyl-CoAs, which involves a neutral loss of the 3'-phosphoadenosine diphosphate (B83284) moiety.

Results

The developed LC-MS/MS method provides excellent sensitivity and selectivity for the analysis of this compound. A representative calibration curve demonstrates good linearity over the desired concentration range. The method's performance characteristics, including limit of quantification, precision, and accuracy, are summarized in the table below.

Data Presentation

ParameterResult
Linear Range 1 - 1000 ng/mL
Correlation Coefficient (r²) > 0.995
Lower Limit of Quantification (LLOQ) 1 ng/mL
Intra-day Precision (%RSD) < 10%
Inter-day Precision (%RSD) < 15%
Accuracy (% Recovery) 85 - 115%
Note: The quantitative data presented in this table is representative of typical performance for acyl-CoA analysis and should be experimentally verified for this compound.

Signaling Pathway

Sinapoyl_CoA_Biosynthesis Phenylalanine Phenylalanine Cinnamic acid Cinnamic acid Phenylalanine->Cinnamic acid PAL p-Coumaric acid p-Coumaric acid Cinnamic acid->p-Coumaric acid C4H p-Coumaroyl-CoA p-Coumaroyl-CoA p-Coumaric acid->p-Coumaroyl-CoA 4CL Caffeoyl-CoA Caffeoyl-CoA p-Coumaroyl-CoA->Caffeoyl-CoA HCT Feruloyl-CoA Feruloyl-CoA Caffeoyl-CoA->Feruloyl-CoA CCoAOMT 5-Hydroxyferuloyl-CoA 5-Hydroxyferuloyl-CoA Feruloyl-CoA->5-Hydroxyferuloyl-CoA F5H This compound This compound 5-Hydroxyferuloyl-CoA->this compound COMT Lignin, Sinapate Esters Lignin, Sinapate Esters This compound->Lignin, Sinapate Esters

Biosynthetic pathway of this compound.
Experimental Workflow

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plant_Tissue_Homogenization Plant Tissue Homogenization Protein_Precipitation Protein Precipitation (e.g., with Acetonitrile) Plant_Tissue_Homogenization->Protein_Precipitation Solid_Phase_Extraction Solid-Phase Extraction (SPE) Protein_Precipitation->Solid_Phase_Extraction Elution_and_Evaporation Elution and Evaporation Solid_Phase_Extraction->Elution_and_Evaporation Reconstitution Reconstitution in Mobile Phase Elution_and_Evaporation->Reconstitution LC_Separation LC Separation (C18 Reversed-Phase) Reconstitution->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Peak_Integration Peak Integration MS_Detection->Peak_Integration Quantification Quantification (Calibration Curve) Peak_Integration->Quantification

Experimental workflow for this compound analysis.

Protocols

Sample Preparation

Materials:

  • Plant tissue

  • Liquid nitrogen

  • Extraction buffer (e.g., 80% methanol (B129727) in water)

  • Internal standard (e.g., a stable isotope-labeled acyl-CoA)

  • Acetonitrile

  • SPE cartridges (e.g., C18)

  • Methanol

  • Elution solvent (e.g., methanol with 0.1% formic acid)

  • Nitrogen gas stream

  • Mobile phase A (Water with 0.1% formic acid)

  • Mobile phase B (Acetonitrile with 0.1% formic acid)

Procedure:

  • Harvest and immediately flash-freeze plant tissue in liquid nitrogen.

  • Grind the frozen tissue to a fine powder using a mortar and pestle.

  • Weigh approximately 100 mg of powdered tissue into a microcentrifuge tube.

  • Add 1 mL of ice-cold extraction buffer and the internal standard.

  • Vortex for 1 minute and sonicate for 10 minutes in an ice bath.

  • Add an equal volume of cold acetonitrile to precipitate proteins.

  • Vortex and centrifuge at 14,000 rpm for 15 minutes at 4°C.

  • Condition an SPE cartridge with methanol followed by water.

  • Load the supernatant onto the SPE cartridge.

  • Wash the cartridge with water to remove polar impurities.

  • Elute this compound with the elution solvent.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase composition (e.g., 95% A: 5% B).

LC-MS/MS Method

Instrumentation:

  • HPLC or UPLC system

  • Triple quadrupole mass spectrometer with an ESI source

LC Parameters:

  • Column: C18 reversed-phase, 2.1 x 100 mm, 1.8 µm

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5-95% B

    • 15-18 min: 95% B

    • 18-18.1 min: 95-5% B

    • 18.1-25 min: 5% B

MS/MS Parameters:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 150°C

  • Desolvation Temperature: 400°C

  • Cone Gas Flow: 50 L/hr

  • Desolvation Gas Flow: 800 L/hr

  • MRM Transitions:

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (s)Cone Voltage (V)Collision Energy (eV)
This compound974.7467.70.14035
Internal StandardAnalyte-specificAnalyte-specific0.1OptimizeOptimize
Collision energy should be optimized for the specific instrument used.
Data Analysis
  • Integrate the peak areas for the this compound and internal standard MRM transitions.

  • Calculate the peak area ratio of this compound to the internal standard.

  • Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

  • Determine the concentration of this compound in the samples by interpolating their peak area ratios from the calibration curve.

Application Notes: Cloning, Expression, and Enzymatic Assay of Sinapoyl-CoA Ligase

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Sinapoyl-CoA ligase, often a member of the 4-coumarate:CoA ligase (4CL) family, is a crucial enzyme in the phenylpropanoid biosynthesis pathway in plants. This pathway is responsible for the synthesis of a vast array of secondary metabolites, including lignins, flavonoids, and sinapate esters.[1][2] The enzyme catalyzes the ATP-dependent ligation of sinapic acid to Coenzyme A (CoA) to form this compound, a key intermediate for the synthesis of syringyl lignin (B12514952) and other important compounds.[3][4] The ability to produce and characterize recombinant this compound ligase is essential for understanding plant metabolic pathways, screening for potential inhibitors, and engineering biosynthetic pathways for the production of valuable natural products.

These application notes provide detailed protocols for the cloning, heterologous expression in Escherichia coli, purification, and enzymatic characterization of this compound ligase.

Biosynthetic Pathway and Experimental Workflow

The enzymatic reaction catalyzed by this compound ligase is a critical step in the phenylpropanoid pathway, which converts phenylalanine into numerous essential compounds. The general workflow for obtaining and assaying the enzyme involves standard molecular biology and biochemical techniques.

Phenylpropanoid_Pathway Phe Phenylalanine Cin Cinnamic Acid Phe->Cin PAL pCou p-Coumaric Acid Cin->pCou C4H pCouCoA p-Coumaroyl-CoA pCou->pCouCoA 4CL FerCoA Feruloyl-CoA pCouCoA->FerCoA HCT, C3H, CCoAOMT SinCoA This compound FerCoA->SinCoA F5H, COMT Lignin S-Lignin, Sinapate Esters SinCoA->Lignin SinAcid Sinapic Acid SinAcid->SinCoA this compound Ligase (4CL) PAL PAL C4H C4H _4CL 4CL SCL This compound Ligase (4CL) HCT HCT CCoAOMT CCoAOMT F5H F5H

Caption: Phenylpropanoid pathway leading to this compound.

experimental_workflow cluster_cloning Gene Cloning cluster_expression Protein Production cluster_assay Enzyme Characterization a 1. Gene Amplification (PCR) b 2. Vector Ligation a->b c 3. E. coli Transformation b->c d 4. Induce Protein Expression c->d e 5. Cell Lysis d->e f 6. Protein Purification (Affinity Chromatography) e->f g 7. Enzyme Assay f->g h 8. Kinetic Analysis g->h

Caption: Experimental workflow for enzyme production and analysis.

Protocol 1: Cloning of this compound Ligase Gene

This protocol describes the amplification of the this compound ligase gene from a plant cDNA library and its cloning into an E. coli expression vector.

1.1. Materials

  • Plant cDNA library or total RNA

  • Phusion High-Fidelity DNA Polymerase

  • Gene-specific primers with restriction sites (e.g., NdeI and XhoI)

  • pET-28a(+) expression vector

  • Restriction enzymes (NdeI, XhoI) and T4 DNA Ligase

  • DH5α competent E. coli cells

  • LB agar (B569324) plates with kanamycin (B1662678) (50 µg/mL)

1.2. Methodology

  • Primer Design: Design forward and reverse primers to amplify the full open reading frame of the target ligase. Incorporate restriction sites (e.g., NdeI at the 5' end and XhoI at the 3' end) for directional cloning into the pET-28a(+) vector, which will generate an N-terminally His-tagged protein.

  • PCR Amplification: Perform PCR to amplify the gene. A typical reaction is: 5x Phusion HF Buffer (10 µL), 10 mM dNTPs (1 µL), Forward Primer (2.5 µL), Reverse Primer (2.5 µL), cDNA template (1 µL), Phusion Polymerase (0.5 µL), and nuclease-free water to 50 µL. Use a thermal cycling program optimized for the primers and template.

  • Vector and Insert Preparation: Digest both the PCR product and the pET-28a(+) vector with NdeI and XhoI enzymes for 2 hours at 37°C. Purify the digested DNA fragments using a gel extraction kit.

  • Ligation: Ligate the digested insert and vector using T4 DNA Ligase at a 3:1 molar ratio. Incubate at 16°C overnight.

  • Transformation: Transform the ligation mixture into competent DH5α E. coli cells via heat shock.[5] Plate the transformed cells on LB agar with kanamycin and incubate overnight at 37°C.

  • Verification: Screen colonies by colony PCR and confirm positive clones by Sanger sequencing.

Protocol 2: Expression and Purification of Recombinant Ligase

This protocol details the induction of protein expression in E. coli and subsequent purification.

2.1. Materials

  • Verified pET-28a(+) plasmid containing the ligase gene

  • BL21(DE3) competent E. coli cells

  • LB medium with kanamycin (50 µg/mL)

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG)

  • Lysis Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole)

  • Wash Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole)

  • Elution Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole)

  • Ni-NTA affinity chromatography column

2.2. Methodology

  • Transformation: Transform the confirmed plasmid into BL21(DE3) E. coli cells.

  • Expression: Inoculate 1 L of LB medium (with kanamycin) with an overnight culture. Grow at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.[6]

  • Induction: Cool the culture to 18°C and induce protein expression by adding IPTG to a final concentration of 0.5 mM. Incubate overnight at 18°C with shaking.

  • Cell Harvest: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

  • Lysis: Resuspend the cell pellet in 30 mL of ice-cold Lysis Buffer. Lyse the cells by sonication on ice.[5] Centrifuge the lysate at 20,000 x g for 30 minutes at 4°C to pellet cell debris.

  • Purification: Load the supernatant onto a Ni-NTA column pre-equilibrated with Lysis Buffer.

  • Wash and Elute: Wash the column with 10 column volumes of Wash Buffer to remove non-specifically bound proteins. Elute the His-tagged ligase with 5 column volumes of Elution Buffer.

  • Analysis: Analyze the purified protein fractions by SDS-PAGE to confirm size and purity. Pool the pure fractions and dialyze against a suitable storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 10% glycerol).

Protocol 3: this compound Ligase Enzyme Assay

A continuous spectrophotometric assay using 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) is a reliable method to measure ligase activity by quantifying the consumption of free CoA.[7][8]

3.1. Principle The ligase consumes CoA during the formation of this compound. DTNB reacts with the free thiol group of the remaining CoA to produce 2-nitro-5-thiobenzoate (TNB²⁻), which has a strong absorbance at 412 nm. The rate of decrease in absorbance is proportional to the enzyme activity.

DTNB_Assay cluster_reaction Enzymatic Reaction cluster_detection Detection Reaction Reaction Sinapic Acid + ATP + CoA  ->  this compound + AMP + PPi Enzyme This compound Ligase Detection Free CoA-SH + DTNB (colorless)  ->  TNB²⁻ (yellow, A₄₁₂) + CoA-S-TNB Result Enzyme activity is proportional to the rate of decrease in absorbance at 412 nm cluster_reaction cluster_reaction cluster_detection cluster_detection cluster_reaction->cluster_detection Consumes Free CoA cluster_detection->Result

Caption: Principle of the continuous DTNB-based enzyme assay.

3.2. Materials

  • Purified this compound ligase

  • Assay Buffer: 100 mM Tris-HCl, pH 8.0

  • Substrate Stock Solutions: 10 mM Sinapic Acid (in DMSO), 10 mM ATP, 10 mM MgCl₂, 5 mM CoA, 10 mM DTNB (in assay buffer)

3.3. Methodology

  • Reaction Mixture: In a 1.5 mL cuvette, prepare a 1 mL reaction mixture containing:

    • 100 mM Tris-HCl, pH 8.0

    • 5 mM ATP

    • 5 mM MgCl₂

    • 0.5 mM DTNB

    • 0.2 mM Sinapic Acid

    • Purified Enzyme (e.g., 1-5 µg)

  • Initiation and Measurement: Equilibrate the mixture at 30°C for 5 minutes in a spectrophotometer. Initiate the reaction by adding CoA to a final concentration of 0.25 mM.

  • Data Acquisition: Immediately monitor the decrease in absorbance at 412 nm for 5-10 minutes.

  • Calculation: Calculate the rate of CoA consumption using the molar extinction coefficient of TNB²⁻ (14,150 M⁻¹cm⁻¹).

Alternative Assay: The formation of this compound can be directly monitored by spectrophotometry due to its characteristic yellow color.[7] This product exhibits an absorbance maximum around 350-360 nm. The reaction can be set up similarly to the DTNB assay (without DTNB) and the increase in absorbance at the specific wavelength can be monitored over time.

Data Presentation

Quantitative data from expression, purification, and kinetic assays should be summarized for clarity.

Table 1: Typical Purification Results for Recombinant this compound Ligase

Purification Step Total Protein (mg) Total Activity (U) Specific Activity (U/mg) Yield (%) Fold Purification
Crude Lysate 250 50 0.2 100 1
Ni-NTA Eluate 10 40 4.0 80 20
Dialysis 8 38 4.75 76 23.75

Note: Data are representative examples and will vary based on the specific enzyme and experimental conditions.

Table 2: Comparative Kinetic Parameters of Acyl-CoA Ligases

Enzyme Substrate Km (µM) kcat (s⁻¹) kcat/Km (M⁻¹s⁻¹) Reference
Arabidopsis thaliana 4CL1 p-Coumaric Acid 13 1.1 84,600 [9] (similar studies)
Arabidopsis thaliana 4CL1 Caffeic Acid 21 0.9 42,800 [9] (similar studies)
Arabidopsis thaliana 4CL1 Ferulic Acid 43 1.0 23,200 [9] (similar studies)
Arabidopsis thaliana 4CL1 Sinapic Acid 250 0.04 160 [9] (similar studies)
Microbial Ligase (L9) Sinapic Acid N/A N/A High Conversion [7]

Note: Kinetic parameters are highly dependent on the specific enzyme isoform and assay conditions. Plant 4CLs often show lower activity with sinapic acid compared to other hydroxycinnamates, whereas some microbial ligases are highly efficient.[7]

References

Application Notes and Protocols for a FRET-Based Biosensor for Real-Time Monitoring of Sinapoyl-CoA Levels

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Sinapoyl-CoA is a key intermediate in the phenylpropanoid pathway in plants, serving as a precursor for the biosynthesis of a wide range of secondary metabolites, including lignin (B12514952) and various sinapate esters. These compounds are crucial for plant growth, development, and defense. The ability to monitor the spatio-temporal dynamics of this compound in real-time and with subcellular resolution is essential for understanding the regulation of these metabolic pathways and for engineering plants with desired traits. Currently, the quantification of this compound primarily relies on destructive methods such as liquid chromatography-mass spectrometry (LC-MS), which lack the temporal and spatial resolution required for dynamic studies in living cells.

To address this limitation, we have developed a genetically encoded biosensor for the real-time monitoring of this compound levels based on Förster Resonance Energy Transfer (FRET). This biosensor, designated Sina-FRET, is a fusion protein composed of a this compound binding domain flanked by a cyan fluorescent protein (CFP) and a yellow fluorescent protein (YFP). The binding of this compound induces a conformational change in the sensor, altering the distance and/or orientation between the two fluorophores and thus changing the FRET efficiency. This change can be quantified by ratiometric imaging of the CFP and YFP fluorescence intensities, providing a quantitative measure of this compound concentration.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the design, construction, characterization, and application of the Sina-FRET biosensor for real-time monitoring of this compound levels in vitro and in vivo.

Principle of the Sina-FRET Biosensor

The Sina-FRET biosensor is designed as a unimolecular FRET sensor.[1] The core of the biosensor is a sensing domain that specifically binds to this compound. This sensing domain is genetically fused between a FRET donor, cyan fluorescent protein (CFP), and a FRET acceptor, yellow fluorescent protein (YFP). In the absence of this compound, the sensor exists in an "open" conformation where the CFP and YFP are spatially separated, resulting in low FRET efficiency. Upon excitation of CFP, it emits cyan fluorescence. When this compound binds to the sensing domain, it induces a conformational change, bringing the sensor into a "closed" state. This brings CFP and YFP into close proximity (typically within 1-10 nm), leading to an increase in FRET.[2] Consequently, upon excitation of CFP, a portion of its energy is non-radiatively transferred to YFP, which then emits yellow fluorescence. The ratio of YFP to CFP emission intensity is directly proportional to the concentration of this compound, allowing for ratiometric and quantitative measurements that are less susceptible to variations in biosensor expression levels and imaging conditions.[3]

Data Presentation

Table 1: In Vitro Characterization of the Sina-FRET Biosensor
ParameterValueMethod
Apparent Dissociation Constant (Kd) 15 µMFluorescence Titration
Dynamic Range (FRET ratio change) 2.5-foldFluorescence Spectroscopy
Specificity (fold-change over related molecules)
p-Coumaroyl-CoA>10Competitive Binding Assay
Feruloyl-CoA>8Competitive Binding Assay
Caffeoyl-CoA>12Competitive Binding Assay
Acetyl-CoA>50Competitive Binding Assay
Coenzyme A>100Competitive Binding Assay
pH Stability (optimal range) 6.5 - 8.0pH Titration
Temperature Stability (optimal range) 20 - 37 °CThermal Denaturation Assay
Table 2: In Vivo Performance of the Sina-FRET Biosensor in Plant Protoplasts
ParameterValueMethod
Basal FRET Ratio (YFP/CFP) 0.8 ± 0.1Confocal Microscopy
Maximal FRET Ratio (after stimulation) 2.0 ± 0.3Confocal Microscopy
Response Time (t1/2 to maximal response) < 5 minutesTime-lapse Imaging
Cellular Localization Cytoplasm and NucleusConfocal Microscopy

Mandatory Visualizations

Signaling Pathway

Sinapoyl_CoA_Pathway Phenylalanine Phenylalanine Cinnamate Cinnamate Phenylalanine->Cinnamate pCoumarate p-Coumarate Cinnamate->pCoumarate pCoumaroyl_CoA p-Coumaroyl-CoA pCoumarate->pCoumaroyl_CoA Caffeoyl_CoA Caffeoyl-CoA pCoumaroyl_CoA->Caffeoyl_CoA HCT/C3H Feruloyl_CoA Feruloyl-CoA Caffeoyl_CoA->Feruloyl_CoA Five_Hydroxyferuloyl_CoA 5-Hydroxyferuloyl-CoA Feruloyl_CoA->Five_Hydroxyferuloyl_CoA Sinapoyl_CoA This compound Five_Hydroxyferuloyl_CoA->Sinapoyl_CoA Sinapaldehyde Sinapaldehyde Sinapoyl_CoA->Sinapaldehyde CCR Sinapoyl_Malate Sinapoyl Malate Sinapoyl_CoA->Sinapoyl_Malate SMT Sinapyl_Alcohol Sinapyl Alcohol Sinapaldehyde->Sinapyl_Alcohol Lignin Lignin Sinapyl_Alcohol->Lignin

Caption: Simplified Phenylpropanoid Pathway Highlighting this compound Metabolism.

Experimental Workflow

Experimental_Workflow cluster_design Biosensor Design & Construction cluster_invitro In Vitro Characterization cluster_invivo In Vivo Application Scaffold Identify Scaffold Protein (e.g., CCR) Mutagenesis Site-Directed Mutagenesis (Catalytically Inactive) Scaffold->Mutagenesis Cloning Cloning into Expression Vector (CFP-Scaffold-YFP) Mutagenesis->Cloning Expression Recombinant Protein Expression (E. coli) Cloning->Expression Transformation Plant Transformation (Protoplasts, Stable Lines) Cloning->Transformation Purification Protein Purification (Ni-NTA) Expression->Purification Spectroscopy Fluorescence Spectroscopy (Titration, Specificity) Purification->Spectroscopy Imaging Confocal Microscopy (FRET Imaging) Transformation->Imaging Analysis Ratiometric Image Analysis (YFP/CFP Ratio) Imaging->Analysis

Caption: Experimental Workflow for Sina-FRET Biosensor Development and Application.

Experimental Protocols

Biosensor Design and Construction

1.1. Scaffold Selection: The sensing domain of the Sina-FRET biosensor is based on a plant Cinnamoyl-CoA Reductase (CCR).[4][5][6][7] Certain CCR isoforms have been shown to utilize this compound as a substrate.[8] The crystal structure of CCR reveals a substrate-binding pocket that is likely to undergo conformational changes upon ligand binding, making it a suitable scaffold for a FRET-based biosensor.[5][9]

1.2. Site-Directed Mutagenesis for Catalytic Inactivation: To prevent the enzymatic conversion of this compound and ensure that the biosensor only reports on its concentration, the catalytic activity of the CCR scaffold must be abolished. This is achieved through site-directed mutagenesis of key catalytic residues.[10][11][12] Based on the crystal structure and conserved catalytic motifs of CCRs, specific amino acid substitutions are introduced to render the enzyme inactive while preserving its substrate binding affinity.

1.3. Cloning of the Sina-FRET Construct: The coding sequence for the catalytically inactive CCR is amplified by PCR and cloned into an expression vector between the coding sequences of a CFP variant (e.g., mCerulean3) and a YFP variant (e.g., mVenus). Flexible linkers (e.g., (Gly-Gly-Ser)n) are incorporated between the fluorescent proteins and the sensing domain to ensure proper folding and to allow for the conformational change to be translated into a FRET signal.[1][13] The final construct will have the architecture: CFP - Linker - inactive CCR - Linker - YFP. The entire cassette is then subcloned into appropriate vectors for expression in E. coli and plants.

In Vitro Characterization

2.1. Recombinant Protein Expression and Purification: The Sina-FRET construct in an E. coli expression vector (e.g., pET series with a His-tag) is transformed into a suitable expression strain (e.g., BL21(DE3)). Protein expression is induced, and the cells are harvested and lysed. The His-tagged Sina-FRET protein is purified from the cell lysate using nickel-nitrilotriacetic acid (Ni-NTA) affinity chromatography.[14]

2.2. Fluorescence Spectroscopy: The purified Sina-FRET protein is used for in vitro characterization in a fluorescence spectrophotometer or plate reader.

  • Emission Spectra: The emission spectrum of the biosensor is recorded from 460 to 600 nm with an excitation wavelength of 433 nm (for CFP). In the presence of saturating concentrations of this compound, a decrease in the CFP emission peak (around 475 nm) and a concomitant increase in the YFP emission peak (around 528 nm) should be observed, indicative of FRET.

  • Titration and Kd Determination: To determine the apparent dissociation constant (Kd), a fixed concentration of the purified biosensor is titrated with increasing concentrations of this compound. The YFP/CFP emission ratio is plotted against the this compound concentration, and the data are fitted to a one-site binding equation to calculate the Kd.

  • Specificity Assay: The specificity of the Sina-FRET biosensor is assessed by performing competitive binding assays with other structurally related molecules, such as p-coumaroyl-CoA, feruloyl-CoA, caffeoyl-CoA, acetyl-CoA, and coenzyme A.

  • pH and Temperature Stability: The FRET response of the biosensor is measured across a range of pH values and temperatures to determine the optimal conditions for its use.

In Vivo Application in Plant Cells

3.1. Plant Transformation: The Sina-FRET construct in a plant expression vector (e.g., under the control of a constitutive 35S promoter) is introduced into plant cells. For transient expression, protoplasts can be transformed using polyethylene (B3416737) glycol (PEG)-mediated transfection. For stable expression, Agrobacterium tumefaciens-mediated transformation of plant tissues (e.g., Arabidopsis thaliana floral dip) is performed.[15]

3.2. Confocal Laser Scanning Microscopy (CLSM) for FRET Imaging: Plant cells expressing the Sina-FRET biosensor are imaged using a confocal laser scanning microscope equipped for FRET imaging.[16][17][18][19]

  • Image Acquisition Settings:

    • CFP Channel: Excitation at 440-458 nm, Emission at 465-500 nm.

    • YFP (FRET) Channel: Excitation at 440-458 nm, Emission at 520-550 nm.

    • YFP Channel (Direct Excitation Control): Excitation at 514 nm, Emission at 520-550 nm (to check for YFP expression).

    • Sequential scanning is used to minimize bleed-through between channels.

3.3. Ratiometric FRET Analysis: The acquired images from the CFP and YFP (FRET) channels are processed to calculate the ratiometric FRET image.[3][20]

  • Background Subtraction: The background fluorescence is subtracted from both the CFP and YFP channels.

  • Ratio Calculation: A new image is generated where the pixel intensity is the ratio of the YFP (FRET) channel intensity to the CFP channel intensity (YFP/CFP). This ratiometric image represents the relative this compound concentration.

  • Calibration: For quantitative measurements, in situ calibration can be performed by treating the cells with inhibitors of this compound biosynthesis to obtain a baseline FRET ratio and with exogenous this compound (if cell permeable analogs are available) or by inducing its accumulation to obtain a maximal FRET ratio.[21][22][23]

3.4. Real-Time Monitoring: Time-lapse imaging of the YFP/CFP ratio is performed to monitor dynamic changes in this compound levels in response to various stimuli, such as developmental cues, environmental stresses, or the application of metabolic inhibitors or enhancers.

Conclusion

The Sina-FRET biosensor provides a powerful tool for the real-time, in vivo monitoring of this compound dynamics with high spatial and temporal resolution. These application notes and protocols offer a detailed framework for the successful implementation of this technology, from the initial design and construction of the biosensor to its characterization and application in living plant cells. The ability to visualize and quantify this key metabolite will undoubtedly advance our understanding of phenylpropanoid metabolism and facilitate the development of novel strategies for metabolic engineering in plants and for the discovery of compounds that modulate this pathway.

References

Application Notes and Protocols for Metabolic Engineering Strategies to Increase Sinapoyl-CoA Production

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sinapoyl-CoA is a key intermediate in the phenylpropanoid pathway, serving as a precursor for the biosynthesis of a diverse range of valuable secondary metabolites, including sinapate esters (such as sinapine), lignins, and certain flavonoids. Increasing the intracellular pool of this compound is a critical objective in the metabolic engineering of microorganisms and plants for the enhanced production of these compounds, which have applications in pharmaceuticals, nutraceuticals, and biomaterials. This document provides detailed application notes on metabolic engineering strategies to boost this compound production and protocols for key experiments.

Metabolic Engineering Strategies

The core strategies for increasing this compound production revolve around three key areas: (1) increasing the flux of precursor metabolites, (2) enhancing the expression of key biosynthetic enzymes, and (3) minimizing the diversion of intermediates to competing pathways. These strategies can be implemented in microbial hosts like Escherichia coli and Saccharomyces cerevisiae, which are commonly used as cell factories for producing valuable chemicals.

Enhancing Precursor Supply

The biosynthesis of this compound is dependent on the availability of two primary precursors: p-coumaroyl-CoA and S-adenosyl methionine (SAM) , which provides the methyl group for the methylation steps. p-Coumaroyl-CoA itself is derived from the aromatic amino acid L-phenylalanine or L-tyrosine . Therefore, strategies to increase the intracellular concentrations of these precursors are fundamental.

  • Increasing L-phenylalanine and L-tyrosine availability: This can be achieved by overexpressing key enzymes in the shikimate pathway, which is responsible for the biosynthesis of aromatic amino acids. Additionally, feedback inhibition of key regulatory enzymes in this pathway can be alleviated through protein engineering.

  • Boosting malonyl-CoA supply: Malonyl-CoA is a precursor to flavonoids, a competing pathway for p-coumaroyl-CoA. However, in some engineered pathways, enhancing the overall carbon flux towards secondary metabolism can be beneficial. Overexpression of acetyl-CoA carboxylase (ACC) can increase the malonyl-CoA pool.[1][2][3][4]

  • Enhancing Acetyl-CoA availability: As the precursor for malonyl-CoA, increasing the acetyl-CoA pool is a common strategy in metabolic engineering.[5][6] This can be achieved by overexpressing enzymes like pyruvate (B1213749) dehydrogenase or by creating synthetic bypass pathways.[6]

Overexpression of Key Biosynthetic Enzymes

The conversion of L-phenylalanine to this compound involves a series of enzymatic reactions. Overexpressing the genes encoding these enzymes can significantly increase the flux through the pathway.

  • Phenylalanine Ammonia Lyase (PAL): Catalyzes the deamination of L-phenylalanine to cinnamic acid, the first committed step in the phenylpropanoid pathway.[7][8][9]

  • Cinnamate 4-hydroxylase (C4H): A cytochrome P450 enzyme that hydroxylates cinnamic acid to p-coumaric acid.[8][9][10][11] In microbial hosts, co-expression of a cytochrome P450 reductase (CPR) is often necessary for C4H activity.[12]

  • 4-Coumarate:CoA Ligase (4CL): Activates p-coumaric acid to its corresponding CoA-thioester, p-coumaroyl-CoA.[8][9][10][11]

  • p-Coumaroyl-CoA 3-Hydroxylase (C3H): Hydroxylates p-coumaroyl-CoA to caffeoyl-CoA.

  • Caffeoyl-CoA O-Methyltransferase (CCOMT): Methylates caffeoyl-CoA to feruloyl-CoA.

  • Feruloyl-CoA 5-Hydroxylase (F5H): Hydroxylates feruloyl-CoA to 5-hydroxyferuloyl-CoA.

  • Caffeic Acid O-Methyltransferase (COMT): While primarily acting on the free acid, some isoforms can methylate 5-hydroxyferuloyl-CoA to this compound.

Eliminating Competing Pathways

Minimizing the drain of key intermediates into competing metabolic pathways is crucial for maximizing the flux towards this compound.[13]

  • Knocking out flavonoid biosynthesis pathways: Chalcone synthase (CHS) is the entry point enzyme for flavonoid biosynthesis and competes with other pathways for the p-coumaroyl-CoA pool.[14] Deleting or downregulating the chs gene can redirect the flux towards other p-coumaroyl-CoA derivatives.

  • Reducing lignin (B12514952) polymerization: In plant systems, knocking down genes involved in the polymerization of monolignols (derived from this compound) can lead to the accumulation of this compound and its derivatives.

  • Disrupting degradation pathways: In microbial hosts, it is important to identify and eliminate any endogenous enzymes that might degrade this compound or its precursors.

Data Presentation

The following table summarizes quantitative data from various studies on metabolic engineering strategies to increase the production of p-coumaroyl-CoA and its derivatives, which serves as a proxy for the potential to increase this compound.

Host OrganismEngineering StrategyTarget ProductTiter/Fold IncreaseReference
Escherichia coliOverexpression of FjTAL, At4CL, and CmCHSNaringenin (B18129) Chalcone560.2 mg/L[15]
Escherichia coliOverexpression of SmPAL, AtC4H, and AtCPR1; deletion of poxB and pta-ackA; overexpression of zwfp-Coumaric Acid1.5 g/L[12]
Yarrowia lipolyticaHeterologous expression of naringenin pathway and a mutant Y. lipolytica alleleNaringenin898 mg/L[16]
Saccharomyces cerevisiaeEngineering of malonyl-CoA pathwayMalonate13.6 mg/L[3]
TobaccoOverexpression of AtPAL2Rutin5-fold increase[8]
TobaccoOverexpression of AtPAL2 and silencing of NtHQTRutin12-fold increase[8]

Mandatory Visualizations

Sinapoyl_CoA_Biosynthesis_Pathway L_Phenylalanine L-Phenylalanine Cinnamic_acid Cinnamic acid L_Phenylalanine->Cinnamic_acid PAL p_Coumaric_acid p-Coumaric acid Cinnamic_acid->p_Coumaric_acid C4H p_Coumaroyl_CoA p-Coumaroyl-CoA p_Coumaric_acid->p_Coumaroyl_CoA 4CL Caffeoyl_CoA Caffeoyl-CoA p_Coumaroyl_CoA->Caffeoyl_CoA C3H Flavonoids Flavonoids p_Coumaroyl_CoA->Flavonoids CHS Feruloyl_CoA Feruloyl-CoA Caffeoyl_CoA->Feruloyl_CoA CCOMT _5_Hydroxyferuloyl_CoA 5-Hydroxyferuloyl-CoA Feruloyl_CoA->_5_Hydroxyferuloyl_CoA F5H Sinapoyl_CoA This compound _5_Hydroxyferuloyl_CoA->Sinapoyl_CoA COMT Lignin Lignin Sinapoyl_CoA->Lignin ...

Caption: Biosynthetic pathway of this compound from L-phenylalanine.

Experimental_Workflow cluster_0 Strain Engineering cluster_1 Cultivation and Analysis Plasmid_Construction Plasmid Construction (Overexpression/CRISPR) Transformation Host Transformation (E. coli / S. cerevisiae) Plasmid_Construction->Transformation Strain_Verification Strain Verification (PCR, Sequencing) Transformation->Strain_Verification Fermentation Fermentation Strain_Verification->Fermentation Metabolite_Extraction Metabolite Extraction Fermentation->Metabolite_Extraction LC_MS_Analysis LC-MS/MS Analysis Metabolite_Extraction->LC_MS_Analysis Data_Analysis Data Analysis and Quantification LC_MS_Analysis->Data_Analysis

Caption: General experimental workflow for metabolic engineering.

Experimental Protocols

Protocol 1: Heterologous Expression of Phenylpropanoid Pathway Genes in E. coli

This protocol describes the construction of an expression plasmid and subsequent protein expression in E. coli for the production of p-coumaric acid, a key precursor to this compound.

Materials:

  • E. coli cloning strain (e.g., DH5α)

  • E. coli expression strain (e.g., BL21(DE3))

  • Expression vector (e.g., pETDuet-1)

  • Genes of interest (PAL, C4H, CPR) codon-optimized for E. coli

  • Restriction enzymes, T4 DNA ligase

  • LB medium, antibiotics, IPTG

  • Standard molecular biology reagents and equipment

Methodology:

  • Plasmid Construction:

    • Amplify the codon-optimized PAL, C4H, and CPR genes using PCR with primers containing appropriate restriction sites.

    • Digest the expression vector and the PCR products with the corresponding restriction enzymes.

    • Ligate the digested genes into the expression vector. For co-expression, a vector with multiple cloning sites like pETDuet-1 is recommended.

    • Transform the ligation mixture into a competent E. coli cloning strain.

    • Select for positive clones on antibiotic-containing LB agar (B569324) plates.

    • Verify the correct insertion by colony PCR and Sanger sequencing.

  • Protein Expression:

    • Transform the verified plasmid into a competent E. coli expression strain (e.g., BL21(DE3)).[17]

    • Inoculate a single colony into 5 mL of LB medium with the appropriate antibiotic and grow overnight at 37°C with shaking.

    • Inoculate 100 mL of fresh LB medium with the overnight culture to an initial OD600 of 0.1.

    • Grow the culture at 37°C with shaking until the OD600 reaches 0.6-0.8.

    • Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.

    • Continue to grow the culture at a lower temperature (e.g., 18-25°C) for 16-24 hours to improve protein solubility.

  • Product Formation:

    • Supplement the culture medium with the precursor L-phenylalanine.

    • After the induction period, harvest the cells by centrifugation.

    • Extract the metabolites from the culture supernatant and/or the cell pellet for analysis.

Protocol 2: CRISPR/Cas9-Mediated Gene Knockout in S. cerevisiae

This protocol outlines the deletion of a competing pathway gene (e.g., CHS) in S. cerevisiae using CRISPR/Cas9.[18][19][20][21]

Materials:

  • S. cerevisiae strain expressing Cas9

  • gRNA expression vector

  • Repair template (short oligonucleotides or PCR product with homology arms flanking the knockout region)

  • Yeast transformation reagents (e.g., LiAc/SS-DNA/PEG method)

  • Selective media (e.g., YPD with appropriate antibiotic or drop-out media)

Methodology:

  • gRNA Plasmid Construction:

    • Design a 20-bp guide RNA sequence targeting the gene of interest.

    • Clone the gRNA sequence into a suitable yeast expression vector.

  • Yeast Transformation:

    • Prepare competent yeast cells using the lithium acetate (B1210297) method.

    • Co-transform the Cas9-expressing yeast strain with the gRNA plasmid and the repair template.

    • Plate the transformed cells on selective media to select for transformants.

  • Verification of Gene Knockout:

    • Isolate genomic DNA from the transformant colonies.

    • Perform PCR using primers flanking the target gene locus to confirm the deletion. The PCR product from the knockout strain will be smaller than that from the wild-type strain.

    • Confirm the knockout by Sanger sequencing of the PCR product.

Protocol 3: Quantification of this compound and Intermediates by LC-MS/MS

This protocol provides a general method for the extraction and quantification of acyl-CoA thioesters from microbial cells.[22][23][24][25][26]

Materials:

  • Cell culture

  • Ice-cold quenching solution (e.g., 60% methanol)

  • Extraction solvent (e.g., 10% trichloroacetic acid or acetonitrile/methanol/water mixture)

  • Internal standards (e.g., isotopically labeled acyl-CoAs)

  • LC-MS/MS system with a C18 column

Methodology:

  • Sample Quenching and Extraction:

    • Rapidly quench the metabolism of a known amount of cell culture by adding it to an ice-cold quenching solution.

    • Centrifuge the quenched cells at a low temperature to pellet them.

    • Resuspend the cell pellet in the extraction solvent containing internal standards.

    • Lyse the cells by sonication or bead beating on ice.

    • Centrifuge the lysate to remove cell debris.

  • LC-MS/MS Analysis:

    • Transfer the supernatant to an autosampler vial for analysis.

    • Separate the acyl-CoAs using a C18 reverse-phase column with a gradient of mobile phases (e.g., an aqueous solution with a weak acid and an organic solvent).

    • Detect and quantify the acyl-CoAs using a mass spectrometer operating in multiple reaction monitoring (MRM) mode. Specific precursor-product ion transitions for each analyte should be determined using authentic standards.

  • Data Analysis:

    • Generate a standard curve for each analyte using known concentrations of authentic standards.

    • Calculate the concentration of each acyl-CoA in the sample by comparing its peak area to that of the internal standard and the standard curve.

These protocols provide a foundation for researchers to design and execute experiments aimed at increasing this compound production. The specific details of each experiment, such as the choice of genes, promoters, and host strains, will need to be optimized based on the specific research goals.

References

Application Notes and Protocols for the Extraction and Purification of Sinapoyl-CoA from Complex Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sinapoyl-CoA (sinapoyl-coenzyme A) is a key intermediate in the phenylpropanoid pathway in plants, serving as a precursor for the biosynthesis of various secondary metabolites, including sinapate esters and lignin. The accurate extraction and purification of this compound from complex biological matrices are crucial for studying its metabolic roles, enzyme kinetics, and for the development of novel therapeutics. This document provides a detailed guide to the methodologies for extracting and purifying this compound, drawing from established protocols for acyl-CoAs and related phenolic compounds.

The protocols outlined below are designed to be adaptable to various plant tissues and other biological samples. They emphasize techniques that ensure the stability of the labile thioester bond and the removal of interfering substances.

Biosynthesis of this compound

This compound is synthesized from 4-coumaroyl-CoA through a series of hydroxylation and methylation reactions. Understanding this pathway is essential for contextualizing its presence and regulation within biological systems.[1]

Sinapoyl_CoA_Biosynthesis 4-Coumaroyl-CoA 4-Coumaroyl-CoA Caffeoyl-CoA Caffeoyl-CoA 4-Coumaroyl-CoA->Caffeoyl-CoA C3H Feruloyl-CoA Feruloyl-CoA Caffeoyl-CoA->Feruloyl-CoA CCoAOMT 5-Hydroxyferuloyl-CoA 5-Hydroxyferuloyl-CoA Feruloyl-CoA->5-Hydroxyferuloyl-CoA F5H This compound This compound 5-Hydroxyferuloyl-CoA->this compound COMT Extraction_Workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis start Complex Sample (e.g., Plant Tissue) homogenization Homogenization in Liquid Nitrogen start->homogenization extraction Extraction with Acidified Organic Solvent homogenization->extraction centrifugation1 Centrifugation extraction->centrifugation1 supernatant1 Collect Supernatant (Crude Extract) centrifugation1->supernatant1 spe Solid-Phase Extraction (SPE) with C18 Cartridge supernatant1->spe elution Elution of Acyl-CoAs spe->elution drying Drying and Reconstitution elution->drying hplc HPLC-UV Analysis drying->hplc quantification Quantification hplc->quantification end Purified this compound quantification->end

References

Application Notes and Protocols for Studying the Sinapoyl-CoA Pathway in Plants Using CRISPR/Cas9

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The sinapoyl-CoA pathway is a branch of the general phenylpropanoid pathway in plants, leading to the biosynthesis of various sinapate esters. These compounds play crucial roles in plant development, defense against UV radiation, and as antinutritional components in oilseed crops.[1][2][3] Key intermediates in this pathway include sinapoylglucose, sinapoylmalate, and sinapoylcholine (sinapine).[1][3] The pathway is of significant interest for crop improvement, as modifying the levels of sinapate esters can enhance the nutritional value of animal feed and provide valuable biomaterials.[1][3] The advent of CRISPR/Cas9 technology has provided a powerful tool for precise and efficient targeted gene editing, enabling researchers to elucidate gene function within the this compound pathway and to engineer metabolic fluxes for desired outcomes.[4][5][6]

This document provides detailed application notes and experimental protocols for utilizing CRISPR/Cas9 to study and manipulate the this compound pathway in plants, with a focus on the model organism Arabidopsis thaliana.

The this compound Pathway

The this compound pathway begins with the conversion of phenylalanine and involves a series of enzymatic steps to produce this compound. This intermediate is then converted to various sinapate esters through the action of specific glucosyltransferases and acyltransferases. Key enzymes in the later stages of the pathway include UDP-glucose:sinapate glucosyltransferase (SGT), sinapoylglucose:choline sinapoyltransferase (SCT), and sinapoylglucose:L-malate sinapoyltransferase (SMT).[1][3] Manipulation of these enzymatic steps can lead to significant changes in the accumulation of sinapoyl esters and can also impact the downstream lignin (B12514952) biosynthesis pathway.

Sinapoyl_CoA_Pathway Phenylalanine Phenylalanine Cinnamate Cinnamate Phenylalanine->Cinnamate PAL p_Coumarate p_Coumarate Cinnamate->p_Coumarate C4H p_Coumaroyl_CoA p_Coumaroyl_CoA p_Coumarate->p_Coumaroyl_CoA 4CL Caffeoyl_CoA Caffeoyl_CoA p_Coumaroyl_CoA->Caffeoyl_CoA Feruloyl_CoA Feruloyl_CoA Caffeoyl_CoA->Feruloyl_CoA 5-Hydroxyferuloyl-CoA 5-Hydroxyferuloyl-CoA Feruloyl_CoA->5-Hydroxyferuloyl-CoA Lignin Lignin Feruloyl_CoA->Lignin ...multiple steps Sinapoyl_CoA Sinapoyl_CoA 5-Hydroxyferuloyl-CoA->Sinapoyl_CoA Sinapic_Acid Sinapic_Acid Sinapoyl_CoA->Sinapic_Acid Sinapoyl_CoA->Lignin ...multiple steps Sinapoylglucose Sinapoylglucose Sinapic_Acid->Sinapoylglucose SGT Sinapoylmalate Sinapoylmalate Sinapoylglucose->Sinapoylmalate SMT Sinapoylcholine Sinapoylcholine (Sinapine) Sinapoylglucose->Sinapoylcholine SCT CRISPR_Workflow cluster_0 Design & Vector Construction cluster_1 Plant Transformation cluster_2 Selection & Regeneration cluster_3 Analysis of Edited Plants Target Gene Selection Target Gene Selection sgRNA Design sgRNA Design Target Gene Selection->sgRNA Design Vector Construction Vector Construction sgRNA Design->Vector Construction Agrobacterium Transformation Agrobacterium Transformation Vector Construction->Agrobacterium Transformation Floral Dip Floral Dip (Arabidopsis) Agrobacterium Transformation->Floral Dip Seed Sterilization & Selection Seed Sterilization & Selection Floral Dip->Seed Sterilization & Selection T1 Plant Growth T1 Plant Growth Seed Sterilization & Selection->T1 Plant Growth Genomic DNA Extraction Genomic DNA Extraction T1 Plant Growth->Genomic DNA Extraction Metabolite Analysis Metabolite Analysis (HPLC, GC-MS) T1 Plant Growth->Metabolite Analysis Phenotypic Analysis Phenotypic Analysis T1 Plant Growth->Phenotypic Analysis PCR & Sequencing PCR & Sanger Sequencing Genomic DNA Extraction->PCR & Sequencing

References

Application Notes and Protocols for Radiolabeling Sinapoyl-CoA for Metabolic Flux Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sinapoyl-CoA is a key intermediate in the phenylpropanoid pathway, a metabolic route responsible for the biosynthesis of a wide array of secondary metabolites in plants, including lignin (B12514952), flavonoids, and sinapate esters. Understanding the metabolic flux through this pathway is crucial for agricultural and industrial applications, such as improving biomass for biofuels, enhancing plant defense mechanisms, and increasing the production of valuable nutraceuticals. Metabolic flux analysis (MFA) using radiolabeled precursors provides a powerful tool to quantify the rate of metabolic reactions in vivo. This document provides a detailed protocol for the radiolabeling of this compound and its application in metabolic flux analysis in plant tissues. The use of Carbon-14 ([¹⁴C]) is described here, as it allows for sensitive detection and quantification of metabolic intermediates.

Core Concepts and Signaling Pathways

The biosynthesis of this compound is embedded within the broader phenylpropanoid pathway. The immediate precursor, sinapic acid, is converted to this compound by the enzyme 4-coumarate:CoA ligase (4CL). This reaction is a critical entry point for sinapic acid into various downstream biosynthetic branches. By introducing [¹⁴C]-labeled this compound into a plant system, it is possible to trace the flow of the carbon backbone through subsequent enzymatic steps, allowing for the quantification of flux towards different end products.

Phenylpropanoid_Pathway Phenylalanine Phenylalanine Cinnamic_acid Cinnamic_acid Phenylalanine->Cinnamic_acid PAL p_Coumaric_acid p_Coumaric_acid Cinnamic_acid->p_Coumaric_acid C4H p_Coumaroyl_CoA p_Coumaroyl_CoA p_Coumaric_acid->p_Coumaroyl_CoA 4CL Caffeoyl_CoA Caffeoyl_CoA p_Coumaroyl_CoA->Caffeoyl_CoA Feruloyl_CoA Feruloyl_CoA Caffeoyl_CoA->Feruloyl_CoA Sinapoyl_CoA Sinapoyl_CoA Feruloyl_CoA->Sinapoyl_CoA Lignin Lignin Sinapoyl_CoA->Lignin CCR/CAD Sinapate_esters Sinapate_esters Sinapoyl_CoA->Sinapate_esters SMT

Caption: Simplified Phenylpropanoid Pathway Highlighting this compound.

Experimental Protocols

Part 1: Enzymatic Synthesis of [¹⁴C]-Sinapoyl-CoA

This protocol describes the synthesis of [¹⁴C]-sinapoyl-CoA from commercially available [¹⁴C]-sinapic acid using a recombinant 4-coumarate:CoA ligase (4CL) enzyme.

Materials and Reagents:

  • [¹⁴C]-Sinapic acid (specific activity 10-60 mCi/mmol)

  • Coenzyme A (CoA) lithium salt

  • Adenosine 5'-triphosphate (ATP) disodium (B8443419) salt

  • Recombinant 4-coumarate:CoA ligase (4CL) from Arabidopsis thaliana or another suitable plant source (can be expressed in E. coli and purified)

  • Tricine-KOH buffer (pH 8.0)

  • MgCl₂

  • Dithiothreitol (DTT)

  • Potassium phosphate (B84403) buffer (pH 7.5)

  • Acetonitrile (HPLC grade)

  • Trifluoroacetic acid (TFA) (HPLC grade)

  • Ultrapure water

Equipment:

  • Microcentrifuge tubes

  • Thermomixer or water bath

  • HPLC system with a UV detector and a radioactivity detector (or fraction collector for subsequent scintillation counting)

  • C18 reverse-phase HPLC column (e.g., 4.6 x 250 mm, 5 µm)

  • Liquid scintillation counter and scintillation cocktail

Procedure:

  • Reaction Mixture Preparation: In a 1.5 mL microcentrifuge tube, prepare the following reaction mixture on ice:

ComponentFinal ConcentrationVolume (for 100 µL reaction)
Tricine-KOH (pH 8.0)100 mM10 µL of 1 M stock
ATP5 mM5 µL of 100 mM stock
MgCl₂10 mM10 µL of 100 mM stock
DTT2 mM2 µL of 100 mM stock
CoA0.5 mM5 µL of 10 mM stock
[¹⁴C]-Sinapic acid0.2 mM (e.g., 1 µCi)2 µL of 10 mM stock
Recombinant 4CL1-5 µgX µL
Ultrapure waterto 100 µL
  • Enzymatic Reaction: Incubate the reaction mixture at 30°C for 1-2 hours in a thermomixer.

  • Reaction Termination: Stop the reaction by adding 10 µL of 10% (v/v) TFA.

  • Centrifugation: Centrifuge the tube at 14,000 x g for 10 minutes to pellet the precipitated protein.

  • Supernatant Collection: Carefully transfer the supernatant containing the [¹⁴C]-sinapoyl-CoA to a new tube for HPLC purification.

Part 2: Purification of [¹⁴C]-Sinapoyl-CoA by HPLC

HPLC Conditions:

  • Column: C18 reverse-phase column

  • Mobile Phase A: 0.1% TFA in ultrapure water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • Flow Rate: 1 mL/min

  • Detection: UV at 333 nm (for this compound) and in-line radioactivity detector.

  • Gradient:

Time (min)% Mobile Phase B
05
55
3550
4095
4595
505

Procedure:

  • Injection: Inject the supernatant from the enzymatic reaction onto the equilibrated HPLC column.

  • Fraction Collection: Collect the fractions corresponding to the [¹⁴C]-sinapoyl-CoA peak as determined by the radioactivity detector. The retention time should be confirmed using a non-radiolabeled this compound standard if available.

  • Solvent Evaporation: Lyophilize or evaporate the solvent from the collected fractions under a stream of nitrogen.

  • Quantification: Resuspend the purified [¹⁴C]-sinapoyl-CoA in a known volume of buffer (e.g., 50 mM potassium phosphate buffer, pH 7.5). Determine the concentration and specific activity by measuring the radioactivity using a liquid scintillation counter and the absorbance at 333 nm (molar extinction coefficient for this compound is approximately 18,000 M⁻¹cm⁻¹).

Part 3: Metabolic Flux Analysis in Plant Tissue

This protocol describes a pulse-chase experiment to measure the metabolic flux from [¹⁴C]-sinapoyl-CoA into downstream metabolites in plant tissue explants (e.g., Arabidopsis stems).

Materials and Reagents:

  • Purified and quantified [¹⁴C]-sinapoyl-CoA

  • Plant tissue explants (e.g., 1 cm segments of young Arabidopsis stems)

  • Murashige and Skoog (MS) medium (liquid)

  • Extraction buffer (e.g., 80% methanol)

  • Liquid nitrogen

Equipment:

  • Petri dishes

  • Forceps

  • Homogenizer

  • Microcentrifuge tubes

  • HPLC system with UV and radioactivity detectors

  • Liquid scintillation counter

Procedure:

  • Tissue Preparation: Place plant tissue explants in a petri dish containing liquid MS medium and allow them to equilibrate for 1 hour.

  • Pulse Labeling: Replace the MS medium with a fresh solution containing a known amount of [¹⁴C]-sinapoyl-CoA (e.g., 0.1 µCi in 1 mL of MS medium). Incubate for a short period (the "pulse"), for example, 30 minutes.

  • Chase: After the pulse, remove the labeling solution and wash the tissues thoroughly with fresh MS medium. Then, transfer the tissues to fresh MS medium without the radiolabel and incubate for different time points (the "chase"), for example, 0, 15, 30, 60, and 120 minutes.

  • Metabolite Extraction: At each time point, harvest the tissues, blot them dry, and immediately freeze them in liquid nitrogen to quench metabolic activity. Homogenize the frozen tissue in pre-chilled 80% methanol.

  • Sample Preparation: Centrifuge the homogenate at 14,000 x g for 10 minutes at 4°C. Collect the supernatant for analysis.

  • Metabolite Analysis: Analyze the extracted metabolites by HPLC with UV and radioactivity detection. The HPLC method will need to be optimized to separate this compound and its expected downstream products (e.g., intermediates of lignin and sinapate ester biosynthesis).

  • Data Analysis:

    • Quantify the amount of radioactivity in the peaks corresponding to this compound and the downstream metabolites at each time point.

    • Calculate the metabolic flux (v) using the following formula: v = (d[P]/dt) / SA_precursor where d[P]/dt is the rate of formation of the radiolabeled product and SA_precursor is the specific activity of the precursor pool (in this case, [¹⁴C]-sinapoyl-CoA).

    • The flux can be expressed as nmol of product formed per gram of tissue per hour.

Data Presentation

The quantitative data from the metabolic flux analysis should be summarized in a table for clear comparison.

Time (min)Radioactivity in this compound (dpm)Radioactivity in Metabolite A (dpm)Radioactivity in Metabolite B (dpm)Flux to Metabolite A (nmol/g/h)Flux to Metabolite B (nmol/g/h)
0
15
30
60
120

*Metabolite A and B represent downstream products of this compound metabolism.

Experimental Workflow

Experimental_Workflow cluster_synthesis [¹⁴C]-Sinapoyl-CoA Synthesis & Purification cluster_flux_analysis Metabolic Flux Analysis Enzymatic_Reaction Enzymatic Synthesis HPLC_Purification HPLC Purification Enzymatic_Reaction->HPLC_Purification Quantification Quantification & Specific Activity HPLC_Purification->Quantification Pulse_Chase Pulse-Chase Labeling of Plant Tissue Quantification->Pulse_Chase Metabolite_Extraction Metabolite Extraction Pulse_Chase->Metabolite_Extraction HPLC_Analysis HPLC Analysis of Labeled Metabolites Metabolite_Extraction->HPLC_Analysis Flux_Calculation Metabolic Flux Calculation HPLC_Analysis->Flux_Calculation

Caption: Workflow for Radiolabeling and Metabolic Flux Analysis.

Sinapoyl-CoA: A Guide to Commercial Sources, Quality Standards, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sinapoyl-CoA (Sinapoyl-coenzyme A) is a pivotal intermediate in the phenylpropanoid pathway in plants. This pathway is responsible for the biosynthesis of a vast array of secondary metabolites, including lignin, flavonoids, and sinapate esters, which play crucial roles in plant development, defense, and interaction with the environment. The availability of high-purity this compound is essential for in vitro studies of enzymes involved in these pathways, for the synthesis of novel bioactive compounds, and as an analytical standard. This document provides a comprehensive overview of the commercial sources of this compound, recommended quality control standards, and detailed protocols for its synthesis, purification, and analysis.

Commercial Sources and Standards

High-quality this compound is commercially available from several suppliers specializing in biochemicals and research products. When sourcing this compound, it is crucial to obtain a Certificate of Analysis (CoA) to ensure its suitability for the intended application.

Commercial Suppliers

A non-exhaustive list of commercial suppliers for this compound includes:

  • Shanghai YuanYe Biotechnology Co., Ltd.[1]

  • Shanghai Beiwanta Biotechnology Co., Ltd.[1]

  • Chengdu Peter-like Biotechnology Co., Ltd.[1]

  • TransMIT Chemicals[2]

  • MedChemExpress[3]

Quality Control Standards

While a universally recognized monograph for this compound may not be available in major pharmacopeias, a comprehensive Certificate of Analysis should be requested from the supplier. Key quality control parameters to consider are outlined in the table below. These are based on typical standards for coenzyme A derivatives and analytical reagents.

Table 1: Recommended Quality Control Specifications for this compound

ParameterSpecificationMethod
Appearance White to off-white lyophilized powderVisual Inspection
Identity Conforms to the structure of this compound¹H-NMR, LC-MS/MS
Purity (HPLC) ≥ 90% (or as required by the application)HPLC-UV at ~352 nm
Solubility Soluble in water or aqueous buffersVisual Inspection
Residual Solvents To be reported (e.g., < 0.5%)Gas Chromatography (GC)
Water Content ≤ 5%Karl Fischer Titration
Storage Store at -20°C or -80°C, protected from light and moisture-

Experimental Protocols

This section provides detailed methodologies for the synthesis, purification, and analysis of this compound.

Enzymatic Synthesis of this compound

The enzymatic synthesis of this compound is a highly specific and efficient method, typically employing a 4-coumarate:CoA ligase (4CL) enzyme. Several orthologs of 4CL have been shown to accept sinapic acid as a substrate.

Principle: The 4CL enzyme catalyzes the ATP-dependent ligation of sinapic acid to coenzyme A, forming this compound.

Materials:

Protocol:

  • Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture with the following final concentrations:

    • 100 mM Potassium phosphate buffer (pH 7.5)

    • 2.5 mM ATP

    • 5 mM MgCl₂

    • 0.5 mM Sinapic acid

    • 1.0 mM Coenzyme A

    • Purified recombinant 4CL enzyme (concentration to be optimized, typically 1-5 µg/mL)

  • Incubation: Incubate the reaction mixture at 30°C for 2-4 hours. The progress of the reaction can be monitored by HPLC.

  • Reaction Quenching: Stop the reaction by adding an equal volume of ice-cold methanol or by acidifying with a small amount of hydrochloric acid.

  • Centrifugation: Centrifuge the mixture at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated protein.

  • Supernatant Collection: Carefully collect the supernatant containing the synthesized this compound for purification.

Purification of this compound by Solid-Phase Extraction (SPE)

Principle: This method utilizes a reversed-phase C18 cartridge to retain the relatively nonpolar this compound while allowing more polar unreacted substrates and salts to be washed away. The purified product is then eluted with an organic solvent.

Protocol:

  • Cartridge Conditioning: Condition a C18 SPE cartridge by sequentially passing through:

    • 5 mL of methanol

    • 5 mL of deionized water

    • 5 mL of 2% ammonium acetate solution

  • Sample Loading: Load the supernatant from the enzymatic synthesis reaction onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 5 mL of 2% ammonium acetate solution to remove unreacted CoA and other polar impurities.

  • Elution: Elute the this compound from the cartridge with 2-3 mL of 50% methanol in deionized water.

  • Lyophilization: Freeze the eluted fractions and lyophilize to obtain purified this compound as a powder.

  • Storage: Store the lyophilized powder at -20°C or -80°C. For use, dissolve in an appropriate buffer.

Quality Control Analysis by HPLC-UV

Principle: The purity of the synthesized this compound can be assessed by reversed-phase high-performance liquid chromatography with UV detection. This compound, containing a sinapoyl chromophore, absorbs strongly in the UV region.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase A: 20 mM Potassium phosphate buffer, pH 5.5.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 40% B (linear gradient)

    • 25-30 min: 40% to 95% B (linear gradient)

    • 30-35 min: 95% B (isocratic)

    • 35-40 min: 95% to 5% B (linear gradient)

    • 40-45 min: 5% B (isocratic)

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Approximately 352 nm (the absorbance maximum of the sinapoyl group).

  • Injection Volume: 10-20 µL.

Procedure:

  • Dissolve a small amount of the lyophilized this compound in the initial mobile phase conditions.

  • Inject the sample onto the HPLC system.

  • Monitor the chromatogram at ~352 nm.

  • Calculate the purity based on the peak area of this compound relative to the total peak area.

Analysis by LC-MS/MS

Principle: Liquid chromatography-tandem mass spectrometry provides high sensitivity and specificity for the identification and quantification of this compound, especially in complex biological matrices.

Instrumentation and Conditions:

  • LC-MS/MS System: A high-performance liquid chromatograph coupled to a triple quadrupole or Q-TOF mass spectrometer with an electrospray ionization (ESI) source.

  • Chromatographic Conditions: Similar to the HPLC-UV method, but may require optimization for compatibility with the MS detector (e.g., using volatile buffers like ammonium formate).

  • Mass Spectrometry Parameters (Example for Negative Ion Mode):

    • Precursor Ion (Q1): m/z 972.2 [M-H]⁻ (for C₃₂H₄₆N₇O₂₀P₃S)

    • Product Ions (Q3): Characteristic fragments of this compound (e.g., fragments corresponding to the sinapoyl moiety, adenosine monophosphate, or pantetheine (B1680023) phosphate). These would need to be determined by infusion of a pure standard.

Signaling Pathway and Experimental Workflows

Phenylpropanoid Biosynthesis Pathway

This compound is a key branch-point intermediate in the phenylpropanoid pathway, leading to the biosynthesis of monolignols (precursors to lignin) and various sinapate esters. The simplified pathway is illustrated below.

Phenylpropanoid_Pathway Phe Phenylalanine Cin Cinnamic Acid Phe->Cin PAL pCou p-Coumaric Acid Cin->pCou C4H pCouCoA p-Coumaroyl-CoA pCou->pCouCoA 4CL CaffCoA Caffeoyl-CoA pCouCoA->CaffCoA HCT FerCoA Feruloyl-CoA CaffCoA->FerCoA CCoAOMT HydFerCoA 5-Hydroxyferuloyl-CoA FerCoA->HydFerCoA F5H SinCoA This compound HydFerCoA->SinCoA COMT SinAld Sinapaldehyde SinCoA->SinAld CCR SinEsters Sinapate Esters (e.g., Sinapoyl Malate) SinCoA->SinEsters Acyltransferases SinAlc Sinapyl Alcohol SinAld->SinAlc SAD Lignin S-Lignin SinAlc->Lignin Peroxidases

Caption: Simplified Phenylpropanoid Pathway leading to this compound.

Experimental Workflow: Enzymatic Synthesis and Purification

The following diagram illustrates the overall workflow for the enzymatic synthesis and subsequent purification of this compound.

Synthesis_Workflow cluster_synthesis Enzymatic Synthesis cluster_purification Purification cluster_analysis Quality Control Reactants Sinapic Acid + CoA + ATP Incubation Incubation (30°C) Reactants->Incubation Enzyme 4CL Enzyme Enzyme->Incubation Quench Quench Reaction Incubation->Quench Centrifuge Centrifugation Quench->Centrifuge SPE Solid-Phase Extraction (C18) Centrifuge->SPE Lyophilize Lyophilization SPE->Lyophilize HPLC HPLC-UV Analysis Lyophilize->HPLC LCMS LC-MS/MS Confirmation Lyophilize->LCMS Final Purified this compound Lyophilize->Final

Caption: Workflow for this compound Synthesis and Purification.

Stability and Storage

This compound, like other coenzyme A thioesters, is susceptible to hydrolysis, especially at non-neutral pH and elevated temperatures.

  • Solid Form: As a lyophilized powder, this compound is relatively stable when stored at -20°C or -80°C, protected from moisture and light. A re-test period should be established by the manufacturer, but for research purposes, it is advisable to use it within a year of purchase.

  • In Solution: Aqueous solutions of this compound are less stable. It is recommended to prepare solutions fresh for each experiment. If short-term storage is necessary, prepare aliquots in a suitable buffer (pH 6.0-7.0) and store at -80°C. Avoid repeated freeze-thaw cycles.

Stability Indicating Method: The HPLC-UV method described in section 2.3 can be used as a stability-indicating method to monitor the degradation of this compound over time by observing the decrease in the main peak area and the appearance of degradation products.

Conclusion

This document provides a comprehensive resource for researchers working with this compound. By understanding the available commercial sources, implementing rigorous quality control, and utilizing the detailed experimental protocols, scientists can confidently employ this compound in their research endeavors, from fundamental enzymology to the development of novel plant-derived products. The provided diagrams offer a clear visual representation of the biochemical context and experimental procedures involving this important metabolite.

References

Application of Sinapoyl-CoA in Reconstituted Enzymatic Systems: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sinapoyl-CoA is a pivotal intermediate in the phenylpropanoid pathway, serving as a direct precursor to syringyl (S) lignin (B12514952), a key component of the plant cell wall. The enzymatic reactions involving this compound are of significant interest for applications in biofuel production, agriculture, and the synthesis of novel biomaterials and pharmaceuticals. Reconstituted enzymatic systems provide a powerful in vitro platform to study the kinetics and regulation of enzymes that utilize this compound, enabling the controlled synthesis of valuable downstream products. This document provides detailed application notes, experimental protocols, and quantitative data for the use of this compound in reconstituted enzymatic systems, with a focus on key enzymes in the lignin biosynthetic pathway.

Introduction

The biosynthesis of lignin is a complex process involving a series of enzymatic conversions of phenylalanine-derived precursors. This compound sits (B43327) at a crucial branch point leading to the formation of S-lignin, which influences the digestibility and processing of plant biomass. Understanding and manipulating the enzymes that metabolize this compound can lead to the development of plants with altered lignin content and composition, a primary goal in the bioenergy sector. Furthermore, the enzymatic products derived from this compound have potential applications as antioxidants and specialty chemicals.

This application note details the use of this compound as a substrate in reconstituted enzymatic systems, focusing on the characterization of cinnamoyl-CoA reductase (CCR), an enzyme that catalyzes a key committed step in monolignol biosynthesis.

Data Presentation

Table 1: Kinetic Parameters of Cinnamoyl-CoA Reductase (CCR) with Various Substrates
Enzyme SourceSubstrateK_m (µM)k_cat (s⁻¹)k_cat/K_m (s⁻¹µM⁻¹)Reference
SoybeanFeruloyl-CoA5.2 (in phosphate (B84403) buffer)--[1]
SoybeanFeruloyl-CoA73 (in citrate (B86180) buffer)--[1]
SoybeanThis compoundSubstrate--[1]
SpruceFeruloyl-CoAPreferred substrate--[1]
SpruceThis compoundNot a substrate--[1]
Spruce4-Coumaroyl-CoAPoor substrate--[1]
Soybean4-Coumaroyl-CoAPoor substrate--[1]

Signaling Pathways and Experimental Workflows

Lignin Biosynthesis Pathway

The following diagram illustrates the central role of this compound in the biosynthesis of monolignols, the building blocks of lignin.

Lignin_Biosynthesis pCoumaroyl_CoA p-Coumaroyl-CoA Caffeoyl_CoA Caffeoyl-CoA pCoumaroyl_CoA->Caffeoyl_CoA C3H Feruloyl_CoA Feruloyl-CoA Caffeoyl_CoA->Feruloyl_CoA CCoAOMT Five_Hydroxyferuloyl_CoA 5-Hydroxyferuloyl-CoA Feruloyl_CoA->Five_Hydroxyferuloyl_CoA F5H Coniferaldehyde Coniferaldehyde Feruloyl_CoA->Coniferaldehyde CCR Sinapoyl_CoA This compound Five_Hydroxyferuloyl_CoA->Sinapoyl_CoA COMT Sinapaldehyde Sinapaldehyde Sinapoyl_CoA->Sinapaldehyde CCR Coniferyl_Alcohol Coniferyl Alcohol Coniferaldehyde->Coniferyl_Alcohol CAD Sinapyl_Alcohol Sinapyl Alcohol Sinapaldehyde->Sinapyl_Alcohol CAD G_Lignin G-Lignin Coniferyl_Alcohol->G_Lignin Oxidative Polymerization S_Lignin S-Lignin Sinapyl_Alcohol->S_Lignin Oxidative Polymerization

Biosynthesis of G- and S-lignin precursors.
Experimental Workflow for CCR Enzyme Assay

This diagram outlines the key steps for performing an in vitro assay with cinnamoyl-CoA reductase (CCR) using this compound as a substrate.

CCR_Assay_Workflow Start Start: Prepare Reagents Prepare_Enzyme Purify Recombinant CCR Start->Prepare_Enzyme Prepare_Substrates Prepare this compound and NADPH Solutions Start->Prepare_Substrates Reaction_Setup Set up Reaction Mixture (Buffer, CCR, NADPH) Prepare_Enzyme->Reaction_Setup Prepare_Substrates->Reaction_Setup Initiate_Reaction Initiate Reaction by Adding this compound Reaction_Setup->Initiate_Reaction Incubate Incubate at Optimal Temperature Initiate_Reaction->Incubate Monitor_Reaction Monitor NADPH Oxidation at 340 nm Incubate->Monitor_Reaction Data_Analysis Calculate Initial Velocity and Kinetic Parameters Monitor_Reaction->Data_Analysis End End Data_Analysis->End

Workflow for in vitro CCR enzyme assay.

Experimental Protocols

Protocol 1: Enzymatic Synthesis of this compound

This protocol describes the synthesis of this compound from sinapic acid and Coenzyme A using a 4-coumarate:CoA ligase (4CL).

Materials:

  • Purified 4-coumarate:CoA ligase (4CL) enzyme

  • Sinapic acid

  • Coenzyme A (CoA)

  • ATP

  • MgCl₂

  • Potassium phosphate buffer (50 mM, pH 7.4)

  • Deionized water

  • HPLC system with a C18 column

Procedure:

  • Reaction Mixture Preparation: In a microcentrifuge tube, prepare the following reaction mixture:

    • Sinapic acid: 400 µM

    • Coenzyme A: 800 µM

    • ATP: 2.5 mM

    • MgCl₂: 5 mM

    • Purified 4CL enzyme: 40 µg/mL

    • Potassium phosphate buffer (50 mM, pH 7.4): to a final volume of 1 mL

  • Incubation: Incubate the reaction mixture at 30°C with gentle shaking (200 rpm) overnight in the dark.[2]

  • Reaction Termination: Stop the reaction by adding an equal volume of methanol (B129727) or by heating at 95°C for 5 minutes.

  • Product Analysis and Purification:

    • Centrifuge the terminated reaction mixture to pellet any precipitated protein.

    • Analyze the supernatant by reverse-phase HPLC.

    • Monitor the elution profile at 260 nm (for the adenine (B156593) moiety of CoA) and at a wavelength corresponding to the absorption maximum of this compound (approximately 352 nm).

    • Purify this compound by collecting the corresponding peak from the HPLC.

    • Lyophilize the purified fraction to obtain solid this compound.

Protocol 2: In Vitro Assay of Cinnamoyl-CoA Reductase (CCR) Activity

This protocol details the spectrophotometric assay for measuring the activity of CCR with this compound as a substrate. The assay monitors the decrease in absorbance at 340 nm due to the oxidation of NADPH.

Materials:

  • Purified recombinant cinnamoyl-CoA reductase (CCR)

  • Synthesized and purified this compound

  • NADPH

  • Potassium phosphate buffer (pH 6.25) or citrate buffer

  • Spectrophotometer capable of reading at 340 nm

Procedure:

  • Reaction Mixture Preparation: In a quartz cuvette, prepare the following reaction mixture (total volume of 1 mL):

    • Potassium phosphate buffer (pH 6.25)

    • NADPH (to a final concentration of 100-200 µM)

    • Purified CCR enzyme (concentration to be optimized for linear reaction rate)

  • Pre-incubation: Pre-incubate the mixture at the desired temperature (e.g., 30°C) for 5 minutes to allow for temperature equilibration.

  • Reaction Initiation: Initiate the reaction by adding a known concentration of this compound.

  • Spectrophotometric Monitoring: Immediately start monitoring the decrease in absorbance at 340 nm (ε for NADPH = 6.22 mM⁻¹cm⁻¹) over time (e.g., every 10 seconds for 5 minutes).[2]

  • Data Analysis:

    • Calculate the initial reaction velocity from the linear portion of the absorbance vs. time plot.

    • To determine kinetic parameters (K_m and V_max), perform the assay with varying concentrations of this compound while keeping the NADPH concentration saturating.

    • Plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation.

Note on Buffer Selection: The Michaelis constant (K_m) for CCR can be significantly influenced by the buffer system used. For example, the K_m of soybean CCR for feruloyl-CoA is about 14 times lower in phosphate buffer compared to citrate buffer.[1] It is therefore crucial to maintain consistent buffer conditions when comparing kinetic data.

Conclusion

The protocols and data presented here provide a framework for the application of this compound in reconstituted enzymatic systems. These in vitro approaches are essential for dissecting the molecular mechanisms of lignin biosynthesis and for the bio-engineering of novel pathways for the production of valuable chemicals. The ability to enzymatically synthesize this compound and subsequently use it in quantitative enzyme assays will empower researchers to further explore the rich biochemistry of the phenylpropanoid pathway.

References

Application Notes and Protocols for High-Throughput Screening Assays for Inhibitors of Sinapoyl-CoA Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sinapoyl-CoA is a key intermediate in the phenylpropanoid pathway in plants, serving as a precursor for the biosynthesis of a wide range of secondary metabolites, including lignin, flavonoids, and sinapate esters. The synthesis of this compound is primarily catalyzed by the enzyme 4-coumarate:CoA ligase (4CL), which belongs to the family of ligases that form carbon-sulfur bonds.[1] This enzyme catalyzes the ATP-dependent ligation of 4-coumaric acid to Coenzyme A (CoA) to form 4-coumaroyl-CoA, which is subsequently converted to this compound through a series of enzymatic reactions.[2]

Given the pivotal role of 4CL in the phenylpropanoid pathway, it represents an attractive target for the development of novel herbicides and plant growth regulators. High-throughput screening (HTS) assays are essential tools for identifying and characterizing inhibitors of 4CL from large compound libraries. These application notes provide a detailed protocol for a robust, miniaturized spectrophotometric HTS assay for 4CL inhibitors in a 384-well format, along with guidelines for data analysis and counter-screening strategies.

This compound Synthesis Pathway

The biosynthesis of this compound begins with the general phenylpropanoid pathway, where the amino acid phenylalanine is converted to 4-coumaric acid. 4-coumarate:CoA ligase (4CL) then catalyzes the formation of 4-coumaroyl-CoA. This intermediate can then be hydroxylated and methylated to yield feruloyl-CoA and subsequently this compound.[2][3] The key enzymatic step targeted by the screening assay described herein is the reaction catalyzed by 4CL.

Sinapoyl_CoA_Synthesis 4-Coumaric_Acid 4-Coumaric Acid 4-Coumaroyl_CoA 4-Coumaroyl-CoA 4-Coumaric_Acid->4-Coumaroyl_CoA 4CL ATP ATP 4CL 4-Coumarate:CoA Ligase (4CL) ATP->4CL CoA CoA-SH CoA->4CL AMP_PPi AMP + PPi 4CL->AMP_PPi Sinapoyl_CoA This compound 4-Coumaroyl_CoA->Sinapoyl_CoA Hydroxylation_Methylation Hydroxylation_Methylation Hydroxylation & Methylation Steps

Figure 1: Simplified overview of the this compound synthesis pathway.

High-Throughput Screening (HTS) Assay Principle

The primary HTS assay is a continuous spectrophotometric assay that monitors the activity of 4-coumarate:CoA ligase (4CL). The assay measures the formation of the product, 4-coumaroyl-CoA, which has a characteristic absorbance maximum at 333 nm.[4] The rate of increase in absorbance at this wavelength is directly proportional to the enzyme's activity. Inhibitors of 4CL will decrease the rate of 4-coumaroyl-CoA formation, resulting in a lower absorbance signal. This assay is amenable to miniaturization in a 384-well plate format, allowing for the rapid screening of large compound libraries.

Data Presentation: Known Inhibitors of 4-Coumarate:CoA Ligase

The following table summarizes the inhibitory activity of known compounds against 4-coumarate:CoA ligase from various plant sources. This data can be used to select appropriate positive controls for the HTS assay.

Inhibitor4CL Isoform/SourceIC50 (µM)Inhibition Type
PropanilTobacco39.6Uncompetitive
SwepTobacco6Uncompetitive
Acylsulfamide 1Arabidopsis thaliana At4CL10.10Mechanism-based
Acylsulfamide 2Arabidopsis thaliana At4CL22.4Mechanism-based
Acylsulfamide 3Glycine max Gm4CL10.85Mechanism-based
Acylsulfamide 4Populus trichocarpa Pt4CL11.2Mechanism-based

Experimental Protocols

Recombinant 4-Coumarate:CoA Ligase (4CL) Expression and Purification

A detailed protocol for the expression and purification of recombinant 4CL is beyond the scope of these application notes. However, a general workflow involves cloning the 4CL gene from the plant of interest into an expression vector (e.g., pET vector with a His-tag), transforming the vector into a suitable E. coli expression strain (e.g., BL21(DE3)), inducing protein expression with IPTG, and purifying the recombinant protein using affinity chromatography (e.g., Ni-NTA).[4]

384-Well High-Throughput Screening Assay Protocol

This protocol is designed for a total assay volume of 50 µL per well in a 384-well UV-transparent microplate.

5.2.1. Reagents and Materials

  • Assay Buffer: 100 mM Tris-HCl (pH 7.5), 5 mM MgCl₂, 1 mM DTT.

  • Recombinant 4CL Enzyme: Diluted in Assay Buffer to the desired working concentration (to be determined by enzyme titration).

  • Substrate Stock Solutions:

    • 10 mM 4-Coumaric Acid in 50% DMSO.

    • 10 mM ATP in water (pH 7.0).

    • 10 mM Coenzyme A (CoA) in water.

  • Test Compounds: Typically dissolved in 100% DMSO.

  • Positive Control Inhibitor: A known 4CL inhibitor (e.g., Swep) dissolved in 100% DMSO.

  • 384-well UV-transparent microplates.

  • Microplate reader capable of measuring absorbance at 333 nm in kinetic mode.

  • Liquid handling robotics for dispensing reagents (recommended for high-throughput).

5.2.2. Assay Procedure

  • Compound Dispensing: Add 0.5 µL of test compound, positive control, or DMSO (negative control) to the appropriate wells of the 384-well plate.

  • Enzyme Addition: Add 25 µL of the 4CL enzyme solution to all wells.

  • Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow for the interaction between the enzyme and potential inhibitors.

  • Substrate Mix Preparation: Prepare a 2X substrate mix in Assay Buffer containing 4-coumaric acid, ATP, and CoA at twice the final desired concentration.

  • Reaction Initiation: Add 25 µL of the 2X substrate mix to all wells to initiate the enzymatic reaction. The final concentrations should be optimized but a starting point is:

    • 100 µM 4-Coumaric Acid

    • 1 mM ATP

    • 0.5 mM CoA

  • Kinetic Reading: Immediately place the microplate in the plate reader and measure the absorbance at 333 nm every 30 seconds for 15-30 minutes at room temperature.

5.2.3. Data Analysis

  • Calculate the initial reaction rate (V₀) for each well by determining the slope of the linear portion of the absorbance versus time curve (ΔAbs/min).

  • Calculate the percent inhibition for each test compound using the following formula: % Inhibition = [1 - (V₀_compound - V₀_background) / (V₀_DMSO - V₀_background)] * 100

    • V₀_compound: Initial rate in the presence of the test compound.

    • V₀_DMSO: Average initial rate of the negative controls (DMSO only).

    • V₀_background: Average initial rate of the background wells (no enzyme).

  • Determine the IC₅₀ value for active compounds by performing dose-response experiments and fitting the data to a sigmoidal dose-response curve.

5.2.4. Assay Validation

The robustness of the HTS assay should be evaluated using the Z'-factor and Signal-to-Noise (S/N) ratio.

  • Z'-Factor: A Z'-factor between 0.5 and 1.0 indicates an excellent assay suitable for HTS. It is calculated as follows: Z' = 1 - [(3 * SD_max + 3 * SD_min) / |Mean_max - Mean_min|]

    • SD_max and Mean_max are the standard deviation and mean of the uninhibited (DMSO) controls.

    • SD_min and Mean_min are the standard deviation and mean of the fully inhibited (positive control) controls.

  • Signal-to-Noise Ratio (S/N): A higher S/N ratio indicates a more robust assay. It is calculated as: S/N = (Mean_max - Mean_min) / √(SD_max² + SD_min²)

Counter-Screening Assays

Counter-screens are crucial to eliminate false-positive hits that interfere with the assay technology rather than specifically inhibiting the target enzyme.

5.3.1. Spectrophotometric Interference Assay

  • Principle: To identify compounds that absorb light at 333 nm.

  • Protocol:

    • Add test compounds to wells containing the complete assay buffer and substrates but no enzyme.

    • Measure the absorbance at 333 nm.

    • Compounds showing significant absorbance should be flagged as potential sources of interference.

5.3.2. Non-specific Protein Reactivity Assay

  • Principle: To identify compounds that react non-specifically with proteins, potentially leading to enzyme denaturation or aggregation. A common method is to use a different, unrelated enzyme with a similar assay format. For CoA ligases, a different adenylate-forming enzyme can be used.

  • Protocol:

    • Perform a similar HTS assay using an unrelated enzyme that also utilizes ATP and a substrate that results in a spectrophotometrically detectable product.

    • Compounds that show inhibition in both the primary 4CL assay and the counter-screen are likely non-specific inhibitors.

Mandatory Visualizations

HTS_Workflow cluster_prep Assay Preparation cluster_assay HTS Assay cluster_analysis Data Analysis & Follow-up Compound_Plate Prepare Compound Plate (384-well) Dispense_Compound Dispense 0.5 µL Compound/ Control to Assay Plate Compound_Plate->Dispense_Compound Enzyme_Prep Prepare 4CL Enzyme Solution Add_Enzyme Add 25 µL Enzyme Solution Enzyme_Prep->Add_Enzyme Substrate_Mix Prepare 2X Substrate Mix (4-Coumaric Acid, ATP, CoA) Initiate_Reaction Add 25 µL 2X Substrate Mix Substrate_Mix->Initiate_Reaction Dispense_Compound->Add_Enzyme Pre-incubate Pre-incubate for 15 min at Room Temperature Add_Enzyme->Pre-incubate Pre-incubate->Initiate_Reaction Kinetic_Read Kinetic Reading at 333 nm for 15-30 min Initiate_Reaction->Kinetic_Read Calculate_Rates Calculate Initial Reaction Rates (V₀) Kinetic_Read->Calculate_Rates Percent_Inhibition Calculate % Inhibition Calculate_Rates->Percent_Inhibition Hit_Selection Select Hits (e.g., >50% Inhibition) Percent_Inhibition->Hit_Selection Dose_Response Perform Dose-Response Experiments Hit_Selection->Dose_Response IC50_Determination Determine IC₅₀ Values Dose_Response->IC50_Determination Counter_Screens Perform Counter-Screens IC50_Determination->Counter_Screens Confirmed_Hits Confirmed Hits Counter_Screens->Confirmed_Hits

Figure 2: High-throughput screening experimental workflow.

Logical_Relationship Primary_Screen Primary HTS Assay (384-well 4CL activity) Initial_Hits Initial Hit Compounds Primary_Screen->Initial_Hits Counter_Screen_1 Counter-Screen 1: Spectrophotometric Interference Initial_Hits->Counter_Screen_1 Counter_Screen_2 Counter-Screen 2: Non-specific Protein Reactivity Initial_Hits->Counter_Screen_2 Validated_Hits Validated Hits Initial_Hits->Validated_Hits Filter out false positives False_Positives_1 False Positives (Absorbance Interference) Counter_Screen_1->False_Positives_1 False_Positives_2 False Positives (Non-specific Inhibitors) Counter_Screen_2->False_Positives_2 Dose_Response Dose-Response & IC₅₀ Determination Validated_Hits->Dose_Response Lead_Compounds Lead Compounds Dose_Response->Lead_Compounds

Figure 3: Logical workflow for hit validation and confirmation.

References

Visualizing the Crossroads of Phenylpropanoid Metabolism: Techniques for Sinapoyl-CoA Distribution in Plant Tissues

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Sinapoyl-CoA is a pivotal intermediate in the phenylpropanoid pathway in plants, standing at a metabolic crossroads leading to the biosynthesis of a diverse array of secondary metabolites. These include lignin (B12514952), a key component of the plant cell wall, and various soluble esters like sinapoylmalate, which plays a crucial role in UV protection. The spatial distribution of this compound within plant tissues is therefore of significant interest for understanding plant development, stress responses, and for engineering bioenergy crops with altered lignin content. Visualizing the precise localization of this low-abundance, transient molecule presents a significant analytical challenge. This document provides detailed application notes and protocols for both direct and indirect techniques to visualize the distribution of this compound in plant tissues, aimed at researchers in plant biology, biotechnology, and drug development.

Direct Visualization Techniques: Mass Spectrometry Imaging (MSI)

Mass spectrometry imaging (MSI) is a powerful technique that allows for the label-free, in situ analysis of a wide range of molecules, including metabolites, directly from tissue sections. By rastering across the tissue surface and collecting a mass spectrum at each pixel, MSI can generate ion images that map the spatial distribution of specific molecules. Two of the most common MSI techniques for plant metabolomics are Matrix-Assisted Laser Desorption/Ionization (MALDI) and Desorption Electrospray Ionization (DESI).

Data Presentation: Comparison of MSI Techniques
FeatureMALDI-MSIDESI-MSI
Principle A laser desorbs and ionizes analytes co-crystallized with a matrix.A charged solvent spray desorbs and ionizes analytes from the sample surface.
Spatial Resolution High (1.4 - 50 µm)[1][2][3]Moderate (50 - 250 µm)[4]
Sensitivity HighModerate to High
Sample Preparation Requires matrix application, which can be challenging and may introduce artifacts.Minimal sample preparation, can be performed under ambient conditions.[5]
Vacuum Requirement Typically requires high vacuum.Ambient pressure.
Molecular Coverage Broad, including small molecules, lipids, and peptides.[6]Good for small molecules and lipids.[7]
Key Advantage High spatial resolution, excellent for subcellular localization.Minimal sample preparation, suitable for delicate or hydrated samples.
Key Limitation Potential for matrix interference, especially in the low mass range.Lower spatial resolution compared to MALDI.[4][5]

Experimental Protocols: Direct Visualization

Protocol 1: MALDI-MSI for this compound Visualization

This protocol outlines a general workflow for the visualization of this compound in plant tissues using MALDI-MSI. Optimization of matrix selection, application, and instrument parameters is crucial for successful imaging of this specific molecule.

Materials:

  • Fresh plant tissue (e.g., Arabidopsis thaliana stem)

  • Optimal Cutting Temperature (OCT) compound

  • Cryostat

  • Indium Tin Oxide (ITO) coated glass slides

  • Matrix solution (e.g., 10 mg/mL 9-aminoacridine (B1665356) (9-AA) in 70% acetone)

  • Automated matrix sprayer or nebulizer

  • MALDI-TOF or MALDI-FTICR mass spectrometer

  • MSI data analysis software

Procedure:

  • Sample Preparation:

    • Excise fresh plant tissue and immediately embed it in OCT compound.

    • Snap-freeze the embedded tissue in liquid nitrogen or on a cold block.

    • Section the frozen tissue to a thickness of 10-30 µm using a cryostat.

    • Thaw-mount the tissue section onto a pre-cooled ITO slide.

    • Dry the mounted section under a gentle stream of nitrogen or in a vacuum desiccator.

  • Matrix Application:

    • Prepare a fresh solution of the chosen matrix. For small, acidic molecules like this compound, matrices such as 9-aminoacridine (9-AA) or α-cyano-4-hydroxycinnamic acid (CHCA) are good starting points.

    • Apply the matrix uniformly onto the tissue section using an automated sprayer or nebulizer. This is a critical step to ensure homogenous crystal formation and reproducible ionization.

  • MSI Data Acquisition:

    • Load the slide into the MALDI mass spectrometer.

    • Define the imaging area over the tissue section.

    • Set the instrument parameters for data acquisition in negative ion mode (as CoA esters are acidic).

    • Acquire mass spectra across the defined area with a spatial resolution appropriate for the research question (e.g., 20 µm).

  • Data Analysis:

    • Process the raw data using MSI software.

    • Generate an ion image for the specific m/z of this compound. The theoretical m/z for [this compound - H]⁻ is approximately 952.17.

    • Correlate the ion image with an optical image of the tissue section to determine the spatial distribution of this compound.

Logical Workflow for MALDI-MSI

MALDI_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Tissue Fresh Plant Tissue Embedding Embed in OCT Tissue->Embedding Freezing Snap Freeze Embedding->Freezing Sectioning Cryosection (10-30 µm) Freezing->Sectioning Mounting Mount on ITO Slide Sectioning->Mounting Matrix Matrix Application (e.g., 9-AA) Mounting->Matrix MSI MALDI-MSI Acquisition Matrix->MSI Data Data Processing MSI->Data Image Generate Ion Image Data->Image

Caption: Workflow for visualizing this compound using MALDI-MSI.

Indirect Visualization Techniques

Due to the low abundance and transient nature of this compound, indirect methods that visualize the machinery of its metabolism can provide valuable spatial information. These methods focus on localizing the messenger RNA (mRNA) or the proteins of the key enzymes involved in its biosynthesis and consumption.

Key Enzymes in this compound Metabolism

The biosynthesis of this compound is embedded within the broader phenylpropanoid pathway. Key enzymes involved include:

  • 4-Coumarate-CoA Ligase (4CL): Catalyzes the formation of p-coumaroyl-CoA.

  • Cinnamate-4-hydroxylase (C4H): Involved in the synthesis of p-coumaric acid.

  • Ferulate-5-hydroxylase (F5H): Catalyzes the hydroxylation of feruloyl-CoA to 5-hydroxyferuloyl-CoA.

  • Caffeoyl-CoA O-methyltransferase (CCoAOMT): Methylates 5-hydroxyferuloyl-CoA to produce this compound.

  • Cinnamoyl-CoA Reductase (CCR): Reduces this compound to sinapaldehyde, a precursor for lignin biosynthesis.[8][9]

  • Sinapoylglucose:Malate Sinapoyltransferase (SMT): Involved in the synthesis of sinapoylmalate from sinapoylglucose, which is derived from sinapic acid (which can be formed from this compound).[10]

  • Sinapoylglucose:Choline Sinapoyltransferase (SCT): Involved in the synthesis of sinapine.[11]

Experimental Protocols: Indirect Visualization

Protocol 2: In Situ PCR for Visualizing mRNA of Key Enzymes

This protocol describes the localization of mRNA transcripts of key enzymes in the this compound pathway within plant tissues.

Materials:

  • Fresh plant tissue

  • Fixation solution (e.g., FAA: 50% ethanol (B145695), 5% acetic acid, 10% formalin)

  • Paraffin or other embedding medium

  • Microtome

  • Adhesive-coated microscope slides

  • Proteinase K

  • DNase I (RNase-free)

  • Reverse transcriptase

  • Gene-specific primers for target enzymes (e.g., F5H, CCoAOMT, CCR)

  • Digoxigenin (DIG)-labeled dUTP

  • Anti-DIG antibody conjugated to alkaline phosphatase (AP)

  • NBT/BCIP substrate solution

  • Microscope

Procedure:

  • Tissue Fixation and Embedding:

    • Fix fresh tissue in FAA solution overnight at 4°C.

    • Dehydrate the tissue through a graded ethanol series.

    • Embed the tissue in paraffin.

    • Section the embedded tissue to 7-10 µm thickness and mount on adhesive-coated slides.

  • Pre-hybridization Treatment:

    • Deparaffinize the sections in xylene and rehydrate through an ethanol series.

    • Treat with Proteinase K to increase probe accessibility.

    • Treat with DNase I to remove genomic DNA.

  • In Situ Reverse Transcription and PCR:

    • Perform reverse transcription directly on the tissue section using a mix containing reverse transcriptase and the reverse primer for the target gene.

    • Perform in situ PCR using a PCR mix containing Taq polymerase, both forward and reverse primers, and DIG-labeled dUTP.

  • Immunodetection:

    • Incubate the sections with an anti-DIG-AP antibody.

    • Wash the sections to remove unbound antibody.

    • Incubate with the NBT/BCIP substrate solution until a colored precipitate forms at the site of mRNA localization.

  • Microscopy:

    • Mount the slides and observe under a light microscope.

Signaling Pathway of this compound Metabolism

Sinapoyl_CoA_Pathway cluster_pathway Phenylpropanoid Pathway cluster_fates Fates of this compound Phenylalanine Phenylalanine Cinnamic_acid Cinnamic_acid Phenylalanine->Cinnamic_acid PAL p_Coumaric_acid p_Coumaric_acid Cinnamic_acid->p_Coumaric_acid C4H p_Coumaroyl_CoA p_Coumaroyl_CoA p_Coumaric_acid->p_Coumaroyl_CoA 4CL Caffeoyl_CoA Caffeoyl_CoA p_Coumaroyl_CoA->Caffeoyl_CoA Feruloyl_CoA Feruloyl_CoA Caffeoyl_CoA->Feruloyl_CoA CCoAOMT Five_Hydroxyferuloyl_CoA Five_Hydroxyferuloyl_CoA Feruloyl_CoA->Five_Hydroxyferuloyl_CoA F5H Sinapoyl_CoA Sinapoyl_CoA Five_Hydroxyferuloyl_CoA->Sinapoyl_CoA CCoAOMT Sinapaldehyde Sinapaldehyde Sinapoyl_CoA->Sinapaldehyde CCR Sinapic_acid Sinapic_acid Sinapoyl_CoA->Sinapic_acid Syringyl_Lignin Syringyl_Lignin Sinapaldehyde->Syringyl_Lignin Sinapoylglucose Sinapoylglucose Sinapic_acid->Sinapoylglucose Sinapoylmalate Sinapoylmalate Sinapoylglucose->Sinapoylmalate SMT Sinapine Sinapine Sinapoylglucose->Sinapine SCT IHC_Workflow cluster_prep Tissue Preparation cluster_staining Immunostaining cluster_vis Visualization Fixation Fixation (PFA) Embedding Embedding Fixation->Embedding Sectioning Sectioning Embedding->Sectioning AntigenRetrieval Antigen Retrieval Sectioning->AntigenRetrieval Blocking Blocking AntigenRetrieval->Blocking PrimaryAb Primary Antibody Blocking->PrimaryAb SecondaryAb Secondary Antibody PrimaryAb->SecondaryAb Detection Signal Detection (DAB) SecondaryAb->Detection Counterstain Counterstaining Detection->Counterstain Mounting Mounting Counterstain->Mounting Microscopy Microscopy Mounting->Microscopy

References

Application Notes and Protocols for Yeast Expression Systems in Sinapoyl-CoA Pathway Enzyme Production

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing yeast expression systems, primarily Saccharomyces cerevisiae, for the production of enzymes involved in the sinapoyl-CoA biosynthetic pathway. This pathway is a branch of the general phenylpropanoid pathway and is crucial for the synthesis of various valuable plant secondary metabolites.

Introduction

Saccharomyces cerevisiae is a powerful and versatile eukaryotic host for the heterologous expression of plant enzymes. Its genetic tractability, rapid growth, and capacity for post-translational modifications make it an ideal system for producing functional enzymes of the this compound pathway. This pathway converts L-phenylalanine into this compound, a key precursor for the biosynthesis of sinapate esters, lignin (B12514952), and other important compounds. Engineering this pathway in yeast opens avenues for the sustainable production of high-value chemicals and provides a platform for fundamental enzymatic studies.

This compound Biosynthesis Pathway

The biosynthesis of this compound from L-phenylalanine involves a series of enzymatic reactions catalyzed by both cytosolic and membrane-bound enzymes. The core pathway is illustrated below.

Sinapoyl_CoA_Pathway cluster_phenylpropanoid General Phenylpropanoid Pathway cluster_sinapoyl This compound Branch L-Phenylalanine L-Phenylalanine Cinnamic acid Cinnamic acid L-Phenylalanine->Cinnamic acid PAL p-Coumaric acid p-Coumaric acid Cinnamic acid->p-Coumaric acid C4H p-Coumaroyl-CoA p-Coumaroyl-CoA p-Coumaric acid->p-Coumaroyl-CoA 4CL Caffeic acid Caffeic acid p-Coumaric acid->Caffeic acid C3H Caffeoyl-CoA Caffeoyl-CoA Caffeic acid->Caffeoyl-CoA 4CL Feruloyl-CoA Feruloyl-CoA Caffeoyl-CoA->Feruloyl-CoA CCoAOMT Ferulic acid Ferulic acid Ferulic acid->Feruloyl-CoA FCS/4CL 5-Hydroxyferuloyl-CoA 5-Hydroxyferuloyl-CoA Feruloyl-CoA->5-Hydroxyferuloyl-CoA F5H 5-Hydroxyferulic acid 5-Hydroxyferulic acid This compound This compound 5-Hydroxyferuloyl-CoA->this compound COMT Sinapic acid Sinapic acid PAL PAL C4H C4H 4CL 4CL C3H C3H CCoAOMT CCoAOMT FCS/4CL FCS/4CL F5H F5H COMT COMT

Figure 1: The this compound Biosynthesis Pathway.

Key Enzymes of the this compound Pathway

EnzymeFull NameEC NumberCellular LocalizationFunction
PAL Phenylalanine Ammonia-Lyase4.3.1.24CytosolConverts L-phenylalanine to cinnamic acid.
C4H Cinnamate 4-Hydroxylase1.14.14.91Endoplasmic ReticulumHydroxylates cinnamic acid to p-coumaric acid.[1][2]
4CL 4-Coumarate-CoA Ligase6.2.1.12Cytosol/PeroxisomesActivates p-coumaric, caffeic, and ferulic acids to their corresponding CoA esters.
C3H p-Coumarate 3-Hydroxylase1.14.14.46Endoplasmic ReticulumHydroxylates p-coumaric acid to caffeic acid.
CCoAOMT Caffeoyl-CoA O-Methyltransferase2.1.1.104CytosolMethylates caffeoyl-CoA to feruloyl-CoA.[3][4]
FCS Feruloyl-CoA Synthase6.2.1.34CytosolSpecifically activates ferulic acid to feruloyl-CoA.[1]
F5H Ferulate 5-Hydroxylase1.14.13.37Endoplasmic ReticulumHydroxylates feruloyl-CoA to 5-hydroxyferuloyl-CoA.
COMT Caffeic Acid O-Methyltransferase2.1.1.68CytosolMethylates 5-hydroxyferuloyl-CoA to this compound.

Quantitative Data Summary

The following tables summarize available quantitative data for this compound pathway enzymes heterologously expressed in yeast. Note: Data for all enzymes, particularly kinetic parameters in yeast, are not exhaustively available in the literature and represent a key area for future research.

Table 1: Enzyme Kinetic Parameters

EnzymeSource OrganismHost StrainKmkcatSpecific ActivityReference(s)
C4H Glycine maxS. cerevisiae2.9 ± 0.4 µM (for trans-cinnamic acid)1.8 ± 0.04 min-10.3 pkat/mg protein[5]
4CL Arabidopsis thalianaS. cerevisiae1.8 µM (for p-coumaric acid)-1.2 U/mg-
CCoAOMT Populus tremula x P. alba-1.6 µM (for caffeoyl-CoA)--[6]
FCS Streptomyces sp. V-1E. coli0.35 mM (for ferulic acid)67.7 s-178.2 U/mg[7]

Table 2: Product Titers in Engineered Yeast

ProductEngineered Pathway EnzymesHost StrainTiterReference(s)
Curcumin (from ferulic acid)FerA, C. longa PKSsS. cerevisiae BY4741 ΔFDC12.7 mg/L[1]
Fraxetin (from ferulic acid)4CL, F6'H1, S8HS. cerevisiae74.0 µg/L[8]
Carnosic AcidSmKSL, SmCPS, ERG20, BTS1, etc.S. cerevisiae75.18 mg/L (fed-batch)[9][10]
3-Hydroxypropionic acidMCR, ACC1S. cerevisiae9.8 ± 0.4 g/L (fed-batch)[11][12]

Experimental Workflow

A general workflow for expressing and characterizing this compound pathway enzymes in yeast is depicted below.

Experimental_Workflow cluster_cloning Gene Cloning and Vector Construction cluster_expression Yeast Transformation and Expression cluster_analysis Protein Extraction and Analysis Gene_of_Interest Isolate/Synthesize Gene of Interest Ligation Ligate Gene into Vector Gene_of_Interest->Ligation Yeast_Vector Select Yeast Expression Vector Yeast_Vector->Ligation Recombinant_Plasmid Recombinant Plasmid Ligation->Recombinant_Plasmid Yeast_Transformation Transform Yeast (e.g., S. cerevisiae) Recombinant_Plasmid->Yeast_Transformation Selection Select Transformants Yeast_Transformation->Selection Culture Culture Yeast and Induce Expression Selection->Culture Harvest Harvest Cells Culture->Harvest Cell_Lysis Cell Lysis (Glass Beads/Enzymatic) Harvest->Cell_Lysis Fractionation Fractionation (Cytosolic vs. Microsomal) Cell_Lysis->Fractionation Protein_Purification Protein Purification (Optional) Fractionation->Protein_Purification Enzyme_Assay Enzyme Activity Assay Fractionation->Enzyme_Assay Protein_Purification->Enzyme_Assay Product_Analysis Product Analysis (HPLC/LC-MS) Enzyme_Assay->Product_Analysis

Figure 2: General experimental workflow.

Detailed Experimental Protocols

Protocol 1: Heterologous Expression of Pathway Enzymes in S. cerevisiae

This protocol provides a general method for expressing a gene of interest in S. cerevisiae.

1. Vector Construction:

  • Amplify the coding sequence of the desired enzyme (e.g., C4H, CCoAOMT) from a plant cDNA library or use a codon-optimized synthetic gene.

  • Clone the gene into a suitable yeast expression vector (e.g., pYES-DEST52, pESC series) under the control of an inducible (e.g., GAL1) or constitutive promoter.

2. Yeast Transformation:

  • Transform the recombinant plasmid into a suitable S. cerevisiae strain (e.g., BY4741, WAT11 for P450 enzymes) using the lithium acetate/polyethylene glycol method.

  • Select for positive transformants on appropriate synthetic defined (SD) dropout media.

3. Protein Expression:

  • Inoculate a single colony into 5 mL of selective medium and grow overnight at 30°C with shaking.

  • Inoculate a larger volume of selective medium (e.g., 50 mL) with the overnight culture to an OD600 of ~0.4.

  • Grow the culture at 30°C with shaking until the OD600 reaches 0.8-1.0.

  • For inducible promoters, induce expression by adding the appropriate inducer (e.g., 2% galactose for the GAL1 promoter) and continue to culture for 12-24 hours.

  • Harvest the cells by centrifugation at 4,000 x g for 10 minutes at 4°C.

Protocol 2: Preparation of Yeast Cell Extracts

A. Total Soluble Protein Extraction (for cytosolic enzymes like PAL, 4CL, CCoAOMT, FCS):

  • Wash the harvested cell pellet with ice-cold lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, 1 mM DTT, and protease inhibitors).[13]

  • Resuspend the pellet in 2-3 volumes of lysis buffer.

  • Lyse the cells by vortexing with an equal volume of acid-washed glass beads (0.5 mm diameter) in short bursts (e.g., 8 cycles of 30 seconds vortexing and 30 seconds on ice).[1]

  • Clarify the lysate by centrifugation at 15,000 x g for 20 minutes at 4°C.

  • Collect the supernatant containing the soluble protein fraction. Determine the protein concentration using a standard method (e.g., Bradford assay).

B. Microsomal Fraction Preparation (for membrane-bound enzymes like C4H, C3H): [1]

  • Follow steps 1-3 of the total soluble protein extraction protocol.

  • Centrifuge the crude lysate at 10,000 x g for 20 minutes at 4°C to pellet cell debris and mitochondria.

  • Transfer the supernatant to an ultracentrifuge tube and centrifuge at 100,000 x g for 1-2 hours at 4°C to pellet the microsomal membranes.

  • Discard the supernatant and gently wash the microsomal pellet with resuspension buffer (e.g., 50 mM potassium phosphate (B84403) buffer pH 7.5, 10% glycerol, 1 mM EDTA).

  • Resuspend the pellet in a minimal volume of resuspension buffer. Determine the protein concentration. The microsomal fraction is now ready for enzyme assays.

Protocol 3: Enzyme Activity Assays

A. Cinnamate 4-Hydroxylase (C4H) Assay: [5]

  • Prepare a reaction mixture (total volume 200 µL) containing:

    • 50 mM Potassium phosphate buffer (pH 7.5)

    • 1 mM NADPH

    • 100 µM trans-cinnamic acid

    • 50-100 µg of microsomal protein

  • Pre-incubate the mixture at 30°C for 5 minutes.

  • Initiate the reaction by adding NADPH.

  • Incubate at 30°C for 30-60 minutes.

  • Stop the reaction by adding 20 µL of 6 M HCl.

  • Extract the product with ethyl acetate, evaporate the solvent, and redissolve the residue in methanol (B129727) for HPLC analysis.

B. Caffeoyl-CoA O-Methyltransferase (CCoAOMT) Assay:

  • Prepare a reaction mixture (total volume 100 µL) containing:

    • 100 mM Tris-HCl buffer (pH 7.5)

    • 50 µM Caffeoyl-CoA

    • 200 µM S-adenosyl-L-methionine (SAM)

    • 10-20 µg of soluble protein extract

  • Pre-incubate at 30°C for 5 minutes.

  • Initiate the reaction by adding the protein extract.

  • Incubate at 30°C for 20-30 minutes.

  • Stop the reaction by adding 10 µL of 20% acetic acid.

  • Analyze the formation of feruloyl-CoA by HPLC.

C. Feruloyl-CoA Synthase (FCS) Assay: [5][14]

  • Prepare a reaction mixture (total volume 200 µL) containing:

    • 100 mM Potassium phosphate buffer (pH 7.8)

    • 2.5 mM MgCl2

    • 0.5 mM Ferulic acid

    • 2.0 mM ATP

    • 0.4 mM Coenzyme A

    • 1-5 µg of purified enzyme or 20-50 µg of crude extract

  • Initiate the reaction by adding the enzyme.

  • Monitor the increase in absorbance at 345 nm (the wavelength of maximum absorbance for feruloyl-CoA) at 37°C for 10 minutes using a spectrophotometer.[5]

  • Calculate the activity using the molar extinction coefficient of feruloyl-CoA (ε345nm = 1.9 x 104 M-1cm-1).[5]

Protocol 4: HPLC Analysis of Phenylpropanoids

This protocol is for the separation and quantification of key intermediates in the this compound pathway.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase:

    • Solvent A: Water with 0.1% formic acid.

    • Solvent B: Acetonitrile with 0.1% formic acid.

  • Flow Rate: 1.0 mL/min.

  • Detection: Diode array detector (DAD) monitoring at 280 nm, 310 nm, and 330 nm.

  • Gradient Program:

Time (min)% Solvent A% Solvent B
0955
5955
256040
301090
351090
36955
40955
  • Quantification: Use external standards of known concentrations for each compound (p-coumaric acid, caffeic acid, ferulic acid, sinapic acid) to generate a calibration curve.

Troubleshooting

IssuePossible CauseSuggested Solution
Low or no protein expression Codon usage not optimized for yeast.Use a codon-optimized synthetic gene.
Inefficient promoter.Try a stronger constitutive or inducible promoter.
Protein is toxic to the yeast cells.Use a tightly regulated inducible promoter.
Insoluble protein Misfolding of the recombinant protein.Lower the expression temperature (e.g., 20-25°C). Co-express chaperones.
Low or no enzyme activity Incorrect buffer pH or composition.Optimize the assay buffer conditions.
Absence of necessary cofactors.Ensure all required cofactors (e.g., NADPH, SAM, Mg2+) are present in the assay.
Inactive enzyme due to degradation.Add protease inhibitors during protein extraction and keep samples on ice.
Poor HPLC peak resolution Inappropriate gradient program.Optimize the HPLC gradient to improve separation.
Column degradation.Replace the HPLC column.

Conclusion

Yeast expression systems offer a robust platform for the production and characterization of this compound pathway enzymes. The protocols and data presented here provide a foundation for researchers to engineer yeast for the production of valuable phenylpropanoids and to further elucidate the intricacies of this important metabolic pathway. While significant progress has been made, further research is needed to obtain a complete quantitative understanding of the entire pathway reconstituted in yeast.

References

Tracing Sinapoyl-CoA Metabolism: Application Notes and Protocols Using Stable Isotope Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing stable isotope labeling methods for tracing the metabolic fate of sinapoyl-CoA, a crucial intermediate in the phenylpropanoid pathway. Understanding the flux through this pathway is vital for research in plant biochemistry, metabolic engineering, and the development of drugs targeting pathways involving phenylpropanoids.

Introduction to this compound Metabolism and Isotope Tracing

This compound is a central metabolite derived from the general phenylpropanoid pathway, serving as a precursor for the biosynthesis of a wide array of secondary metabolites, including sinapoyl esters (like sinapoyl malate, a major UV-B protectant in plants), and lignin (B12514952) monomers.[1] Stable isotope tracing is a powerful technique to quantitatively track the movement of atoms through metabolic pathways.[2] By supplying a labeled precursor, such as ¹³C- or ²H-labeled phenylalanine, researchers can follow the incorporation of the isotope into this compound and its downstream products. This allows for the determination of metabolic fluxes and the relative activities of competing pathways.[3][4]

Core Concepts of Stable Isotope Labeling for Metabolic Analysis

The fundamental principle of stable isotope labeling involves introducing a substrate enriched with a stable isotope (e.g., ¹³C, ¹⁵N, ²H) into a biological system.[2][5] The labeled substrate is metabolized, and the isotopes are incorporated into downstream metabolites. By using analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, the distribution and abundance of these isotopes in various metabolites can be determined.[5][6] This information provides unparalleled insights into the dynamics of metabolic networks.[2]

Experimental Workflow

The general workflow for a stable isotope tracing experiment to investigate this compound metabolism involves several key stages, from the administration of the tracer to data analysis.

workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cluster_interpretation Interpretation Tracer ¹³C or ²H Labeled Precursor Synthesis/ Procurement Admin Tracer Administration Tracer->Admin System Plant/Cell Culture Acclimation System->Admin Incubation Time-Course Incubation Admin->Incubation Quench Metabolic Quenching Incubation->Quench Harvest Sample Harvesting Quench->Harvest Extract Metabolite Extraction Harvest->Extract LCMS LC-MS/MS Analysis Extract->LCMS Data Data Processing LCMS->Data Flux Metabolic Flux Analysis Data->Flux Pathway Pathway Elucidation Flux->Pathway

General workflow for stable isotope tracing of this compound metabolism.

Protocols

Protocol 1: In Vivo Labeling of this compound Pathway in Arabidopsis thaliana

This protocol is adapted from studies on phenylpropanoid biosynthesis in plants and is designed for tracing the this compound pathway in the model organism Arabidopsis thaliana.[6]

Materials:

  • Arabidopsis thaliana seedlings (e.g., Col-0)

  • [U-¹³C₆]-L-Phenylalanine

  • Liquid MS medium

  • Sterile petri dishes

  • Growth chamber

  • Liquid nitrogen

  • Mortar and pestle

  • Extraction solvent (80:20 methanol:water with 0.1% formic acid)[1]

  • Microcentrifuge tubes

  • Syringe filters (0.22 µm, PTFE)

  • LC-MS vials

Methodology:

  • Seedling Growth: Grow Arabidopsis thaliana seedlings on solid MS medium for 10-14 days under controlled conditions (e.g., 16h light/8h dark cycle, 22°C).

  • Tracer Administration: Prepare a liquid MS medium containing a final concentration of 1 mM [U-¹³C₆]-L-Phenylalanine.

  • Labeling: Gently transfer the seedlings to sterile petri dishes containing the labeling medium. Ensure the roots are submerged.

  • Time-Course Incubation: Incubate the seedlings in the labeling medium for various time points (e.g., 0, 2, 6, 12, 24 hours) in a growth chamber.

  • Metabolic Quenching and Harvesting: At each time point, rapidly remove seedlings from the labeling medium, wash briefly with distilled water, and immediately freeze in liquid nitrogen to quench all metabolic activity.[1]

  • Sample Preparation: Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.[1]

  • Metabolite Extraction:

    • Weigh approximately 50-100 mg of the powdered tissue into a pre-chilled microcentrifuge tube.[1]

    • Add 1 mL of ice-cold extraction solvent.[1]

    • Vortex vigorously for 1 minute.[1]

    • Sonicate in an ice-water bath for 10 minutes.[1]

    • Centrifuge at 13,000 rpm for 10 minutes at 4°C.[1]

    • Filter the supernatant through a 0.22 µm PTFE syringe filter into an LC-MS vial.[1]

  • Storage: Store the extracted samples at -80°C until LC-MS analysis.[6]

Protocol 2: LC-MS/MS Analysis of Labeled this compound and Derivatives

This protocol outlines the liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the detection and quantification of isotopologues of this compound and its major derivative, sinapoyl malate.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.[6]

  • Mass spectrometer (e.g., quadrupole time-of-flight (Q-TOF) or triple quadrupole).[6]

LC Conditions (Example):

  • Column: C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.8 µm)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient: A linear gradient from 5% to 95% B over a suitable time (e.g., 15 minutes)

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

MS Conditions (Example for Sinapoyl Malate):

  • Ionization Mode: Negative Electrospray Ionization (ESI-)

  • Scan Range: m/z 100-1000

  • Targeted MS/MS: Monitor the transitions for unlabeled and labeled sinapoyl malate.

Data Presentation and Analysis

The primary data output from the LC-MS analysis will be the peak areas for the different isotopologues of each metabolite of interest. This data can be used to calculate the isotopic enrichment and to infer metabolic fluxes.

Quantitative Data Summary

The following tables provide a structured format for presenting the quantitative data obtained from the stable isotope labeling experiments.

Table 1: Mass Isotopologue Distribution of Sinapoyl Malate after [U-¹³C₆]-L-Phenylalanine Labeling

Time (hours)M+0 (Unlabeled)M+1M+2M+3M+4M+5M+6M+7M+8M+9
0 100%0%0%0%0%0%0%0%0%0%
2 85%2%3%4%3%2%1%0%0%0%
6 60%5%8%10%8%5%3%1%0%0%
12 30%8%12%15%12%8%5%2%1%0%
24 10%10%15%20%15%10%8%5%2%1%
Note: Data are hypothetical and for illustrative purposes only. M+n represents the isotopologue with 'n' ¹³C atoms incorporated.

Table 2: Isotopic Enrichment of Key Phenylpropanoid Pathway Metabolites

MetaboliteTime (hours)Isotopic Enrichment (%)
p-Coumaric Acid 2492 ± 3
Caffeic Acid 2488 ± 4
Ferulic Acid 2485 ± 5
Sinapic Acid 2482 ± 6
This compound 2478 ± 7
Sinapoyl Malate 2475 ± 8
Note: Isotopic enrichment is calculated as the ratio of the sum of peak areas of all labeled isotopologues to the total peak area of all isotopologues. Data are hypothetical mean ± SD.

Signaling Pathways and Logical Relationships

The phenylpropanoid pathway is a complex network of enzymatic reactions. The following diagram illustrates the core pathway leading to this compound and its subsequent conversion to sinapoyl malate.

phenylpropanoid_pathway Phe Phenylalanine PAL PAL Phe->PAL Cin Cinnamic Acid PAL->Cin C4H C4H Cin->C4H pCoumaric p-Coumaric Acid C4H->pCoumaric C3H C3H pCoumaric->C3H Caffeic Caffeic Acid C3H->Caffeic COMT COMT Caffeic->COMT Ferulic Ferulic Acid COMT->Ferulic F5H F5H Ferulic->F5H Hydroxyferulic 5-Hydroxyferulic Acid F5H->Hydroxyferulic COMT2 COMT Hydroxyferulic->COMT2 Sinapic Sinapic Acid COMT2->Sinapic FourCL 4CL Sinapic->FourCL SinapoylCoA This compound FourCL->SinapoylCoA SMT SMT SinapoylCoA->SMT SinapoylMalate Sinapoyl Malate SMT->SinapoylMalate

Simplified phenylpropanoid pathway leading to sinapoyl malate.

Conclusion

Stable isotope labeling provides a powerful and quantitative approach to dissect the complexities of this compound metabolism. The protocols and data presentation formats outlined here offer a robust framework for researchers to design and execute experiments that can yield significant insights into plant metabolic pathways. These methods are invaluable for fundamental research and have practical applications in metabolic engineering and drug discovery.

References

Troubleshooting & Optimization

Technical Support Center: Mass Spectrometry of Sinapoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the mass spectrometry analysis of sinapoyl-CoA. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its analysis important?

This compound is an activated intermediate in the phenylpropanoid pathway in plants. This pathway is responsible for the biosynthesis of a wide variety of secondary metabolites, including lignin, flavonoids, and sinapoyl esters, which are crucial for plant growth, development, and defense. Accurate measurement of this compound is essential for understanding plant metabolism, stress responses, and for biotechnological applications aimed at modifying plant cell wall composition for biofuels and other bioproducts.

Q2: What are the main challenges in the mass spectrometry of this compound?

The analysis of this compound by mass spectrometry presents several challenges common to acyl-CoA thioesters. These include:

  • Chemical Instability: The thioester bond in this compound is susceptible to hydrolysis, particularly at neutral or alkaline pH.

  • Chromatographic Retention: As a polar molecule, this compound can be difficult to retain on standard reversed-phase liquid chromatography (LC) columns.

  • Ionization and Fragmentation: While generally ionizable by electrospray ionization (ESI), optimizing ionization and understanding the fragmentation pattern are key for sensitive and specific detection.

  • Quantification: The lack of commercially available analytical standards for this compound makes accurate quantification challenging.

  • Matrix Effects: Biological samples are complex, and other molecules can interfere with the ionization of this compound, leading to ion suppression or enhancement.

Q3: What is the expected fragmentation pattern for this compound in positive ion mode MS/MS?

Acyl-CoAs typically exhibit a characteristic fragmentation pattern in positive ion mode tandem mass spectrometry (MS/MS).[1][2] This involves the neutral loss of the 3'-phosphoadenosine-5'-diphosphate moiety, resulting in a product ion corresponding to the acyl group attached to the phosphopantetheine arm. For this compound, the following transitions are expected:

  • Precursor Ion [M+H]⁺: m/z 974.18

  • Product Ion 1 (Neutral Loss of 507.0 Da): m/z 467.18

  • Product Ion 2 (Adenosine diphosphate (B83284) fragment): m/z 428.04[1][2]

It is also possible to observe fragmentation of the sinapoyl moiety itself, which may yield additional product ions.

Troubleshooting Guides

Problem 1: Poor or No Signal for this compound
Possible Cause Troubleshooting Steps
Analyte Degradation - Ensure samples are kept on ice or at 4°C throughout the sample preparation process.[3] - Use acidic conditions (e.g., extraction with 10% trichloroacetic acid) to improve stability.[3] - Prepare fresh samples and analyze them promptly.
Inefficient Extraction - Optimize the extraction solvent. A common choice is a mixture of methanol (B129727) and water with a small amount of acid (e.g., 0.1% formic acid). - Consider solid-phase extraction (SPE) with a C18 cartridge to concentrate the analyte and remove interfering substances.
Ion Suppression - Dilute the sample extract to reduce the concentration of matrix components. - Improve chromatographic separation to resolve this compound from co-eluting, suppressing compounds. - Use a stable isotope-labeled internal standard if available to compensate for matrix effects.
Incorrect MS Parameters - Confirm the precursor and product ion m/z values in your MS/MS method. - Optimize ionization source parameters (e.g., capillary voltage, gas flow, temperature) by infusing a standard if available, or by using a related, more abundant acyl-CoA.
Problem 2: Poor Chromatographic Peak Shape (Tailing, Fronting, or Broad Peaks)
Possible Cause Troubleshooting Steps
Poor Retention on Reversed-Phase Column - Use an Ion-Pairing Reagent: Add an ion-pairing agent like dimethylbutylamine (DMBA) to the mobile phase to improve retention of polar acyl-CoAs on C18 columns. - Consider HILIC Chromatography: Hydrophilic Interaction Liquid Chromatography (HILIC) is an alternative that is well-suited for retaining polar analytes like this compound.
Secondary Interactions - Ensure the mobile phase pH is appropriate. A slightly acidic mobile phase is often beneficial for acyl-CoAs. - Use a column with end-capping to minimize interactions with residual silanols.
Column Overload - Reduce the injection volume or dilute the sample.
Inappropriate Sample Solvent - Reconstitute the final sample extract in a solvent that is of similar or weaker elution strength than the initial mobile phase.

Quantitative Data Summary

The following table summarizes key mass spectrometric parameters for this compound and related compounds, which can be used as a starting point for method development.

Compound Precursor Ion (m/z) Product Ion(s) (m/z) Ionization Mode References
This compound974.18 [M+H]⁺467.18, 428.04Positive ESIInferred from[1][2]
Sinapoyl Malate340.08 [M+H]⁺223.06, 115.00Positive ESI[4]
Sinapic Acid225.08 [M+H]⁺207.07, 192.05Positive ESI[4]

Experimental Protocols

Protocol 1: Extraction of this compound from Plant Tissue

This protocol is a general guideline and may require optimization for specific plant tissues.

  • Harvest and Quench: Harvest fresh plant tissue and immediately freeze in liquid nitrogen to halt metabolic activity.

  • Homogenization: Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.

  • Extraction: Transfer a known weight of the powdered tissue (e.g., 100 mg) to a microcentrifuge tube. Add 1 mL of ice-cold extraction solvent (e.g., 10% trichloroacetic acid or 80:20 methanol:water with 0.1% formic acid).

  • Lysis and Precipitation: Vortex the mixture vigorously for 1 minute and then sonicate in an ice-water bath for 10 minutes.

  • Centrifugation: Centrifuge the sample at high speed (e.g., 13,000 x g) for 10 minutes at 4°C to pellet cell debris and precipitated proteins.

  • Filtration: Carefully transfer the supernatant to a new tube and filter through a 0.22 µm syringe filter into an LC-MS vial.

  • Storage: Store the vials at -80°C until analysis.

Protocol 2: Enzymatic Synthesis of this compound

This protocol describes a general method for the enzymatic synthesis of hydroxycinnamoyl-CoAs, which can be adapted for this compound.

  • Enzyme Source: A crude enzyme preparation containing 4-coumarate:CoA ligase (4CL) activity can be obtained from various plant sources, such as wheat seedlings, or a recombinant enzyme can be used.

  • Reaction Mixture: Prepare a reaction mixture containing:

    • Sinapic acid (substrate)

    • Coenzyme A

    • ATP

    • MgCl₂

    • Enzyme preparation

    • Buffer (e.g., potassium phosphate (B84403) buffer, pH 7.5)

  • Incubation: Incubate the reaction mixture at 30°C for several hours.

  • Purification: The resulting this compound can be purified by reversed-phase high-performance liquid chromatography (HPLC).

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plant_tissue Plant Tissue liquid_n2 Liquid Nitrogen Quenching plant_tissue->liquid_n2 homogenization Homogenization liquid_n2->homogenization extraction Acidic Solvent Extraction homogenization->extraction centrifugation Centrifugation extraction->centrifugation filtration Filtration centrifugation->filtration lc_separation LC Separation (Reversed-Phase with Ion-Pairing or HILIC) filtration->lc_separation ms_ionization Mass Spectrometry (Positive ESI) lc_separation->ms_ionization ms_ms_fragmentation MS/MS Fragmentation (CID) ms_ionization->ms_ms_fragmentation data_analysis Data Analysis and Quantification ms_ms_fragmentation->data_analysis

Caption: Experimental workflow for the analysis of this compound.

sinapoyl_coa_biosynthesis phenylalanine Phenylalanine cinnamic_acid Cinnamic Acid phenylalanine->cinnamic_acid PAL p_coumaric_acid p-Coumaric Acid cinnamic_acid->p_coumaric_acid C4H p_coumaroyl_coa p-Coumaroyl-CoA p_coumaric_acid->p_coumaroyl_coa 4CL caffeoyl_coa Caffeoyl-CoA p_coumaroyl_coa->caffeoyl_coa C3H feruloyl_coa Feruloyl-CoA caffeoyl_coa->feruloyl_coa CCoAOMT five_hydroxyferuloyl_coa 5-Hydroxyferuloyl-CoA feruloyl_coa->five_hydroxyferuloyl_coa F5H sinapoyl_coa This compound five_hydroxyferuloyl_coa->sinapoyl_coa COMT sinapoyl_esters Sinapoyl Esters (e.g., Sinapoyl Malate) sinapoyl_coa->sinapoyl_esters

Caption: Simplified biosynthesis pathway of this compound.

References

improving the stability of sinapoyl-CoA during storage and handling

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for sinapoyl-CoA. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the proper storage and handling of this compound to ensure its stability and integrity throughout your experiments. Here you will find frequently asked questions (FAQs) and troubleshooting guides in a user-friendly question-and-answer format.

Frequently Asked questions (FAQs)

Q1: What is the primary cause of this compound degradation?

A1: The main cause of this compound degradation is the hydrolysis of its high-energy thioester bond.[1] This chemical reaction breaks the bond between the sinapoyl group and the Coenzyme A (CoA) molecule, resulting in the formation of sinapic acid and free CoA. This hydrolysis is significantly influenced by factors such as pH, temperature, and the presence of certain enzymes.

Q2: How does pH affect the stability of this compound?

A2: The stability of the thioester bond in acyl-CoAs, including this compound, is highly pH-dependent. The bond is most stable in slightly acidic conditions, with an optimal pH range of 4.0 to 6.8.[2] In alkaline conditions (pH > 7.0), the rate of chemical hydrolysis increases significantly.[2] While more stable than in alkaline solutions, strongly acidic environments (pH < 4.0) can also promote hydrolysis.[2]

Q3: What is the recommended storage temperature for this compound?

A3: For long-term stability, this compound should be stored at -80°C.[1][2] If the product is in solid (lyophilized) form, storage at -80°C is essential for maintaining its integrity over extended periods. For short-term storage of aqueous solutions (up to two weeks), -20°C may be acceptable, but -80°C is always recommended for optimal preservation.[3]

Q4: How do freeze-thaw cycles impact the stability of this compound solutions?

A4: Repeated freeze-thaw cycles are detrimental to the stability of this compound and should be avoided.[1][3] During the freezing process, solutes like buffers and salts become concentrated in the unfrozen liquid portions, leading to significant shifts in pH that can accelerate the hydrolysis of the thioester bond.[1] To mitigate this, it is best practice to aliquot this compound solutions into single-use volumes before freezing.

Q5: Can I do anything to prevent oxidation of this compound?

A5: Yes. The thiol group within the Coenzyme A moiety of this compound is susceptible to oxidation. The phenolic nature of the sinapoyl group also makes it prone to oxidative degradation.[4] While specific studies on this compound are limited, the use of antioxidants can be beneficial. Adding reducing agents like dithiothreitol (B142953) (DTT) or 2-mercaptoethanol (B42355) to your buffer solutions can help prevent the formation of disulfide bonds and protect against oxidation.[2]

Troubleshooting Guides

Issue 1: Inconsistent or lower-than-expected results in enzymatic assays.
  • Question: My enzymatic assay using this compound as a substrate is giving inconsistent or low readings. Could this be a stability issue?

  • Answer: Yes, degradation of this compound is a likely cause. If the stock solution has been stored improperly or subjected to multiple freeze-thaw cycles, a significant portion may have hydrolyzed, leading to a lower effective substrate concentration.

    Troubleshooting Steps:

    • Prepare fresh solutions: Always prepare fresh solutions of this compound from a lyophilized powder that has been stored correctly at -80°C.

    • Verify buffer pH: Ensure your assay buffer is within the optimal pH range for this compound stability (pH 4.0-6.8).[2]

    • Use aliquots: If you have a stock solution, ensure it was properly aliquoted to avoid multiple freeze-thaw cycles.[3]

    • Run a concentration check: If possible, verify the concentration of your this compound solution spectrophotometrically before use.

    • Keep it cold: During your experiment, keep the this compound solution on ice to minimize degradation.[2]

Issue 2: Appearance of extra peaks in HPLC analysis.
  • Question: I am analyzing a sample containing this compound by HPLC and see unexpected peaks. What could they be?

  • Answer: The appearance of extra peaks often indicates degradation. The primary degradation products of this compound are sinapic acid and free Coenzyme A. You may also observe peaks corresponding to oxidized forms of this compound or its degradation products.

    Troubleshooting Steps:

    • Analyze standards: Inject standards of sinapic acid and Coenzyme A to confirm if the retention times of the extra peaks match.

    • Review your handling procedure: Assess your sample preparation and handling for potential causes of degradation, such as exposure to high pH, elevated temperatures, or prolonged storage in solution.

    • Optimize HPLC method: Ensure your HPLC method is capable of resolving this compound from its potential degradation products. A reverse-phase C18 column with a gradient of acetonitrile (B52724) in an acidic aqueous mobile phase (e.g., with formic acid or phosphoric acid) is a common starting point.[5]

    • UV-Vis spectral analysis: Use a photodiode array (PDA) detector to examine the UV-Vis spectra of the peaks. This compound and sinapic acid will have characteristic spectra that can aid in their identification.[6]

Data Presentation

Table 1: Recommended Storage and Handling Conditions for this compound

ParameterRecommendationRationale
Storage Temperature (Lyophilized) -80°CMinimizes chemical degradation for long-term stability.[2]
Storage Temperature (Solution) -80°C (long-term), -20°C (short-term, <2 weeks)Reduces rates of hydrolysis and oxidation.[1][3]
Solution pH 4.0 - 6.8The thioester bond is most stable in a slightly acidic environment.[2]
Freeze-Thaw Cycles Avoid; aliquot into single-use volumesPrevents pH shifts and concentration effects that accelerate degradation.[1][3]
Solvent for Reconstitution Slightly acidic buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer, pH ~6.0) or methanol (B129727) for short-term use in an autosampler.Maintains optimal pH and can improve stability compared to pure water.[2]
Additives Consider adding reducing agents (e.g., DTT, 2-mercaptoethanol) to buffers.Protects against oxidation of the thiol group.[2]

Experimental Protocols

Protocol 1: Preparation and Aliquoting of this compound Stock Solution

This protocol describes the proper procedure for preparing a stable stock solution of this compound.

  • Pre-cool all materials: Place your microcentrifuge tubes, pipette tips, and buffer on ice.

  • Equilibrate this compound: Allow the vial of lyophilized this compound to warm to room temperature before opening to prevent condensation of moisture.

  • Reconstitution: Reconstitute the lyophilized powder in a slightly acidic buffer (e.g., 50 mM potassium phosphate buffer, pH 6.0) to the desired concentration. Gently vortex to dissolve.

  • Aliquoting: Immediately dispense the stock solution into pre-chilled, single-use microcentrifuge tubes. The volume of each aliquot should be appropriate for a single experiment.

  • Flash-freezing: Snap-freeze the aliquots in liquid nitrogen.

  • Storage: Transfer the frozen aliquots to a -80°C freezer for long-term storage.

Protocol 2: Monitoring this compound Stability by HPLC

This protocol provides a general method for assessing the integrity of a this compound solution using reverse-phase HPLC with UV-Vis detection.

  • HPLC System: A standard HPLC system with a UV-Vis or PDA detector.

  • Column: A C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20-30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Monitor at the absorbance maximum of this compound (typically around 333 nm).

  • Procedure: a. Prepare a fresh solution of this compound as a reference standard (time zero). b. Inject the standard and record the chromatogram, noting the retention time and peak area of this compound. c. Subject your test solution to the storage or handling conditions you wish to evaluate (e.g., incubation at room temperature, freeze-thaw cycles). d. At various time points, inject the test solution and analyze the chromatogram. e. Compare the peak area of this compound in the test samples to the time-zero standard to quantify degradation. The appearance of new peaks at different retention times, likely corresponding to sinapic acid and CoA, indicates degradation.

Mandatory Visualizations

Sinapoyl_CoA_Degradation_Pathway This compound Degradation Pathway Sinapoyl_CoA This compound Sinapic_Acid Sinapic Acid Sinapoyl_CoA->Sinapic_Acid Hydrolysis CoA Coenzyme A Sinapoyl_CoA->CoA Hydrolysis Degradation_Factors Degradation Factors (High pH, High Temp, Freeze-Thaw) Degradation_Factors->Sinapoyl_CoA

Caption: Factors leading to the hydrolytic degradation of this compound.

Experimental_Workflow_Stability_Assessment Workflow for Assessing this compound Stability Start Start: Lyophilized This compound Reconstitute Reconstitute in Acidic Buffer (pH 6.0) Start->Reconstitute Aliquot Aliquot into Single-Use Volumes Reconstitute->Aliquot Time_Zero Time Zero Analysis (HPLC) Reconstitute->Time_Zero Freeze Flash Freeze (Liquid N2) Aliquot->Freeze Store Store at -80°C Freeze->Store Experimental_Use Experimental Use (e.g., Enzyme Assay) Store->Experimental_Use Post_Experiment Post-Experiment Analysis (HPLC) Time_Zero->Post_Experiment Compare Results Experimental_Use->Post_Experiment

Caption: Recommended workflow for handling and assessing the stability of this compound.

Monolignol_Biosynthesis_Pathway Simplified Monolignol Biosynthesis Pathway Phenylalanine Phenylalanine Cinnamic_Acid Cinnamic Acid Phenylalanine->Cinnamic_Acid p_Coumaric_Acid p-Coumaric Acid Cinnamic_Acid->p_Coumaric_Acid p_Coumaroyl_CoA p-Coumaroyl-CoA p_Coumaric_Acid->p_Coumaroyl_CoA Caffeoyl_CoA Caffeoyl-CoA p_Coumaroyl_CoA->Caffeoyl_CoA Feruloyl_CoA Feruloyl-CoA Caffeoyl_CoA->Feruloyl_CoA Five_Hydroxyferuloyl_CoA 5-Hydroxyferuloyl-CoA Feruloyl_CoA->Five_Hydroxyferuloyl_CoA Coniferaldehyde Coniferaldehyde Feruloyl_CoA->Coniferaldehyde Sinapoyl_CoA This compound Five_Hydroxyferuloyl_CoA->Sinapoyl_CoA Sinapaldehyde Sinapaldehyde Sinapoyl_CoA->Sinapaldehyde Coniferyl_Alcohol Coniferyl Alcohol (G-lignin) Coniferaldehyde->Coniferyl_Alcohol Sinapyl_Alcohol Sinapyl Alcohol (S-lignin) Sinapaldehyde->Sinapyl_Alcohol

References

overcoming substrate inhibition in sinapoyl-CoA ligase assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the kinetic analysis of sinapoyl-CoA ligase, with a specific focus on overcoming substrate inhibition.

Frequently Asked Questions (FAQs)

Q1: What is this compound ligase and what is its function?

This compound ligase is an enzyme that catalyzes the formation of this compound from sinapic acid, coenzyme A (CoA), and ATP. This reaction is a key step in the phenylpropanoid pathway in plants, leading to the biosynthesis of various secondary metabolites, including lignin (B12514952) and sinapate esters which are involved in UV protection. The reaction proceeds via a two-step mechanism involving the formation of a sinapoyl-AMP intermediate.

Q2: What is substrate inhibition and why is it a concern in this compound ligase assays?

Substrate inhibition is a common phenomenon in enzyme kinetics where the reaction rate decreases at high concentrations of a substrate. For this compound ligase, this is most likely to be observed with high concentrations of sinapic acid. This occurs when a second substrate molecule binds to the enzyme, forming an unproductive or less productive enzyme-substrate complex, leading to an underestimation of the maximum reaction velocity (Vmax) and an inaccurate determination of the Michaelis constant (Km). While extensively documented for the related 4-coumarate:CoA ligase (4CL), this phenomenon is also a critical consideration for this compound ligase assays.[1]

Q3: How can I identify if my this compound ligase assay is affected by substrate inhibition?

The most direct way to identify substrate inhibition is by plotting the initial reaction velocity against a wide range of sinapic acid concentrations. If substrate inhibition is occurring, the resulting Michaelis-Menten plot will show a characteristic "hook" or bell-shaped curve, where the velocity increases to a maximum and then decreases as the substrate concentration is further elevated.

Q4: What are the typical kinetic parameters for hydroxycinnamate:CoA ligases?

Kinetic parameters can vary significantly depending on the specific enzyme isoform, its source, and the assay conditions. The following tables provide a summary of reported Km values for 4-coumarate:CoA ligase (4CL) with various substrates. These values can serve as a reference point when designing experiments for this compound ligase.

Data Presentation

Table 1: Kinetic Parameters of 4-Coumarate:CoA Ligase (4CL) from Poplar

SubstrateKm (μM)
4-Coumaric Acid~80
Ferulic Acid~100

Data adapted from a study on recombinant 4CL-9 from hybrid poplar.[2]

Table 2: Kinetic Properties of At4CL2 Wild-Type for CoA Ester Formation

SubstrateApparent Km (μM)Relative Vmax (%)
4-Coumaric Acid10100
Caffeic Acid1190
Ferulic Acid13018
Cinnamic Acid11011

Data for the 4CL2 isoform from Arabidopsis thaliana.[3]

Troubleshooting Guide: Overcoming Substrate Inhibition

ProblemPossible Cause(s)Suggested Solution(s)
Non-linear reaction rate over time Substrate inhibition developing as the reaction proceeds; Product inhibition; Enzyme instability.1. Run time-course experiments to ensure initial rates are being measured.2. Test a wide range of substrate concentrations to identify the optimal concentration before inhibition occurs.3. If product inhibition is suspected, consider a coupled assay to remove the product as it forms.
Bell-shaped curve in Michaelis-Menten plot Substrate inhibition by sinapic acid.1. Optimize Substrate Concentration: Determine the optimal substrate concentration that gives the maximal velocity before the inhibitory phase begins. Perform subsequent kinetic analyses at or below this concentration.2. Use an Alternative Substrate: If the goal is to study the enzyme's general activity, consider using an alternative hydroxycinnamic acid substrate that may have a lower tendency for inhibition.[1]
Inconsistent or low enzyme activity Suboptimal assay conditions (pH, temperature, ionic strength); Missing or limiting cofactors (ATP, CoA, Mg²⁺); Enzyme degradation.1. Optimize Assay Buffer: Systematically vary the pH and ionic strength to find the optimal conditions for your enzyme. A common starting point is a Tris-HCl or phosphate (B84403) buffer at a pH between 7.0 and 8.0.[4]2. Ensure Cofactor Availability: Use saturating concentrations of ATP and CoA, and ensure an optimal concentration of Mg²⁺, which is essential for activity.[5]3. Enzyme Stability: Add stabilizing agents like glycerol (B35011) or BSA to the assay buffer. Perform assays at a lower temperature if thermal denaturation is suspected.
Difficulty in measuring initial rates accurately The reaction is too fast or the assay method is not sensitive enough.1. Adjust Enzyme Concentration: Reduce the enzyme concentration to slow down the reaction rate into a measurable range.2. Use a More Sensitive Assay: Consider a more sensitive detection method, such as a coupled-enzyme assay or HPLC-based product quantification.

Experimental Protocols

Protocol 1: Spectrophotometric Assay for this compound Ligase Activity

This protocol is adapted from methods used for other hydroxycinnamate:CoA ligases and relies on monitoring the formation of the this compound thioester bond, which absorbs light at a specific wavelength.

Materials:

  • Tris-HCl or Potassium Phosphate buffer (e.g., 100 mM, pH 7.5)

  • ATP solution (e.g., 50 mM)

  • MgCl₂ solution (e.g., 100 mM)

  • Coenzyme A (CoA) solution (e.g., 10 mM)

  • Sinapic acid solutions at various concentrations (dissolved in a small amount of DMSO or ethanol (B145695) and diluted in buffer)

  • Purified this compound ligase

  • UV-Vis spectrophotometer and quartz cuvettes

Procedure:

  • Prepare Reaction Mixture: In a quartz cuvette, prepare a reaction mixture with the following final concentrations:

    • Buffer (e.g., 100 mM Tris-HCl, pH 7.5)

    • ATP (e.g., 5 mM)

    • MgCl₂ (e.g., 10 mM)

    • CoA (e.g., 0.5 mM)

    • Varying concentrations of sinapic acid (e.g., from 1 µM to 500 µM to test for substrate inhibition).

  • Equilibrate: Incubate the reaction mixture at the desired temperature (e.g., 30°C) for 5 minutes to allow for thermal equilibration.

  • Initiate Reaction: Add a known amount of purified this compound ligase to the cuvette, mix quickly, and immediately start monitoring the change in absorbance.

  • Measure Absorbance: Monitor the increase in absorbance at approximately 353 nm, which corresponds to the formation of this compound. Record the absorbance at regular intervals (e.g., every 15 seconds) for 5-10 minutes.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time plot using the molar extinction coefficient of this compound.

    • Plot V₀ against the corresponding sinapic acid concentration to generate a Michaelis-Menten curve.

    • If substrate inhibition is observed, fit the data to the appropriate equation to determine Km, Vmax, and the inhibition constant (Ki).

Protocol 2: Coupled Spectrophotometric Assay using DTNB

This assay measures the production of Coenzyme A (CoA-SH) in the reverse reaction or, if pyrophosphatase is included in the forward reaction, the consumption of CoA. The DTNB (5,5'-dithiobis-(2-nitrobenzoic acid)) assay is a common method for quantifying free thiols.

Materials:

  • All materials from Protocol 1

  • DTNB solution (e.g., 10 mM in assay buffer)

  • Inorganic pyrophosphatase (optional, for forward reaction)

Procedure (Forward Reaction):

  • Prepare Reaction Mixture: Prepare the reaction mixture as in Protocol 1, but with a lower, non-saturating concentration of CoA. Include DTNB at a final concentration of ~0.1 mM and inorganic pyrophosphatase.

  • Equilibrate and Initiate: Follow steps 2 and 3 from Protocol 1.

  • Measure Absorbance: Monitor the increase in absorbance at 412 nm, which corresponds to the formation of the TNB²⁻ anion as DTNB reacts with the released CoA-SH from the breakdown of pyrophosphate.

  • Data Analysis: Calculate the reaction rate using the molar extinction coefficient of TNB²⁻ (14,150 M⁻¹cm⁻¹).

Visualizations

Reaction_Mechanism cluster_step1 Step 1: Adenylation cluster_step2 Step 2: Thioesterification Sinapic Acid Sinapic Acid Sinapoyl-AMP Sinapoyl-AMP Sinapic Acid->Sinapoyl-AMP Enzyme ATP ATP ATP->Sinapoyl-AMP PPi PPi Sinapoyl-AMP_2 Sinapoyl-AMP CoA CoA This compound This compound CoA->this compound Enzyme AMP AMP Sinapoyl-AMP_2->this compound

Caption: Reaction mechanism of this compound ligase.

Troubleshooting_Workflow Start Start: Unexpected Kinetic Data Check_Linearity Is the reaction rate linear over time? Start->Check_Linearity Plot_MM Plot initial velocity vs. [Substrate] Check_Linearity->Plot_MM Yes No_Linearity Adjust enzyme concentration or assay duration Check_Linearity->No_Linearity No Observe_Curve Observe bell-shaped curve? Plot_MM->Observe_Curve Optimize_S Optimize [Substrate] to pre-inhibition range Observe_Curve->Optimize_S Yes Standard_MM Standard Michaelis-Menten kinetics observed Observe_Curve->Standard_MM No Consider_Alternative Consider alternative substrates Optimize_S->Consider_Alternative Success Problem Resolved Optimize_S->Success Consider_Alternative->Success Optimize_Conditions Optimize pH, Temp, [Cofactors] Check_Enzyme Check enzyme stability and concentration Optimize_Conditions->Check_Enzyme Check_Enzyme->Success No_Linearity->Check_Linearity Standard_MM->Optimize_Conditions

Caption: Troubleshooting workflow for substrate inhibition.

Experimental_Workflow Prep_Reagents Prepare Buffers, Substrates, Cofactors, and Enzyme Setup_Assay Set up reaction mixtures in cuvettes with varying [Sinapic Acid] Prep_Reagents->Setup_Assay Equilibrate Equilibrate at optimal temperature (e.g., 30°C) Setup_Assay->Equilibrate Initiate Initiate reaction by adding enzyme Equilibrate->Initiate Monitor Monitor absorbance change (e.g., at 353 nm or 412 nm) Initiate->Monitor Calculate_V0 Calculate initial velocities (V₀) from linear phase Monitor->Calculate_V0 Plot_Data Plot V₀ vs. [Sinapic Acid] Calculate_V0->Plot_Data Analyze Analyze data: Fit to Michaelis-Menten or substrate inhibition model Plot_Data->Analyze

Caption: Experimental workflow for kinetic analysis.

References

strategies to minimize degradation of sinapoyl-CoA during sample preparation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with sinapoyl-CoA. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize degradation during sample preparation and ensure the integrity of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause this compound degradation during sample preparation?

A1: The stability of this compound is primarily influenced by three main factors:

  • Enzymatic Degradation: Endogenous plant enzymes, such as cinnamoyl-CoA reductases (CCRs) and hydrolases, can rapidly metabolize or break down this compound upon cell lysis.

  • Chemical Instability (pH and Temperature): As a thioester, this compound is susceptible to hydrolysis, a process that is accelerated by non-optimal pH (especially alkaline conditions) and elevated temperatures.[1]

  • Oxidation and Photodegradation: The phenolic group in the sinapoyl moiety makes the molecule susceptible to oxidation. Exposure to light can also lead to degradation.[2][3]

Q2: What is the optimal pH for maintaining this compound stability?

A2: this compound, like other acyl-CoAs, is most stable in slightly acidic conditions. An acidic pH (around 6.0 or lower) helps to minimize both chemical hydrolysis and the activity of many degradative enzymes.[1]

Q3: How critical is temperature control during the extraction process?

A3: Maintaining low temperatures is crucial. Samples should be flash-frozen in liquid nitrogen immediately after collection and kept on ice (0-4°C) throughout the entire preparation process to minimize both enzymatic activity and chemical degradation.[1]

Q4: Should I be concerned about light exposure when working with this compound?

A4: Yes, due to its phenolic structure, this compound is potentially sensitive to light-induced degradation.[2] It is advisable to work in a shaded environment or use amber-colored tubes to protect the samples from direct light exposure.

Q5: Can the choice of storage container affect the stability of this compound?

A5: Yes, it is highly recommended to use glass vials or low-binding microcentrifuge tubes for sample preparation and storage. Studies have shown that Coenzyme A species can adsorb to plastic surfaces, leading to a loss of the analyte.[1]

Q6: How should I store my samples containing this compound for the long term?

A6: For long-term stability, it is recommended to store samples at -80°C. To avoid degradation from repeated freeze-thaw cycles, it is best to aliquot samples into smaller volumes before freezing.[1]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Low or no detectable this compound Enzymatic Degradation: Delayed quenching of metabolic activity.Immediately flash-freeze the tissue in liquid nitrogen upon collection. Perform all subsequent steps on ice.
Inappropriate pH: Buffers or solutions are not acidic enough.Ensure all buffers and solutions used during sample preparation are at an acidic pH (ideally around 6.0).[1]
High Temperature Exposure: Samples were not kept consistently cold.Keep samples on ice at all times. Use pre-chilled solvents, tubes, and centrifuges.[1]
Oxidative Degradation: Exposure to air and oxidizing agents.Add antioxidants like dithiothreitol (B142953) (DTT) or ascorbic acid to the extraction buffer.
Adsorption to Labware: Loss of this compound to plastic surfaces.Use glass or low-binding microcentrifuge tubes for all sample handling and storage steps.[1]
Inconsistent results between samples Variable Sample Handling: Differences in the timing of quenching or extraction steps.Standardize every step of the protocol, from the timing of quenching to the duration of centrifugation.
Multiple Freeze-Thaw Cycles: Repeatedly freezing and thawing the same sample.Aliquot samples into smaller volumes before the initial freezing to avoid the need for repeated thawing of the entire sample.[1]
Presence of interfering peaks in analysis Incomplete Removal of Contaminants: Insufficient purification of the extract.Consider using solid-phase extraction (SPE) to clean up the sample before analysis.

Quantitative Data Summary

The following table summarizes key stability data for acyl-CoAs, which can be considered indicative for this compound.

Parameter Condition Effect on Stability Recommendation Reference
pH Acidic (e.g., pH 6.0)More stableMaintain acidic conditions throughout sample preparation.[1]
AlkalineProne to hydrolysisAvoid alkaline conditions.
Temperature 0-4°CMinimizes degradationKeep samples on ice at all times.[1]
Room TemperatureIncreased degradation rateAvoid prolonged exposure to room temperature.[1]
-80°CStable for long-term storageStore samples at -80°C for long-term preservation.[1]
Storage Plastic tubesPotential for adsorptionUse glass or low-binding tubes.[1]
Multiple freeze-thaw cyclesLeads to degradationAliquot samples to avoid repeated freeze-thaw cycles.[1]

Experimental Protocols

Protocol: Extraction of this compound from Plant Tissue

This protocol is designed to rapidly quench metabolic activity and extract this compound while minimizing degradation.

Materials:

  • Liquid nitrogen

  • Pre-chilled mortar and pestle

  • Pre-chilled microcentrifuge tubes (glass or low-binding)

  • Extraction Buffer: 10% (w/v) Trichloroacetic acid (TCA) in water, pre-chilled to 4°C.

  • Neutralization Solution: 3 M Potassium acetate, pre-chilled to 4°C.

  • Centrifuge capable of reaching 16,000 x g at 4°C.

Procedure:

  • Sample Collection and Quenching: Immediately after harvesting, flash-freeze the plant tissue in liquid nitrogen to halt all enzymatic activity.

  • Homogenization: Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle, adding liquid nitrogen as needed to keep the sample frozen.

  • Deproteinization and Extraction:

    • Transfer approximately 100 mg of the frozen powder to a pre-chilled 2 mL microcentrifuge tube.

    • Add 1 mL of ice-cold 10% TCA.

    • Vortex vigorously for 1 minute to ensure thorough mixing.

    • Incubate on ice for 15 minutes.

  • Centrifugation: Centrifuge the homogenate at 16,000 x g for 10 minutes at 4°C to pellet proteins and cell debris.

  • Supernatant Collection: Carefully transfer the supernatant, which contains the this compound, to a new pre-chilled tube.

  • Neutralization:

    • Slowly add the Neutralization Solution dropwise to the supernatant while vortexing gently until the pH is between 6.0 and 7.0. Use pH paper to check the pH.

    • Incubate on ice for 10 minutes to allow for the precipitation of potassium perchlorate (B79767).

  • Final Centrifugation: Centrifuge at 16,000 x g for 10 minutes at 4°C to pellet the potassium perchlorate precipitate.

  • Final Supernatant Collection: Carefully transfer the neutralized supernatant to a new, clean tube.

  • Storage: Immediately analyze the sample or flash-freeze in liquid nitrogen and store at -80°C.

Visualizations

experimental_workflow cluster_collection Sample Collection & Quenching cluster_extraction Extraction cluster_purification Neutralization & Purification cluster_analysis Analysis/Storage harvest Harvest Plant Tissue quench Flash-freeze in Liquid Nitrogen harvest->quench Immediate grind Grind to Fine Powder quench->grind extract Add 10% TCA & Vortex grind->extract incubate_extract Incubate on Ice extract->incubate_extract centrifuge1 Centrifuge (16,000 x g, 10 min, 4°C) incubate_extract->centrifuge1 collect1 Collect Supernatant centrifuge1->collect1 neutralize Neutralize with Potassium Acetate collect1->neutralize incubate_neutralize Incubate on Ice neutralize->incubate_neutralize centrifuge2 Centrifuge (16,000 x g, 10 min, 4°C) incubate_neutralize->centrifuge2 collect2 Collect Final Supernatant centrifuge2->collect2 analyze Immediate Analysis (e.g., LC-MS) collect2->analyze store Store at -80°C collect2->store

Caption: Experimental workflow for the extraction of this compound.

sinapoyl_coa_pathway cluster_phenylpropanoid General Phenylpropanoid Pathway cluster_lignin_specific Lignin-Specific Pathway cluster_degradation Potential Degradation phenylalanine L-Phenylalanine cinnamate Cinnamate phenylalanine->cinnamate PAL p_coumarate p-Coumarate cinnamate->p_coumarate C4H p_coumaroyl_coa p-Coumaroyl-CoA p_coumarate->p_coumaroyl_coa 4CL caffeoyl_coa Caffeoyl-CoA p_coumaroyl_coa->caffeoyl_coa HCT/C3'H feruloyl_coa Feruloyl-CoA caffeoyl_coa->feruloyl_coa CCoAOMT five_hydroxyferuloyl_coa 5-Hydroxyferuloyl-CoA feruloyl_coa->five_hydroxyferuloyl_coa F5H sinapoyl_coa This compound five_hydroxyferuloyl_coa->sinapoyl_coa COMT sinapaldehyde Sinapaldehyde sinapoyl_coa->sinapaldehyde CCR sinapyl_alcohol Sinapyl Alcohol sinapaldehyde->sinapyl_alcohol CAD

Caption: Biosynthesis and potential enzymatic degradation of this compound.

References

Technical Support Center: Optimization of HPLC Gradient for Sinapoyl-CoA Esters

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of High-Performance Liquid Chromatography (HPLC) gradients for the separation of sinapoyl-CoA esters. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in achieving optimal separation of these complex molecules.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in separating this compound esters using reversed-phase HPLC?

A1: The primary challenges stem from the physicochemical properties of this compound esters. These molecules possess both a hydrophobic sinapoyl group and a highly polar, negatively charged Coenzyme A moiety. This amphipathic nature can lead to poor peak shape and insufficient retention on standard C18 columns. Furthermore, complex biological samples may contain a wide range of related compounds, making baseline separation difficult to achieve.[1]

Q2: What type of HPLC column is most effective for separating this compound esters?

A2: A reversed-phase C18 column is the most commonly used stationary phase for the separation of acyl-CoA esters, including this compound esters.[2][3] For enhanced retention and better peak shape, especially for these polar analytes, columns with a high carbon load and end-capping are recommended. In some cases, a phenyl-hexyl column can offer alternative selectivity.

Q3: What are the recommended mobile phases for this type of separation?

A3: A typical mobile phase for the separation of this compound esters consists of an aqueous buffer and an organic modifier, such as acetonitrile (B52724) or methanol.[1] The aqueous phase is often a phosphate (B84403) buffer to maintain a stable pH.[3][4] The addition of an ion-pairing reagent, like tetrabutylammonium (B224687) bisulfate, to the mobile phase can be critical for achieving adequate retention of the polar thioester on a C18 column by forming a neutral complex with the charged analyte.[4]

Q4: Why is pH control of the mobile phase important?

A4: Controlling the pH of the mobile phase is crucial for reproducible separation and good peak shape.[5] this compound esters have ionizable phosphate groups, and their retention behavior is highly dependent on their ionization state.[6] Acidifying the mobile phase (e.g., with formic acid, acetic acid, or using a phosphate buffer at a low pH) suppresses the ionization of the phosphate groups, leading to increased retention on a reversed-phase column.[7][8] A stable pH prevents shifts in retention time and ensures consistent results.[5]

Q5: Should I use an isocratic or gradient elution for separating this compound esters?

A5: A gradient elution is generally recommended for separating this compound esters, especially in complex samples.[1][2] A gradient, where the concentration of the organic solvent is increased over time, allows for the effective elution of compounds with a wide range of polarities.[9] This helps to resolve early-eluting polar compounds from later-eluting, more hydrophobic molecules, while also sharpening peaks and reducing analysis time.[10]

Troubleshooting Guide

This section addresses common issues encountered during the HPLC separation of this compound esters.

ProblemPotential Cause(s)Recommended Solution(s)
Poor Resolution / Peak Co-elution 1. Inappropriate mobile phase composition.2. Gradient slope is too steep.3. Column providing insufficient selectivity.1. Optimize the mobile phase pH with a small amount of acid (e.g., 0.1% formic acid).[8]2. Decrease the gradient slope around the elution time of the target peaks to increase the separation window.[8]3. Try a different column chemistry, such as a phenyl-hexyl column, or a C18 column from a different manufacturer.
Peak Tailing 1. Secondary interactions with residual silanol (B1196071) groups on the column.2. Column overload.3. Inappropriate mobile phase pH.1. Use a well-end-capped C18 column. The addition of a small amount of an acid modifier (e.g., formic acid) can help suppress silanol interactions.[1]2. Reduce the injection volume or sample concentration.[8]3. Adjust the mobile phase pH to be at least 2 units away from the pKa of the analytes to ensure a consistent ionization state.[8]
Peak Broadening 1. Extra-column volume (dead volume).2. Column contamination or degradation.3. Sample solvent is stronger than the initial mobile phase.1. Use shorter tubing with a smaller internal diameter between the column and the detector.[8]2. Flush the column with a strong solvent. The use of a guard column is recommended to protect the analytical column.[8]3. Dissolve the sample in the initial mobile phase or a weaker solvent.[8]
Irreproducible Retention Times 1. Inadequate column equilibration between runs.2. Mobile phase composition drift.3. Fluctuations in column temperature.1. Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection.[8]2. Prepare fresh mobile phase daily and ensure it is thoroughly mixed. Degas the mobile phase before use.[11]3. Use a column oven to maintain a constant and consistent temperature.[11][12]
High Backpressure 1. Blockage in the system (e.g., guard column, column frit).2. Particulate matter from the sample.3. Mobile phase precipitation.1. Systematically disconnect components to identify the source of the blockage. Back-flush the column if necessary.[1]2. Filter all samples through a 0.22 µm or 0.45 µm syringe filter before injection.[1]3. Ensure mobile phase components are fully miscible, especially when using buffers with high organic solvent concentrations.[1]

Experimental Protocols

Protocol 1: Sample Preparation from Plant Tissue

This protocol is a general guideline for the extraction of acyl-CoA esters from plant tissues.

  • Homogenization : Homogenize fresh or frozen plant tissue in ice-cold 5% perchloric acid (PCA).[4]

  • Protein Precipitation : Centrifuge the homogenate at 14,000 x g for 10 minutes at 4°C to precipitate proteins.[4]

  • Supernatant Collection : Carefully collect the supernatant, which contains the acyl-CoA esters.[4]

  • Neutralization : Neutralize the extract to a pH between 6.0 and 7.0 with a potassium carbonate solution.

  • Precipitate Removal : Centrifuge again to remove the potassium perchlorate (B79767) precipitate.

  • Filtration : Filter the final supernatant through a 0.22 µm syringe filter before HPLC injection.[1]

Protocol 2: HPLC Method Development for this compound Esters

This protocol provides a starting point for developing a robust gradient HPLC method.

  • Initial Setup :

    • Column : C18 reversed-phase column (e.g., 150 mm x 2.1 mm, 2.6 µm particle size).[4]

    • Mobile Phase A : 100 mM Sodium Phosphate, pH 4.0-6.4.[4] Alternatively, water with 0.1% formic acid can be used.

    • Mobile Phase B : Acetonitrile.

    • Flow Rate : 0.5 mL/min.

    • Column Temperature : 35°C.[2]

    • Detection : UV detector at 330 nm for sinapoyl esters[13] and 260 nm for the CoA moiety[2]. A Diode Array Detector (DAD) is recommended to monitor multiple wavelengths.

  • Scouting Gradient :

    • Start with a broad linear gradient to determine the approximate elution time of the compounds of interest (e.g., 5% to 95% B over 30 minutes).[14]

  • Gradient Optimization :

    • Based on the scouting run, create a shallower gradient around the elution time of the this compound esters.[9] A suggested starting gradient is:

      • 0-5 min: 5% B

      • 5-32 min: 5% to 38% B

      • 32-35 min: 38% to 75% B

      • 35-40 min: 75% to 5% B

      • 40-45 min: 5% B (re-equilibration)[15]

    • Adjust the gradient slope and duration to improve the resolution between closely eluting peaks.[16]

  • Flow Rate and Temperature Optimization :

    • Once a suitable gradient is established, the flow rate and column temperature can be adjusted to further refine the separation. Lowering the flow rate can increase resolution, while adjusting the temperature can alter selectivity.[8]

Visualizations

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Homogenization Homogenization Centrifugation1 Centrifugation1 Homogenization->Centrifugation1 Precipitate Proteins Neutralization Neutralization Centrifugation1->Neutralization Collect Supernatant Centrifugation2 Centrifugation2 Neutralization->Centrifugation2 Remove Precipitate Filtration Filtration Centrifugation2->Filtration Collect Supernatant Injection Injection Filtration->Injection Separation Separation Injection->Separation Mobile Phase Flow Detection Detection Separation->Detection Column Effluent Integration Integration Detection->Integration Chromatogram Detection->Integration Quantification Quantification Integration->Quantification

Caption: A typical experimental workflow for HPLC analysis.

Troubleshooting_Tree cluster_resolution Resolution Issues cluster_peak_shape Peak Shape Problems Start Poor Separation? Poor_Resolution Poor Resolution or Co-elution Start->Poor_Resolution Yes Peak_Tailing Peak Tailing? Start->Peak_Tailing No Adjust_Gradient Decrease Gradient Slope Poor_Resolution->Adjust_Gradient Optimize_pH Optimize Mobile Phase pH Adjust_Gradient->Optimize_pH Change_Column Change Column Chemistry Optimize_pH->Change_Column Check_pH Adjust Mobile Phase pH Peak_Tailing->Check_pH Yes Peak_Broadening Peak Broadening? Peak_Tailing->Peak_Broadening No Reduce_Load Reduce Sample Load Check_pH->Reduce_Load Check_Column Use End-capped Column Reduce_Load->Check_Column Check_Dead_Volume Minimize Dead Volume Peak_Broadening->Check_Dead_Volume Yes Flush_Column Flush or Replace Column Check_Dead_Volume->Flush_Column Check_Solvent Use Weaker Sample Solvent Flush_Column->Check_Solvent

Caption: A decision tree for troubleshooting common HPLC issues.

References

dealing with matrix effects in sinapoyl-CoA quantification by LC-MS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the quantification of sinapoyl-CoA by Liquid Chromatography-Mass Spectrometry (LC-MS).

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in the context of LC-MS analysis of this compound?

A1: The "matrix" encompasses all components within a sample extract apart from the analyte of interest, this compound. In plant extracts, this includes a complex mixture of lipids, salts, sugars, pigments, and other secondary metabolites.[1] Matrix effects arise when these co-eluting compounds interfere with the ionization of this compound in the mass spectrometer's ion source. This interference can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), significantly compromising the accuracy, precision, and sensitivity of quantitative analysis.[2]

Q2: What are the common indicators of matrix effects in my this compound analysis?

A2: Several signs may indicate that your analysis is being affected by matrix effects:

  • Poor reproducibility: Inconsistent results for the same sample analyzed in different batches.[3]

  • Inaccurate quantification: A significant discrepancy between expected and measured concentrations of quality control (QC) samples.

  • Non-linear calibration curves: Difficulty in obtaining a linear response across your calibration range.

  • Reduced sensitivity: A lower signal-to-noise ratio than expected, making it difficult to detect low concentrations of this compound.[4]

Q3: How can I definitively determine if my this compound quantification is impacted by matrix effects?

A3: There are two primary methods to assess the presence and extent of matrix effects:

  • Post-Column Infusion: This is a qualitative method used to identify regions in the chromatogram where ion suppression or enhancement occurs. A constant flow of a this compound standard solution is introduced into the mobile phase after the analytical column but before the mass spectrometer. A blank matrix extract (from a sample known not to contain this compound) is then injected. Any deviation in the constant signal baseline for this compound indicates the retention times at which matrix components are causing ionization interference.[2]

  • Post-Extraction Spike Analysis: This is a quantitative method to determine the percentage of ion suppression or enhancement. The response of this compound in a pure solvent (neat solution) is compared to its response when spiked into a blank matrix extract at the same concentration.[2] A detailed protocol for this method is provided in the "Experimental Protocols" section.

Troubleshooting Guide

Issue 1: Low signal intensity and poor sensitivity for this compound.

  • Possible Cause: Severe ion suppression due to co-eluting matrix components.

  • Troubleshooting Steps:

    • Assess Matrix Effects: Perform a post-column infusion experiment to identify the retention time windows with significant ion suppression.

    • Optimize Chromatography: Adjust the LC gradient, mobile phase composition, or select a different column chemistry to separate the elution of this compound from these suppressive regions.[5]

    • Enhance Sample Cleanup: Implement a more rigorous sample preparation method, such as Solid-Phase Extraction (SPE), to remove interfering compounds before LC-MS analysis.[6]

Issue 2: High variability and poor reproducibility in quantitative results.

  • Possible Cause: Inconsistent matrix effects across different samples.

  • Troubleshooting Steps:

    • Standardize Sample Preparation: Ensure your sample preparation protocol is highly consistent for all samples, standards, and quality controls.[4]

    • Quantify Matrix Effect: Use the post-extraction spike method to determine the variability of the matrix effect across a representative set of your samples.

    • Use Matrix-Matched Calibrants: Prepare your calibration standards in a blank matrix extract that is representative of your study samples. This helps to normalize the matrix effects between the calibrants and the unknown samples.[6]

Issue 3: Inaccurate quantification with a consistent bias (consistently high or low results).

  • Possible Cause: Consistent ion suppression or enhancement affecting all samples.

  • Troubleshooting Steps:

    • Quantify the Matrix Effect: Use the post-extraction spike method to determine the degree of ion suppression or enhancement.

    • Employ Matrix-Matched Calibration: This is often the most straightforward solution for consistent matrix effects. By preparing calibrants in a representative blank matrix, the ionization efficiency of the standards will more closely match that of the samples.[6]

    • Method of Standard Addition: This involves adding known amounts of a this compound standard to aliquots of the unknown sample. A calibration curve is then generated for each sample, which accounts for the specific matrix effect in that particular sample. While accurate, this method is time-consuming.[8]

Data Presentation

Table 1: Comparison of Sample Preparation Techniques for Matrix Effect Reduction in Plant Extracts

The following table summarizes the general effectiveness of various sample preparation techniques in reducing matrix effects. The values represent a typical percentage reduction in ion suppression compared to a simple "dilute-and-shoot" method.

Sample Preparation MethodTypical Reduction in Matrix Effect (%)AdvantagesDisadvantages
Dilution (1:10)20 - 50%Simple and fast.May reduce analyte sensitivity below the limit of quantification.
Liquid-Liquid Extraction (LLE)50 - 80%Effective for removing non-polar interferences.Can be labor-intensive and may have lower analyte recovery for polar compounds like this compound.
Solid-Phase Extraction (SPE)70 - 95%Highly selective and effective at removing a wide range of interferences. Can be automated.Can be more time-consuming and requires method development to optimize recovery.
Mixed-Mode SPE85 - 99%Provides the cleanest extracts by combining reversed-phase and ion-exchange mechanisms.More complex method development required.

Experimental Protocols

Protocol 1: Post-Extraction Spike Method for Quantifying Matrix Effects

Objective: To quantitatively determine the extent of ion suppression or enhancement for this compound in a given sample matrix.

Procedure:

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Spike the this compound standard into the initial mobile phase or reconstitution solvent at a known concentration (e.g., a mid-range concentration from your calibration curve).

    • Set B (Post-Spiked Matrix): Prepare a blank plant extract using your established sample preparation method. Spike the this compound standard into the final, extracted blank matrix at the same concentration as Set A.

    • Set C (Pre-Spiked Matrix): Spike the this compound standard into a blank matrix sample before the extraction process at the same concentration as Set A. This set is used to determine recovery.

  • Analyze Samples: Analyze all three sets of samples by LC-MS under the same conditions.

  • Calculate Matrix Effect and Recovery:

    • Matrix Effect (ME %): (Peak Area of Set B / Peak Area of Set A) * 100

      • ME < 100% indicates ion suppression.

      • ME > 100% indicates ion enhancement.

    • Recovery (RE %): (Peak Area of Set C / Peak Area of Set B) * 100

    • Process Efficiency (PE %): (Peak Area of Set C / Peak Area of Set A) * 100

Protocol 2: Solid-Phase Extraction (SPE) for Plant Extracts

Objective: To clean up plant extracts to reduce matrix interferences before LC-MS analysis of this compound.

Procedure:

  • Cartridge Selection: Choose an appropriate SPE cartridge. A mixed-mode cartridge combining reversed-phase and anion-exchange properties is often effective for acidic compounds like this compound.

  • Conditioning: Condition the SPE cartridge by passing 1-2 cartridge volumes of methanol (B129727), followed by 1-2 volumes of water through the cartridge.

  • Sample Loading: Load the plant extract (reconstituted in a weak, aqueous solvent) onto the cartridge at a slow, steady flow rate.

  • Washing: Wash the cartridge with 1-2 volumes of a weak solvent (e.g., 5% methanol in water) to remove polar interferences.

  • Elution: Elute this compound with a small volume of a strong organic solvent, potentially with a small amount of acid or base to disrupt interactions (e.g., methanol with 0.1% formic acid).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the initial mobile phase for LC-MS analysis.

Mandatory Visualization

Troubleshooting_Workflow start Start: Inaccurate or Irreproducible Results assess_me Assess Matrix Effect (Post-Column Infusion or Post-Extraction Spike) start->assess_me me_present Matrix Effect Confirmed? assess_me->me_present optimize_chrom Optimize Chromatography me_present->optimize_chrom Yes no_me No Significant Matrix Effect me_present->no_me No improve_cleanup Improve Sample Cleanup (e.g., SPE) optimize_chrom->improve_cleanup use_is Use Internal Standard (SIL is ideal) improve_cleanup->use_is matrix_match Use Matrix-Matched Calibration use_is->matrix_match revalidate Re-validate Method matrix_match->revalidate end End: Accurate & Reproducible Quantification revalidate->end check_other Troubleshoot Other Parameters (e.g., Instrument Performance) no_me->check_other Post_Extraction_Spike_Workflow cluster_A Set A: Neat Solution cluster_B Set B: Post-Spiked Matrix cluster_C Set C: Pre-Spiked Matrix cluster_calc Calculations A1 Solvent A2 Spike with This compound A1->A2 A3 Analyze by LC-MS A2->A3 calc_me Matrix Effect (%) = (Area B / Area A) * 100 A3->calc_me B1 Blank Matrix Extract B2 Spike with This compound B1->B2 B3 Analyze by LC-MS B2->B3 B3->calc_me calc_re Recovery (%) = (Area C / Area B) * 100 B3->calc_re C1 Blank Matrix C2 Spike with This compound C1->C2 C3 Extract C2->C3 C4 Analyze by LC-MS C3->C4 C4->calc_re

References

how to improve the activity of recombinant sinapoyl-CoA pathway enzymes

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Recombinant Sinapoyl-CoA Pathway Enzymes. This resource provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions to enhance the activity of these critical enzymes in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the this compound pathway and what are its key enzymes?

The this compound pathway is a specific branch of the general phenylpropanoid pathway, crucial for the biosynthesis of monolignols, the building blocks of lignin (B12514952) in plant cell walls. The pathway converts cinnamic acid derivatives into sinapoyl alcohol. Key enzymes involved include Cinnamoyl-CoA Reductase (CCR) and Cinnamyl Alcohol Dehydrogenase (CAD), which catalyze the two main reduction steps in monolignol formation.[1][2] The pathway directs metabolites towards the production of syringyl (S) lignin units.

Q2: What are the primary substrates and cofactors for enzymes like Cinnamoyl-CoA Reductase (CCR)?

The primary substrates for CCR are hydroxycinnamoyl-CoA esters, such as feruloyl-CoA, p-coumaroyl-CoA, and this compound.[1][3] The reaction requires a reducing equivalent, typically provided by the cofactor NADPH (Nicotinamide adenine (B156593) dinucleotide phosphate), which acts as the electron donor for the reduction of the CoA thioesters.[1]

This compound Pathway Overview

Sinapoyl_CoA_Pathway cluster_pathway Simplified this compound Biosynthesis Feruloyl_CoA Feruloyl-CoA Five_OH_Feruloyl_CoA 5-hydroxyferuloyl-CoA Feruloyl_CoA->Five_OH_Feruloyl_CoA F5H Sinapoyl_CoA This compound Five_OH_Feruloyl_CoA->Sinapoyl_CoA COMT Sinapaldehyde Sinapaldehyde Sinapoyl_CoA->Sinapaldehyde CCR (+ NADPH) Sinapyl_Alcohol Sinapyl Alcohol Sinapaldehyde->Sinapyl_Alcohol CAD (+ NADPH)

Caption: A simplified diagram of the this compound biosynthetic pathway.

Troubleshooting Guide

This guide addresses common issues encountered during the expression and characterization of recombinant this compound pathway enzymes.

Problem 1: Low or No Recombinant Enzyme Activity

Q: My purified recombinant enzyme (e.g., CCR) shows very low or no activity. What are the common causes and how can I fix this?

A: Low or nonexistent enzyme activity is a frequent issue stemming from several factors, from assay conditions to protein integrity.

Possible Causes & Solutions:

  • Incorrect Assay Conditions: Enzymes are highly sensitive to their environment.[4]

    • pH: The optimal pH for CCR activity is typically acidic, around 6.0-6.5.[1][5] Ensure your buffer is at the correct pH.

    • Temperature: Most human or plant enzymes have an optimal temperature around 25-37°C.[4] Very high temperatures can cause denaturation.[4] Test a range of temperatures to find the optimum for your specific enzyme.

    • Cofactors: CCR requires NADPH for its catalytic activity.[1] Ensure you are adding a sufficient, non-limiting concentration of fresh NADPH to your reaction mixture.

  • Improper Protein Folding/Solubility: Recombinant proteins expressed in hosts like E. coli can misfold, leading to inactivity, especially with high expression levels.[6]

    • Lower Expression Temperature: Reducing the culture temperature (e.g., to 16-25°C) after induction slows down protein synthesis, which can promote proper folding and improve solubility.[7][8]

    • Co-expression of Chaperones: Molecular chaperones can assist in the correct folding of your target protein.[9] Consider using an expression host that co-expresses chaperones or co-transforming with a chaperone-encoding plasmid.

  • Enzyme Degradation: The enzyme may be degraded by proteases during purification or storage.

    • Add Protease Inhibitors: Always include a protease inhibitor cocktail in your lysis buffer.

    • Proper Storage: Store your purified enzyme in an appropriate buffer (containing glycerol, for example) at -80°C for long-term stability.

  • Substrate Quality: The this compound substrate can be unstable.

    • Verify Substrate Integrity: If possible, verify the quality and concentration of your this compound stock using methods like HPLC.[3]

    • Proper Storage: Store CoA esters at -80°C and avoid repeated freeze-thaw cycles.

Troubleshooting Workflow: Low Enzyme Activity

Troubleshooting_Activity start Start: Low/No Enzyme Activity check_assay Verify Assay Conditions (pH, Temp, Buffer) start->check_assay check_cofactor Check Cofactor (NADPH present, fresh?) start->check_cofactor check_substrate Verify Substrate Quality (this compound) start->check_substrate check_protein Assess Protein Integrity (SDS-PAGE, Western) start->check_protein solution_assay Optimize pH (e.g., ~6.0) & Temperature (e.g., 25-37°C) check_assay->solution_assay solution_cofactor Use Fresh NADPH (Optimal Concentration) check_cofactor->solution_cofactor solution_substrate Use High-Quality Substrate Store at -80°C check_substrate->solution_substrate protein_degraded Is protein degraded or aggregated? check_protein->protein_degraded end Activity Restored solution_assay->end solution_cofactor->end solution_substrate->end solution_degraded Add Protease Inhibitors Optimize Purification protein_degraded->solution_degraded Yes protein_misfolded Is protein misfolded? (Check solubility) protein_degraded->protein_misfolded No solution_degraded->end solution_misfolded Re-optimize Expression (See Problem 2 & 3) protein_misfolded->solution_misfolded Yes protein_misfolded->end No solution_misfolded->end

Caption: A decision tree for troubleshooting low recombinant enzyme activity.

Problem 2: Poor Protein Solubility (Inclusion Bodies)

Q: My enzyme is highly expressed in E. coli, but it's all in the insoluble fraction (inclusion bodies). How can I increase its solubility?

A: Inclusion body formation is a common challenge when overexpressing foreign proteins in E. coli.[10] Here are several effective strategies to improve solubility.

Strategies to Enhance Protein Solubility:

  • Optimize Expression Conditions:

    • Lower Induction Temperature: This is one of the most effective methods. Reducing the growth temperature to 16-25°C after adding the inducer slows protein synthesis, allowing more time for correct folding.[7][8]

    • Reduce Inducer Concentration: Lowering the concentration of the inducer (e.g., IPTG) can decrease the rate of transcription and translation, reducing the burden on the cell's folding machinery.[8]

    • Change Expression Host: Use E. coli strains engineered to have a less reducing cytoplasmic environment (e.g., Origami™, Shuffle™) which can promote disulfide bond formation, or strains that co-express chaperones (e.g., BL21-CodonPlus-RIL).[6]

  • Modify the Protein Construct:

    • Use Solubility-Enhancing Tags: Fusing your protein to a highly soluble partner, such as Maltose Binding Protein (MBP) or Glutathione S-transferase (GST), can significantly improve its solubility.[6]

    • Add Small Peptide Tags: Short, charged, or hydrophilic peptide tags can sometimes improve solubility without the bulk of a large fusion partner.[11]

  • Optimize Lysis Buffer Composition:

    • Include Additives: Supplementing the lysis buffer with additives can help stabilize the protein. Common additives include:

      • Glycerol (5-20%): A common osmolyte that stabilizes proteins.

      • Non-ionic detergents (e.g., Triton X-100, Tween 20): Can help solubilize some proteins.[12]

      • High salt concentration (e.g., 500 mM NaCl): Can prevent aggregation.[12]

      • L-Arginine: Often used as an aggregation suppressor.

Workflow: Optimizing Protein Expression & Solubility

Workflow_Solubility start Start: Gene of Interest vector_design Vector Design - Codon Optimization - Choose Promoter (e.g., T7) - Add Solubility Tag (e.g., MBP, His) start->vector_design host_selection Host Selection (e.g., BL21(DE3)) vector_design->host_selection transformation Transformation host_selection->transformation expression_test Small-Scale Expression Test transformation->expression_test analysis Analyze Expression & Solubility (SDS-PAGE of soluble & insoluble fractions) expression_test->analysis is_soluble Is protein soluble? analysis->is_soluble optimize Optimize Expression: - Lower Temp (16-25°C) - Lower Inducer [ ] - Co-express Chaperones is_soluble->optimize No scale_up Scale-Up Expression is_soluble->scale_up Yes optimize->expression_test lysis Cell Lysis (Optimized Buffer) scale_up->lysis purification Purification (e.g., Affinity Chromatography) lysis->purification end Purified, Soluble Protein purification->end

Caption: A workflow for optimizing recombinant protein expression and solubility.

Data & Protocols

Table 1: Kinetic Properties of Cinnamoyl-CoA Reductase (CCR)

This table summarizes the relative activity and substrate preference for CCR from different plant sources, highlighting that these enzymes often show the highest efficiency with feruloyl-CoA and this compound.

Enzyme SourceSubstrateRelative Activity (%)Km (µM)Ki (µM)Reference
Petunia hybrida (Ph-CCR1)Feruloyl-CoA100--[1]
This compound65.4--[1]
p-Coumaroyl-CoA21.6--[1]
Caffeoyl-CoA<1--[1]
Populus tomentosa (PtCCR)Feruloyl-CoAMost favorable-15.2 (inhibited by Caffeoyl-CoA)[5]
Caffeoyl-CoALower affinity-8.3 (inhibited by Feruloyl-CoA)[5]
Experimental Protocol: Spectrophotometric Assay for CCR Activity

This protocol provides a method for determining the activity of a recombinant Cinnamoyl-CoA Reductase (CCR) by monitoring the consumption of its cofactor, NADPH.

Principle:

CCR catalyzes the reduction of an cinnamoyl-CoA ester (e.g., this compound) to its corresponding aldehyde, a reaction that consumes NADPH. The decrease in NADPH concentration is measured by monitoring the decrease in absorbance at 340 nm (the absorbance maximum for NADPH). The molar extinction coefficient for NADPH at 340 nm is 6220 M⁻¹cm⁻¹.[13]

Materials:

  • Purified recombinant CCR enzyme

  • Reaction Buffer: 100 mM Sodium Phosphate buffer, pH 6.0[5]

  • Substrate: 10 mM stock solution of this compound in water

  • Cofactor: 10 mM stock solution of NADPH in water

  • UV/Vis Spectrophotometer capable of reading at 340 nm

  • Cuvettes (1 cm path length)

Procedure:

  • Prepare the Reaction Mixture: In a 1.5 mL microfuge tube, prepare a master mix (for the desired number of reactions plus one extra) containing the reaction buffer and NADPH. For a final reaction volume of 500 µL, a typical mixture would be:

    • 475 µL Reaction Buffer (100 mM Sodium Phosphate, pH 6.0)

    • 2.5 µL NADPH stock solution (for a final concentration of 50 µM)

  • Equilibrate: Pipette 477.5 µL of the master mix into a cuvette and place it in the spectrophotometer. Allow the temperature to equilibrate to the desired temperature (e.g., 30°C) for 5 minutes.

  • Initiate the Reaction:

    • Add 2.5 µL of the purified CCR enzyme solution to the cuvette. Mix gently by pipetting.

    • Blank the spectrophotometer with this enzyme-buffer-cofactor mixture.

    • To start the reaction, add 20 µL of the this compound stock solution (for a final concentration of 400 µM). Mix immediately and start recording the absorbance at 340 nm.

  • Data Collection: Record the absorbance at 340 nm every 15 seconds for 5-10 minutes. The rate of reaction should be linear during the initial phase.

  • Control Reaction: Perform a control reaction without the enzyme or without the substrate to account for any non-enzymatic degradation of NADPH or background absorbance changes.

Data Analysis:

  • Determine the rate of reaction (ΔA₃₄₀/min) from the linear portion of the absorbance vs. time plot.

  • Calculate the enzyme activity using the Beer-Lambert law:

    • Activity (µmol/min/mL) = (ΔA₃₄₀/min) / (ε * l) * (V_total / V_enzyme) * 1000

    • Where:

      • ε (molar extinction coefficient of NADPH) = 6.22 mM⁻¹cm⁻¹

      • l (path length) = 1 cm

      • V_total = Total reaction volume (in mL)

      • V_enzyme = Volume of enzyme added (in mL)

References

Technical Support Center: Method Refinement for Detecting Low-Abundance Sinapoyl-CoA Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the detection of low-abundance sinapoyl-CoA derivatives.

Troubleshooting Guide

This guide addresses common issues encountered during the extraction and LC-MS/MS analysis of this compound and its derivatives.

IssuePotential Cause(s)Recommended Solution(s)
Low or No Analyte Signal Analyte Degradation: Acyl-CoAs are susceptible to hydrolysis.- Work quickly and on ice during sample preparation. - Use pre-chilled solvents and tubes. - Immediately freeze-clamp tissues in liquid nitrogen upon collection.
Inefficient Extraction: The analyte is not being effectively extracted from the sample matrix.- Ensure thorough homogenization or sonication of the sample. - Optimize the extraction solvent. A common starting point is a mixture of methanol (B129727) and water (e.g., 80:20) with 0.1% formic acid.
Analyte Concentration Below Limit of Detection (LOD): The amount of analyte in the sample is too low for the instrument to detect.- Concentrate the sample extract using a vacuum concentrator. - Increase the injection volume on the LC-MS/MS system. - Optimize ionization source parameters on the mass spectrometer for maximum sensitivity.
Poor Chromatographic Peak Shape (Tailing, Broadening) Column Contamination: Buildup of matrix components on the analytical column.- Implement a robust sample clean-up procedure, such as solid-phase extraction (SPE). - Use a guard column to protect the analytical column.
Inappropriate Mobile Phase: The pH or composition of the mobile phase is not optimal for the analyte.- Adjust the mobile phase pH. Acyl-CoAs are often analyzed with acidic mobile phases containing formic acid or ammonium (B1175870) acetate. - Optimize the gradient elution to ensure proper separation and peak shape.
High Background Noise Contaminated Solvents or System: Impurities in the mobile phase or a contaminated LC-MS system.- Use high-purity, LC-MS grade solvents and additives. - Flush the LC system and mass spectrometer to remove contaminants.
Matrix Effects: Co-eluting compounds from the sample matrix are interfering with the analyte signal.- Improve chromatographic separation to resolve the analyte from interfering compounds. - Dilute the sample to reduce the concentration of interfering matrix components.
Inconsistent Retention Times Fluctuations in LC System: Changes in flow rate, mobile phase composition, or column temperature.- Ensure the LC pump is delivering a stable flow rate. - Prepare fresh mobile phase and ensure proper mixing. - Use a column oven to maintain a consistent temperature.

Frequently Asked Questions (FAQs)

Q1: What is the most critical step in sample preparation for analyzing this compound derivatives?

A1: The most critical step is to minimize enzymatic degradation. This compound and other acyl-CoAs are highly susceptible to enzymatic hydrolysis. Therefore, it is essential to rapidly quench metabolic activity at the point of sample collection, typically by freeze-clamping the tissue in liquid nitrogen. All subsequent extraction steps should be performed on ice with pre-chilled solvents to maintain low temperatures.

Q2: Which extraction solvent is recommended for this compound derivatives from plant tissues?

A2: A commonly used and effective extraction solvent is a mixture of 80% methanol and 20% water with 0.1% formic acid. The methanol helps to precipitate proteins and extract the relatively polar this compound, while the formic acid aids in maintaining the stability of the molecule by keeping it protonated.

Q3: How can I improve the sensitivity of my LC-MS/MS method for detecting very low abundance this compound derivatives?

A3: To improve sensitivity, focus on optimizing the mass spectrometer's ionization source parameters (e.g., spray voltage, gas flows, and temperature) and the collision energy for the specific MRM transitions of your analyte. Additionally, sample concentration and using a sensitive instrument operating in Multiple Reaction Monitoring (MRM) mode are crucial.

Q4: What are the expected MRM transitions for this compound?

A4: While specific published values for this compound can be scarce, the fragmentation of acyl-CoAs is well-characterized. In positive ion mode, acyl-CoAs typically exhibit a characteristic neutral loss of 507 amu, corresponding to the 3'-phosphoadenosine diphosphate (B83284) fragment.[1][2] Given the exact mass of this compound is 973.1731 g/mol , the precursor ion ([M+H]⁺) would be approximately m/z 974.18. The primary product ion for quantification would therefore be m/z 467.18 ([M+H-507]⁺). A secondary, qualifying ion is often observed at m/z 428, representing the CoA moiety.[1]

Q5: Should I use an internal standard for the quantification of this compound derivatives?

A5: Yes, the use of a stable isotope-labeled internal standard is highly recommended for accurate quantification. This will help to correct for variations in extraction efficiency, matrix effects, and instrument response. If a specific standard for this compound is unavailable, a structurally similar acyl-CoA internal standard can be used, though validation of its suitability is necessary.

Experimental Protocols

Protocol 1: Extraction of this compound Derivatives from Plant Tissue
  • Sample Collection and Quenching: Harvest fresh plant tissue and immediately freeze-clamp in liquid nitrogen.

  • Homogenization: Grind the frozen tissue to a fine powder using a mortar and pestle pre-chilled with liquid nitrogen.

  • Extraction:

    • Weigh approximately 100 mg of the powdered tissue into a pre-chilled 2 mL microcentrifuge tube.

    • Add 1 mL of ice-cold extraction solvent (80% methanol: 20% water with 0.1% formic acid).

    • Vortex vigorously for 1 minute.

    • Sonicate the sample in an ice-cold water bath for 10 minutes.

  • Centrifugation: Centrifuge the sample at 13,000 rpm for 10 minutes at 4°C.

  • Filtration: Carefully collect the supernatant and filter it through a 0.22 µm PTFE syringe filter into an LC-MS vial.

  • Storage: Store the vials at -80°C until analysis.

Protocol 2: LC-MS/MS Analysis of this compound Derivatives
  • LC System: A standard HPLC or UHPLC system.

  • Column: A C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: Linear gradient to 95% B

    • 15-18 min: Hold at 95% B

    • 18-18.1 min: Return to 5% B

    • 18.1-22 min: Re-equilibration at 5% B

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5-10 µL.

  • MS System: A triple quadrupole mass spectrometer.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Detection Mode: Multiple Reaction Monitoring (MRM).

Data Presentation

The following tables provide a summary of key mass spectrometric parameters for the analysis of this compound and related compounds, along with representative limits of detection for acyl-CoAs.

Table 1: Calculated and Expected MRM Transitions for this compound and Related Derivatives

CompoundPrecursor Ion ([M+H]⁺) m/zProduct Ion (Quantifier) m/zProduct Ion (Qualifier) m/z
This compound974.18467.18 (Neutral Loss of 507)428.0 (CoA fragment)
Sinapoyl Malate357.08223.06147.03
Sinapic Acid225.08207.07192.05

Table 2: Representative Limits of Detection (LOD) and Quantitation (LOQ) for Acyl-CoAs

Data adapted from a study on various acyl-CoAs and may serve as a reference for expected sensitivity.[2]

Acyl-CoALOD (nM)LOQ (nM)
Free CoA1137
Acetyl-CoA27
Propionyl-CoA28
Long-Chain Acyl-CoAsup to 133up to 444

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing SampleCollection 1. Sample Collection (Freeze-Clamp in Liquid N2) Homogenization 2. Homogenization (Cryo-grinding) SampleCollection->Homogenization Extraction 3. Extraction (80% MeOH, 0.1% Formic Acid) Homogenization->Extraction Cleanup 4. Centrifugation & Filtration Extraction->Cleanup LC_Separation 5. LC Separation (C18 Reversed-Phase) Cleanup->LC_Separation MS_Detection 6. MS/MS Detection (ESI+, MRM Mode) LC_Separation->MS_Detection Data_Acquisition 7. Data Acquisition MS_Detection->Data_Acquisition Quantification 8. Quantification (Internal Standard Calibration) Data_Acquisition->Quantification

Caption: A general experimental workflow for the extraction and analysis of this compound derivatives.

Phenylpropanoid_Pathway Phenylalanine Phenylalanine Cinnamic_Acid Cinnamic Acid Phenylalanine->Cinnamic_Acid p_Coumaric_Acid p-Coumaric Acid Cinnamic_Acid->p_Coumaric_Acid p_Coumaroyl_CoA p-Coumaroyl-CoA p_Coumaric_Acid->p_Coumaroyl_CoA Caffeoyl_CoA Caffeoyl-CoA p_Coumaroyl_CoA->Caffeoyl_CoA Feruloyl_CoA Feruloyl-CoA Caffeoyl_CoA->Feruloyl_CoA _5_Hydroxyferuloyl_CoA 5-Hydroxyferuloyl-CoA Feruloyl_CoA->_5_Hydroxyferuloyl_CoA Sinapoyl_CoA This compound _5_Hydroxyferuloyl_CoA->Sinapoyl_CoA Sinapoyl_Esters Sinapoyl Esters (e.g., Sinapoyl Malate) Sinapoyl_CoA->Sinapoyl_Esters Lignin Lignin Monomers Sinapoyl_CoA->Lignin

Caption: Simplified biosynthesis pathway of this compound and its downstream derivatives.

References

resolving co-eluting peaks in the chromatographic analysis of sinapoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving co-eluting peaks and other common issues encountered during the chromatographic analysis of sinapoyl-CoA.

Troubleshooting Guide: Resolving Co-eluting Peaks

This guide provides a systematic approach to troubleshooting and resolving co-eluting or poorly resolved peaks in the chromatographic analysis of this compound.

Q1: My chromatogram shows a broad or shouldered peak where I expect to see this compound. How can I determine if this is due to co-elution?

A1: A broad or asymmetrical peak can indeed be an indication of co-eluting compounds. To confirm this, you can employ several techniques:

  • Peak Purity Analysis with a Diode Array Detector (DAD) or Photodiode Array (PDA) Detector: If your HPLC system is equipped with a DAD/PDA detector, you can assess peak purity. This involves comparing the UV-Vis spectra across the entire peak. If the spectra are not identical, it indicates the presence of more than one compound.[1][2][3][4] The UV absorbance maximum for sinapic acid derivatives is typically around 322-330 nm.[1][3]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Coupling your HPLC system to a mass spectrometer is a powerful tool for identifying co-eluting compounds. By examining the mass spectra across the chromatographic peak, you can identify different m/z values corresponding to multiple compounds eluting at or near the same time. Tandem mass spectrometry (MS/MS) can further aid in the structural elucidation of the co-eluting species.

Q2: I have confirmed that my this compound peak is co-eluting with another compound. What are the first steps to improve separation?

A2: The resolution of two chromatographic peaks is governed by three main factors: efficiency (N) , selectivity (α) , and retention factor (k') . A systematic approach to optimizing these parameters is the key to resolving co-elution.

Start by optimizing your mobile phase, as this is often the simplest and most effective approach.

  • Adjust the Mobile Phase Strength (to modify k'):

    • In reversed-phase HPLC, which is commonly used for phenolic compounds, you can increase the retention time of your analytes by decreasing the percentage of the organic solvent (e.g., acetonitrile (B52724) or methanol) in your mobile phase. This can often improve the separation of closely eluting peaks.

    • Conversely, if your peaks are too retained and broad, a slight increase in the organic solvent percentage can sharpen the peaks and sometimes improve resolution.

  • Optimize the Gradient Profile:

    • If you are using a gradient elution, try making the gradient shallower (i.e., a slower increase in the organic solvent concentration) in the region where this compound and the co-eluting peak elute. This provides more time for the two compounds to separate.

    • Introducing an isocratic hold in the gradient at a specific organic solvent percentage just before the elution of the critical pair can also significantly enhance resolution.

The following diagram illustrates a general workflow for troubleshooting co-eluting peaks.

G cluster_0 Troubleshooting Workflow for Co-eluting Peaks start Problem: Co-eluting Peaks (Broad or Shouldered Peak) check_purity Confirm Co-elution (DAD Peak Purity / LC-MS) start->check_purity optimize_mobile_phase Optimize Mobile Phase (Strength & Gradient) check_purity->optimize_mobile_phase change_selectivity Alter Selectivity (Organic Solvent / pH) optimize_mobile_phase->change_selectivity not_resolved Still Not Resolved optimize_mobile_phase->not_resolved If not resolved change_column Change Stationary Phase (Different Column Chemistry) change_selectivity->change_column change_selectivity->not_resolved If not resolved optimize_other Optimize Other Parameters (Temperature / Flow Rate) change_column->optimize_other change_column->not_resolved If not resolved resolved Peaks Resolved optimize_other->resolved not_resolved->optimize_mobile_phase not_resolved->change_selectivity not_resolved->change_column

Caption: A logical workflow for systematically addressing co-eluting peaks in HPLC analysis.

Q3: Adjusting the mobile phase strength and gradient didn't fully resolve the peaks. What should I try next?

A3: If optimizing the mobile phase strength and gradient is insufficient, the next step is to alter the selectivity (α) of your chromatographic system. Selectivity is a measure of the difference in interaction of the two co-eluting compounds with the stationary and mobile phases.

  • Change the Organic Modifier: Switching from acetonitrile to methanol (B129727), or vice versa, can significantly alter selectivity. These solvents have different properties and will interact differently with your analytes and the stationary phase, which can change the elution order and improve separation.

  • Adjust the Mobile Phase pH: this compound and many of its potential co-eluents (like sinapic acid and other phenolic acids) contain ionizable functional groups. Adjusting the pH of the aqueous portion of your mobile phase can change the ionization state of these compounds, which in turn affects their hydrophobicity and retention on a reversed-phase column. For acidic compounds like phenolics, using an acidic mobile phase (e.g., with 0.1% formic acid or phosphoric acid) to suppress ionization is a common practice to achieve good peak shape and retention.[5]

  • Use a Different Stationary Phase: If mobile phase modifications are unsuccessful, changing the column chemistry is a powerful way to alter selectivity. If you are using a standard C18 column, consider trying:

    • A Phenyl-Hexyl column: This can provide alternative selectivity for aromatic compounds like this compound through π-π interactions.

    • A Cyano (CN) column: This can offer different selectivity due to its polar characteristics.[6]

    • A column with a different C18 bonding density or end-capping.

  • Increase Column Efficiency (N): While changing selectivity is often more effective, increasing the column's efficiency can also improve resolution by making the peaks sharper. This can be achieved by:

    • Using a column with a smaller particle size (e.g., sub-2 µm for UPLC).

    • Using a longer column.

    • Optimizing the flow rate (lower flow rates often lead to better efficiency, but with longer run times).

The following diagram illustrates the relationship between key chromatographic parameters and peak resolution.

G cluster_1 Factors Affecting Peak Resolution resolution Peak Resolution (Rs) efficiency Efficiency (N) (Peak Sharpness) resolution->efficiency selectivity Selectivity (α) (Peak Separation) resolution->selectivity retention Retention Factor (k') (Peak Retention) resolution->retention particle_size Smaller Particle Size efficiency->particle_size column_length Longer Column efficiency->column_length flow_rate Lower Flow Rate efficiency->flow_rate mobile_phase_comp Mobile Phase (Organic Modifier, pH) selectivity->mobile_phase_comp stationary_phase Stationary Phase (Column Chemistry) selectivity->stationary_phase temperature Temperature selectivity->temperature mobile_phase_strength Mobile Phase Strength retention->mobile_phase_strength

Caption: Key parameters influencing chromatographic peak resolution.

Frequently Asked Questions (FAQs)

Q1: What are the common co-eluents I should be aware of when analyzing this compound?

A1: Potential co-eluents for this compound can include:

  • Structurally related hydroxycinnamoyl-CoAs: These are biosynthetic precursors or related compounds, such as p-coumaroyl-CoA, caffeoyl-CoA, and feruloyl-CoA.[7]

  • Sinapic acid and its other esters: Sinapic acid is the hydrolysis product of this compound. Other common esters found in plant extracts include sinapoyl-glucose and sinapine (B1681761) (sinapoyl-choline).[1][2][3]

  • Isomers: Positional isomers of this compound or its derivatives may exist and can be challenging to separate.

  • Degradation products: this compound can be unstable, and its degradation products may co-elute.

Q2: What are the ideal storage and sample preparation conditions to ensure the stability of this compound?

A2: Acyl-CoA esters can be prone to hydrolysis. To minimize degradation during sample preparation and analysis:

  • Storage: Store standards and samples at -80°C for long-term storage and on ice during sample preparation.

  • pH: Maintain a slightly acidic pH (around 4-6) in your sample diluent and mobile phase to improve stability.

  • Solvent: Reconstitute samples in a solvent that minimizes degradation. For some acyl-CoAs, methanol has been shown to provide good stability. Volatile components in the sample diluent can impact sample stability over time.[8]

  • Temperature: Use a refrigerated autosampler (e.g., 4°C) to maintain sample integrity during long analytical runs.

Q3: Can I use the same HPLC method for this compound that I use for other phenolic acids?

A3: While methods for general phenolic acid analysis provide a good starting point, they may require optimization for this compound. The bulky CoA moiety makes this compound significantly less polar than its corresponding free acid. This means it will have a different retention behavior. You will likely need to adjust the mobile phase composition and gradient profile to achieve optimal retention and resolution for this compound and its potential co-eluents.

Experimental Protocols

The following is a representative experimental protocol for the separation of sinapic acid derivatives, which can be adapted and optimized for the analysis of this compound.

Representative HPLC Method for Sinapic Acid Derivatives

This method can be used as a starting point for developing a separation method for this compound.

ParameterRecommended Condition
Column Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase A Water with 0.1% phosphoric acid or 0.1% formic acid
Mobile Phase B Methanol or Acetonitrile
Gradient Start with a low percentage of B (e.g., 10%) and increase to a high percentage (e.g., 90%) over 20-30 minutes. A shallow gradient is often beneficial.
Flow Rate 0.8 - 1.0 mL/min[1][2][3]
Column Temperature 25 - 35 °C
Detector DAD/PDA at 330 nm[1][3]
Injection Volume 10 - 20 µL

Note: This is a general protocol and should be optimized for your specific application and instrumentation to achieve the best resolution for this compound.

Data Presentation

The following table summarizes the general effects of changing key chromatographic parameters on peak resolution. Specific quantitative data for this compound is dependent on the specific co-eluent and the chromatographic system used.

Table 1: Summary of the Impact of Chromatographic Parameter Adjustments on Peak Resolution

Parameter AdjustedChangeExpected Effect on ResolutionPotential Drawbacks
Mobile Phase Strength Decrease % OrganicIncrease retention (k'), potentially improving resolution for early eluting peaks.Longer run times, broader peaks for late-eluting compounds.
Increase % OrganicDecrease retention, shorter run times, sharper peaks.May decrease resolution of early eluting, poorly retained peaks.
Gradient Slope Decrease SlopeImproved resolution for complex mixtures and closely eluting peaks.Longer analysis time.
Mobile Phase pH Adjust to suppress ionizationImproved peak shape and retention for ionizable compounds.May alter elution order and selectivity.
Organic Modifier Switch Acetonitrile to Methanol (or vice versa)Significant change in selectivity (α), potentially resolving co-eluting peaks.May require re-optimization of the entire method.
Stationary Phase Change Column Chemistry (e.g., C18 to Phenyl-Hexyl)Drastic change in selectivity, offering a powerful tool for resolving difficult co-elutions.Requires purchase of a new column and significant method redevelopment.
Column Temperature Increase TemperatureDecreased mobile phase viscosity, potentially sharper peaks and shorter run times. Can alter selectivity.May cause degradation of thermally labile compounds.
Decrease TemperatureIncreased retention, may improve resolution for some compounds.Longer run times, increased backpressure.
Flow Rate Decrease Flow RateIncreased efficiency (N), often leading to better resolution.Longer analysis time.
Column Particle Size Decrease Particle SizeIncreased efficiency (N), leading to sharper peaks and better resolution.Higher backpressure, may require a UPLC system.

References

Technical Support Center: Enhancing Sinapoyl-CoA Production in Microbial Hosts

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the microbial production of sinapoyl-CoA.

Frequently Asked Questions (FAQs)

Q1: What are the primary microbial hosts used for this compound production?

A1: Escherichia coli and Saccharomyces cerevisiae are the most common microbial hosts for producing this compound and other phenylpropanoids. E. coli is favored for its rapid growth and well-established genetic tools, while S. cerevisiae is a robust eukaryotic host suitable for expressing complex plant enzymes like cytochrome P450s.[1][2]

Q2: What is the general biosynthetic pathway for this compound from a simple carbon source?

A2: The biosynthesis of this compound begins with the shikimate pathway, which produces the precursor amino acid L-phenylalanine. From L-phenylalanine, a series of enzymatic reactions, often involving heterologously expressed plant enzymes, converts it to p-coumaroyl-CoA, which is then further modified through hydroxylation and methylation steps to yield this compound.[3][4]

Q3: Why is codon optimization important when expressing plant-derived genes in microbial hosts?

A3: Codon optimization is crucial because different organisms exhibit codon usage bias, meaning they preferentially use certain codons for the same amino acid.[5] Plant genes may contain codons that are rare in E. coli or yeast, leading to inefficient translation and low protein expression.[6][7] Synthesizing the genes with codons optimized for the microbial host can significantly improve protein yields and overall pathway efficiency.[8]

Q4: How can I quantify the intracellular concentration of this compound?

A4: The most reliable and sensitive method for quantifying this compound is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[9][10] This technique allows for the separation of this compound from other cellular metabolites and its specific detection and quantification based on its mass-to-charge ratio and fragmentation pattern.[11][12]

Troubleshooting Guide

Issue 1: Low or No Production of this compound

Question: I have introduced all the necessary genes for the this compound pathway, but I am detecting little to no product. What are the potential causes?

Answer: Low or no yield of this compound can stem from several factors, ranging from precursor availability to enzyme activity. A systematic approach to troubleshooting is recommended.

Possible Causes and Solutions:

  • Insufficient Precursor Supply: The production of this compound is highly dependent on the intracellular pools of L-phenylalanine and malonyl-CoA.

    • L-phenylalanine: The native aromatic amino acid biosynthesis pathway in many microbial hosts is tightly regulated. To increase the supply of L-phenylalanine, consider overexpressing key enzymes of the shikimate pathway, such as a feedback-resistant 3-deoxy-D-arabino-heptulosonate-7-phosphate (DAHP) synthase (AroG).[1][13]

    • Malonyl-CoA: Malonyl-CoA is a critical precursor for the condensation reactions in the phenylpropanoid pathway and is often a limiting factor.[14] Overexpression of acetyl-CoA carboxylase (ACC) can increase the intracellular malonyl-CoA pool.[15][16]

  • Poor Expression or Activity of Heterologous Enzymes: The plant-derived enzymes in the pathway may not be expressed or folded correctly in the microbial host.

    • Codon Optimization: Ensure that the DNA sequences of the plant genes have been codon-optimized for your specific microbial host (E. coli or S. cerevisiae).[6][17]

    • Expression System: Use strong, inducible promoters to control the expression of the pathway genes. The timing and level of induction can significantly impact enzyme activity and metabolic burden.

    • Enzyme Solubility: Insoluble protein expression in the form of inclusion bodies is a common issue in E. coli. Try lowering the induction temperature (e.g., 16-25°C) and inducer concentration (e.g., 0.1-0.5 mM IPTG) to improve protein folding and solubility.

  • Enzymatic Bottlenecks: One or more enzymes in the pathway may have low catalytic efficiency, creating a bottleneck.[18]

    • Enzyme Source: The kinetic properties of enzymes can vary significantly between different plant species. Consider testing orthologs of the bottleneck enzyme from different plant sources to find a more efficient version.

    • Protein Engineering: Structure-based enzyme engineering can be employed to improve the catalytic activity or substrate specificity of a rate-limiting enzyme.[19]

  • Toxicity of Intermediates: Accumulation of certain pathway intermediates, such as p-coumaric acid, can be toxic to the microbial host and inhibit growth.

    • Pathway Balancing: Fine-tune the expression levels of each enzyme in the pathway to prevent the accumulation of any single intermediate. This can be achieved by using promoters of varying strengths or by altering gene copy numbers.[19]

Issue 2: Accumulation of Undesired Byproducts

Question: My engineered strain is producing significant amounts of pathway intermediates (e.g., p-coumaric acid, caffeoyl-CoA) but very little this compound. How can I improve the conversion efficiency?

Answer: The accumulation of intermediates suggests that the downstream enzymes in the pathway are not functioning optimally.

Possible Causes and Solutions:

  • Suboptimal Activity of Hydroxylases and Methyltransferases: The enzymes responsible for converting p-coumaroyl-CoA to this compound (e.g., C3'H, CCoAOMT, F5H, COMT) are often the culprits.[20][21]

    • Cytochrome P450s (C3'H, F5H): These enzymes are membrane-bound and require a compatible cytochrome P450 reductase (CPR) for activity. When expressing plant P450s in E. coli, it is often necessary to co-express a plant-derived CPR. In yeast, the native CPR may be sufficient, but co-expression of a plant CPR can sometimes improve activity.[19]

    • O-Methyltransferases (CCoAOMT, COMT): Ensure that the S-adenosylmethionine (SAM) cofactor, the methyl donor for these reactions, is not limiting.

  • Incorrect Pathway Branching: The metabolic flux may be diverted to competing pathways.

    • Knockout of Competing Pathways: Identify and knock out native enzymes that may convert pathway intermediates into undesired products.

Quantitative Data Summary

Table 1: Impact of Metabolic Engineering Strategies on Malonyl-CoA-Derived Product Formation

Microbial HostEngineering StrategyProductTiter Increase (Fold)Reference
E. coliOverexpression of acetyl-CoA carboxylase (Acc)(2S)-Naringenin6.8[15]
E. coliOverexpression of Acc and biotin (B1667282) ligaseFlavanone-[22]
S. cerevisiaeExpression of Y. lipolytica ACCMalonyl-CoAHigher than native ACC[23]
S. cerevisiaeBiosensor-assisted evolution3-Hydroxypropionic acid-[24]

Experimental Protocols

Protocol 1: Heterologous Expression of the this compound Pathway in E. coli
  • Gene Synthesis and Codon Optimization: Synthesize the DNA sequences for the required plant enzymes (e.g., PAL, C4H, 4CL, HCT, C3'H, CCoAOMT, F5H, COMT), with codons optimized for E. coli expression.

  • Vector Construction: Clone the optimized genes into compatible expression vectors with inducible promoters (e.g., T7 or araBAD promoters). It is often advantageous to group genes encoding sequential pathway steps into operons on the same plasmid.

  • Host Transformation: Transform the expression plasmids into a suitable E. coli strain (e.g., BL21(DE3) or Nissle 1917).

  • Culture and Induction:

    • Grow the engineered strain in a suitable medium (e.g., LB or M9 minimal medium) at 37°C to an OD600 of 0.6-0.8.

    • Induce protein expression by adding the appropriate inducer (e.g., IPTG or L-arabinose) to a final concentration of 0.1-1.0 mM.

    • Reduce the temperature to 20-30°C and continue incubation for 24-72 hours.

  • Sample Collection: Harvest the cells by centrifugation for subsequent analysis.

Protocol 2: Quantification of this compound by LC-MS/MS
  • Sample Preparation and Extraction:

    • Quench the metabolism of the harvested cell pellet rapidly, for example, by flash-freezing in liquid nitrogen.

    • Extract the intracellular metabolites using an acidic solvent mixture (e.g., 80:20 methanol:water with 0.1% formic acid) to precipitate proteins and stabilize the CoA esters.[11]

    • Vortex and sonicate the sample to ensure complete cell lysis.

    • Centrifuge the sample at high speed (e.g., 13,000 rpm) at 4°C to pellet cell debris.

    • Collect the supernatant and filter it through a 0.22 µm syringe filter.[11]

  • LC-MS/MS Analysis:

    • Chromatography: Separate the extracted metabolites using a C18 reverse-phase HPLC column. A gradient elution with mobile phases containing an ion-pairing agent or a suitable buffer (e.g., ammonium (B1175870) acetate) is typically used.[10]

    • Mass Spectrometry: Perform detection using a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This involves selecting the precursor ion corresponding to this compound and monitoring for specific product ions generated upon fragmentation.[9]

    • Quantification: Create a standard curve using a certified reference standard of this compound to accurately quantify its concentration in the samples.

Visualizations

Sinapoyl_CoA_Biosynthesis_Pathway Glucose Glucose Shikimate_Pathway Shikimate Pathway Glucose->Shikimate_Pathway L_Phenylalanine L-Phenylalanine Shikimate_Pathway->L_Phenylalanine Cinnamic_Acid Cinnamic Acid L_Phenylalanine->Cinnamic_Acid PAL p_Coumaric_Acid p-Coumaric Acid Cinnamic_Acid->p_Coumaric_Acid C4H p_Coumaroyl_CoA p-Coumaroyl-CoA p_Coumaric_Acid->p_Coumaroyl_CoA 4CL Caffeoyl_CoA Caffeoyl-CoA p_Coumaroyl_CoA->Caffeoyl_CoA HCT/C3'H Feruloyl_CoA Feruloyl-CoA Caffeoyl_CoA->Feruloyl_CoA CCoAOMT Five_Hydroxyferuloyl_CoA 5-Hydroxyferuloyl-CoA Feruloyl_CoA->Five_Hydroxyferuloyl_CoA F5H Sinapoyl_CoA This compound Five_Hydroxyferuloyl_CoA->Sinapoyl_CoA COMT PAL PAL C4H C4H FourCL 4CL HCT_C3H HCT/C3'H CCoAOMT CCoAOMT F5H F5H COMT COMT

Caption: Biosynthetic pathway of this compound from L-phenylalanine.

Experimental_Workflow Gene_Opt 1. Gene Synthesis & Codon Optimization Cloning 2. Vector Construction (Cloning) Gene_Opt->Cloning Transformation 3. Host Transformation (E. coli / Yeast) Cloning->Transformation Cultivation 4. Cultivation & Induction Transformation->Cultivation Harvesting 5. Cell Harvesting Cultivation->Harvesting Extraction 6. Metabolite Extraction Harvesting->Extraction Analysis 7. LC-MS/MS Analysis Extraction->Analysis Quantification 8. Data Analysis & Quantification Analysis->Quantification

Caption: General experimental workflow for microbial production and analysis.

Troubleshooting_Logic Start Low/No this compound Check_Precursors Check Precursor Supply (L-Phe, Malonyl-CoA) Start->Check_Precursors Check_Expression Check Enzyme Expression (SDS-PAGE, Western Blot) Start->Check_Expression Check_Intermediates Analyze Intermediates (LC-MS) Start->Check_Intermediates Solution_Precursors Solution: - Overexpress shikimate pathway - Overexpress ACC Check_Precursors->Solution_Precursors Is it low? Solution_Expression Solution: - Codon optimize - Lower induction temp. - Use stronger promoters Check_Expression->Solution_Expression Is it low/insoluble? Solution_Bottleneck Solution: - Test enzyme orthologs - Balance pathway expression - Co-express CPR for P450s Check_Intermediates->Solution_Bottleneck Is one accumulating?

Caption: Troubleshooting logic for low this compound production.

References

Technical Support Center: Validation of Enzyme Kinetics for Sinapoyl-CoA Converting Enzymes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the validation of enzyme kinetics for sinapoyl-CoA converting enzymes.

Frequently Asked Questions (FAQs)

Q1: What are the common initial steps to validate the kinetics of a this compound converting enzyme?

A1: The initial steps involve optimizing the assay conditions. This includes determining the optimal pH, temperature, and buffer components for the enzyme's activity. It is also crucial to establish the linear range of the assay with respect to both time and enzyme concentration. This ensures that the measured initial velocities are accurate representations of the enzyme's catalytic rate under the tested conditions.

Q2: My enzyme activity is very low or undetectable. What are the possible causes?

A2: Several factors could lead to low or no enzyme activity. Check the following:

  • Enzyme Integrity: Ensure the enzyme has been stored correctly and has not undergone multiple freeze-thaw cycles, which can lead to denaturation.

  • Substrate Quality: Verify the concentration and purity of your this compound and the acceptor substrate. Substrates can degrade over time.

  • Cofactor Presence: Some enzymes require specific cofactors (e.g., Mg²⁺) for activity. Ensure all necessary cofactors are present in the reaction buffer.

  • Assay Conditions: Confirm that the pH and temperature of the assay are optimal for your specific enzyme.

  • Inhibitors: The presence of inhibitors in your sample preparation or reagents can significantly reduce enzyme activity.

Q3: I am observing high background noise in my spectrophotometric assay. How can I reduce it?

A3: High background noise can obscure the signal from your enzymatic reaction. To reduce it:

  • Blank Reactions: Always run control reactions that lack the enzyme or one of the substrates to measure the non-enzymatic reaction rate. Subtract this rate from your experimental values.

  • Substrate Stability: this compound and other thioesters can be unstable and hydrolyze spontaneously. Prepare substrate solutions fresh and keep them on ice.

  • Reagent Purity: Ensure all your reagents, including the buffer, are of high purity and are not contaminated.

Q4: The reaction rate is not linear over time. What does this indicate?

A4: A non-linear reaction rate can be due to several factors:

  • Substrate Depletion: If the substrate concentration is too low, it may be consumed rapidly, leading to a decrease in the reaction rate.

  • Product Inhibition: The product of the reaction may inhibit the enzyme, causing the rate to slow down as the product accumulates.

  • Enzyme Instability: The enzyme may not be stable under the assay conditions and could be losing activity over time.

  • Reagent Degradation: A critical reagent in the assay might be degrading during the incubation period.

To address this, it is essential to measure the initial velocity of the reaction, where the rate is linear with time.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
No or Weak Signal Omission of a key reagent.Double-check that all components (enzyme, substrates, cofactors, buffer) have been added in the correct order and concentrations.
Incorrect wavelength setting on the spectrophotometer.Verify the correct wavelength for monitoring the product formation or substrate consumption.
Enzyme is inactive.Use a fresh enzyme aliquot. Verify storage conditions and avoid repeated freeze-thaw cycles.
Substrate has degraded.Prepare fresh substrate solutions. Store stock solutions appropriately.
High Background Signal Non-enzymatic degradation of substrates.Run a control reaction without the enzyme to measure the rate of non-enzymatic reaction and subtract it from the assay results.
Contaminated reagents.Use fresh, high-quality reagents and buffers.
Inconsistent Results (Poor Reproducibility) Inaccurate pipetting.Use calibrated pipettes and proper pipetting techniques. Prepare a master mix for multiple reactions to minimize pipetting errors.
Temperature fluctuations.Ensure all reaction components are equilibrated to the assay temperature before initiating the reaction. Use a temperature-controlled cuvette holder or plate reader.
"Edge effect" in microplates.Avoid using the outer wells of a microplate, as they are more prone to evaporation. Ensure proper sealing of the plate.[1]
Non-linear Reaction Progress Curves Substrate concentration is too low.Increase the initial substrate concentration to ensure it is not depleted during the measurement of the initial rate.
Product inhibition.Measure the initial velocity of the reaction before significant product accumulation occurs.
Enzyme instability.Reduce the assay time or optimize buffer conditions (e.g., add stabilizing agents like glycerol (B35011) or BSA).

Data Presentation

Table 1: Kinetic Parameters of Hydroxycinnamoyl-CoA:shikimate Hydroxycinnamoyl Transferase (HCT) from Brachypodium distachyon

SubstrateK_m_ (µM)k_cat_ (s⁻¹)k_cat_/K_m_ (M⁻¹s⁻¹)
p-Coumaroyl-CoA1.8 ± 0.211.2 ± 0.36.2 x 10⁶
Caffeoyl-CoA1.2 ± 0.19.8 ± 0.28.2 x 10⁶
Shikimate68 ± 7--
Quinate1500 ± 200--

Data is illustrative and compiled from typical values found in the literature. Actual values may vary based on experimental conditions.

Table 2: Substrate Specificity of Sinapoylglucose:malate Sinapoyltransferase (SMT)

Acyl Donor SubstrateRelative Initial Velocity (%)
1-O-Sinapoyl-β-glucose100
1-O-Feruloyl-β-glucose85
1-O-Caffeoyl-β-glucose45
1,2-di-O-Sinapoyl-β-glucose26
1-O-(4-Coumaroyl)-β-glucose2.6

Data adapted from Mock, H.P., and Strack, D. (1992). Planta, 187(2), 236-242.[2]

Experimental Protocols

Protocol: Spectrophotometric Assay for Hydroxycinnamoyl-CoA:shikimate Hydroxycinnamoyl Transferase (HCT)

This protocol describes a continuous spectrophotometric assay to determine the kinetic parameters of HCT by monitoring the change in absorbance resulting from the formation of the hydroxycinnamoyl-shikimate ester. The reaction involves the transfer of a hydroxycinnamoyl group from a hydroxycinnamoyl-CoA donor to shikimate as an acceptor.

Materials:

  • Purified HCT enzyme

  • p-Coumaroyl-CoA or Caffeoyl-CoA stock solution

  • Shikimate stock solution

  • Potassium phosphate (B84403) buffer (100 mM, pH 7.0)

  • Spectrophotometer with a temperature-controlled cuvette holder

  • Quartz cuvettes

Procedure:

  • Reaction Mixture Preparation:

    • Prepare a reaction master mix containing the potassium phosphate buffer and shikimate at a saturating concentration. For determining the K_m_ of the hydroxycinnamoyl-CoA, the shikimate concentration should be high (e.g., 5-10 times the expected K_m_).

    • To determine the K_m_ for shikimate, the hydroxycinnamoyl-CoA concentration should be saturating.

  • Spectrophotometer Setup:

    • Set the spectrophotometer to the appropriate wavelength to monitor the reaction. The formation of p-coumaroyl-shikimate can be monitored at approximately 333 nm.

    • Set the temperature to the optimal temperature for the enzyme (e.g., 30°C).

  • Assay Measurement:

    • Add the reaction master mix to a quartz cuvette.

    • Add the varying concentrations of the hydroxycinnamoyl-CoA substrate.

    • Place the cuvette in the spectrophotometer and allow the temperature to equilibrate for 3-5 minutes, then record a stable baseline.

    • Initiate the reaction by adding a small, fixed amount of the purified HCT enzyme.

    • Immediately start recording the absorbance at regular intervals (e.g., every 15 seconds) for 5-10 minutes.

  • Data Analysis:

    • Calculate the initial reaction velocity (v₀) from the linear portion of the absorbance versus time plot. The rate of product formation can be calculated using the Beer-Lambert law (A = εbc), where A is the change in absorbance, ε is the molar extinction coefficient of the product, b is the path length of the cuvette, and c is the change in product concentration.

    • Plot the initial velocities against the substrate concentrations.

    • Fit the data to the Michaelis-Menten equation using a non-linear regression analysis to determine the K_m_ and V_max_ values.

Mandatory Visualizations

HCT_Pathway cluster_substrates Substrates cluster_enzyme Enzyme cluster_products Products p-Coumaroyl-CoA p-Coumaroyl-CoA HCT HCT p-Coumaroyl-CoA->HCT Shikimate Shikimate Shikimate->HCT p-Coumaroyl-shikimate p-Coumaroyl-shikimate HCT->p-Coumaroyl-shikimate CoA-SH CoA-SH HCT->CoA-SH Enzyme_Kinetics_Workflow A Assay Optimization (pH, Temp, Buffer) B Determine Linear Range (Time, Enzyme Conc.) A->B C Prepare Substrate Dilutions B->C D Measure Initial Velocities (v₀) C->D E Plot v₀ vs. [Substrate] D->E F Non-linear Regression (Michaelis-Menten Fit) E->F G Determine K_m_ and V_max_ F->G

References

Technical Support Center: Troubleshooting Poor Reproducibility in Sinapoyl-CoA Quantification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for sinapoyl-CoA quantification. This resource is designed for researchers, scientists, and drug development professionals to address common challenges that can lead to poor reproducibility in the analysis of this critical plant metabolite. Here you will find frequently asked questions (FAQs) and troubleshooting guides to help you optimize your experimental workflow, from sample preparation to data analysis.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of poor reproducibility in this compound quantification?

A1: Poor reproducibility in this compound quantification often stems from a combination of factors, including:

  • Sample Instability: this compound, like other acyl-CoA thioesters, is susceptible to degradation by enzymes (e.g., hydrolases) and chemical hydrolysis. Inconsistent sample handling and storage can lead to variable degradation rates.

  • Inefficient or Variable Extraction: The choice of extraction solvent and method significantly impacts the recovery of this compound from complex plant matrices. Different protocols can yield varying efficiencies, contributing to poor reproducibility.

  • Matrix Effects in LC-MS/MS: Co-eluting compounds from the sample matrix can suppress or enhance the ionization of this compound in the mass spectrometer, leading to inaccurate and variable quantification.

  • Suboptimal LC-MS/MS Method: Poor chromatographic peak shape, inadequate separation from isomers, and non-optimized mass spectrometry parameters can all contribute to inconsistent results.

  • Lack of an Appropriate Internal Standard: Without a suitable internal standard to account for variations in extraction efficiency, sample loss, and matrix effects, it is difficult to achieve high precision and accuracy.

Q2: My this compound signal is low or undetectable. What are the likely causes and how can I troubleshoot this?

A2: A low or undetectable this compound signal can be due to several factors. Consider the following troubleshooting steps:

  • Confirm Instrument Performance: Analyze a standard solution of a similar, more stable acyl-CoA to ensure the LC-MS/MS system is functioning correctly.

  • Optimize Extraction Efficiency: The extraction method may not be suitable for your plant tissue. Experiment with different extraction solvents and consider methods known to be effective for polar and labile molecules.

  • Address Analyte Degradation: this compound is prone to degradation. Ensure rapid quenching of metabolic activity at the time of sample collection (e.g., flash-freezing in liquid nitrogen) and maintain low temperatures throughout the extraction process.

  • Increase Sample Concentration: If the concentration of this compound in your samples is below the limit of detection, consider concentrating your sample extract before analysis.

  • Optimize MS Parameters: Ensure that the mass spectrometer is tuned for the specific mass-to-charge ratio (m/z) of this compound and that collision energies for fragmentation are optimized for maximum signal intensity.

Q3: I am observing poor peak shape (e.g., tailing, fronting, or split peaks) for my this compound analyte. What can I do to improve it?

A3: Poor peak shape can compromise the accuracy of peak integration and, consequently, quantification. Here are some common causes and solutions:

  • Column Overloading: Injecting too much sample can lead to peak fronting. Try diluting your sample or reducing the injection volume.

  • Secondary Interactions: For basic analytes, interactions with acidic silanol (B1196071) groups on the surface of C18 columns can cause peak tailing. Ensure your mobile phase is at an appropriate pH to suppress these interactions.

  • Incompatible Injection Solvent: If the injection solvent is stronger than the initial mobile phase, it can cause peak distortion. Whenever possible, dissolve your sample in the initial mobile phase.

  • Column Contamination or Degradation: Contaminants from previous injections can accumulate on the column, and harsh mobile phase conditions (e.g., high pH) can degrade the stationary phase. Regularly flush your column and consider using a guard column.

  • Extra-Column Volume: Excessive tubing length or poorly made connections between the injector, column, and detector can lead to peak broadening. Ensure all fittings are secure and minimize tubing length where possible.

Troubleshooting Guides

Guide 1: Improving this compound Extraction Efficiency and Stability

Poor reproducibility often begins with the initial extraction steps. The choice of solvent and the handling of the sample are critical for obtaining consistent and accurate results.

Problem: High variability in this compound concentrations between replicate extractions.

Possible Causes & Solutions:

CauseSolution
Analyte Degradation Immediately freeze plant tissue in liquid nitrogen upon harvesting to quench enzymatic activity. Keep samples on ice or at 4°C throughout the extraction process.
Inefficient Extraction Solvent The polarity of the extraction solvent is crucial. A common starting point for phenolic compounds is a mixture of methanol (B129727) and water (e.g., 80:20 v/v) with a small amount of acid (e.g., 0.1% formic acid) to improve stability and extraction efficiency.[1]
Incomplete Cell Lysis Ensure the plant tissue is thoroughly homogenized to a fine powder. Sonication in an ice-cold water bath can aid in cell disruption.[1]
Inconsistent Sample Handling Standardize all extraction steps, including homogenization time, solvent volumes, and centrifugation parameters.

Illustrative Data on Extraction Solvent Comparison for Plant Metabolites:

The following table, adapted from studies on other plant metabolites, illustrates how to present data when comparing different extraction methods. A similar comparison should be performed for your specific plant matrix to optimize this compound recovery.

Extraction MethodSolvent SystemRelative Recovery of Phenolic Compounds (%)
Maceration70% Ethanol100 ± 8.2
Ultrasound-Assisted Extraction (UAE)70% Ethanol125 ± 6.5
Microwave-Assisted Extraction (MAE)70% Ethanol118 ± 7.1
Maceration80% Methanol with 0.1% Formic Acid112 ± 5.9
UAE80% Methanol with 0.1% Formic Acid135 ± 4.8

Data is illustrative and based on general findings for phenolic compounds. Actual results for this compound may vary.

Guide 2: Optimizing LC-MS/MS Parameters for this compound Quantification

Accurate quantification requires a robust and optimized LC-MS/MS method. The following guide provides key parameters to consider.

Problem: Low sensitivity, poor peak shape, or inconsistent signal intensity for this compound.

LC-MS/MS Parameter Optimization:

ParameterRecommendation
LC Column A C18 reversed-phase column is commonly used for the separation of acyl-CoAs.
Mobile Phase A gradient elution with water and acetonitrile, both containing a small amount of formic acid (e.g., 0.1%), is a good starting point to ensure good peak shape and ionization efficiency.
Ionization Mode Acyl-CoAs are typically analyzed in positive electrospray ionization (ESI+) mode.
MRM Transitions For quantification, use Multiple Reaction Monitoring (MRM). The precursor ion will be the protonated molecule [M+H]⁺. A common and abundant product ion for acyl-CoAs results from the neutral loss of the 3'-phosphoadenosine 5'-diphosphate moiety (507 Da).[2][3]

Predicted MRM Transitions for this compound:

Based on its chemical structure and the common fragmentation patterns of acyl-CoAs, the following MRM transitions can be used as a starting point for method development.

CompoundPrecursor Ion (m/z) [M+H]⁺Product Ion (m/z)
This compound974.2467.2 ([M+H - 507]⁺)

Note: The exact m/z values should be confirmed by direct infusion of a this compound standard, if available.

Experimental Protocols

Protocol 1: Extraction of this compound from Plant Tissue

This protocol is a general guideline and may require optimization for your specific plant material.

  • Harvesting and Quenching: Harvest fresh plant tissue (e.g., 100 mg) and immediately freeze it in liquid nitrogen.

  • Homogenization: Grind the frozen tissue to a fine powder using a mortar and pestle pre-chilled with liquid nitrogen.

  • Extraction:

    • Transfer the powdered tissue to a pre-chilled 2 mL microcentrifuge tube.

    • Add 1 mL of ice-cold extraction solvent (e.g., 80:20 methanol:water with 0.1% formic acid).[1]

    • If using an internal standard, spike it into the extraction solvent before adding it to the sample.

    • Vortex the mixture vigorously for 1 minute.

    • Sonicate the sample in an ice-cold water bath for 10 minutes.[1]

  • Centrifugation: Centrifuge the sample at 13,000 rpm for 10 minutes at 4°C.[1]

  • Sample Filtration: Carefully transfer the supernatant to a new tube and filter it through a 0.22 µm syringe filter into an LC-MS vial.

  • Storage: Store the vials at -80°C until analysis to minimize degradation.

Visualizations

This compound Biosynthesis Pathway

The following diagram illustrates the key enzymatic steps in the biosynthesis of this compound, a central intermediate in the phenylpropanoid pathway leading to the formation of lignin (B12514952) and other important plant compounds.

Sinapoyl_CoA_Biosynthesis Phenylalanine Phenylalanine Cinnamic_acid Cinnamic Acid Phenylalanine->Cinnamic_acid PAL p_Coumaric_acid p-Coumaric Acid Cinnamic_acid->p_Coumaric_acid C4H p_Coumaroyl_CoA p-Coumaroyl-CoA p_Coumaric_acid->p_Coumaroyl_CoA 4CL Caffeoyl_CoA Caffeoyl-CoA p_Coumaroyl_CoA->Caffeoyl_CoA HCT/C3H Feruloyl_CoA Feruloyl-CoA Caffeoyl_CoA->Feruloyl_CoA CCoAOMT _5_Hydroxyferuloyl_CoA 5-Hydroxyferuloyl-CoA Feruloyl_CoA->_5_Hydroxyferuloyl_CoA F5H Sinapoyl_CoA This compound _5_Hydroxyferuloyl_CoA->Sinapoyl_CoA CCoAOMT Lignin Lignin Sinapoyl_CoA->Lignin CCR, CAD

Caption: Biosynthesis pathway of this compound.

Troubleshooting Workflow for Poor Reproducibility

This workflow provides a logical approach to diagnosing and resolving issues with reproducibility in this compound quantification.

Troubleshooting_Workflow Start Poor Reproducibility Observed Check_Sample_Handling Review Sample Collection & Storage Start->Check_Sample_Handling Check_Extraction Evaluate Extraction Protocol Check_Sample_Handling->Check_Extraction Consistent? Optimize_Handling Implement Rapid Quenching & Consistent Storage Check_Sample_Handling->Optimize_Handling Inconsistent? Check_LCMS Assess LC-MS/MS Performance Check_Extraction->Check_LCMS Optimized? Optimize_Extraction Test Different Solvents & Use Internal Standard Check_Extraction->Optimize_Extraction Suboptimal? Optimize_LCMS Check Peak Shape, Sensitivity & Carryover Check_LCMS->Optimize_LCMS Poor Performance? Resolved Reproducibility Improved Check_LCMS->Resolved Good Performance? Optimize_Handling->Check_Extraction Optimize_Extraction->Check_LCMS Optimize_LCMS->Resolved

Caption: A logical workflow for troubleshooting poor reproducibility.

References

Validation & Comparative

A Comparative Analysis of Sinapoyl-CoA Metabolism in Monocots and Dicots

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of sinapoyl-CoA metabolism between monocotyledonous and dicotyledonous plants. Understanding the divergences in this critical branch of the phenylpropanoid pathway is essential for endeavors in crop improvement, biofuel production, and the discovery of novel bioactive compounds.

Introduction

This compound is a central intermediate in the phenylpropanoid pathway, serving as a precursor for the biosynthesis of syringyl (S) lignin (B12514952) and a variety of soluble phenolic compounds. The metabolic fate of this compound exhibits significant divergence between monocots and dicots, reflecting fundamental differences in their cell wall architecture and secondary metabolism. This guide elucidates these differences through a comparative analysis of the biosynthetic pathways, key enzymes, regulatory networks, and the resulting metabolite profiles.

Biosynthesis of this compound: A Conserved Pathway

The formation of this compound from feruloyl-CoA is a two-step process that is generally conserved in both monocots and dicots. This conversion is a critical branch point in the phenylpropanoid pathway, directing metabolic flux towards the production of S-lignin precursors and sinapoyl esters.

  • Hydroxylation: Feruloyl-CoA is first hydroxylated at the 5-position of the aromatic ring by ferulate 5-hydroxylase (F5H) , a cytochrome P450-dependent monooxygenase, to produce 5-hydroxyferuloyl-CoA.

  • Methylation: The newly introduced hydroxyl group is then methylated by caffeic acid O-methyltransferase (COMT) to yield this compound.

While the core enzymatic steps are conserved, the regulation and substrate preferences of these enzymes can differ between plant lineages, contributing to the observed metabolic variations.

Comparative Metabolic Fates of this compound

The primary metabolic distinction lies in the downstream utilization of this compound. In dicots, particularly in the well-studied model organism Arabidopsis thaliana, this compound is predominantly channeled into the synthesis of soluble sinapoyl esters. In contrast, in monocots, especially grasses, a significant portion of hydroxycinnamoyl-CoAs, including feruloyl-CoA and to a lesser extent p-coumaroyl-CoA, is utilized for the acylation of cell wall polysaccharides.

This compound Metabolism in Dicots (e.g., Arabidopsis thaliana)

In Arabidopsis and other members of the Brassicaceae family, this compound is a precursor to a variety of soluble phenolic compounds, with sinapoylmalate being a major UV-B protectant found in vegetative tissues.[1][2][3] The pathway proceeds as follows:

  • Formation of Sinapoylglucose: Sinapic acid, derived from this compound, is glucosylated by UDP-glucose:sinapate glucosyltransferase (SGT) to form 1-O-sinapoyl-β-glucose.[4]

  • Synthesis of Sinapoylmalate: The sinapoyl moiety is then transferred from sinapoylglucose to malate (B86768) by sinapoylglucose:malate sinapoyltransferase (SMT) to produce sinapoylmalate.[1][5]

  • Synthesis of Sinapoylcholine (Sinapine): In seeds, sinapoylglucose is converted to sinapoylcholine by sinapoylglucose:choline sinapoyltransferase (SCT) .[4]

// Nodes Feruloyl_CoA [label="Feruloyl-CoA", fillcolor="#F1F3F4", fontcolor="#202124"]; "5_OH_Feruloyl_CoA" [label="5-Hydroxyferuloyl-CoA", fillcolor="#F1F3F4", fontcolor="#202124"]; Sinapoyl_CoA [label="this compound", fillcolor="#FBBC05", fontcolor="#202124"]; Sinapic_Acid [label="Sinapic Acid", fillcolor="#F1F3F4", fontcolor="#202124"]; Sinapoylglucose [label="1-O-Sinapoyl-β-glucose", fillcolor="#F1F3F4", fontcolor="#202124"]; Sinapoylmalate [label="Sinapoylmalate", fillcolor="#34A853", fontcolor="#FFFFFF"]; Sinapoylcholine [label="Sinapoylcholine (Sinapine)\n(in seeds)", fillcolor="#34A853", fontcolor="#FFFFFF"]; S_Lignin [label="S-Lignin", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Feruloyl_CoA -> "5_OH_Feruloyl_CoA" [label="F5H"]; "5_OH_Feruloyl_CoA" -> Sinapoyl_CoA [label="COMT"]; Sinapoyl_CoA -> Sinapic_Acid; Sinapoyl_CoA -> S_Lignin [label="CCR, CAD"]; Sinapic_Acid -> Sinapoylglucose [label="SGT"]; Sinapoylglucose -> Sinapoylmalate [label="SMT"]; Sinapoylglucose -> Sinapoylcholine [label="SCT"]; }

Caption: this compound metabolism in dicots.

This compound Metabolism in Monocots (e.g., Grasses)

In grasses, the cell wall architecture is fundamentally different from that of dicots, being classified as Type II. These walls are rich in arabinoxylans, which can be acylated with hydroxycinnamic acids, primarily ferulic acid and p-coumaric acid. This acylation is crucial for cell wall cross-linking and lignification. While feruloyl-CoA is the preferred substrate for the feruloylation of arabinoxylans, the direct role and quantitative contribution of this compound to this process are less clear and appear to be minor compared to feruloyl-CoA. The primary fate of this compound in monocots is directed towards the biosynthesis of S-lignin, which is a significant component of their cell walls. While soluble sinapic acid derivatives have been identified in grasses, they do not accumulate to the high levels seen with sinapoylmalate in Arabidopsis.[6][7]

// Nodes Feruloyl_CoA [label="Feruloyl-CoA", fillcolor="#F1F3F4", fontcolor="#202124"]; "5_OH_Feruloyl_CoA" [label="5-Hydroxyferuloyl-CoA", fillcolor="#F1F3F4", fontcolor="#202124"]; Sinapoyl_CoA [label="this compound", fillcolor="#FBBC05", fontcolor="#202124"]; S_Lignin [label="S-Lignin (Major Fate)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Arabinoxylans [label="Arabinoxylans", fillcolor="#F1F3F4", fontcolor="#202124"]; Feruloylated_Arabinoxylans [label="Feruloylated Arabinoxylans", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Soluble_Esters [label="Soluble Sinapoyl Esters\n(Minor)", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Feruloyl_CoA -> "5_OH_Feruloyl_CoA" [label="F5H"]; "5_OH_Feruloyl_CoA" -> Sinapoyl_CoA [label="COMT"]; Sinapoyl_CoA -> S_Lignin [label="CCR, CAD"]; Feruloyl_CoA -> Feruloylated_Arabinoxylans [label="Feruloyl-CoA\nTransferase"]; Arabinoxylans -> Feruloylated_Arabinoxylans; Sinapoyl_CoA -> Soluble_Esters; }

Caption: this compound metabolism in monocots.

Quantitative Data Comparison

Direct quantitative comparisons of enzyme activities and metabolite levels between monocots and dicots under identical conditions are scarce in the literature. The following tables summarize available data from studies on representative species.

Table 1: Specific Activities of Key Enzymes in this compound Metabolism

EnzymePlant SpeciesTissue/OrganSpecific ActivityReference
F5H Arabidopsis thaliana (Dicot)StemData not readily available in comparable units-
Switchgrass (Monocot)StemActivity inferred from gene expression levels
COMT Arabidopsis thaliana (Dicot)Stem~1.5 pkat/mg protein-
Maize (Monocot)Seedling~2.0 pkat/mg protein[8]

Table 2: Abundance of Major Sinapoyl Esters

MetabolitePlant SpeciesTissue/OrganAbundance (µg/g FW)Reference
Sinapoylmalate Arabidopsis thaliana (Dicot)Rosette Leaf~1500[5]
Maize (Monocot)LeafNot a major reported component-
Sinapoylglucose Arabidopsis thaliana (Dicot)Rosette Leaf~100[5]
Orchard Grass (Monocot)LeafDetected, but not quantified[9]
Sinapoylcholine Brassica napus (Dicot)Seed6,390 - 12,280[10]
Maize (Monocot)SeedNot a major reported component-

Regulation of this compound Metabolism

The expression of genes encoding enzymes in the this compound pathway is tightly regulated at the transcriptional level, primarily by members of the R2R3-MYB family of transcription factors.

Transcriptional Regulation in Dicots (Arabidopsis)

In Arabidopsis, the biosynthesis of S-lignin is positively regulated by a cascade of transcription factors. MYB58 and MYB63 are known to directly activate the expression of lignin biosynthetic genes, including F5H and COMT.[11] These MYB factors are themselves regulated by upstream NAC domain transcription factors. Conversely, other MYB factors, such as MYB4 , act as repressors of the phenylpropanoid pathway.[11]

Transcriptional Regulation in Monocots (Maize)

In maize, several R2R3-MYB transcription factors have been identified as regulators of the lignin biosynthetic pathway. ZmMYB31 and ZmMYB42 have been shown to act as repressors of COMT expression, leading to a reduction in lignin content when overexpressed.[8] The identification of both positive and negative regulators highlights the complex transcriptional network governing this compound metabolism in monocots.

Regulatory_Pathway_Comparison

Caption: Transcriptional regulation of S-lignin biosynthesis.

Experimental Protocols

Ferulate 5-hydroxylase (F5H) Enzyme Assay

This protocol is adapted from studies on recombinant F5H.[8]

Materials:

  • Microsomal protein extraction buffer

  • NADPH regenerating system (1 mM NADP+, 10 mM glucose 6-phosphate, 1 unit/mL glucose-6-phosphate dehydrogenase)

  • Substrate solution (ferulic acid, coniferaldehyde, or coniferyl alcohol in buffer)

  • Assay buffer (e.g., 50 mM potassium phosphate, pH 7.5)

  • Glacial acetic acid

  • HPLC system for product analysis

Procedure:

  • Prepare microsomal fractions from plant tissue expressing F5H.

  • Pre-incubate the NADPH regenerating system at 30°C for 5 minutes to generate NADPH.

  • Add the substrate to the NADPH regenerating system in the assay buffer for a final volume of 450 µL.

  • Initiate the reaction by adding 50 µL of the microsomal preparation.

  • Incubate at 30°C for 20 minutes.

  • Terminate the reaction by adding 100 µL of glacial acetic acid.

  • Centrifuge to pellet precipitated protein.

  • Analyze the supernatant by HPLC to quantify the 5-hydroxylated product.

Caffeic Acid O-methyltransferase (COMT) Enzyme Assay

This protocol is a general method for determining COMT activity.

Materials:

  • Protein extraction buffer

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 7.5, 1 mM DTT)

  • Substrate solution (e.g., caffeic acid or 5-hydroxyconiferaldehyde)

  • S-adenosyl-L-[methyl-14C]methionine (radioactive) or S-adenosyl-L-methionine (for non-radioactive assay)

  • Quenching solution (e.g., 1 M HCl)

  • Ethyl acetate (B1210297) or other organic solvent for extraction

  • Scintillation counter (for radioactive assay) or HPLC system (for non-radioactive assay)

Procedure:

  • Extract total soluble protein from plant tissue.

  • Prepare a reaction mixture containing assay buffer, substrate, and S-adenosyl-L-methionine.

  • Initiate the reaction by adding the protein extract.

  • Incubate at 30°C for a defined period (e.g., 30 minutes).

  • Stop the reaction by adding the quenching solution.

  • Extract the methylated product with an organic solvent.

  • Quantify the product using a scintillation counter (if using a radiolabeled methyl donor) or by HPLC.

HPLC Analysis of Sinapoyl Esters

This protocol is suitable for the analysis of sinapoyl esters in dicots like Arabidopsis.

Materials:

  • Extraction solvent (e.g., 80% methanol (B129727) with 0.1% formic acid)

  • HPLC system with a C18 reverse-phase column and a diode array detector (DAD) or mass spectrometer (MS)

  • Mobile phase A: Water with 0.1% formic acid

  • Mobile phase B: Acetonitrile with 0.1% formic acid

  • Standards for sinapoylglucose and sinapoylmalate

Procedure:

  • Grind plant tissue in liquid nitrogen and extract with the extraction solvent.

  • Centrifuge to pellet debris and filter the supernatant.

  • Inject the extract onto the HPLC system.

  • Elute the compounds using a gradient of mobile phase B (e.g., 5% to 95% B over 30 minutes).

  • Monitor the absorbance at ~330 nm for sinapoyl esters.

  • Identify and quantify peaks by comparison with the retention times and spectra of authentic standards.

Experimental_Workflow_Comparison

Caption: General experimental workflows.

Conclusion

The metabolism of this compound represents a key divergence in the phenylpropanoid pathways of monocots and dicots. While the initial biosynthesis of this compound is conserved, its subsequent fate is strikingly different, with dicots favoring the production of soluble sinapoyl esters for roles such as UV protection, and monocots primarily directing the flux towards S-lignin biosynthesis, a critical component of their cell walls. These differences are underpinned by distinct regulatory networks and have significant implications for the chemical composition and physical properties of these two major plant groups. Further research, particularly direct comparative quantitative studies, will deepen our understanding of these metabolic differences and aid in the targeted engineering of plant biomass for various applications.

References

Validating the Function of a Putative Sinapoyl-CoA Pathway Gene: A Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for validating the function of a putative gene within the sinapoyl-CoA pathway, a critical route in plant secondary metabolism responsible for the biosynthesis of lignin (B12514952) precursors and various sinapate esters. We offer a comparative analysis of experimental approaches, present quantitative data from established gene modifications, and provide detailed protocols for key validation assays.

Introduction to the this compound Pathway

The this compound pathway is a branch of the general phenylpropanoid pathway and is essential for the production of sinapyl alcohol, a key monomer for syringyl (S) lignin, and a variety of sinapate esters that play roles in UV protection and insect defense. The pathway involves a series of enzymatic conversions, starting from p-coumaroyl-CoA. A putative gene in this pathway would likely encode an enzyme catalyzing one of these steps, such as a hydroxylase, a methyltransferase, a ligase, or a reductase. Validating its precise function is crucial for understanding plant metabolism and for potential applications in metabolic engineering and drug development.

Comparison of Gene Validation Strategies

Validating the function of a putative gene typically involves a combination of genetic, biochemical, and analytical techniques. Below is a comparison of common strategies, with data from studies on known genes in the this compound pathway in the model plant Arabidopsis thaliana.

Table 1: Comparison of Phenotypic and Metabolic Changes in Arabidopsis Mutants for Key Genes in the this compound Pathway

GeneEncoded EnzymeMutant PhenotypeLignin Content (% of Wild Type)S/G Lignin RatioSinapate Ester Content (% of Wild Type)Reference
F5H (fah1)Ferulate 5-hydroxylaseLoss of blue-green fluorescence under UV light~80%Drastically reduced (mostly G-lignin)Complete loss[1][2]
CCoAOMTCaffeoyl-CoA O-methyltransferaseStunted growth, collapsed xylemReducedIncreased S/G ratio in some studiesReduced[3]
4CL14-Coumarate:CoA LigaseReduced lignin content~77%Increased S/G ratioReduced[4]
CADCinnamyl Alcohol DehydrogenaseRed-brown coloration in stem~80%Unchanged to slightly reducedAccumulation of cinnamaldehydes[1]
SNG1Sinapoylglucose:malate sinapoyltransferaseAccumulation of sinapoylglucose instead of sinapoylmalateNot significantly affectedNot significantly affectedAltered composition[5]

Experimental Protocols

Detailed methodologies are critical for reproducible and reliable validation of gene function.

Protocol 1: Heterologous Expression and Enzyme Activity Assay

This protocol describes the expression of a putative enzyme in E. coli and subsequent in vitro characterization of its activity.

1. Cloning and Expression:

  • Amplify the full-length coding sequence of the putative gene from cDNA.

  • Clone the amplified sequence into an appropriate E. coli expression vector (e.g., pET series) with a purification tag (e.g., 6x-His).

  • Transform the expression construct into a suitable E. coli strain (e.g., BL21(DE3)).

  • Grow the transformed cells in LB medium containing the appropriate antibiotic to an OD600 of 0.5-0.6.

  • Induce protein expression by adding IPTG (isopropyl β-D-1-thiogalactopyranoside) to a final concentration of 0.1-1 mM and incubate at 16-37°C for 3-16 hours.[6]

  • Harvest the cells by centrifugation.

2. Protein Purification:

  • Resuspend the cell pellet in lysis buffer (e.g., 50 mM NaH2PO4, 300 mM NaCl, 10 mM imidazole (B134444), pH 8.0).

  • Lyse the cells by sonication or with a French press.

  • Centrifuge to pellet cell debris and collect the supernatant.

  • Purify the His-tagged protein from the supernatant using a Ni-NTA affinity column according to the manufacturer's instructions.

  • Elute the protein with an elution buffer containing a high concentration of imidazole (e.g., 250 mM).

  • Dialyze the purified protein against a storage buffer.

3. Enzyme Assay:

  • Prepare a reaction mixture containing the purified enzyme, the putative substrate (e.g., caffeoyl-CoA for a putative CCoAOMT), a co-factor (e.g., S-adenosylmethionine for a methyltransferase), and a suitable buffer.

  • Incubate the reaction at an optimal temperature for a defined period.

  • Stop the reaction (e.g., by adding acid or organic solvent).

  • Analyze the reaction products by HPLC or LC-MS to identify and quantify the product, thus determining the enzyme's specific activity.[7]

Protocol 2: Quantitative Lignin Analysis using the Acetyl Bromide Method

This method is a rapid and reliable way to determine total lignin content.[5][8][9]

1. Sample Preparation:

  • Grind dried plant material to a fine powder.

  • Perform a series of solvent extractions (e.g., with toluene/ethanol, ethanol, and water) to remove extractives and obtain cell wall residue.

  • Dry the cell wall residue.

2. Acetyl Bromide Digestion:

  • Weigh 5-10 mg of the dried cell wall residue into a glass tube with a Teflon-lined screw cap.

  • Add 2.5 mL of freshly prepared 25% (v/v) acetyl bromide in glacial acetic acid.

  • Incubate at 50°C for 2 hours with occasional vortexing.

  • Cool the tubes on ice.

3. Solubilization and Measurement:

  • Transfer the digest to a 10 mL volumetric flask containing 0.9 mL of 2 M NaOH and 0.1 mL of 5 M hydroxylamine-HCl.

  • Rinse the reaction tube with glacial acetic acid and add to the flask to a final volume of 10 mL.

  • Measure the absorbance of the solution at 280 nm using a UV-Vis spectrophotometer.

  • Calculate the lignin concentration using an appropriate extinction coefficient (e.g., 20 L g-1 cm-1 for Arabidopsis).

Protocol 3: Analysis of Sinapate Esters by HPLC

This protocol allows for the quantification and identification of soluble phenolic compounds like sinapate esters.[10]

1. Extraction:

  • Homogenize 100 mg of fresh plant tissue in 1 mL of 80% methanol.

  • Centrifuge at high speed to pellet debris.

  • Collect the supernatant. Repeat the extraction on the pellet and pool the supernatants.

2. HPLC Analysis:

  • Filter the extract through a 0.22 µm syringe filter.

  • Inject an aliquot (e.g., 20 µL) onto a C18 reverse-phase HPLC column.

  • Elute the compounds using a gradient of two solvents:

    • Solvent A: Water with 0.1% formic acid

    • Solvent B: Acetonitrile with 0.1% formic acid

  • A typical gradient might be: 5% B to 95% B over 30 minutes.

  • Monitor the elution profile using a diode array detector (DAD) at wavelengths relevant for sinapate esters (e.g., 330 nm).

  • Identify and quantify peaks by comparing retention times and UV spectra with authentic standards.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Sinapoyl_CoA_Pathway cluster_phenylpropanoid General Phenylpropanoid Pathway cluster_sinapoyl This compound Pathway Phenylalanine Phenylalanine Cinnamic_acid Cinnamic_acid Phenylalanine->Cinnamic_acid PAL p-Coumaric_acid p-Coumaric_acid Cinnamic_acid->p-Coumaric_acid C4H p-Coumaroyl-CoA p-Coumaroyl-CoA p-Coumaric_acid->p-Coumaroyl-CoA 4CL Caffeoyl-CoA Caffeoyl-CoA p-Coumaroyl-CoA->Caffeoyl-CoA C3H Feruloyl-CoA Feruloyl-CoA Caffeoyl-CoA->Feruloyl-CoA CCoAOMT 5-hydroxyferuloyl-CoA 5-hydroxyferuloyl-CoA Feruloyl-CoA->5-hydroxyferuloyl-CoA F5H This compound This compound 5-hydroxyferuloyl-CoA->this compound COMT Sinapaldehyde (B192390) Sinapaldehyde This compound->Sinapaldehyde CCR Sinapoylglucose Sinapoylglucose This compound->Sinapoylglucose SGT Sinapyl_alcohol Sinapyl_alcohol Sinapaldehyde->Sinapyl_alcohol CAD/SAD S-Lignin S-Lignin Sinapyl_alcohol->S-Lignin Sinapoylmalate Sinapoylmalate Sinapoylglucose->Sinapoylmalate SMT

Caption: The this compound Biosynthetic Pathway.

Gene_Validation_Workflow cluster_insilico In Silico Analysis cluster_invitro In Vitro Characterization cluster_invivo In Vivo Functional Analysis Sequence_Analysis Sequence Homology and Domain Prediction Cloning Cloning into Expression Vector Sequence_Analysis->Cloning Mutant_Analysis Analysis of Knockout/Knockdown Mutants Sequence_Analysis->Mutant_Analysis Expression Heterologous Expression (e.g., E. coli) Cloning->Expression Purification Protein Purification Expression->Purification Enzyme_Assay Enzyme Activity Assay Purification->Enzyme_Assay Functional_Validation Functional Validation of Putative Gene Enzyme_Assay->Functional_Validation Metabolite_Profiling Metabolite Profiling (HPLC, LC-MS) Mutant_Analysis->Metabolite_Profiling Lignin_Analysis Lignin Content and Composition Analysis Mutant_Analysis->Lignin_Analysis Gene_Expression Gene Expression Analysis (qRT-PCR) Mutant_Analysis->Gene_Expression Overexpression Overexpression Studies Overexpression->Metabolite_Profiling Overexpression->Lignin_Analysis Overexpression->Gene_Expression Metabolite_Profiling->Functional_Validation Lignin_Analysis->Functional_Validation

Caption: Experimental Workflow for Gene Function Validation.

Alternative Pathways

While the canonical pathway is well-established, some evidence suggests the existence of alternative routes. For instance, some studies propose a pathway where sinapyl alcohol can be synthesized from coniferyl alcohol, potentially bypassing the sinapaldehyde reduction step under certain conditions.[11][12] This highlights the metabolic plasticity of plants. A putative gene's function should be considered in the context of these potential alternative or compensatory pathways, which can sometimes be revealed through the analysis of double mutants.

Conclusion

Validating the function of a putative this compound pathway gene requires a multi-faceted approach. By combining in silico analysis, in vitro biochemical assays, and in vivo studies of mutant or overexpressing plants, researchers can definitively characterize the role of a new gene. The protocols and comparative data provided in this guide offer a robust framework for designing and executing these validation studies, ultimately contributing to a deeper understanding of plant secondary metabolism and its potential for biotechnological applications.

References

comparing the substrate specificity of different 4-coumarate:CoA ligases

Author: BenchChem Technical Support Team. Date: December 2025

A definitive guide for researchers in metabolic engineering and drug development, this document provides a comparative analysis of the substrate specificity of various 4-coumarate:CoA ligase (4CL) isoforms. Understanding the catalytic preferences of these enzymes is paramount for manipulating the flux of the phenylpropanoid pathway to produce valuable secondary metabolites like flavonoids, lignins, and stilbenes.

4-Coumarate:CoA ligase (EC 6.2.1.12) is a pivotal enzyme in plant metabolism, catalyzing the ATP-dependent formation of a CoA thioester from 4-coumaric acid and other cinnamic acid derivatives.[1] This activation is the final step of the general phenylpropanoid pathway, directing metabolic flow into diverse downstream biosynthetic routes.[1] Plants typically express a small family of 4CL isoforms, each with distinct substrate affinities, expression patterns, and subcellular localizations, which collectively contribute to the differential regulation of phenylpropanoid metabolism.[1] The substrate specificity of these isoforms is a key determinant of the nature of the resulting hydroxycinnamoyl-CoA esters, which in turn dictates the final secondary metabolic products.[1]

The primary substrates for 4CL enzymes are derivatives of cinnamic acid, most notably 4-coumaric acid, caffeic acid, ferulic acid, and sinapic acid. The catalytic efficiency with which different 4CL isoforms utilize these substrates varies significantly, reflecting their specialized roles in pathways such as lignin (B12514952) and flavonoid biosynthesis.[1] For instance, isoforms involved in lignin biosynthesis often exhibit high activity towards precursors for guaiacyl (G) and syringyl (S) lignin units, while those participating in flavonoid biosynthesis may show a preference for 4-coumaric acid.[1]

This guide presents a compilation of quantitative data on the substrate specificities of 4CL isoforms from various plant species, offering a comprehensive overview for comparative purposes.

Data Presentation: Kinetic Parameters of 4CL Isoforms

The following tables summarize the kinetic parameters of 4CL isoforms from Arabidopsis thaliana, Populus tremuloides, Peucedanum praeruptorum, Marchantia paleacea, and Morus atropurpurea, providing a quantitative comparison of their substrate preferences. The data has been compiled from multiple studies to offer a broad perspective.

Table 1: Kinetic Parameters of Arabidopsis thaliana 4CL Isoforms

IsoformSubstrateKm (µM)Vmax (relative %)kcat/Km (relative %)Reference
At4CL1 p-Coumaric acid18100100Ehlting et al., 1999
Caffeic acid2111598Ehlting et al., 1999
Ferulic acid2510575Ehlting et al., 1999
Sinapic acid-No activity-Ehlting et al., 1999
At4CL2 p-Coumaric acid170707Ehlting et al., 1999
Caffeic acid15100100Ehlting et al., 1999
Ferulic acid-No activity-Ehlting et al., 1999
Sinapic acid-No activity-Ehlting et al., 1999
At4CL4 p-Coumaric acid1505025Hamberger & Hahlbrock, 2004[2]
Caffeic acid807065Hamberger & Hahlbrock, 2004[2]
Ferulic acid50100100Hamberger & Hahlbrock, 2004[2]
Sinapic acid4090110Hamberger & Hahlbrock, 2004[2]

Table 2: Kinetic Parameters of Populus tremuloides 4CL Isoforms

IsoformSubstrateKm (µM)Vmax (relative %)kcat/Km (relative %)Reference
Ptre4CL p-Coumaric acid80100100Hu et al., 1998[3]
Ferulic acid1006048Hu et al., 1998[3]
Caffeic acidN/D20N/DHu et al., 1998[3]
Sinapic acid-No activity-Hu et al., 1998[3]

N/D: Not determined as activity did not follow Michaelis-Menten kinetics.[3]

Table 3: Kinetic Parameters of Peucedanum praeruptorum 4CL1

SubstrateRelative Activity (%)
p-Coumaric acid100
o-Coumaric acid45
Ferulic acid85
Caffeic acid60
Cinnamic acid30
Isoferulic acid55
Sinapic acidNo activity

Data adapted from Zhao et al. (2017)[4].

Table 4: Kinetic Parameters of Marchantia paleacea 4CL1

SubstrateKm (µM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)
p-Coumaric acid93.991.2513299.29
Caffeic acid115.320.988500.69
Ferulic acid145.230.875990.49
Cinnamic acid189.470.653430.89
Dihydro-p-coumaric acid210.110.542569.13

Data from Gao et al. (2024)[5].

Table 5: Kinetic Parameters of Morus atropurpurea Ma4CL3

SubstrateKm (µM)Vmax (nkat mg⁻¹)
p-Coumaric acid10.494.4
Caffeic acid15.233.1
Cinnamic acid25.112.5
Ferulic acid-No activity
Sinapic acid-No activity

Data from Wang et al. (2016)[6].

Experimental Protocols

The determination of 4CL substrate specificity typically involves in vitro enzyme assays with purified recombinant proteins.

A. Protein Expression and Purification

  • Cloning: The coding sequences of 4CL genes are cloned into an appropriate expression vector (e.g., pET vectors for E. coli or baculovirus vectors for insect cells).[3][4]

  • Expression: The expression constructs are transformed into a suitable host (E. coli BL21(DE3) or Sf9 insect cells) for protein production.[3][4]

  • Purification: The recombinant protein is purified from cell lysates, often using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).[4]

B. Spectrophotometric Enzyme Assay

This is the most common method for measuring 4CL activity, which relies on monitoring the formation of the CoA thioester product, which has a distinct absorbance maximum.[7]

  • Reaction Mixture: A typical reaction mixture (200-1000 µL) contains:

    • Buffer (e.g., 50-100 mM Tris-HCl or NaH₂PO₄, pH 7.5-8.0)[4][7]

    • ATP (1-5 mM)[4][7]

    • MgCl₂ (5-10 mM)[4][7]

    • Coenzyme A (CoA) (0.05-0.3 mM)[4][7]

    • Substrate (hydroxycinnamic acid) at various concentrations (e.g., 0.01 to 0.6 mM for kinetic analysis).[3][8]

    • Purified 4CL enzyme (a known amount, e.g., 3 µg).[4]

  • Assay Procedure:

    • The reaction mixture (excluding CoA or the enzyme) is pre-incubated at a specific temperature (e.g., 30-37°C) for a few minutes.[1][4]

    • The reaction is initiated by adding the final component (e.g., CoA).[4][7]

    • The increase in absorbance is monitored over time in a spectrophotometer at the specific wavelength for the corresponding CoA ester product.[1]

      • p-Coumaroyl-CoA: ~333 nm[7]

      • Caffeoyl-CoA: ~346 nm[1]

      • Feruloyl-CoA: ~345 nm[1]

      • Sinapoyl-CoA: ~352 nm[1]

  • Data Analysis:

    • The initial reaction velocity (v) is calculated from the linear phase of the absorbance versus time plot using the molar extinction coefficient of the product.[1]

    • For kinetic analysis, initial velocities are determined at varying substrate concentrations.

    • Kinetic parameters (Km and Vmax) are then calculated by fitting the data to the Michaelis-Menten equation using non-linear regression analysis.

C. High-Performance Liquid Chromatography (HPLC) Analysis

HPLC can be used as an alternative or complementary method to the spectrophotometric assay to confirm the identity and quantify the amount of the CoA ester product formed.[4][8]

  • Reaction: The enzyme reaction is performed as described above.

  • Quenching: The reaction is stopped after a specific time (e.g., 15 minutes) by boiling or adding acid (e.g., TCA).[4][9]

  • Analysis: The reaction mixture is centrifuged to remove the protein, and the supernatant is analyzed by reverse-phase HPLC to separate and quantify the product.[4]

Visualizing the Workflow

experimental_workflow cluster_protein_prep Protein Preparation cluster_assay Enzyme Assay cluster_analysis Data Analysis cloning 1. Cloning of 4CL gene into expression vector expression 2. Heterologous expression (e.g., E. coli) cloning->expression purification 3. Protein purification (e.g., Affinity Chromatography) expression->purification reaction_setup 4. Reaction setup with: - Purified 4CL - Substrate - ATP, MgCl2, CoA purification->reaction_setup incubation 5. Incubation at optimal temperature reaction_setup->incubation data_acquisition 6. Data Acquisition incubation->data_acquisition spectro Spectrophotometry (Monitor product formation) data_acquisition->spectro Method A hplc HPLC (Separate & quantify product) data_acquisition->hplc Method B kinetic_calc 7. Calculation of kinetic parameters (Km, Vmax, kcat/Km) spectro->kinetic_calc hplc->kinetic_calc

Figure 1. A generalized experimental workflow for determining the substrate specificity of 4CL enzymes.

Phenylpropanoid Pathway Context

Phenylpropanoid_Pathway Phe Phenylalanine Cinnamic Cinnamic Acid Phe->Cinnamic PAL pCoumaric p-Coumaric Acid Cinnamic->pCoumaric C4H Caffeic Caffeic Acid pCoumaric->Caffeic C3H FourCL 4CL pCoumaric->FourCL Ferulic Ferulic Acid Caffeic->Ferulic COMT Caffeic->FourCL Sinapic Sinapic Acid Ferulic->Sinapic F5H, COMT Ferulic->FourCL Sinapic->FourCL pCoumaroylCoA p-Coumaroyl-CoA Flavonoids Flavonoids & Stilbenes pCoumaroylCoA->Flavonoids Lignin_H p-Hydroxyphenyl (H) Lignin pCoumaroylCoA->Lignin_H CaffeoylCoA Caffeoyl-CoA FeruloylCoA Feruloyl-CoA CaffeoylCoA->FeruloylCoA CCoAOMT Lignin_G Guaiacyl (G) Lignin FeruloylCoA->Lignin_G SinapoylCoA This compound Lignin_S Syringyl (S) Lignin SinapoylCoA->Lignin_S FourCL->pCoumaroylCoA FourCL->CaffeoylCoA FourCL->FeruloylCoA FourCL->SinapoylCoA

Figure 2. The central role of 4CL in the phenylpropanoid pathway.

References

Sinapoyl-CoA vs. Feruloyl-CoA as Substrates for Cinnamoyl-CoA Reductase: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Cinnamoyl-CoA reductase (CCR) is a pivotal enzyme in the phenylpropanoid pathway, catalyzing the first committed step in the biosynthesis of monolignols, the precursors to lignin (B12514952). The substrate specificity of CCR is a critical determinant of the resulting lignin composition in plant cell walls. This guide provides an objective comparison of two key substrates, sinapoyl-CoA and feruloyl-CoA, for CCR, supported by experimental data and detailed methodologies.

Performance Comparison: Kinetic Parameters

The catalytic efficiency of cinnamoyl-CoA reductase (CCR) with this compound and feruloyl-CoA varies significantly across different plant species and CCR isoforms. Generally, many CCRs exhibit a preference for feruloyl-CoA, as indicated by a higher catalytic efficiency (kcat/Km). However, some isoforms show comparable or even preferential activity with this compound. The following table summarizes the kinetic parameters of CCR from various plant sources with these two substrates.

Plant Species & EnzymeSubstrateKm (µM)Vmax (relative %)kcat/Km (µM-1min-1)Reference
Capsicum chinense (CcCCR1)Feruloyl-CoA23.99-0.048[1]
This compound32.35-0.22[1]
Capsicum chinense (CcCCR2)Feruloyl-CoA16.53-0.819[1]
This compound95.87-0.095[1]
Triticum aestivum (Ta-CCR1)Feruloyl-CoA-HighHigh[2]
This compound-LowLow[2]
Petunia hybrida (Ph-CCR1)Feruloyl-CoA-100High[3]
This compound-65.4High[3]
Medicago sativa (MsCCR1)Feruloyl-CoA--Lower[4]
This compound--> Twice that of Feruloyl-CoA[4]
Sorghum bicolor (SbCCR1)Feruloyl-CoAHigher AffinityHigher Activity-[5][6]
This compoundLower AffinityLower Activity-[5][6]

Experimental Protocols

Cinnamoyl-CoA Reductase (CCR) Activity Assay

This protocol outlines a general method for determining the enzymatic activity and kinetic parameters of CCR with different substrates.

1. Enzyme Extraction and Purification:

  • Recombinant CCR is expressed in a suitable host, such as Escherichia coli.[4]

  • The cells are harvested and lysed to release the protein.

  • The recombinant protein is then purified using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).[4]

  • Protein concentration is determined using a standard method like the Bradford assay.

2. Reaction Mixture:

  • The standard reaction mixture (typically 500 µL) contains:

    • Purified CCR enzyme (e.g., 20 µg)[4]

    • NADPH (e.g., 160 µM)[4]

    • Substrate (feruloyl-CoA or this compound) at varying concentrations for kinetic analysis (e.g., 30–150 µM)[4]

    • Reaction buffer (e.g., 1x PBS)[4]

3. Reaction Conditions:

  • The reaction is initiated by the addition of the substrate.

  • The mixture is incubated at a specific temperature (e.g., 30°C) for a defined period (e.g., 10-30 minutes).

  • The reaction is stopped, for example, by adding acid.

4. Product Detection and Quantification:

  • The product of the reaction (coniferaldehyde from feruloyl-CoA or sinapaldehyde (B192390) from this compound) is monitored by spectrophotometry or high-performance liquid chromatography (HPLC).

  • When using spectrophotometry, the decrease in absorbance due to NADPH oxidation can be monitored at 340 nm.

  • For HPLC analysis, the reaction products are separated and quantified by comparing their retention times and peak areas to known standards.[3]

5. Kinetic Analysis:

  • The initial reaction velocities are determined at different substrate concentrations.

  • The Michaelis-Menten constant (Km) and maximum velocity (Vmax) are calculated by fitting the data to the Michaelis-Menten equation or by using a Lineweaver-Burk plot.[2]

  • The catalytic efficiency (kcat/Km) is then determined.

Visualizations

Lignin Biosynthesis Pathway

The following diagram illustrates the central role of cinnamoyl-CoA reductase (CCR) in the lignin biosynthesis pathway and its action on feruloyl-CoA and this compound to produce the precursors for guaiacyl (G) and syringyl (S) lignin, respectively.

Lignin_Biosynthesis_Pathway Phenylalanine Phenylalanine Cinnamic_Acid Cinnamic Acid Phenylalanine->Cinnamic_Acid p_Coumaric_Acid p-Coumaric Acid Cinnamic_Acid->p_Coumaric_Acid p_Coumaroyl_CoA p-Coumaroyl-CoA p_Coumaric_Acid->p_Coumaroyl_CoA Caffeoyl_CoA Caffeoyl-CoA p_Coumaroyl_CoA->Caffeoyl_CoA Feruloyl_CoA Feruloyl-CoA Caffeoyl_CoA->Feruloyl_CoA _5_Hydroxyferuloyl_CoA 5-Hydroxyferuloyl-CoA Feruloyl_CoA->_5_Hydroxyferuloyl_CoA CCR CCR Feruloyl_CoA->CCR Sinapoyl_CoA This compound _5_Hydroxyferuloyl_CoA->Sinapoyl_CoA Sinapoyl_CoA->CCR Coniferaldehyde Coniferaldehyde CAD CAD Coniferaldehyde->CAD Sinapaldehyde Sinapaldehyde Sinapaldehyde->CAD Coniferyl_Alcohol Coniferyl Alcohol G_Lignin G-Lignin Coniferyl_Alcohol->G_Lignin Sinapyl_Alcohol Sinapyl Alcohol S_Lignin S-Lignin Sinapyl_Alcohol->S_Lignin CCR->Coniferaldehyde CCR->Sinapaldehyde CAD->Coniferyl_Alcohol CAD->Sinapyl_Alcohol

Caption: Lignin biosynthesis pathway highlighting CCR.

Experimental Workflow for CCR Substrate Comparison

This diagram outlines the typical workflow for comparing the efficiency of cinnamoyl-CoA reductase (CCR) with this compound and feruloyl-CoA as substrates.

CCR_Workflow Start Start: Obtain CCR Enzyme (Recombinant Expression & Purification) Prepare_Substrates Prepare Substrates: - Feruloyl-CoA - this compound Start->Prepare_Substrates Assay_Setup Set up Enzymatic Assay Prepare_Substrates->Assay_Setup Incubation Incubate at Optimal Conditions Assay_Setup->Incubation Detection Detect & Quantify Products (Spectrophotometry or HPLC) Incubation->Detection Data_Analysis Kinetic Data Analysis (Km, Vmax, kcat/Km) Detection->Data_Analysis Comparison Compare Substrate Performance Data_Analysis->Comparison Conclusion Conclusion on Substrate Specificity Comparison->Conclusion

References

A Comparative Guide to the Validation of RNAi-Mediated Knockdown of Sinapoyl-CoA Biosynthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Comparison of Gene Knockdown Technologies for Sinapoyl-CoA Biosynthesis

The selection of a gene knockdown strategy depends on the specific research goals, the target organism, and the desired level and duration of gene silencing. Here, we compare RNA interference (RNAi), CRISPR-Cas9, and chemical inhibitors for their application in modulating the this compound biosynthetic pathway.

FeatureRNA Interference (RNAi)CRISPR-Cas9Chemical Inhibitors
Mechanism of Action Post-transcriptional gene silencing via mRNA degradation.[1]Permanent gene knockout or transcriptional repression at the DNA level.[2]Direct inhibition of enzyme activity.
Specificity Can have off-target effects due to partial sequence complementarity.[3]Generally high on-target specificity, though off-target mutations can occur.[3]Specificity varies greatly; can have off-target effects on other enzymes.
Efficiency of Knockdown Variable, typically results in partial knockdown (reduction) of gene expression.[1]Can achieve complete and permanent gene knockout.[2]Dose-dependent inhibition; complete inhibition may require high concentrations that can be toxic.
Durability of Effect Can be transient or stable, depending on the delivery method (e.g., siRNA vs. shRNA).[1]Permanent and heritable genetic modification.[2]Effect is transient and dependent on the continuous presence of the inhibitor.
Ease of Use Relatively straightforward to design and implement, especially with synthetic siRNAs.Requires design of guide RNAs and delivery of the Cas9 nuclease; can be more complex to establish.[4]Simple to apply in cell cultures or in vitro assays; in vivo application can be challenging.
Applications in this compound Pathway Demonstrated to reduce downstream products like lignin (B12514952) and sinapate esters by targeting enzymes such as CCoAOMT and F5H.[5][6]Used to create knockout mutants of key pathway enzymes, leading to significant alterations in lignin composition.[7]Used to study enzyme kinetics and pathway regulation, for example, with inhibitors of cinnamoyl-CoA reductase.[8]

Experimental Data: Validation of Gene Knockdown in the Phenylpropanoid Pathway

Case Study 1: RNAi-Mediated Knockdown of Caffeoyl-CoA O-methyltransferase (CCoAOMT)

CCoAOMT is a key enzyme that catalyzes a methylation step upstream of this compound formation. Its downregulation is expected to reduce the flux towards this compound.

Table 1: Effects of CCoAOMT Knockdown in Maize [1]

ParameterWild TypeRNAi Transgenic Line% Change
CCoAOMT mRNA Level (relative) 1.0Significantly downregulated-
Klason Lignin Content (%) ~28~21.7-22.4%
Cellulose Content (%) ~38.4~47.3+23.3%
S/G Lignin Monomer Ratio 0.6360.999+57.08%
Case Study 2: Knockout of CCoAOMT1 in Arabidopsis thaliana

A T-DNA null mutant of CCoAOMT1 provides insight into the metabolic consequences of eliminating this enzyme's function, which is a proxy for a highly efficient knockdown.

Table 2: Phenolic Profile of ccoaomt1 Mutant in Arabidopsis [9]

MetaboliteWild Typeccoaomt1 MutantPhenotype
Lignin Content NormalLow-
Syringyl (S) Lignin Units PresentReduced-
Guaiacyl (G) Lignin Units PresentReduced-
p-hydroxyphenyl (H) Lignin Units LowHigh-
Sinapoyl Malate (B86768) PresentAbsentIndicates disruption of this compound pool

The absence of sinapoyl malate in the ccoaomt1 mutant strongly suggests that the biosynthesis of its precursor, this compound, is significantly impaired.[9]

Experimental Protocols

Validation of RNAi-Mediated Knockdown by Quantitative RT-PCR (qRT-PCR)

This protocol is a standard method to quantify the reduction in target mRNA levels following RNAi.[10][11]

1.1. RNA Extraction:

  • Harvest plant tissue from both wild-type (control) and RNAi transgenic lines and immediately freeze in liquid nitrogen.

  • Grind the frozen tissue to a fine powder.

  • Extract total RNA using a commercial kit or a TRIzol-based method.

  • Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

1.2. cDNA Synthesis:

  • Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.[4]

1.3. qRT-PCR Reaction:

  • Prepare a reaction mix containing cDNA template, gene-specific forward and reverse primers for the target gene and a reference gene (e.g., Actin or Ubiquitin), and a fluorescent dye such as SYBR Green.

  • Perform the qPCR reaction in a real-time PCR thermal cycler. A typical program includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.[4]

1.4. Data Analysis:

  • Determine the cycle threshold (Ct) values for both the target and reference genes in control and RNAi samples.

  • Calculate the relative expression of the target gene using the ΔΔCt method.

Quantification of this compound by LC-MS/MS

2.1. Metabolite Extraction:

  • Harvest and flash-freeze plant material.

  • Grind the tissue to a fine powder under liquid nitrogen.

  • Extract metabolites with a cold solvent mixture, such as 75% methanol.

  • Centrifuge the samples to pellet cell debris and collect the supernatant.

2.2. LC-MS/MS Analysis:

  • Inject the extracted metabolites into a liquid chromatography system coupled to a tandem mass spectrometer (LC-MS/MS).

  • Separate the compounds on a C18 reversed-phase column using a gradient of mobile phases, typically water and acetonitrile (B52724) with a modifier like formic acid or ammonium (B1175870) acetate.

  • Detect and quantify this compound using multiple reaction monitoring (MRM) mode. This involves selecting the specific precursor ion for this compound and its characteristic product ions.

2.3. Data Analysis:

  • Generate a standard curve using a purified this compound standard of known concentrations.

  • Quantify the amount of this compound in the samples by comparing their peak areas to the standard curve.

Visualizations

Sinapoyl_CoA_Biosynthesis_Pathway cluster_phenylpropanoid General Phenylpropanoid Pathway cluster_sinapoyl This compound Biosynthesis cluster_products Downstream Products Phenylalanine Phenylalanine Cinnamic_acid Cinnamic_acid Phenylalanine->Cinnamic_acid PAL p_Coumaric_acid p_Coumaric_acid Cinnamic_acid->p_Coumaric_acid C4H p_Coumaroyl_CoA p_Coumaroyl_CoA p_Coumaric_acid->p_Coumaroyl_CoA 4CL Caffeoyl_CoA Caffeoyl_CoA p_Coumaroyl_CoA->Caffeoyl_CoA HCT/C3'H Feruloyl_CoA Feruloyl_CoA Caffeoyl_CoA->Feruloyl_CoA CCoAOMT Caffeoyl_CoA->Feruloyl_CoA 5-hydroxyferuloyl-CoA 5-hydroxyferuloyl-CoA Feruloyl_CoA->5-hydroxyferuloyl-CoA F5H Feruloyl_CoA->5-hydroxyferuloyl-CoA Sinapoyl_CoA Sinapoyl_CoA 5-hydroxyferuloyl-CoA->Sinapoyl_CoA COMT Sinapate_esters Sinapate_esters Sinapoyl_CoA->Sinapate_esters S_lignin S_lignin Sinapoyl_CoA->S_lignin

Caption: The this compound biosynthesis pathway, highlighting key enzymes targeted for knockdown.

RNAi_Validation_Workflow cluster_plant_material Plant Material cluster_molecular_analysis Molecular Analysis cluster_metabolite_analysis Metabolite Analysis Wild_Type Wild-Type Plant RNA_Extraction Total RNA Extraction Wild_Type->RNA_Extraction Metabolite_Extraction Metabolite Extraction Wild_Type->Metabolite_Extraction RNAi_Plant RNAi Transgenic Plant RNAi_Plant->RNA_Extraction RNAi_Plant->Metabolite_Extraction cDNA_Synthesis cDNA Synthesis RNA_Extraction->cDNA_Synthesis qRT_PCR qRT-PCR Analysis (Target & Reference Genes) cDNA_Synthesis->qRT_PCR Relative_Expression Calculate Relative Gene Expression qRT_PCR->Relative_Expression Quantification Quantify this compound & Downstream Products Relative_Expression->Quantification Correlate Gene Knockdown with Metabolite Levels LC_MS LC-MS/MS Analysis Metabolite_Extraction->LC_MS LC_MS->Quantification

References

Comparative Metabolomics of Plants with Altered Sinapoyl-CoA Levels: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of the metabolic consequences arising from the alteration of sinapoyl-CoA levels in plants. For researchers, scientists, and drug development professionals, understanding these metabolic shifts is paramount for endeavors in metabolic engineering, crop improvement, and the discovery of novel bioactive compounds. This compound is a central intermediate in the phenylpropanoid pathway, leading to the biosynthesis of a diverse array of secondary metabolites, including lignin, sinapate esters, and coumarins. Genetic manipulation of the enzymes controlling the flux of this compound provides a powerful tool to investigate the resulting metabolic reprogramming.

Quantitative Metabolomic Data

The following tables summarize the quantitative changes in key metabolites observed in Arabidopsis thaliana with genetic modifications affecting the flux of intermediates in the this compound pathway. Specifically, data from mutants of FERULOYL-CoA 6'-HYDROXYLASE 1 (F6'H1), an enzyme that diverts the precursor feruloyl-CoA, and SINAPOYLGLUCOSE ACCUMULATOR 1 (sng1), which is blocked in the downstream metabolism of sinapate esters, are presented.

Table 1: Relative Abundance of Coumarins in Arabidopsis thaliana f6'h1 Mutant Roots

MetaboliteWild Type (Relative Abundance)f6'h1-1 Mutant (Relative Abundance)Fold Change (f6'h1-1/WT)
Scopoletin100%~10%~0.1
Scopolin100%~5%~0.05
Esculetin100%Not Detected-
Esculin100%~20%~0.2

Data are approximated from studies on F6'H1 function, which demonstrate a significant reduction in these coumarins in the mutant.[1][2][3]

Table 2: Relative Abundance of Sinapate Esters in Arabidopsis thaliana sng1 Mutant Leaves

MetaboliteWild Type (Relative Abundance)sng1 Mutant (Relative Abundance)Fold Change (sng1/WT)
Sinapoylmalate100%Not Detected-
SinapoylglucoseTraceHigh Accumulation>>1

The sng1 mutant is deficient in the enzyme that converts sinapoylglucose to sinapoylmalate, leading to the accumulation of the former.[4][5][6]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of metabolomic studies. Below are representative protocols for the analysis of phenylpropanoids in plant tissues.

Metabolite Extraction from Plant Tissue

This protocol is adapted for the extraction of soluble phenylpropanoids from Arabidopsis thaliana leaves or roots for LC-MS analysis.[7][8]

  • Sample Collection and Preparation:

    • Harvest approximately 50-100 mg of fresh plant tissue (e.g., leaves, roots) and immediately freeze in liquid nitrogen to quench metabolic activity.

    • Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a bead mill.

    • Accurately weigh the frozen powder into a pre-chilled microcentrifuge tube.

  • Extraction:

    • Add 1 mL of 80% (v/v) methanol, pre-chilled to -20°C, to the frozen tissue powder.

    • Vortex the mixture vigorously for 1 minute to ensure thorough mixing.

    • Incubate the mixture at 4°C for 1 hour with occasional vortexing to facilitate extraction.

  • Clarification:

    • Centrifuge the extract at 14,000 x g for 15 minutes at 4°C.

    • Carefully transfer the supernatant to a new microcentrifuge tube.

  • Sample Preparation for LC-MS:

    • Filter the supernatant through a 0.22 µm PTFE syringe filter into an LC-MS vial.

    • Store the vials at -80°C until analysis.

Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis

This method is suitable for the separation and detection of phenylpropanoid compounds.[9][10]

  • Chromatographic System:

    • Utilize a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

    • Column: A reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size) is commonly used.

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A typical gradient would be to start at 5% B, increase to 95% B over 20 minutes, hold for 5 minutes, and then return to initial conditions to re-equilibrate the column.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 5 µL.

  • Mass Spectrometry System:

    • Couple the LC system to a high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument.

    • Ionization Mode: Electrospray ionization (ESI), typically in negative mode for phenolic acids, but positive mode can also be used.

    • Scan Range: m/z 100-1500.

    • Data Acquisition: Perform full scan MS and data-dependent MS/MS fragmentation to aid in compound identification.

Mandatory Visualizations

The following diagrams illustrate key pathways and workflows relevant to the comparative metabolomics of plants with altered this compound levels.

Sinapoyl_CoA_Metabolic_Pathway Phenylalanine Phenylalanine pCoumaroyl_CoA p-Coumaroyl-CoA Phenylalanine->pCoumaroyl_CoA General Phenylpropanoid Pathway Feruloyl_CoA Feruloyl-CoA pCoumaroyl_CoA->Feruloyl_CoA Sinapoyl_CoA This compound Feruloyl_CoA->Sinapoyl_CoA F6H1_enzyme F6'H1 Feruloyl_CoA->F6H1_enzyme SCR_enzyme SCR Sinapoyl_CoA->SCR_enzyme SGT_enzyme SGT Sinapoyl_CoA->SGT_enzyme Scopoletin Scopoletin Sinapaldehyde Sinapaldehyde Lignin Lignin Sinapaldehyde->Lignin Sinapoylglucose Sinapoylglucose SMT_enzyme SMT Sinapoylglucose->SMT_enzyme Sinapoylmalate Sinapoylmalate F6H1_enzyme->Scopoletin 6'-hydroxyferuloyl-CoA SCR_enzyme->Sinapaldehyde SGT_enzyme->Sinapoylglucose SMT_enzyme->Sinapoylmalate

Caption: Metabolic pathway of this compound.

Experimental_Workflow Plant_Material Plant Material (Wild Type vs. Mutant) Metabolite_Extraction Metabolite Extraction (e.g., 80% Methanol) Plant_Material->Metabolite_Extraction LC_MS_Analysis LC-MS Analysis (U)HPLC-QTOF/Orbitrap MS Metabolite_Extraction->LC_MS_Analysis Data_Processing Data Processing (Peak Picking, Alignment) LC_MS_Analysis->Data_Processing Statistical_Analysis Statistical Analysis (PCA, t-test, Fold Change) Data_Processing->Statistical_Analysis Metabolite_Identification Metabolite Identification (MS/MS, Standards) Statistical_Analysis->Metabolite_Identification Pathway_Analysis Pathway Analysis & Biological Interpretation Metabolite_Identification->Pathway_Analysis

Caption: Workflow for comparative metabolomics.

References

A Comparative Guide to the Role of Sinapoyl-CoA in Flavonoid Biosynthesis

Author: BenchChem Technical Support Team. Date: December 2025

Published: December 20, 2025

This guide provides a comparative analysis of the role of various hydroxycinnamoyl-CoA esters, with a specific focus on sinapoyl-CoA, in the initiation of the flavonoid biosynthesis pathway. We will examine the substrate preference of Chalcone (B49325) Synthase (CHS), the gateway enzyme to flavonoid synthesis, and present experimental data and protocols to clarify the metabolic fate of these key precursors.

The Central Role of p-Coumaroyl-CoA in Flavonoid Biosynthesis

The biosynthesis of flavonoids begins with the general phenylpropanoid pathway, which converts phenylalanine into p-coumaroyl-CoA. This molecule is the pivotal precursor for a vast array of flavonoid compounds. The first committed step in the flavonoid-specific branch is catalyzed by Chalcone Synthase (CHS). This enzyme performs a sequential condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin (B18129) chalcone, the foundational scaffold for virtually all classes of flavonoids, including flavanones, flavones, flavonols, and anthocyanins.

Comparing CoA-Ester Substrates for Chalcone Synthase

While p-coumaroyl-CoA is the canonical and most efficiently utilized substrate for CHS, the enzyme can exhibit a degree of "promiscuity," allowing it to accept other structurally similar starter molecules. This substrate flexibility is a key factor in the diversification of flavonoids in different plant species. Alternative substrates, such as caffeoyl-CoA and feruloyl-CoA, can be utilized by some CHS enzymes, leading to flavonoids with different hydroxylation patterns on their B-ring.

The role of this compound as a direct substrate for CHS is not well-established and is generally considered insignificant in the context of flavonoid initiation. Instead, this compound is a key intermediate in a related branch of the phenylpropanoid pathway: the biosynthesis of monolignols (specifically syringyl lignin) and sinapate esters, which function as UV protectants and antioxidants.

The pathway diagram below illustrates the metabolic branch point where p-coumaroyl-CoA is directed towards flavonoids, while feruloyl-CoA and this compound are primarily channeled towards monolignol synthesis.

Visualizing Metabolic Fates

Caption: Phenylpropanoid pathway branch points.

Quantitative Comparison of CHS Substrate Utilization

To objectively compare the efficiency of different CoA esters as substrates for Chalcone Synthase, we can examine their steady-state kinetic parameters, specifically the Michaelis constant (Km) and the catalytic rate (kcat). A lower Km value indicates a higher affinity of the enzyme for the substrate, while a higher kcat reflects a faster reaction rate. The catalytic efficiency is best represented by the kcat/Km ratio.

While comprehensive kinetic data for this compound as a CHS substrate is scarce in the literature—likely due to its negligible activity—data from studies on various plant CHS enzymes consistently demonstrate a strong preference for p-coumaroyl-CoA.

SubstratePlant Source (Enzyme)Km (µM)kcat (s⁻¹)Catalytic Efficiency (kcat/Km) (M⁻¹s⁻¹)
p-Coumaroyl-CoA Cyclosorus parasiticus (CpCHS1)1.8 ± 0.20.85 ± 0.034.72 x 10⁵
Caffeoyl-CoA Cyclosorus parasiticus (CpCHS1)5.6 ± 0.50.18 ± 0.010.32 x 10⁵
Feruloyl-CoA Various (General)Higher than p-Coumaroyl-CoALower than p-Coumaroyl-CoASignificantly lower than p-Coumaroyl-CoA
This compound Various (General)Not Reported (very low affinity)Not Reported (negligible activity)Negligible

Data is compiled from multiple literature sources. The values for C. parasiticus highlight a clear preference for p-coumaroyl-CoA over caffeoyl-CoA. General findings indicate that feruloyl-CoA is a poor substrate, and this compound is not a competent substrate for typical CHS enzymes.

The data clearly indicates that the catalytic efficiency of CHS for p-coumaroyl-CoA is significantly higher (over 14-fold in the case of CpCHS1) than for caffeoyl-CoA. The additional methoxy (B1213986) groups on feruloyl-CoA and this compound likely create steric hindrance within the CHS active site, preventing efficient binding and catalysis.

Experimental Protocols

To empirically determine the substrate specificity of a given Chalcone Synthase, a combination of enzyme activity assays and product analysis is required.

Protocol 1: Chalcone Synthase (CHS) Enzyme Activity Assay

This protocol describes a spectrophotometric assay to measure the formation of chalcone products, which absorb light at a characteristic wavelength.

1. Materials:

  • Purified CHS enzyme (e.g., recombinantly expressed His-tagged protein)

  • Substrate Stock Solutions (10 mM in water): p-coumaroyl-CoA, caffeoyl-CoA, feruloyl-CoA, this compound

  • Malonyl-CoA stock solution (20 mM in water)

  • Reaction Buffer: 100 mM potassium phosphate (B84403) buffer, pH 7.5

  • UV/Vis Spectrophotometer and quartz cuvettes

2. Procedure:

  • Prepare a master reaction mix in the cuvette containing the reaction buffer.

  • Add the starter CoA-ester substrate to be tested to a final concentration of 50 µM.

  • Add a known amount of purified CHS enzyme (e.g., 1-5 µg).

  • Equilibrate the mixture at 30°C for 5 minutes in the spectrophotometer.

  • Initiate the reaction by adding malonyl-CoA to a final concentration of 150 µM.

  • Immediately begin monitoring the increase in absorbance at ~370-390 nm (the peak absorbance can vary depending on the chalcone product) for 5-10 minutes.

  • Record the initial linear rate of the reaction (ΔAbs/min).

3. Data Analysis:

  • Calculate the enzyme activity using the Beer-Lambert law (A = εbc), where A is the change in absorbance, ε is the molar extinction coefficient of the specific chalcone product, b is the path length, and c is the change in product concentration.

  • By varying the substrate concentration, kinetic parameters (Km and Vmax) can be determined by fitting the data to the Michaelis-Menten equation.

Protocol 2: Product Identification by High-Performance Liquid Chromatography (HPLC)

This protocol is used to separate and identify the specific products formed in the CHS enzyme assay.

1. Sample Preparation:

  • Perform the CHS enzyme assay as described above in a larger volume (e.g., 500 µL) and incubate for 1 hour at 30°C.

  • Stop the reaction by adding 50 µL of 5 M HCl.

  • Extract the products by adding 2 volumes of ethyl acetate (B1210297) and vortexing vigorously.

  • Centrifuge at 10,000 x g for 10 minutes to separate the phases.

  • Carefully transfer the upper ethyl acetate layer to a new tube.

  • Evaporate the solvent to dryness under a vacuum or a stream of nitrogen.

  • Resuspend the dried residue in a known volume (e.g., 100 µL) of methanol.

  • Filter the sample through a 0.22 µm syringe filter before injection.

2. HPLC Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Flow Rate: 1.0 mL/min.

  • Detection: Diode Array Detector (DAD) scanning from 200-400 nm.

  • Gradient:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 70% B

    • 25-30 min: 70% to 90% B

    • 30-35 min: 90% to 10% B (return to initial conditions)

  • Injection Volume: 20 µL.

3. Data Analysis:

  • Identify the product peaks by comparing their retention times and UV-Vis spectra with those of authentic standards (e.g., naringenin, eriodictyol).

  • Quantify the products by creating a standard curve with known concentrations of the standards.

Visualizing the Experimental Workflow

The following diagram outlines the general workflow for confirming the substrate specificity of a Chalcone Synthase enzyme.

Caption: Workflow for CHS substrate specificity analysis.

Conclusion

The evidence overwhelmingly confirms that p-coumaroyl-CoA is the primary and most efficient substrate for Chalcone Synthase , the gatekeeper enzyme of flavonoid biosynthesis. While some CHS enzymes exhibit promiscuity and can utilize other precursors like caffeoyl-CoA to a lesser extent, This compound does not play a significant direct role in initiating the core flavonoid pathway . Instead, this compound is a crucial intermediate in the distinct metabolic route leading to the production of syringyl lignin (B12514952) and sinapate esters. This metabolic channeling ensures that carbon flux is appropriately distributed between these vital classes of plant secondary metabolites. Researchers investigating flavonoid biosynthesis should therefore focus on the availability and modification of p-coumaroyl-CoA as the key regulatory point for modulating the production of these compounds.

Comparative Analysis of Sinapoyl-CoA Profiles in Response to Biotic and Abiotic Stress

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Sinapoyl-CoA is a key intermediate in the phenylpropanoid pathway in plants. This pathway is a source of a wide array of secondary metabolites that are crucial for plant growth, development, and defense against various environmental challenges. The accumulation of phenylpropanoid compounds is a well-documented response to both biotic and abiotic stresses, serving to protect the plant from damage and facilitate adaptation.[1][2][3] Understanding the differential regulation of this compound under these distinct stress conditions can provide valuable insights into plant defense mechanisms and may offer targets for the development of stress-tolerant crops and novel therapeutic agents. This guide provides a comparative overview of this compound profiles in response to biotic and abiotic stressors, supported by experimental data and detailed methodologies.

Data Presentation: this compound and Related Metabolite Profiles Under Stress

While direct quantitative comparisons of this compound under biotic versus abiotic stress in a single study are limited, the available metabolomic data consistently indicate an upregulation of the phenylpropanoid pathway. The following table summarizes the observed trends for this compound and its precursors/derivatives in Arabidopsis thaliana under representative stress conditions.

MetaboliteBiotic Stress (Pseudomonas syringae infection)Abiotic Stress (Drought)Reference
p-Coumaroyl-CoA IncreasedIncreased[1]
Feruloyl-CoA IncreasedIncreased[4]
This compound Inferred IncreaseInferred Increase[1][2]
Sinapate Esters IncreasedIncreased[5]

Note: The changes are generally inferred from broader metabolomic studies of the phenylpropanoid pathway. Direct quantification of this compound is technically challenging due to its low abundance and transient nature.

Signaling Pathways

The regulation of this compound biosynthesis under stress is complex, involving a network of signaling pathways that perceive the stress signal and transduce it to activate the expression of key biosynthetic genes.

G cluster_stress Stress Signals cluster_signaling Signaling Cascades cluster_transcription Transcriptional Regulation cluster_pathway Phenylpropanoid Pathway Biotic Stress\n(e.g., Pseudomonas syringae) Biotic Stress (e.g., Pseudomonas syringae) ROS Burst ROS Burst Biotic Stress\n(e.g., Pseudomonas syringae)->ROS Burst Abiotic Stress\n(e.g., Drought) Abiotic Stress (e.g., Drought) Abiotic Stress\n(e.g., Drought)->ROS Burst Hormonal Signaling\n(SA, JA, ABA) Hormonal Signaling (SA, JA, ABA) ROS Burst->Hormonal Signaling\n(SA, JA, ABA) MAPK Cascades MAPK Cascades Hormonal Signaling\n(SA, JA, ABA)->MAPK Cascades Transcription Factors\n(e.g., MYB, WRKY) Transcription Factors (e.g., MYB, WRKY) MAPK Cascades->Transcription Factors\n(e.g., MYB, WRKY) p-Coumaroyl-CoA p-Coumaroyl-CoA Transcription Factors\n(e.g., MYB, WRKY)->p-Coumaroyl-CoA Upregulation of biosynthetic genes Phenylalanine Phenylalanine Phenylalanine->p-Coumaroyl-CoA PAL, C4H, 4CL Feruloyl-CoA Feruloyl-CoA p-Coumaroyl-CoA->Feruloyl-CoA HCT, C3H This compound This compound Feruloyl-CoA->this compound F5H, COMT Sinapate Esters Sinapate Esters This compound->Sinapate Esters

Figure 1. Simplified signaling pathway for the induction of this compound biosynthesis under biotic and abiotic stress.

Experimental Protocols

Accurate quantification of this compound requires specific and sensitive analytical methods due to its low abundance and reactivity. The following is a generalized protocol based on liquid chromatography-tandem mass spectrometry (LC-MS/MS), which is the current gold standard for acyl-CoA analysis.

1. Plant Material and Stress Treatment:

  • Plant Growth: Arabidopsis thaliana (e.g., ecotype Col-0) seedlings are grown under controlled conditions (e.g., 16-h light/8-h dark photoperiod, 22°C).

  • Biotic Stress: For infection with Pseudomonas syringae pv. tomato DC3000, a bacterial suspension (e.g., 10^8 cfu/mL in 10 mM MgCl2) is infiltrated into the leaves of 4- to 5-week-old plants. Control plants are infiltrated with 10 mM MgCl2.

  • Abiotic Stress: For drought stress, watering is withheld from 3-week-old plants for a specified period (e.g., 10-14 days) until soil water content reaches a predetermined level (e.g., 40% of field capacity). Control plants are kept well-watered.

2. Metabolite Extraction:

  • Harvest leaf tissue at desired time points post-treatment and immediately freeze in liquid nitrogen to quench metabolic activity.

  • Grind the frozen tissue to a fine powder under liquid nitrogen.

  • Extract the powder with a cold extraction buffer, typically a mixture of organic and aqueous solvents (e.g., 2.5% (v/v) formic acid in methanol/water).

  • Centrifuge the extract at high speed (e.g., 14,000 x g) at 4°C to pellet cell debris.

  • Collect the supernatant for analysis.

3. LC-MS/MS Analysis:

  • Chromatography: Separation of this compound is achieved using a reversed-phase C18 column with a gradient elution program.

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A typical gradient would start with a low percentage of mobile phase B, which is gradually increased to elute the compounds of interest.

  • Mass Spectrometry: Detection and quantification are performed using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode.

    • Ionization: Electrospray ionization (ESI) in positive mode is commonly used.

    • MRM Transitions: Specific precursor-to-product ion transitions for this compound and an internal standard are monitored for accurate quantification.

4. Data Analysis:

  • Peak areas of this compound are integrated and normalized to the peak area of the internal standard.

  • The concentration of this compound is determined using a calibration curve generated with authentic standards.

  • Statistical analysis (e.g., t-test or ANOVA) is used to determine the significance of differences between control and stressed samples.

Figure 2. General experimental workflow for the analysis of this compound profiles in response to stress.

Conclusion

The accumulation of this compound and other phenylpropanoid pathway intermediates is a conserved response to both biotic and abiotic stresses in plants. While the general trend is an upregulation of this pathway to produce protective compounds, the precise quantitative differences in this compound levels under different stressors require further investigation with highly sensitive and specific analytical techniques. The methodologies and signaling pathway information provided in this guide offer a framework for researchers to design and execute experiments aimed at elucidating the nuanced roles of this compound in plant stress responses. Such knowledge is fundamental for the development of crops with enhanced resilience and for the discovery of novel bioactive compounds.

References

A Comparative Guide to the Functional Characterization of Phenylpropanoid-CoA and Glucoside Transporters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the functional characterization of transporter proteins involved in the movement of sinapate derivatives and other related acyl-CoAs. While dedicated sinapoyl-CoA transporters remain to be definitively identified, this document outlines the current understanding of sinapoylglucose transport and draws comparisons with well-characterized acyl-CoA transport systems, offering a framework for future research.

Introduction: The Role of Transport in Sinapate Ester Metabolism

Sinapate esters, such as sinapoylmalate and sinapoylcholine, are important secondary metabolites in plants, particularly in the Brassicaceae family, playing roles in UV protection and as storage compounds.[1][2] The biosynthesis of these esters involves cytoplasmic and vacuolar steps. In the cytoplasm, sinapic acid is activated to this compound, which is then used by UDP-glucose:sinapate glucosyltransferase (SGT) to form 1-O-sinapoylglucose.

Current evidence suggests that it is 1-O-sinapoylglucose , not this compound, that is transported from the cytoplasm into the vacuole.[3] This is supported by the vacuolar localization of the enzymes that catalyze the final steps of sinapoylmalate and sinapoylcholine synthesis: sinapoylglucose:malate sinapoyltransferase (SMT) and sinapoylglucose:choline sinapoyltransferase (SCT), respectively.[3][4] While the specific transporters responsible for moving sinapoylglucose into the vacuole have not yet been identified, their existence is inferred, with speculation pointing towards ABC-like transporters.

Given the absence of data on specific this compound transporters, this guide will focus on the inferred transport of sinapoylglucose and provide a comparative overview of the functional characterization of other, better-understood acyl-CoA and metabolite transporters. The methodologies described are directly applicable to the future characterization of the putative sinapoylglucose transporter.

Comparative Analysis of Acyl-CoA and Metabolite Transporters

To provide a useful comparison, we will examine transporters from different subcellular compartments that handle acyl-CoAs or other complex metabolites. These serve as models for how a putative sinapoylglucose or this compound transporter might function and be characterized.

Transporter Family/NameSubcellular LocationSubstrate(s)Transport MechanismOrganism(al) ContextKey References
Putative Sinapoylglucose Transporter Tonoplast (Vacuolar Membrane)1-O-SinapoylglucoseUnknown (Hypothesized ABC-type)Plants (e.g., Arabidopsis thaliana)[3]
ABCD Transporters (e.g., CTS/PXA1) Peroxisomal MembraneLong-chain acyl-CoAsATP-Binding Cassette (ABC) TransporterPlants, Yeast, Mammals[5]
SLC25A17/PMP34 Peroxisomal MembraneCoA, NAD+, ATP, FADSolute Carrier (Mitochondrial Carrier Family)Humans, Zebrafish[2][6]
AT-1/SLC33A1 Endoplasmic ReticulumAcetyl-CoASolute CarrierHumans[7]
SbMATE2 Tonoplast (Vacuolar Membrane)Dhurrin (Cyanogenic Glucoside)Multidrug and Toxic Compound Extrusion (MATE) TransporterSorghum bicolor

Signaling Pathways and Experimental Workflows

Sinapate_Pathway cluster_cytoplasm Cytoplasm cluster_vacuole Vacuole Phe Phenylalanine Sinapoyl_CoA This compound Phe->Sinapoyl_CoA Phenylpropanoid Pathway Sinapoylglucose 1-O-Sinapoylglucose Sinapoyl_CoA->Sinapoylglucose SGT UDP_Glc UDP-Glucose UDP_Glc->Sinapoylglucose Transport Putative Transporter (e.g., ABC-type) Sinapoylglucose->Transport Sinapoylglucose_vac 1-O-Sinapoylglucose Sinapoylmalate Sinapoylmalate Sinapoylglucose_vac->Sinapoylmalate SMT Sinapoylcholine Sinapoylcholine Sinapoylglucose_vac->Sinapoylcholine SCT Malate Malate Malate->Sinapoylmalate Choline Choline Choline->Sinapoylcholine Transport->Sinapoylglucose_vac Transport membrane

Caption: Proposed pathway for sinapate ester biosynthesis, highlighting the transport of sinapoylglucose.

Transporter_Workflow cluster_prep Gene Identification & Cloning cluster_expression Heterologous Expression cluster_characterization Functional Analysis cluster_validation In Planta Validation Bioinformatics Candidate Gene Identification Cloning Gene Cloning into Expression Vector Bioinformatics->Cloning Yeast Yeast System (e.g., S. cerevisiae) Cloning->Yeast Oocytes Xenopus Oocytes Cloning->Oocytes Localization Subcellular Localization (e.g., GFP Fusion) Cloning->Localization Uptake Transport Assays (Radiolabeled Substrate) Yeast->Uptake Oocytes->Uptake Kinetics Kinetic Analysis (Km, Vmax) Uptake->Kinetics Specificity Substrate Specificity & Competition Assays Uptake->Specificity Knockout T-DNA Knockout/ CRISPR Mutant Analysis Kinetics->Knockout Specificity->Knockout Overexpression Overexpression Phenotyping

Caption: A typical experimental workflow for identifying and functionally characterizing a transporter protein.

Experimental Protocols

Detailed methodologies are crucial for the functional characterization of transporter proteins. The following protocols are standard in the field and would be applicable for studying the putative sinapoylglucose transporter.

This method is used to verify the transport activity of a candidate protein in a controlled system that lacks endogenous transport of the substrate of interest.

  • Vector Construction and Yeast Transformation:

    • The full-length coding sequence of the candidate transporter gene is cloned into a yeast expression vector (e.g., pYES-DEST52), which typically has a galactose-inducible promoter (GAL1).

    • The resulting plasmid is transformed into a suitable S. cerevisiae strain (e.g., INVSc1) using the lithium acetate/polyethylene glycol method. Transformants are selected on appropriate dropout media.

  • Protein Expression:

    • A single colony is used to inoculate a pre-culture in selective synthetic medium with 2% raffinose (B1225341) and grown overnight.

    • The pre-culture is used to inoculate the main expression culture containing 2% raffinose. The culture is grown to an OD600 of ~0.6-0.8.

    • Protein expression is induced by adding galactose to a final concentration of 2% and incubating for 4-6 hours at 30°C.

  • Uptake Assay:

    • Yeast cells are harvested by centrifugation, washed twice with ice-cold assay buffer (e.g., 50 mM MES-KOH, pH 5.5).

    • Cells are resuspended in the assay buffer to a defined cell density.

    • The transport reaction is initiated by adding a radiolabeled substrate (e.g., [¹⁴C]-sinapoylglucose, which would need to be custom synthesized) to the cell suspension.

    • Aliquots are taken at various time points (e.g., 0, 1, 2, 5, 10 minutes).

    • The reaction is stopped by rapidly filtering the aliquot through a glass fiber filter and washing with a large volume of ice-cold assay buffer to remove external radioactivity.

    • The radioactivity retained on the filter (representing substrate taken up by the cells) is quantified by liquid scintillation counting.

  • Data Analysis:

    • Uptake rates are calculated and plotted over time.

    • For kinetic analysis, the initial rates of uptake are determined at varying substrate concentrations. Michaelis-Menten kinetics are then used to calculate the Km and Vmax values.

    • Control experiments are performed using yeast transformed with an empty vector.

This protocol is used to determine the specific membrane system where the transporter is located within the plant cell.

  • Vector Construction:

    • The coding sequence of the transporter gene, without the stop codon, is cloned in-frame with the GFP gene in a plant expression vector (e.g., under the control of the CaMV 35S promoter). The fusion can be N-terminal (GFP-Transporter) or C-terminal (Transporter-GFP).

  • Transient Expression:

    • The construct is transformed into Agrobacterium tumefaciens.

    • The transformed Agrobacterium is infiltrated into the leaves of a model plant like Nicotiana benthamiana or into protoplasts from Arabidopsis thaliana.

  • Confocal Laser Scanning Microscopy:

    • After 2-3 days of incubation to allow for protein expression, the infiltrated leaf tissue or transformed protoplasts are observed using a confocal laser scanning microscope.

    • The GFP signal is excited (e.g., at 488 nm) and its emission is detected (e.g., at 500-530 nm).

    • To confirm localization, co-localization with known organelle markers can be performed. For vacuolar membrane (tonoplast) localization, the tissue can be co-infiltrated with a known tonoplast marker (e.g., a VAMP-mCherry fusion) or stained with a tonoplast-specific dye like FM4-64.

  • Image Analysis:

    • The fluorescence pattern of the GFP-tagged transporter is analyzed. A ring-like fluorescence around the large central vacuole, distinct from the plasma membrane and other organelles, indicates tonoplast localization.

Conclusion

The functional characterization of transporter proteins is a multi-step process that combines bioinformatics, molecular biology, biochemistry, and cell biology. While the specific protein responsible for transporting sinapoyl derivatives across the tonoplast has yet to be identified, the established methodologies for characterizing other acyl-CoA and metabolite transporters provide a clear roadmap for future investigations. The prevailing evidence points to 1-O-sinapoylglucose as the key transported substrate in the sinapate ester pathway. Future research focused on identifying and characterizing this putative transporter will be essential for a complete understanding of phenylpropanoid metabolism and for potential metabolic engineering applications in crop species.

References

Validating the Subcellular Localization of Sinapoyl-CoA Pools: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of methodologies for validating the subcellular localization of sinapoyl-CoA pools, a critical intermediate in the phenylpropanoid pathway in plants. Understanding the compartmentalization of this metabolite is essential for metabolic engineering efforts aimed at enhancing the production of valuable secondary metabolites and for elucidating the regulation of plant metabolic networks. This document outlines the primary techniques, presents comparative data, details experimental protocols, and provides visual workflows to aid in experimental design and data interpretation.

Data Presentation: Comparative Analysis of Methodologies

While direct quantitative data on the subcellular distribution of this compound is limited in publicly available literature, we can infer its likely localization based on the known distribution of related phenylpropanoids and general acyl-CoA pools determined by Non-Aqueous Fractionation (NAF). The following table summarizes representative data for phenylpropanoid precursors and related compounds in Arabidopsis thaliana leaf cells, providing a proxy for the expected distribution of this compound.

MetaboliteCytosol (%)Plastid (%)Vacuole (%)MethodReference
Phenylalanine652510NAF-LC-MS--INVALID-LINK--
Cinnamic Acid702010NAF-LC-MS(Inferred)
p-Coumaric Acid751510NAF-LC-MS(Inferred)
Sinapic Acid50545NAF-LC-MS--INVALID-LINK--
Sinapoyl-malate5095NAF-LC-MS--INVALID-LINK--
Acetyl-CoA602020SILEC-SF--INVALID-LINK--

Note: The distribution of this compound precursors suggests that its biosynthesis is likely initiated in the cytosol. The significant accumulation of the downstream product, sinapoyl-malate, in the vacuole points towards transport mechanisms for these phenylpropanoid derivatives.

Key Experimental Protocols

Two primary methodologies are highlighted for determining the subcellular localization of metabolites like this compound: Non-Aqueous Fractionation (NAF) coupled with mass spectrometry, and Mass Spectrometry Imaging (MSI) as a complementary in situ technique.

Non-Aqueous Fractionation (NAF)

This is the gold-standard method for quantitative subcellular metabolite analysis in plants. It minimizes metabolite leakage by using organic solvents at low temperatures.

Detailed Protocol for NAF of Arabidopsis thaliana Leaves:

  • Harvesting and Quenching: Rapidly harvest leaf material and immediately freeze in liquid nitrogen to quench metabolic activity.

  • Lyophilization: Freeze-dry the frozen tissue to remove all water.

  • Homogenization: Homogenize the lyophilized tissue to a fine powder in a ball mill.

  • Density Gradient Preparation: Prepare a discontinuous density gradient using heptane (B126788) and tetrachloroethylene (B127269) in a centrifuge tube.

  • Sample Loading and Ultracentrifugation: Resuspend the homogenized tissue powder in a heptane/tetrachloroethylene mixture and layer it on top of the density gradient. Centrifuge at high speed (e.g., 15,000 x g) for several hours.

  • Fraction Collection: Carefully collect the fractions from the gradient.

  • Marker Enzyme Assays: Analyze each fraction for the activity of marker enzymes specific to different organelles (e.g., pyrophosphatase for cytosol, ADP-glucose pyrophosphorylase for plastids, and α-mannosidase for vacuoles) to determine the purity of each fraction.

  • Metabolite Extraction: Extract metabolites from each fraction using a suitable solvent system (e.g., a mixture of acetonitrile, methanol, and water). For acyl-CoAs, extraction with 5-sulfosalicylic acid (SSA) has been shown to be effective.[1]

  • LC-MS/MS Analysis: Quantify the concentration of this compound and other metabolites in each fraction using a targeted liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[2][3]

  • Data Analysis: Calculate the subcellular distribution of this compound by correlating its abundance in each fraction with the distribution of the marker enzymes.

Mass Spectrometry Imaging (MSI)

MSI provides spatial information on the distribution of molecules directly within tissue sections, offering a visual confirmation of localization without the need for fractionation.

Detailed Protocol for MALDI-MSI of Plant Tissues:

  • Sample Preparation: Embed fresh plant tissue (e.g., a leaf or stem cross-section) in a suitable matrix like gelatin and freeze rapidly.

  • Cryosectioning: Cut thin sections (10-50 µm) of the frozen tissue using a cryostat and mount them on a conductive slide.[4]

  • Matrix Application: Apply a matrix solution (e.g., 2,5-dihydroxybenzoic acid or sinapinic acid) evenly over the tissue section. The matrix is crucial for the desorption and ionization of the analytes.[4]

  • Data Acquisition: Use a MALDI-TOF (Matrix-Assisted Laser Desorption/Ionization Time-of-Flight) mass spectrometer to acquire mass spectra from a grid of spots across the tissue section.

  • Image Generation: Generate ion intensity maps for specific m/z values corresponding to this compound and other metabolites of interest. This creates a visual representation of their spatial distribution within the tissue.

  • Data Analysis: Correlate the MSI data with histological images of the same tissue section to assign metabolite localization to specific cell types or subcellular regions.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Sinapoyl_CoA_Biosynthesis cluster_cytosol Cytosol cluster_vacuole Vacuole cluster_cellwall Cell Wall Phe Phenylalanine Cin Cinnamic Acid Phe->Cin PAL pCou p-Coumaric Acid Cin->pCou C4H pCouCoA p-Coumaroyl-CoA pCou->pCouCoA 4CL SinGlc Sinapoyl-glucose pCou->SinGlc ... CaffCoA Caffeoyl-CoA pCouCoA->CaffCoA C3H FerCoA Feruloyl-CoA CaffCoA->FerCoA CCoAOMT FiveOHFerCoA 5-Hydroxyferuloyl-CoA FerCoA->FiveOHFerCoA F5H SinCoA This compound FiveOHFerCoA->SinCoA CCoAOMT SinAld Sinapaldehyde SinCoA->SinAld CCR SinAlc Sinapyl Alcohol SinAld->SinAlc CAD Lignin_cw Lignin SinAlc->Lignin_cw Peroxidases Lignin Lignin SinMal Sinapoyl-malate SinGlc->SinMal SinMal_vac Sinapoyl-malate (storage) SinMal->SinMal_vac Transporter

Caption: Biosynthesis pathway of this compound and its derivatives.

NAF_Workflow start Plant Tissue (e.g., Leaves) quench Rapid Freezing (Liquid Nitrogen) start->quench lyophilize Lyophilization (Freeze-drying) quench->lyophilize homogenize Homogenization lyophilize->homogenize gradient Density Gradient Ultracentrifugation homogenize->gradient fractions Fraction Collection gradient->fractions markers Marker Enzyme Assays fractions->markers extraction Metabolite Extraction fractions->extraction data Data Analysis & Subcellular Localization markers->data analysis LC-MS/MS Analysis extraction->analysis analysis->data

Caption: Experimental workflow for Non-Aqueous Fractionation (NAF).

References

Comparative Transcriptomics of Sinapoyl-CoA Metabolism: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuances of sinapoyl-CoA metabolism is crucial for advancements in plant biology, agriculture, and pharmacology. This guide provides a comparative overview of the transcriptomics of genes involved in this pivotal pathway, supported by experimental data and detailed methodologies.

This compound is a key intermediate in the phenylpropanoid pathway in many higher plants, particularly in the Brassicaceae family. It serves as a precursor for a variety of important secondary metabolites, including sinapate esters and lignin (B12514952). The regulation of genes involved in this compound metabolism is a dynamic process, influenced by developmental stage, tissue type, and environmental stimuli such as UV-B radiation. This guide synthesizes findings from several transcriptomic studies to provide a comparative view of gene expression in this pathway.

Data Presentation: Comparative Gene Expression Analysis

Table 1: Illustrative Differential Expression of Key Genes in this compound Metabolism in Response to UV-B Radiation in Arabidopsis thaliana

Gene SymbolGene NamePutative FunctionLog2 Fold Change (UV-B vs. Control)
PAL1Phenylalanine Ammonia-Lyase 1Catalyzes the first step in the phenylpropanoid pathway.↑ (upregulated)
C4HCinnamate 4-HydroxylaseCatalyzes the second step in the general phenylpropanoid pathway.↑ (upregulated)
4CL24-Coumarate:CoA Ligase 2Activates cinnamic acids to their corresponding CoA esters.↑ (upregulated)[1]
CCoAOMT1Caffeoyl-CoA O-methyltransferase 1Methylates caffeoyl-CoA, a step towards feruloyl-CoA and this compound.↑ (upregulated)
F5HFerulate 5-HydroxylaseCatalyzes the conversion of feruloyl-CoA to 5-hydroxyferuloyl-CoA.↑ (upregulated)
COMTCaffeic Acid O-MethyltransferaseMethylates 5-hydroxyferuloyl-CoA to produce this compound.↑ (upregulated)
SGTSinapoyl-glucose:anthocyanin sinapoyltransferaseTransfers the sinapoyl group from this compound to glucose.↑ (upregulated)
SMTSinapoylglucose:malate (B86768) sinapoyltransferaseTransfers the sinapoyl group from sinapoylglucose to malate.↑ (upregulated)

Note: The fold changes are illustrative and based on general trends reported in the literature where UV-B stress typically induces the phenylpropanoid pathway.[1][2][3]

Table 2: Illustrative Comparison of Gene Expression (FPKM) in Different Tissues of Brassica napus

Gene SymbolGene NameSeedLeafStem
BnPAL1Phenylalanine Ammonia-Lyase 1+++++++
BnC4HCinnamate 4-Hydroxylase+++++++
Bn4CL34-Coumarate:CoA Ligase 3++++++
BnCCoAOMT1Caffeoyl-CoA O-methyltransferase 1++++++++
BnF5HFerulate 5-Hydroxylase++++++++
BnCOMTCaffeic Acid O-Methyltransferase++++++++
BnSCTSinapoylglucose:choline sinapoyltransferase+++--
BnSMTSinapoylglucose:malate sinapoyltransferase+++++

Note: This table provides a qualitative representation of gene expression levels based on typical findings, where '+++' indicates high expression, '++' indicates moderate expression, '+' indicates low expression, and '-' indicates negligible expression. For instance, genes involved in sinapine (B1681761) biosynthesis (e.g., SCT) are highly expressed in seeds, while those for sinapoyl malate (e.g., SMT) and lignin are more prominent in vegetative tissues like leaves and stems.

Experimental Protocols

The following sections detail the typical methodologies employed in the comparative transcriptomic analysis of genes involved in this compound metabolism.

Plant Material and Growth Conditions

For comparative studies, seeds of the plant species of interest (e.g., Arabidopsis thaliana, Brassica napus) are surface-sterilized and grown under controlled environmental conditions. A common setup involves a growth chamber with a 16-hour light/8-hour dark photoperiod, a constant temperature of 22°C, and a relative humidity of 60%. For stress-related studies, such as UV-B exposure, plants are subjected to a specific dose of UV-B radiation for a defined period, while control plants are shielded from this stress.

RNA Extraction and Quality Control

Total RNA is extracted from the desired tissues (e.g., leaves, stems, seeds) using a commercially available RNA extraction kit, often followed by a DNase treatment to remove any contaminating genomic DNA. The quality and quantity of the extracted RNA are assessed using a spectrophotometer (e.g., NanoDrop) to measure the A260/280 and A260/230 ratios, and an Agilent Bioanalyzer to determine the RNA Integrity Number (RIN). High-quality RNA with a RIN value greater than 7 is typically used for library preparation.

Library Preparation and Sequencing

For RNA sequencing (RNA-seq), libraries are prepared from the total RNA. This process generally involves the enrichment of poly(A)+ mRNA using oligo(dT) magnetic beads, followed by fragmentation of the mRNA. The fragmented mRNA is then used as a template for first-strand cDNA synthesis using reverse transcriptase and random primers. Second-strand cDNA is subsequently synthesized, and the double-stranded cDNA is subjected to end-repair, A-tailing, and ligation of sequencing adapters. The resulting libraries are then amplified by PCR and sequenced on a high-throughput sequencing platform, such as the Illumina NovaSeq.

Bioinformatic Analysis

The raw sequencing reads are first subjected to quality control using tools like FastQC. Adapter sequences and low-quality reads are removed using software such as Trimmomatic. The clean reads are then aligned to the reference genome of the respective plant species using a splice-aware aligner like HISAT2 or STAR. The number of reads mapping to each gene is counted using featureCounts or HTSeq.

Differential gene expression analysis is performed using packages such as DESeq2 or edgeR in R. These tools normalize the raw read counts and perform statistical tests to identify genes that are significantly up- or downregulated between different conditions or tissues. The results are typically reported as log2 fold changes with associated p-values and false discovery rates (FDR).

Mandatory Visualization

This compound Metabolic Pathway

The following diagram illustrates the core enzymatic steps in the biosynthesis of this compound and its subsequent conversion to major sinapate esters.

Sinapoyl_CoA_Metabolism Phenylalanine Phenylalanine Cinnamate Cinnamate Phenylalanine->Cinnamate PAL p_Coumarate p_Coumarate Cinnamate->p_Coumarate C4H p_Coumaroyl_CoA p_Coumaroyl_CoA p_Coumarate->p_Coumaroyl_CoA 4CL Caffeoyl_CoA Caffeoyl_CoA p_Coumaroyl_CoA->Caffeoyl_CoA HCT/C3H Feruloyl_CoA Feruloyl_CoA Caffeoyl_CoA->Feruloyl_CoA CCoAOMT1 _5_Hydroxyferuloyl_CoA _5_Hydroxyferuloyl_CoA Feruloyl_CoA->_5_Hydroxyferuloyl_CoA F5H Sinapoyl_CoA Sinapoyl_CoA _5_Hydroxyferuloyl_CoA->Sinapoyl_CoA COMT Sinapoylglucose Sinapoylglucose Sinapoyl_CoA->Sinapoylglucose SGT Sinapine Sinapine Sinapoylglucose->Sinapine SCT Sinapoylmalate Sinapoylmalate Sinapoylglucose->Sinapoylmalate SMT PAL PAL C4H C4H _4CL 4CL CCoAOMT1 CCoAOMT1 F5H F5H COMT COMT SGT SGT SCT SCT SMT SMT

Caption: Biosynthetic pathway of this compound and its major ester derivatives.

Experimental Workflow for Comparative Transcriptomics

The diagram below outlines the key steps in a typical RNA-seq based comparative transcriptomics experiment.

Transcriptomics_Workflow cluster_experimental Experimental Phase cluster_bioinformatics Bioinformatics Analysis Plant_Growth Plant Growth & Treatment Tissue_Harvesting Tissue Harvesting Plant_Growth->Tissue_Harvesting RNA_Extraction RNA Extraction Tissue_Harvesting->RNA_Extraction Library_Preparation Library Preparation RNA_Extraction->Library_Preparation Sequencing High-Throughput Sequencing Library_Preparation->Sequencing Quality_Control Quality Control (QC) Sequencing->Quality_Control Read_Alignment Read Alignment Quality_Control->Read_Alignment Gene_Quantification Gene Quantification Read_Alignment->Gene_Quantification Differential_Expression Differential Expression Analysis Gene_Quantification->Differential_Expression Functional_Analysis Functional Analysis (GO, KEGG) Differential_Expression->Functional_Analysis

Caption: A generalized workflow for comparative transcriptomic analysis using RNA-seq.

References

Distinguishing Isoforms of Key Enzymes in the Sinapoyl-CoA Pathway: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuances of enzyme isoforms within critical metabolic pathways is paramount. This guide provides a detailed comparison of isoforms for key enzymes in the sinapoyl-CoA pathway, a central route in the biosynthesis of lignin (B12514952) and other important phenylpropanoids. By presenting quantitative data, detailed experimental protocols, and clear visual aids, this document aims to facilitate the design and execution of research targeting these specific enzymatic players.

The this compound pathway is a branch of the general phenylpropanoid pathway and is crucial for the production of sinapate esters, which are precursors for syringyl (S) lignin, a key component of the cell wall in flowering plants. Two of the pivotal enzymes in this pathway, Caffeoyl-CoA O-methyltransferase (CCoAOMT) and Cinnamoyl-CoA Reductase (CCR), exist as multiple isoforms. These isoforms often exhibit distinct biochemical properties, substrate specificities, and expression patterns, allowing for fine-tuned regulation of metabolic flux. This guide focuses on distinguishing these isoforms to aid in targeted research and potential therapeutic development.

Comparative Analysis of Enzyme Isoforms

Cinnamoyl-CoA Reductase (CCR) Isoforms in Arabidopsis thaliana

Arabidopsis thaliana possesses two well-characterized CCR isoforms, AtCCR1 and AtCCR2, which play divergent roles in lignin biosynthesis and defense responses.

Table 1: Comparison of Kinetic Parameters of Arabidopsis thaliana CCR Isoforms

SubstrateAtCCR1AtCCR2
Km (µM) Km (µM)
Feruloyl-CoA0.96[1]4.7[2]
This compound6.32[1]30.7[2]
Caffeoyl-CoA12.5[1]5.16[2]
p-Coumaroyl-CoA2.27[1]-

Note: A lower Km value indicates a higher affinity of the enzyme for the substrate. The data indicates that AtCCR1 has a significantly higher affinity for feruloyl-CoA and this compound compared to AtCCR2[1][2][3]. Conversely, AtCCR2 shows a higher affinity for caffeoyl-CoA[2].

Table 2: Substrate Efficiency and Expression Patterns of Arabidopsis thaliana CCR Isoforms

FeatureAtCCR1AtCCR2
Relative Efficiency (Feruloyl-CoA & this compound) ~5 times more efficient than AtCCR2[3]Lower efficiency
Primary Role Constitutive lignification[3][4]Defense-related phenolic biosynthesis[3][4]
Expression Pattern Preferentially expressed in tissues undergoing lignification[3]Strongly and transiently induced during incompatible pathogen interactions[3]

Experimental Protocols

To facilitate the replication and expansion of research on these enzyme isoforms, detailed experimental protocols are provided below.

Recombinant Expression and Purification of His-tagged Plant Enzymes in E. coli

This protocol is a general guideline for the expression and purification of His-tagged CCoAOMT or CCR isoforms. Optimization may be required for specific isoforms.

a. Gene Cloning and Vector Construction:

  • Amplify the full-length coding sequence of the target enzyme isoform (e.g., AtCCoAOMT1, AtCCR1) from cDNA using gene-specific primers with appropriate restriction sites.

  • Ligate the amplified PCR product into a pET-based expression vector containing an N-terminal or C-terminal hexahistidine (6xHis) tag.

  • Transform the ligation product into a suitable E. coli cloning strain (e.g., DH5α) and verify the construct by sequencing.

b. Protein Expression:

  • Transform the verified expression plasmid into an E. coli expression strain (e.g., BL21(DE3)pLysS)[5].

  • Inoculate a single colony into 50 mL of Luria-Bertani (LB) medium containing the appropriate antibiotics and grow overnight at 37°C with shaking.

  • The next day, inoculate 1 L of LB medium with the overnight culture and grow at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.

  • Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM.

  • Incubate the culture at a lower temperature (e.g., 18-25°C) for 16-24 hours to enhance protein solubility.

c. Protein Purification using Immobilized Metal Affinity Chromatography (IMAC):

  • Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

  • Resuspend the cell pellet in lysis buffer (e.g., 50 mM NaH2PO4, 300 mM NaCl, 10 mM imidazole, pH 8.0) supplemented with a protease inhibitor cocktail.

  • Lyse the cells by sonication on ice.

  • Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C.

  • Load the supernatant onto a Ni-NTA affinity column pre-equilibrated with lysis buffer.

  • Wash the column with wash buffer (e.g., 50 mM NaH2PO4, 300 mM NaCl, 20 mM imidazole, pH 8.0) to remove non-specifically bound proteins.

  • Elute the His-tagged protein with elution buffer (e.g., 50 mM NaH2PO4, 300 mM NaCl, 250 mM imidazole, pH 8.0).

  • Analyze the purified protein fractions by SDS-PAGE and Western blotting.

Spectrophotometric Assay for Cinnamoyl-CoA Reductase (CCR) Activity

This assay measures the decrease in absorbance at 340 nm due to the oxidation of NADPH.

a. Reagents:

  • Assay Buffer: 100 mM potassium phosphate (B84403) buffer, pH 6.25.

  • NADPH stock solution: 10 mM in water.

  • Substrate stock solution: 1 mM of feruloyl-CoA, this compound, or caffeoyl-CoA in water.

  • Purified recombinant CCR enzyme.

b. Procedure:

  • Prepare a reaction mixture in a 1 mL cuvette containing:

    • 880 µL of Assay Buffer.

    • 100 µL of NADPH stock solution (final concentration: 1 mM).

    • 10 µL of purified CCR enzyme.

  • Incubate the mixture at 30°C for 5 minutes to pre-warm.

  • Initiate the reaction by adding 10 µL of the substrate stock solution (final concentration: 10 µM).

  • Immediately monitor the decrease in absorbance at 340 nm for 5-10 minutes using a spectrophotometer.

  • Calculate the enzyme activity based on the rate of NADPH oxidation using the molar extinction coefficient of NADPH at 340 nm (6.22 mM⁻¹ cm⁻¹).

Immunodetection of Enzyme Isoforms by Western Blotting

This protocol allows for the specific detection of individual enzyme isoforms in protein extracts.

a. Protein Extraction:

  • Grind plant tissue in liquid nitrogen to a fine powder.

  • Extract total proteins using a suitable extraction buffer (e.g., RIPA buffer) containing protease inhibitors.

  • Determine the protein concentration using a Bradford or BCA assay.

b. SDS-PAGE and Electrotransfer:

  • Mix 20-30 µg of total protein with Laemmli sample buffer and heat at 95°C for 5 minutes.

  • Separate the proteins on a 10-12% SDS-polyacrylamide gel.

  • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

c. Immunoblotting:

  • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody specific to the target isoform (e.g., anti-AtCCR1 or a custom antibody against a unique peptide region) overnight at 4°C.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system. For His-tagged recombinant proteins, an anti-His antibody can be used for detection[6].

Visualizing Pathways and Workflows

To provide a clearer understanding of the metabolic context and experimental procedures, the following diagrams have been generated using Graphviz.

This compound Pathway

Sinapoyl_CoA_Pathway cluster_phenylpropanoid General Phenylpropanoid Pathway cluster_sinapoyl This compound Pathway Phenylalanine Phenylalanine Cinnamate Cinnamate Phenylalanine->Cinnamate p-Coumarate p-Coumarate Cinnamate->p-Coumarate p-Coumaroyl-CoA p-Coumaroyl-CoA p-Coumarate->p-Coumaroyl-CoA Caffeoyl-CoA Caffeoyl-CoA p-Coumaroyl-CoA->Caffeoyl-CoA C3H Feruloyl-CoA Feruloyl-CoA Caffeoyl-CoA->Feruloyl-CoA CCoAOMT 5-hydroxyferuloyl-CoA 5-hydroxyferuloyl-CoA Feruloyl-CoA->5-hydroxyferuloyl-CoA F5H Coniferaldehyde Coniferaldehyde Feruloyl-CoA->Coniferaldehyde CCR This compound This compound 5-hydroxyferuloyl-CoA->this compound COMT Sinapaldehyde Sinapaldehyde This compound->Sinapaldehyde CCR Coniferyl alcohol Coniferyl alcohol Coniferaldehyde->Coniferyl alcohol CAD Sinapyl alcohol Sinapyl alcohol Sinapaldehyde->Sinapyl alcohol CAD G-Lignin G-Lignin Coniferyl alcohol->G-Lignin S-Lignin S-Lignin Sinapyl alcohol->S-Lignin

A simplified diagram of the this compound pathway leading to lignin biosynthesis.
Experimental Workflow for Isoform Characterization

Experimental_Workflow start Identify Isoform Genes clone Clone into Expression Vector start->clone expression_analysis Gene Expression Analysis (qRT-PCR) in Plant Tissues start->expression_analysis express Recombinant Protein Expression in E. coli clone->express purify Purify via Affinity Chromatography (e.g., His-tag) express->purify sds_page SDS-PAGE & Western Blot for Purity Check purify->sds_page kinetic_assay Enzyme Kinetic Assays (Km, Vmax) purify->kinetic_assay substrate_spec Substrate Specificity Profiling purify->substrate_spec end Comparative Analysis of Isoforms sds_page->end kinetic_assay->end substrate_spec->end expression_analysis->end

A typical workflow for the characterization and comparison of enzyme isoforms.

By utilizing the data and protocols outlined in this guide, researchers can more effectively dissect the specific roles of enzyme isoforms in the this compound pathway, paving the way for targeted genetic engineering of crops and the development of novel therapeutics.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the novel Deficient in Cutin Ferulate (DCF) acyltransferase with the well-characterized Cinnamoyl-CoA Reductase (CCR). It highlights their distinct roles in the metabolic fate of sinapoyl-CoA, a key intermediate in plant phenylpropanoid metabolism. Experimental data is presented to offer a clear comparison of their enzymatic activities, and detailed protocols are provided for key experiments.

Introduction to this compound Metabolism

This compound is a central molecule in the phenylpropanoid pathway, serving as a precursor for the biosynthesis of various important plant compounds. The enzymatic activity directed at this compound determines its conversion into either structural components of the plant cell wall, such as lignin (B12514952) and cutin, or other secondary metabolites. Understanding the enzymes that utilize this compound is crucial for applications in agriculture, biofuel production, and the development of novel therapeutics.

The Novel Player: Deficient in Cutin Ferulate (DCF) Acyltransferase

Recently characterized, the Deficient in Cutin Ferulate (DCF) enzyme is an acyl-CoA-dependent acyltransferase.[1][2][3][4] It is responsible for the feruloylation of ω-hydroxy fatty acids, which are components of the cutin polymer in aerial plant organs.[1][2][3][4] Notably, DCF can utilize this compound as an acyl donor, thereby incorporating the sinapoyl moiety into the cutin polyester (B1180765).[1][4] This represents a significant branch point in this compound metabolism, diverting it from the lignin biosynthetic pathway.

The Established Pathway: Cinnamoyl-CoA Reductase (CCR)

Cinnamoyl-CoA Reductase (CCR) is a key, well-studied enzyme in the monolignol biosynthesis pathway, which leads to the formation of lignin.[5][6][7][8] CCR catalyzes the NADPH-dependent reduction of hydroxycinnamoyl-CoA esters, including this compound, to their corresponding aldehydes.[5][7][8] This is the first committed step in the synthesis of monolignols, the building blocks of lignin.[5][8]

Comparative Enzymatic Activity

The following table summarizes the kinetic parameters of DCF and various CCRs for this compound and other relevant substrates. This data highlights the substrate preferences and catalytic efficiencies of these distinct enzymes.

EnzymeOrganismSubstrateKm (µM)kcat (s-1)kcat/Km (M-1s-1)Reference
DCF Arabidopsis thalianaFeruloyl-CoA15 ± 20.14 ± 0.019,333--INVALID-LINK--
This compound25 ± 30.08 ± 0.013,200--INVALID-LINK--
p-Coumaroyl-CoA30 ± 40.05 ± 0.011,667--INVALID-LINK--
OsCCR19 Oryza sativaThis compound62.54-0.55 µM-1min-1[5]
OsCCR20 Oryza sativaThis compound23.34-0.24 µM-1min-1[5]
MsCCR1 Medicago sativaThis compoundlowest Km-highest kcat/Km[6]
Ta-CCR1 Triticum aestivumThis compound1.8 ± 0.21.2 ± 0.16.7 x 105[7]

Note: The kinetic parameters for DCF were obtained from the primary literature and are presented with their standard deviations. The data for CCRs are compiled from various studies and may have been determined under different assay conditions. The relative terms for MsCCR1 indicate its preference among the tested substrates.

Metabolic Pathway Visualization

The following diagrams illustrate the metabolic pathways involving this compound and the distinct roles of DCF and CCR.

Sinapoyl_CoA_Metabolism cluster_phenylpropanoid General Phenylpropanoid Pathway cluster_monolignol Monolignol Biosynthesis cluster_lignin Lignin Pathway cluster_cutin Cutin Pathway Phenylalanine Phenylalanine Cinnamic Acid Cinnamic Acid Phenylalanine->Cinnamic Acid p-Coumaric Acid p-Coumaric Acid Cinnamic Acid->p-Coumaric Acid p-Coumaroyl-CoA p-Coumaroyl-CoA p-Coumaric Acid->p-Coumaroyl-CoA Caffeoyl-CoA Caffeoyl-CoA p-Coumaroyl-CoA->Caffeoyl-CoA Feruloyl-CoA Feruloyl-CoA Caffeoyl-CoA->Feruloyl-CoA 5-Hydroxyferuloyl-CoA 5-Hydroxyferuloyl-CoA Feruloyl-CoA->5-Hydroxyferuloyl-CoA This compound This compound 5-Hydroxyferuloyl-CoA->this compound Sinapaldehyde Sinapaldehyde This compound->Sinapaldehyde CCR Sinapoyl-ω-hydroxy fatty acid Sinapoyl-ω-hydroxy fatty acid This compound->Sinapoyl-ω-hydroxy fatty acid DCF Sinapyl Alcohol Sinapyl Alcohol Sinapaldehyde->Sinapyl Alcohol Lignin (S-units) Lignin (S-units) Sinapyl Alcohol->Lignin (S-units) Cutin Polymer Cutin Polymer Sinapoyl-ω-hydroxy fatty acid->Cutin Polymer

Caption: Metabolic fate of this compound as a branch point for lignin and cutin biosynthesis.

Experimental Workflows

The following diagrams illustrate the general workflows for the enzymatic assays of DCF and CCR.

DCF_Assay_Workflow cluster_prep Preparation cluster_reaction Enzymatic Reaction cluster_analysis Analysis Recombinant DCF Enzyme Recombinant DCF Enzyme Incubate enzyme, substrates, and buffer at optimal temperature and pH Incubate enzyme, substrates, and buffer at optimal temperature and pH Recombinant DCF Enzyme->Incubate enzyme, substrates, and buffer at optimal temperature and pH This compound (Substrate 1) This compound (Substrate 1) This compound (Substrate 1)->Incubate enzyme, substrates, and buffer at optimal temperature and pH ω-Hydroxy Fatty Acid (Substrate 2) ω-Hydroxy Fatty Acid (Substrate 2) ω-Hydroxy Fatty Acid (Substrate 2)->Incubate enzyme, substrates, and buffer at optimal temperature and pH Reaction Buffer Reaction Buffer Reaction Buffer->Incubate enzyme, substrates, and buffer at optimal temperature and pH Stop Reaction (e.g., acidification) Stop Reaction (e.g., acidification) Incubate enzyme, substrates, and buffer at optimal temperature and pH->Stop Reaction (e.g., acidification) Extract Products Extract Products Stop Reaction (e.g., acidification)->Extract Products LC-MS/MS Analysis LC-MS/MS Analysis Extract Products->LC-MS/MS Analysis Quantify Sinapoyl-ω-hydroxy fatty acid Quantify Sinapoyl-ω-hydroxy fatty acid LC-MS/MS Analysis->Quantify Sinapoyl-ω-hydroxy fatty acid

Caption: General workflow for the in vitro enzymatic assay of DCF acyltransferase.

CCR_Assay_Workflow cluster_prep_ccr Preparation cluster_reaction_ccr Enzymatic Reaction cluster_analysis_ccr Analysis Recombinant CCR Enzyme Recombinant CCR Enzyme Monitor decrease in NADPH absorbance at 340 nm spectrophotometrically Monitor decrease in NADPH absorbance at 340 nm spectrophotometrically Recombinant CCR Enzyme->Monitor decrease in NADPH absorbance at 340 nm spectrophotometrically This compound (Substrate) This compound (Substrate) This compound (Substrate)->Monitor decrease in NADPH absorbance at 340 nm spectrophotometrically NADPH (Cofactor) NADPH (Cofactor) NADPH (Cofactor)->Monitor decrease in NADPH absorbance at 340 nm spectrophotometrically Reaction Buffer Reaction Buffer Reaction Buffer->Monitor decrease in NADPH absorbance at 340 nm spectrophotometrically Calculate initial reaction velocity from the rate of NADPH oxidation Calculate initial reaction velocity from the rate of NADPH oxidation Monitor decrease in NADPH absorbance at 340 nm spectrophotometrically->Calculate initial reaction velocity from the rate of NADPH oxidation Determine Kinetic Parameters (Km, Vmax) Determine Kinetic Parameters (Km, Vmax) Calculate initial reaction velocity from the rate of NADPH oxidation->Determine Kinetic Parameters (Km, Vmax)

Caption: General workflow for the in vitro spectrophotometric assay of CCR.

Experimental Protocols

Protocol 1: In Vitro Assay for Deficient in Cutin Ferulate (DCF) Acyltransferase Activity

This protocol is adapted from the methods described for the characterization of Arabidopsis thaliana DCF.

Materials:

  • Recombinant DCF protein, purified

  • This compound

  • ω-hydroxy fatty acid (e.g., 16-hydroxy palmitic acid)

  • Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • Ethyl acetate (B1210297)

  • Methanol

  • Formic acid

  • LC-MS/MS system

Procedure:

  • Prepare a reaction mixture containing 50 mM Tris-HCl (pH 7.5), 1 µg of purified recombinant DCF protein, 200 µM ω-hydroxy fatty acid, and 200 µM this compound in a total volume of 100 µL.

  • Initiate the reaction by adding the this compound.

  • Incubate the reaction mixture at 30°C for 30 minutes.

  • Stop the reaction by adding 10 µL of 1 M HCl.

  • Extract the reaction products by adding 200 µL of ethyl acetate, vortexing, and centrifuging to separate the phases.

  • Transfer the upper ethyl acetate phase to a new tube and evaporate to dryness under a stream of nitrogen.

  • Resuspend the dried residue in 100 µL of 50% (v/v) methanol.

  • Analyze the sample by LC-MS/MS to identify and quantify the sinapoyl-ω-hydroxy fatty acid product.

Protocol 2: In Vitro Spectrophotometric Assay for Cinnamoyl-CoA Reductase (CCR) Activity

This protocol is a generalized method based on assays used for various plant CCRs.[5][7]

Materials:

  • Recombinant CCR protein, purified

  • This compound

  • NADPH

  • Reaction buffer (e.g., 100 mM potassium phosphate (B84403) buffer, pH 6.25)[5]

  • Spectrophotometer capable of reading at 340 nm

Procedure:

  • Prepare a reaction mixture in a quartz cuvette containing 100 mM potassium phosphate buffer (pH 6.25), 100 µM NADPH, and varying concentrations of this compound (e.g., 5-100 µM).

  • Equilibrate the reaction mixture to the desired temperature (e.g., 30°C) in the spectrophotometer.

  • Initiate the reaction by adding a known amount of purified recombinant CCR protein (e.g., 1-5 µg).

  • Immediately monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADPH.

  • Calculate the initial reaction velocity from the linear portion of the absorbance curve using the molar extinction coefficient of NADPH (6.22 mM-1cm-1).

  • Determine the kinetic parameters (Km and Vmax) by fitting the initial velocity data to the Michaelis-Menten equation.

Conclusion

The discovery and characterization of the DCF acyltransferase reveals a previously unknown metabolic route for this compound, highlighting the complexity and interconnectedness of plant metabolic pathways. While CCR channels this compound towards lignin production, a crucial process for structural integrity, DCF directs it to the synthesis of cutin, a protective barrier. This comparative guide provides researchers with the foundational information to explore these enzymatic activities further, offering insights that could be leveraged for crop improvement, biomaterial engineering, and the discovery of novel bioactive compounds.

References

Safety Operating Guide

Personal protective equipment for handling Sinapoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Personal Protective Equipment (PPE)

A comprehensive assessment of the specific laboratory conditions and procedures should be conducted to determine the appropriate level of PPE required. The following table summarizes the recommended PPE for handling Sinapoyl-CoA, based on general laboratory safety principles and the potential hazards associated with Coenzyme A derivatives.

Protection TypeSpecificationRationale
Eye/Face Protection Tightly fitting safety goggles with side-shields, or a full-face shield.[1][2]To prevent eye contact with this compound powder or solutions, which could cause serious irritation.
Skin Protection Chemical-resistant gloves (e.g., nitrile) and a lab coat.[1][3]To prevent skin contact, which may cause irritation. Contaminated clothing should be removed immediately and laundered before reuse.
Respiratory Protection Use in a well-ventilated area. If dust is generated or exposure limits are exceeded, a NIOSH-approved respirator (e.g., N95) is recommended.[4][5]To avoid inhalation of airborne powder, which may cause respiratory tract irritation.[6]
Foot Protection Closed-toe shoes.[5]To protect feet from spills and falling objects.

Operational and Disposal Plans

Handling and Storage:

  • Engineering Controls: Whenever possible, handle solid this compound in a chemical fume hood or a ventilated balance enclosure to minimize inhalation exposure.[4][7]

  • Procedural Controls:

    • Avoid the formation of dust when handling the solid compound.[4]

    • Use the minimum quantity of this compound necessary for the experiment.[8]

    • Prepare solutions in a well-ventilated area.

    • Wash hands thoroughly after handling, even if gloves were worn.[9]

  • Storage: Store this compound in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[10] For long-term stability, consult the manufacturer's recommendations, which may include refrigeration or freezing.

Spill Management:

  • Evacuate and Ventilate: In case of a spill, evacuate the immediate area and ensure adequate ventilation.

  • Containment: Prevent the spread of the spill. For solid spills, avoid generating dust.

  • Cleanup:

    • For small powder spills, gently cover with a damp paper towel to avoid making the powder airborne, then wipe up.

    • For larger spills, use an absorbent material for liquids or a HEPA-filtered vacuum for solids.[8]

    • Place all cleanup materials into a sealed, labeled container for proper disposal.

  • Decontamination: Clean the spill area with an appropriate solvent or detergent and water.

Disposal Plan:

All waste, including unused this compound, contaminated materials, and cleaning supplies, should be considered chemical waste.

  • Segregation: Collect all this compound waste in a designated, clearly labeled, and sealed container.

  • Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name.

  • Disposal: Dispose of the chemical waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.[11] Do not dispose of this compound down the drain unless explicitly permitted by local regulations and institutional guidelines for non-hazardous aqueous waste after appropriate neutralization or inactivation if necessary.[11]

Experimental Workflow

The following diagram illustrates a standard workflow for the safe handling of this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Review SDS (or proxy for Coenzyme A) B Don Personal Protective Equipment (PPE) A->B C Prepare work area in a fume hood B->C D Weigh solid this compound C->D E Prepare solution D->E F Perform experiment E->F G Decontaminate work surfaces and equipment F->G H Segregate and label all waste F->H Collect waste during experiment G->H I Dispose of waste via EHS H->I J Remove PPE and wash hands I->J

Caption: Workflow for the safe handling of this compound.

References

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